molecular formula C8H9BrClN B1178152 SNF2 protein CAS No. 136219-48-2

SNF2 protein

Cat. No.: B1178152
CAS No.: 136219-48-2
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Description

The SNF2 protein is the archetypal catalytic ATPase subunit of the SWI/SNF complex, a conserved ATP-dependent chromatin remodeling complex found in eukaryotes . As a member of the Snf2 family of helicase-related proteins within the SF2 superfamily, it contains two RecA-like lobes that form its catalytic core but lacks strand-separating helicase activity . Instead, this DNA-stimulated ATPase functions as a DNA translocase, using the energy from ATP hydrolysis to alter histone-DNA contacts, reposition nucleosomes along DNA (sliding), and evict histones, thereby making chromatin accessible for nuclear processes . This remodeling activity is fundamental to its role in the transcriptional activation of a diverse set of genes, where it facilitates the binding of gene-specific regulatory proteins . Beyond transcription, SNF2-family proteins are involved in a range of genetic processes, including DNA repair, recombination, and the regulation of histone variant distribution . The product is supplied as a high-purity, active recombinant protein and is intended for in vitro research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

136219-48-2

Molecular Formula

C8H9BrClN

Synonyms

SNF2 protein

Origin of Product

United States

Foundational & Exploratory

The Role of SNF2 Proteins in Transcriptional Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dynamic regulation of gene expression is fundamental to cellular function and is intricately linked to the structural organization of chromatin. SNF2 (Sucrose Non-Fermenting 2) proteins are the catalytic core of ATP-dependent chromatin remodeling complexes, essential molecular machines that modulate chromatin architecture to control gene transcription. These proteins harness the energy of ATP hydrolysis to reposition, evict, or alter the composition of nucleosomes, thereby regulating the accessibility of DNA to the transcriptional machinery. This guide provides a comprehensive technical overview of the function of SNF2 proteins in transcription regulation, detailing their mechanism of action, interaction with other cellular components, and the experimental methodologies used to study them. Quantitative data on their enzymatic activity and binding affinities are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these critical regulatory proteins.

Core Function: ATP-Dependent Chromatin Remodeling

SNF2 family proteins are characterized by a conserved ATPase domain that is structurally related to helicases of Superfamily 2 (SF2).[1][2] However, unlike true helicases, they do not separate DNA strands but rather act as DNA translocases.[2] By hydrolyzing ATP, SNF2 proteins generate the mechanical force needed to remodel the nucleosome, the fundamental repeating unit of chromatin.[1][2]

The outcomes of SNF2-mediated chromatin remodeling are diverse and include:

  • Nucleosome Sliding: The histone octamer is moved along the DNA, exposing or concealing specific DNA sequences such as promoter and enhancer elements.[3]

  • Histone Eviction: The entire histone octamer is removed from the DNA, creating a nucleosome-depleted region, which is a hallmark of active promoters.[3]

  • Histone Dimer Exchange: H2A/H2B histone dimers within a nucleosome are exchanged for histone variants, which can alter the stability and function of the nucleosome.[3]

  • Altered DNA Accessibility: The overall structure of the chromatin is made more accessible to transcription factors and the RNA polymerase machinery.[4][5]

These remodeling activities are crucial for both the activation and repression of transcription, depending on the specific SNF2 complex and the genomic context.[2]

The SNF2 Protein Family and Their Complexes

The SNF2 family is extensive and is subdivided into several subfamilies based on the architecture of their ATPase domain and the presence of additional functional domains.[2][6] These subfamilies are typically the catalytic subunits of large, multi-protein complexes that contain various accessory subunits, which play roles in targeting the complex to specific genomic loci and modulating its activity.[3]

SNF2_Subfamilies cluster_SNF2_Family SNF2 Family SNF2 (SWI/SNF) SNF2 (SWI/SNF) Often involved in transcriptional activation by ejecting or sliding nucleosomes at promoters and enhancers. Often involved in transcriptional activation by ejecting or sliding nucleosomes at promoters and enhancers. SNF2 (SWI/SNF)->Often involved in transcriptional activation by ejecting or sliding nucleosomes at promoters and enhancers. ISWI ISWI Primarily responsible for nucleosome spacing and organization, often leading to transcriptional repression. Primarily responsible for nucleosome spacing and organization, often leading to transcriptional repression. ISWI->Primarily responsible for nucleosome spacing and organization, often leading to transcriptional repression. CHD CHD Diverse roles in both transcriptional activation and repression, characterized by chromodomains that recognize histone modifications. Diverse roles in both transcriptional activation and repression, characterized by chromodomains that recognize histone modifications. CHD->Diverse roles in both transcriptional activation and repression, characterized by chromodomains that recognize histone modifications. INO80/SWR1 INO80/SWR1 Specialized functions in histone variant exchange (e.g., H2A.Z deposition by SWR1) and DNA repair. Specialized functions in histone variant exchange (e.g., H2A.Z deposition by SWR1) and DNA repair. INO80/SWR1->Specialized functions in histone variant exchange (e.g., H2A.Z deposition by SWR1) and DNA repair.

Quantitative Insights into this compound Function

ATPase Activity

The ATPase activity of SNF2 proteins is fundamental to their remodeling function and is typically stimulated by the presence of DNA or nucleosomes.[7] The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), describe the enzyme's affinity for ATP and its turnover rate, respectively.

SNF2 Family MemberSubstrateKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Yeast SWI/SNFATP~50-150~0.5-2~3,300 - 40,000[8]
Human SNF2h (ISWI)ATP~70~0.1~1,400Data inferred from multiple sources

Table 1: Representative ATPase Kinetic Parameters for SNF2 Family Proteins. Values are approximate and can vary significantly depending on the specific complex, substrate (DNA vs. nucleosome), and assay conditions.

Nucleosome Binding Affinity

The affinity of SNF2 complexes for their nucleosomal substrates is a key determinant of their recruitment and activity. The dissociation constant (Kd) is a measure of this binding affinity.

SNF2 Family MemberLigandKd (nM)ConditionsReference
Human SNF2hNucleosome~100-200Apo state[9]
Human SNF2hNucleosome~30-70+ ADP•BeFx[9]

Table 2: Nucleosome Binding Affinity of Human SNF2h. The binding affinity of SNF2h to nucleosomes increases in the presence of the ATP analog ADP•BeFx, indicating a conformational change upon nucleotide binding that strengthens the interaction.[9]

Impact on Gene Expression

The ultimate functional output of SNF2 activity is the modulation of gene expression. The magnitude of this effect can be quantified by measuring the fold change in mRNA levels upon depletion or overexpression of a specific SNF2 subunit.

GeneSNF2 Subunit DepletedCell TypeFold Change in ExpressionReference
Various Pol II-bound genesBrg1 (SWI/SNF)Mouse ESCsUp to ~1.5-fold decrease[10][11]
Various PRC2-bound genesChd4 (NuRD)Mouse ESCsUp to ~1.5-fold increase[10][11]
Stress response genessnf2ΔS. cerevisiae~2 to 4-fold increase (upon cadmium stress)[12]

Table 3: Examples of Quantitative Changes in Gene Expression upon Alteration of SNF2 Function. The effect of SNF2 family members on gene expression is complex and can be either positive or negative depending on the target gene and the cellular context.

Signaling Pathways and Recruitment Mechanisms

SNF2 complexes do not bind DNA in a sequence-specific manner and therefore rely on other factors for recruitment to their target genes. A primary mechanism of recruitment involves the interaction with sequence-specific transcription factors.

SNF2_Recruitment

This process is often initiated by an external signal that activates a transcription factor.[2] The activated transcription factor then binds to a specific DNA sequence within a promoter or enhancer region.[13] Subsequently, the transcription factor recruits the SNF2-containing complex through direct protein-protein interactions.[13][14] The recruited complex then remodels the local chromatin structure, leading to increased DNA accessibility and transcriptional activation.[4][5]

Post-translational modifications (PTMs) of histones also play a crucial role in the recruitment and activity of SNF2 complexes.[1][15] For example, bromodomains found in some SNF2 family members can recognize and bind to acetylated histones, thereby targeting the complex to regions of active transcription.[3]

Key Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the function of SNF2 proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of SNF2 proteins.

ChIP_seq_Workflow Cross-linking Cross-linking Chromatin Shearing Chromatin Shearing Cross-linking->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation DNA Purification DNA Purification Immunoprecipitation->DNA Purification Sequencing Sequencing DNA Purification->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

Detailed Methodology:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to create covalent cross-links between proteins and DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the this compound of interest is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.

  • Sequencing: The purified DNA fragments are sequenced using next-generation sequencing technologies.

  • Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched for SNF2 binding.

In Vitro Chromatin Remodeling Assay

This assay directly measures the ability of a purified SNF2 complex to remodel nucleosomes.

Detailed Methodology:

  • Substrate Preparation: Mononucleosomes are reconstituted on a DNA fragment, often with one end radioactively or fluorescently labeled.

  • Remodeling Reaction: The purified SNF2 complex is incubated with the nucleosomal substrate in the presence of ATP.

  • Analysis: The products of the remodeling reaction are analyzed by native polyacrylamide gel electrophoresis (PAGE). Nucleosome sliding results in a change in the electrophoretic mobility of the nucleosome.

ATPase Assay

This assay quantifies the ATP hydrolysis activity of SNF2 proteins.

Detailed Methodology:

  • Reaction Setup: The purified this compound is incubated with ATP, often in the presence of DNA or nucleosomes to stimulate activity. The ATP is typically radiolabeled with ³²P in the gamma position.

  • Time Course: Aliquots of the reaction are taken at different time points.

  • Separation and Detection: The reaction products (ADP and inorganic phosphate, Pᵢ) are separated from the unhydrolyzed ATP using thin-layer chromatography (TLC).

  • Quantification: The amount of released ³²P-Pᵢ is quantified using a phosphorimager to determine the rate of ATP hydrolysis.

Conclusion and Future Directions

SNF2 proteins are central regulators of transcription, acting as the engines of chromatin remodeling. Their diverse functions, mediated by a variety of protein complexes, are essential for the precise control of gene expression in all eukaryotic organisms. Dysregulation of SNF2 function is increasingly implicated in a range of human diseases, including cancer and developmental disorders, making them attractive targets for therapeutic intervention.

Future research will continue to unravel the complexities of SNF2-mediated regulation. High-resolution structural studies of these large complexes in different functional states will provide deeper mechanistic insights. The development of novel chemical probes and targeted degradation strategies will allow for a more precise dissection of their roles in vivo. A comprehensive understanding of the intricate interplay between SNF2 complexes, transcription factors, and the epigenetic landscape will be crucial for developing effective therapeutic strategies that target the chromatin remodeling machinery.

References

The Role of SNF2 in ATP-Dependent Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dynamic packaging of eukaryotic DNA into chromatin presents a formidable barrier to essential cellular processes that require access to the genetic material. ATP-dependent chromatin remodeling complexes are critical molecular machines that utilize the energy of ATP hydrolysis to modulate chromatin structure, thereby playing a pivotal role in gene regulation, DNA repair, and replication. At the heart of these complexes lies the SNF2 family of proteins, a diverse group of ATPases that act as the motor units for chromatin remodeling. This technical guide provides an in-depth exploration of the core functions of SNF2-family proteins, detailing their mechanism of action, their integration into various remodeling complexes, and the experimental methodologies used to elucidate their function. Quantitative data on their enzymatic activity are presented for comparative analysis, and key experimental protocols are detailed to facilitate further research. Visualizations of key pathways and experimental workflows are provided to enhance understanding of the complex processes governed by these essential enzymes.

Introduction: The SNF2 Family of ATP-Dependent Chromatin Remodelers

The SNF2 (Sucrose Non-Fermenting 2) family of proteins are highly conserved ATPases that belong to the Superfamily 2 (SF2) of helicase-like proteins.[1][2] First identified in yeast genetic screens, SNF2 and its homologs are the catalytic subunits of all known ATP-dependent chromatin remodeling complexes.[3] These enzymes are not true DNA helicases, as they do not separate DNA strands; instead, they function as DNA translocases.[1] By hydrolyzing ATP, SNF2-family proteins generate the mechanical force required to disrupt histone-DNA interactions, leading to a variety of remodeling outcomes including nucleosome sliding, histone eviction, and the incorporation of histone variants.[1][3]

The human genome encodes numerous SNF2-family members, which are categorized into distinct subfamilies based on the presence of conserved domains flanking the core ATPase engine. These subfamilies include SWI/SNF, ISWI, CHD, and INO80/SWR1, each with specialized roles in chromatin metabolism.[1] The diversity of these complexes arises from the combinatorial association of the SNF2 ATPase subunit with various accessory proteins that modulate their activity and target them to specific genomic loci.

Mechanism of SNF2-Mediated Chromatin Remodeling

The fundamental mechanism by which SNF2-family ATPases remodel chromatin involves the coupling of ATP hydrolysis to conformational changes that result in the translocation of DNA relative to the histone octamer. Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into this process.

Upon binding to a nucleosome, the SNF2 ATPase engages the DNA at a specific superhelical location (SHL).[4] The binding of ATP induces a conformational change in the ATPase lobes, leading to a "power stroke" that pulls or pushes the DNA.[1][5] This translocation of DNA around the histone core results in the repositioning of the nucleosome along the DNA, a process known as nucleosome sliding.[6] One proposed model suggests that SNF2 proteins create a transient DNA loop or bulge on the nucleosome surface, which then propagates around the octamer, effectively "inchworming" the DNA.[5] ATP hydrolysis and subsequent ADP and phosphate (B84403) release reset the enzyme for the next cycle of translocation.[7]

SNF2_Mechanism ATP_Binding ATP_Binding Nucleosome Nucleosome ATP_Binding->Nucleosome SNF2 Engagement Remodeled_Nucleosome Remodeled_Nucleosome Nucleosome->Remodeled_Nucleosome Remodeling

Quantitative Analysis of SNF2 Activity

The activity of SNF2-family remodelers can be quantified through various biochemical assays. The key parameters include the rate of ATP hydrolysis (ATPase activity) and the efficiency of nucleosome remodeling (e.g., nucleosome sliding).

ATPase Activity

The ATPase activity of SNF2 proteins is typically measured by quantifying the rate of ATP hydrolysis to ADP and inorganic phosphate (Pi). This activity is stimulated by the presence of DNA or nucleosomes. The Michaelis-Menten kinetic parameters, Km for ATP and kcat (the turnover number), provide insights into the enzyme's affinity for ATP and its catalytic efficiency, respectively.[8][9]

SNF2 Family MemberSubstrateKm (ATP, µM)kcat (s-1)Reference
Human Topoisomerase IIβDNANot significantly altered by S165R mutation2.25 (wild-type), 0.32 (S165R mutant)[10]
S. cerevisiae SWI/SNFdsDNA--[3]
Nucleosome Sliding Activity

Nucleosome sliding is a key outcome of SNF2-mediated remodeling. The rate of nucleosome sliding can be measured using techniques such as gel-based assays or single-molecule approaches.

RemodelerConcentrationSliding Rate (bp²/min)Reference
SWI/SNF2.5 nM610 ± 70[11]
SWI/SNF5.0 nM1260 ± 100[11]

Key Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions associated with a specific SNF2-containing remodeling complex in vivo.

Protocol:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[12][13]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.[12][14]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a subunit of the desired SNF2 complex.[14][15]

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.[16]

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.[12]

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.[12][13]

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.[12]

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[14]

ChIP_Workflow Crosslinking 1. Cross-linking (Formaldehyde) Lysis_Shearing 2. Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Shearing Immunoprecipitation 3. Immunoprecipitation (Specific Antibody) Lysis_Shearing->Immunoprecipitation Capture 4. Immune Complex Capture (Protein A/G Beads) Immunoprecipitation->Capture Washes 5. Washes Capture->Washes Elution 6. Elution & Reverse Cross-linking Washes->Elution Purification 7. DNA Purification Elution->Purification Analysis 8. Analysis (qPCR or ChIP-seq) Purification->Analysis

In Vitro ATPase Assay

This assay measures the ATP hydrolysis activity of a purified SNF2-containing complex. A common non-radioactive method is the malachite green assay, which detects the release of inorganic phosphate.[17]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified SNF2 complex, ATP, and either DNA or nucleosomes as a substrate in an appropriate reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[18]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[18]

  • Phosphate Detection: Stop the reaction and add a malachite green-based reagent (e.g., PiColorLock™). This reagent forms a colored complex with free inorganic phosphate.[17]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 650 nm) using a microplate reader.[19]

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.[17][19]

  • Calculate Activity: Calculate the ATPase activity as the amount of phosphate produced per unit of enzyme per unit of time.

ATPase_Assay Enzyme_Substrate SNF2 Complex + ATP + DNA/Nucleosome Incubation Incubation (e.g., 37°C) Enzyme_Substrate->Incubation Detection Phosphate Detection (Malachite Green) Incubation->Detection Measurement Absorbance Measurement Detection->Measurement Quantification Quantification Measurement->Quantification

In Vitro Nucleosome Sliding Assay

This assay monitors the ability of a SNF2 complex to reposition a nucleosome along a DNA fragment.

Protocol:

  • Nucleosome Reconstitution: Reconstitute a mononucleosome on a DNA fragment, often using a sequence that directs nucleosome positioning to one end of the fragment (e.g., the 601 sequence).[20]

  • Remodeling Reaction: Incubate the purified SNF2 complex with the end-positioned nucleosomes in a reaction buffer containing ATP.[21]

  • Time Course: Take aliquots of the reaction at different time points.

  • Analysis by Native PAGE: Analyze the reaction products on a native polyacrylamide gel. The different translational positions of the nucleosome will result in distinct migration patterns.[21][22]

  • Visualization: Visualize the DNA by staining (e.g., with SYBR Gold) or by using a radiolabeled DNA fragment.[23]

  • Quantification: Quantify the disappearance of the initial end-positioned nucleosome band and the appearance of bands corresponding to centrally positioned nucleosomes over time to determine the remodeling rate.[11]

Single-Molecule FRET (smFRET) Assay for Chromatin Remodeling

smFRET allows the real-time observation of conformational changes and movements of individual nucleosomes during remodeling.[24][25]

Protocol:

  • Fluorophore Labeling: Label the DNA and/or histones with a donor and an acceptor fluorophore pair at specific positions to create a FRET signal that is sensitive to the desired conformational change (e.g., DNA unwrapping or translocation).[20]

  • Nucleosome Reconstitution: Reconstitute nucleosomes using the labeled components.[20]

  • Surface Immobilization: Immobilize the labeled nucleosomes on a passivated microscope slide.[25]

  • Data Acquisition: Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore and simultaneously detect the emission from both the donor and acceptor fluorophores for individual molecules.[26]

  • Remodeling Initiation: Introduce the SNF2 complex and ATP to the immobilized nucleosomes and record the changes in FRET efficiency over time.[25]

  • Data Analysis: Analyze the FRET trajectories to identify discrete FRET states and the kinetics of transitions between them, which correspond to different conformational states of the nucleosome during remodeling.[27]

smFRET_Setup Labeling 1. Fluorophore Labeling (DNA and/or Histones) Reconstitution 2. Nucleosome Reconstitution Labeling->Reconstitution Immobilization 3. Surface Immobilization Reconstitution->Immobilization Microscopy 4. TIRF Microscopy Immobilization->Microscopy Remodeling 5. Initiate Remodeling (SNF2 + ATP) Microscopy->Remodeling Analysis 6. Data Analysis (FRET Trajectories) Remodeling->Analysis

Conclusion and Future Directions

The SNF2 family of ATP-dependent chromatin remodelers are fundamental regulators of genome function. Our understanding of their intricate mechanisms of action has been significantly advanced by a combination of genetic, biochemical, and structural studies. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the diverse roles of these essential molecular machines.

Future research will likely focus on several key areas. The development of high-resolution structural techniques will continue to provide more dynamic and detailed snapshots of the remodeling process. Single-molecule approaches will be crucial in dissecting the heterogeneity and stochastic nature of chromatin remodeling events. Furthermore, understanding how the activities of different SNF2-containing complexes are coordinated in the context of the living cell remains a major challenge. Finally, given the frequent mutation of SNF2 family members in human diseases, including cancer, these enzymes represent promising targets for the development of novel therapeutic strategies. A deeper understanding of their fundamental mechanisms will be essential for the successful design of such interventions.

References

Unraveling the Architectonics of SNF2 Proteins: A Technical Guide to Structure and Conserved Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural and functional architecture of SNF2 family proteins, a critical class of ATP-dependent chromatin remodeling enzymes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the conserved domains that define this protein family, offering detailed insights into their organization and the experimental methodologies used to elucidate their structure.

Core Structure of SNF2 Proteins: A Dual-Lobed Engine

SNF2 family proteins are characterized by a highly conserved helicase-like motor domain, which is the engine for their chromatin remodeling activities. This motor is not a true helicase, as it does not unwind DNA; instead, it functions as a DNA translocase, using the energy from ATP hydrolysis to alter nucleosome positioning and accessibility.[1]

The core of the SNF2 motor domain is composed of two RecA-like lobes, designated Lobe 1 and Lobe 2.[1] These lobes are structurally similar to those found in other SF2 helicases and are responsible for ATP binding and hydrolysis, as well as DNA interaction. The catalytic site is located at the interface between these two lobes.

Conserved Domains and Motifs: The Functional Blueprint

The SNF2 family is defined by a series of highly conserved sequence motifs within the motor domain. These include the canonical helicase motifs characteristic of Superfamily 2 (SF2) helicases, as well as additional motifs that are specific to the SNF2 family.

SF2 Helicase Motifs

These motifs are crucial for the ATPase activity and DNA translocation of SNF2 proteins. Their consensus sequences and primary functions are summarized below.

MotifConsensus Sequence (Exemplar)Primary Function(s)Typical Location (Amino Acid Residue Range)
I (Walker A)GxGKTATP binding (P-loop)180-185
IaPTRELATP binding, DNA interaction210-215
II (Walker B)DEGHMg2+ coordination, ATP hydrolysis290-295
IIISATATP hydrolysis, coupling to DNA translocation320-325
IVF/YxxRDNA binding, interaction with Lobe 1450-455
VRxxGRxxRDNA binding, coupling ATP hydrolysis to remodeling500-508
VIQ/HRIGRDNA binding, ATP hydrolysis530-536

Note: The consensus sequences and residue ranges are approximate and can vary between different SNF2 subfamilies. The exemplar sequences are based on analyses of multiple SNF2 family members.[2][3]

SNF2-Specific Conserved Regions

In addition to the SF2 motifs, SNF2 proteins possess other conserved blocks of sequences that are believed to confer their unique chromatin remodeling capabilities.

Conserved RegionNotable FeaturesPutative Function
Q motif A conserved glutamine residue preceding Motif I.ATP binding and hydrolysis modulation.
SnAC Domain (Snf2 ATP Coupling) A region of ~60 amino acids located C-terminal to the ATPase domain.Essential for coupling ATP hydrolysis to nucleosome remodeling.
BRM/SWI2-like C-terminal region Contains a bromodomain in some family members.Recognition of acetylated histones.
SANT Domain (SWI3, ADA2, N-CoR, and TFIIIB) Found in some subfamilies.Interaction with histone tails.

Visualizing SNF2 Domain Architecture and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key structural features of SNF2 proteins and the workflows for their structural determination.

SNF2_Domain_Architecture cluster_SNF2_Core SNF2 Core Motor Domain Lobe1 Lobe 1 (RecA-like) Motif I Motif Ia Motif II Motif III Lobe2 Lobe 2 (RecA-like) Motif IV Motif V Motif VI Lobe1->Lobe2 SnAC SnAC Domain Lobe2->SnAC N_Terminus N-Terminus N_Terminus->Lobe1 C_Terminus C-Terminus SnAC->C_Terminus Other_Domains Other Domains (e.g., Bromodomain, SANT) Other_Domains->N_Terminus Other_Domains->C_Terminus

Caption: Domain architecture of a typical SNF2 protein.

Experimental_Workflow cluster_Expression Protein Expression & Purification cluster_Structure Structure Determination cluster_Xray X-ray Crystallography cluster_CryoEM Cryo-Electron Microscopy a Gene Cloning b Protein Expression (e.g., E. coli) a->b c Cell Lysis b->c d Affinity Chromatography c->d e Size Exclusion Chromatography d->e f Crystallization Screening e->f j Grid Preparation e->j g Crystal Optimization f->g h X-ray Diffraction g->h i Structure Solution h->i k Vitrification j->k l Data Collection k->l m Image Processing & 3D Reconstruction l->m

Caption: General workflow for this compound structure determination.

Experimental Protocols

The determination of the three-dimensional structure of SNF2 proteins and their complexes relies on sophisticated biophysical techniques. Below are detailed, representative protocols for protein expression and purification, followed by the two primary methods for structure determination: X-ray crystallography and cryo-electron microscopy.

Recombinant this compound Expression and Purification

This protocol describes a general workflow for obtaining highly pure this compound, a prerequisite for structural studies.

1. Gene Cloning and Expression Vector:

  • The gene encoding the this compound of interest is cloned into a suitable expression vector, such as pET28a, which often includes an N- or C-terminal affinity tag (e.g., 6x-His tag) for purification.

2. Protein Expression:

  • The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

3. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1x protease inhibitor cocktail).

  • Cells are lysed by sonication or using a French press.

  • The lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM imidazole).

  • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole).

5. Size Exclusion Chromatography (Gel Filtration):

  • The eluted fractions containing the this compound are pooled and concentrated.

  • The concentrated protein is loaded onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Fractions corresponding to the monomeric, pure this compound are collected, concentrated, and flash-frozen in liquid nitrogen for storage at -80°C. Protein purity is assessed by SDS-PAGE.

X-ray Crystallography of SNF2 Proteins

This protocol outlines the steps for determining the structure of an this compound using X-ray crystallography.

1. Crystallization Screening:

  • The purified this compound is concentrated to 5-10 mg/mL.

  • Initial crystallization conditions are screened using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen HT).

  • The hanging-drop vapor diffusion method is commonly used. In a 24-well plate, 1 µL of the protein solution is mixed with 1 µL of the reservoir solution on a siliconized coverslip, which is then inverted and sealed over the reservoir well containing 500 µL of the reservoir solution.

  • Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth over several weeks.

2. Crystal Optimization:

  • Initial crystal "hits" are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

  • Techniques such as micro-seeding may be employed to obtain larger, single crystals.

3. Cryo-protection and Data Collection:

  • A single, well-formed crystal is harvested and briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

  • The crystal is then flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

4. Structure Determination and Refinement:

  • The diffraction data are processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion).

  • An initial electron density map is generated, and a model of the protein is built into the density.

  • The model is refined against the diffraction data to improve its fit and stereochemistry. The final structure is validated and deposited in the Protein Data Bank (PDB).

Cryo-Electron Microscopy of SNF2-Nucleosome Complexes

This protocol details the workflow for determining the structure of an this compound in complex with a nucleosome using single-particle cryo-EM.[4]

1. Complex Assembly:

  • Recombinant this compound and reconstituted nucleosomes (e.g., containing the 601 Widom positioning sequence) are mixed in a specific molar ratio (e.g., 5:1 SNF2h to nucleosome) in an EM buffer (e.g., 12.5 mM HEPES-KOH pH 7.5, 60 mM KCl, 3 mM MgCl2, 1.5% glycerol).[4]

  • A non-hydrolyzable ATP analog (e.g., ADP-BeFx) is added to trap the complex in a specific conformational state. The mixture is incubated at room temperature for 30 minutes.[4]

2. Cryo-EM Grid Preparation and Vitrification:

  • A small volume (e.g., 2.5-3 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/1).

  • The grid is blotted to remove excess liquid, leaving a thin film of the sample.

  • The grid is then rapidly plunged into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot), which freezes the sample in a thin layer of vitreous (non-crystalline) ice.

3. Cryo-EM Data Collection:

  • The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.

  • Automated data collection software is used to acquire thousands of images (micrographs) of the frozen particles at different orientations.

4. Image Processing and 3D Reconstruction:

  • The individual particle images are picked from the micrographs.

  • The particles are aligned and classified into different 2D class averages to assess sample homogeneity.

  • An initial 3D model is generated, which is then refined against the particle images to produce a high-resolution 3D reconstruction of the SNF2-nucleosome complex.

  • An atomic model is built into the final electron density map and refined.

This guide provides a foundational understanding of the this compound family's structure and the experimental approaches used to study them. The detailed information on conserved domains and experimental protocols serves as a valuable resource for researchers aiming to further elucidate the mechanisms of these essential chromatin remodelers and explore their potential as therapeutic targets.

References

The Inner Workings of the Nucleosome: A Technical Guide to SNF2-Mediated Sliding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic landscape of the eukaryotic genome is orchestrated by a class of molecular machines known as chromatin remodelers. Among these, the SNF2 family of ATPases plays a pivotal role in granting access to DNA by repositioning the fundamental units of chromatin, the nucleosomes. This in-depth technical guide dissects the core mechanism of nucleosome sliding by SNF2 proteins, providing a comprehensive overview of the molecular choreography, quantitative data on remodeling kinetics, and detailed protocols for key experimental assays.

The Core Mechanism: An ATP-Driven Translocase on a Histone Octamer

SNF2 family proteins, which include the SWI/SNF, ISWI, INO80, and CHD subfamilies, are characterized by a conserved helicase-like ATPase motor domain.[1] This motor, however, does not unwind DNA in the classical sense but rather functions as a DNA translocase, coupling the energy of ATP hydrolysis to the mechanical work of moving DNA relative to the histone octamer.[1]

The process of nucleosome sliding is a cyclical event driven by the binding and hydrolysis of ATP. Cryo-electron microscopy (cryo-EM) studies have provided unprecedented snapshots of this process, revealing a series of conformational changes in both the SNF2 protein and the nucleosome.[2][3]

The ATP Hydrolysis Cycle and DNA Translocation:

  • ATP Binding: The cycle initiates with the binding of ATP to the SNF2 ATPase domain. This induces a significant conformational change in the remodeler, causing its two RecA-like lobes to close around the DNA.[4] This "closed" conformation is thought to prime the complex for DNA translocation.[4]

  • DNA Translocation and Histone-DNA Contact Alteration: Upon ATP hydrolysis, the energy released is used to translocate the DNA. A key intermediate in this process involves the formation of a DNA bulge, often observed at a specific location on the nucleosome known as superhelical location 2 (SHL2).[4] This distortion is a result of the SNF2 motor pulling on one strand of the DNA (the tracking strand) more than the other (the guide strand).[5] This localized "inchworm" or "wave-like" motion propagates along the histone surface, effectively sliding the DNA.[6]

  • ADP and Phosphate (B84403) Release: Following hydrolysis, the release of ADP and inorganic phosphate allows the SNF2 motor to revert to an "open" conformation, releasing its tight grip on the translocated DNA and preparing for another cycle.[4]

The histone octamer itself is not a passive scaffold in this process. Evidence suggests that SNF2 remodelers can induce transient, localized distortions in the histone core, which may facilitate the propagation of the DNA bulge and reduce the energy barrier for sliding.[7][8]

Quantitative Insights into Nucleosome Remodeling

The efficiency and kinetics of nucleosome sliding by SNF2 proteins are influenced by several factors, including the specific remodeler, the presence of accessory subunits, and the underlying DNA sequence. The following tables summarize key quantitative data from various studies.

ParameterSNF2 Family MemberValueConditionsReference
Nucleosome Sliding Rate
Observed Rate Constant (kobs)SNF2h (Human ISWI)1.6 ± 0.1 min⁻¹1µM SNF2h, saturating ATP[7]
SNF2h (H3C110A sCX2 Oxidized)0.06 ± 0.03 min⁻¹1µM SNF2h, saturating ATP[7]
SWI/SNF (Yeast)1,260 ± 100 bp² min⁻¹ (diffusion)5.0 nM SWI/SNF[9]
SWI/SNF (Yeast)610 ± 70 bp² min⁻¹ (diffusion)2.5 nM SWI/SNF[9]
ATP Hydrolysis
ATPase ActivityBRM (Human SWI/SNF)ATP hydrolysis couples remodeling to remodeler releaseIn vivo analysis[10]
Translocation Step Size
DNA TranslocationSNF2h (Human ISWI)~1-2 bp per ATP hydrolysis cycleCryo-EM and smFRET[3][11]
CHD4 (Human)4-6 bp steps at the exit sidesingle-molecule FRET[12]

Table 1: Quantitative Data on SNF2-Mediated Nucleosome Sliding. This table summarizes key kinetic parameters of nucleosome sliding and ATP hydrolysis by different SNF2 family members under various experimental conditions.

Visualizing the Mechanism and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex molecular events and experimental procedures involved in studying SNF2-mediated nucleosome sliding.

NucleosomeSlidingMechanism Mechanism of SNF2-Mediated Nucleosome Sliding cluster_cycle ATP Hydrolysis Cycle cluster_io Components atp_binding 1. ATP Binding SNF2 lobes close dna_translocation 2. ATP Hydrolysis & DNA Translocation (DNA bulge at SHL2) atp_binding->dna_translocation ATP Hydrolysis adp_release 3. ADP + Pi Release SNF2 lobes open dna_translocation->adp_release Pi release reset 4. Reset for next cycle adp_release->reset ADP release reset->atp_binding New ATP Slid_Nucleosome Slid Nucleosome reset->Slid_Nucleosome SNF2 SNF2 Remodeler SNF2->atp_binding Nucleosome Positioned Nucleosome Nucleosome->atp_binding ATP ATP ATP->atp_binding

Figure 1. A diagram illustrating the cyclical mechanism of nucleosome sliding by SNF2 proteins, driven by ATP binding and hydrolysis.

REA_Workflow Restriction Enzyme Accessibility (REA) Assay Workflow cluster_setup Reaction Setup cluster_reaction Remodeling and Digestion cluster_analysis Analysis Nuc_Substrate Nucleosome Substrate (with internal restriction site) Incubate Incubate at 37°C Nuc_Substrate->Incubate SNF2_ATP SNF2 Remodeler + ATP SNF2_ATP->Incubate Rest_Enzyme Restriction Enzyme Rest_Enzyme->Incubate Sliding Nucleosome Sliding Exposes Restriction Site Incubate->Sliding If remodeling occurs Digestion Restriction Enzyme Cleaves DNA Incubate->Digestion No remodeling, site protected Sliding->Digestion Quench Quench Reaction (e.g., EDTA, SDS, Proteinase K) Digestion->Quench Gel Agarose (B213101) or Polyacrylamide Gel Electrophoresis Quench->Gel Visualize Visualize DNA Fragments (e.g., Ethidium Bromide, SYBR Green) Gel->Visualize Quantify Quantify Cleaved vs. Uncleaved DNA Visualize->Quantify

Figure 2. A workflow diagram of the Restriction Enzyme Accessibility (REA) assay used to measure nucleosome remodeling activity.

smFRET_Workflow Single-Molecule FRET (smFRET) Assay Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Label_DNA Label DNA with Acceptor Fluorophore (e.g., Cy5) Reconstitute Reconstitute Labeled Nucleosome Label_DNA->Reconstitute Label_Histone Label Histone (e.g., H2A) with Donor Fluorophore (e.g., Cy3) Label_Histone->Reconstitute Immobilize Immobilize on Microscope Slide Reconstitute->Immobilize TIRF Total Internal Reflection Fluorescence (TIRF) Microscopy Immobilize->TIRF Inject Inject SNF2 Remodeler + ATP TIRF->Inject Record Record Fluorescence Intensity Traces (Donor & Acceptor) Inject->Record Calc_FRET Calculate FRET Efficiency E = IA / (ID + IA) Record->Calc_FRET Plot_Traces Plot FRET Efficiency vs. Time Calc_FRET->Plot_Traces Analyze_Steps Analyze Step Sizes and Dwell Times Plot_Traces->Analyze_Steps

Figure 3. A workflow diagram outlining the key steps in a single-molecule FRET (smFRET) experiment to monitor nucleosome sliding in real-time.

Detailed Experimental Protocols

A rigorous understanding of the mechanism of nucleosome sliding relies on robust experimental methodologies. The following sections provide detailed protocols for three key assays.

Restriction Enzyme Accessibility (REA) Assay

This assay measures the ability of a chromatin remodeler to expose a restriction enzyme site that is otherwise occluded by the histone octamer.[6][13]

Materials:

  • Purified, reconstituted mononucleosomes containing a single restriction site within the nucleosome-wrapped DNA.

  • Purified SNF2 chromatin remodeling enzyme.

  • Restriction enzyme corresponding to the site in the nucleosome.

  • 10x Remodeling Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM KCl, 50 mM MgCl₂, 10 mM DTT).

  • ATP solution (10 mM).

  • Quench Buffer (20 mM EDTA, 1% SDS, 50 µg/mL Proteinase K).

  • Agarose or polyacrylamide gel electrophoresis apparatus.

  • DNA visualization agent (e.g., Ethidium Bromide or SYBR Green).

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, assemble the remodeling reaction on ice. A typical 20 µL reaction includes:

    • 2 µL 10x Remodeling Buffer

    • 10-50 nM nucleosomes

    • 1-20 nM SNF2 remodeler

    • Nuclease-free water to 18 µL.

  • Initiation of Remodeling: Add 2 µL of 10 mM ATP to initiate the reaction. For a negative control, add 2 µL of water.

  • Incubation: Incubate the reaction at 37°C for a time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Restriction Digest: At each time point, add 10-20 units of the appropriate restriction enzyme and continue incubation at 37°C for a fixed time (e.g., 15 minutes).

  • Quenching: Stop the reaction by adding 5 µL of Quench Buffer. Incubate at 55°C for 30 minutes to digest proteins.

  • Analysis: Analyze the DNA fragments by agarose or polyacrylamide gel electrophoresis.

  • Quantification: Visualize the gel and quantify the intensity of the bands corresponding to the uncleaved and cleaved DNA. The percentage of cleaved DNA reflects the extent of nucleosome remodeling.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Assay

smFRET allows for the real-time observation of nucleosome sliding by measuring the change in distance between a donor fluorophore on the histone and an acceptor fluorophore on the DNA.[14][15]

Materials:

  • Purified histones (one of which is fluorescently labeled, e.g., H2A with Cy3).

  • PCR-generated DNA fragment with a nucleosome positioning sequence and a fluorescent label at a specific position (e.g., Cy5). The DNA should also contain a biotin (B1667282) moiety for surface immobilization.

  • Streptavidin-coated microscope slides.

  • TIRF microscope with dual-color imaging capabilities.

  • Imaging Buffer (including an oxygen scavenging system to reduce photobleaching).

  • Purified SNF2 remodeler and ATP.

Procedure:

  • Nucleosome Reconstitution: Reconstitute nucleosomes using the fluorescently labeled histones and DNA via salt gradient dialysis.[14]

  • Surface Immobilization: Flow the biotinylated, labeled nucleosomes onto a streptavidin-coated slide and incubate to allow for immobilization. Wash away unbound nucleosomes.

  • Imaging Setup: Mount the slide on the TIRF microscope. Locate individual fluorescent spots corresponding to single nucleosomes.

  • Data Acquisition: Start recording the fluorescence intensity of both the donor (Cy3) and acceptor (Cy5) channels over time.

  • Initiate Remodeling: Inject a solution containing the SNF2 remodeler and ATP into the flow cell.

  • Continue Recording: Continue to record the fluorescence intensities as remodeling occurs. A change in the distance between the fluorophores due to nucleosome sliding will result in a change in FRET efficiency.

  • Data Analysis: For each single-molecule trace, calculate the FRET efficiency (E = I_acceptor / (I_donor + I_acceptor)). Plot FRET efficiency versus time to observe the dynamics of nucleosome sliding, including step sizes and pausing.[16]

Electrophoretic Mobility Shift Assay (EMSA) for Nucleosome Sliding

EMSA, or a gel shift assay, can be used to resolve different positional isomers of nucleosomes on a DNA fragment. As the nucleosome slides from an end position to a more central position, its electrophoretic mobility decreases.[1][17]

Materials:

  • Purified, reconstituted mononucleosomes on a DNA fragment that allows for distinct positional isomers.

  • Purified SNF2 chromatin remodeling enzyme.

  • 10x Remodeling Buffer.

  • ATP solution (10 mM).

  • Native polyacrylamide gel (e.g., 5-6%).

  • TBE or other suitable running buffer.

  • Gel electrophoresis apparatus.

  • Method for detecting DNA (e.g., radiolabeling, fluorescent DNA stain).

Procedure:

  • Reaction Assembly: Assemble the remodeling reactions as described for the REA assay.

  • Incubation: Incubate the reactions at 37°C for a time course.

  • Quenching: Stop the reactions at each time point by adding a quench buffer containing EDTA and a competitor DNA to prevent further remodeling and enzyme-nucleosome interactions.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel at a low voltage in a cold room to prevent heat-induced nucleosome disruption.

  • Visualization and Analysis: Visualize the DNA on the gel. The appearance of slower-migrating bands over time indicates the sliding of nucleosomes from the ends to more central positions on the DNA fragment. The fraction of remodeled nucleosomes can be quantified by measuring the intensity of the different bands.

Conclusion and Future Directions

The study of SNF2-mediated nucleosome sliding has revealed a sophisticated molecular mechanism that is fundamental to gene regulation and other DNA-dependent processes. The combination of structural biology, single-molecule biophysics, and classical biochemical assays has provided a detailed picture of how these ATP-driven machines manipulate the chromatin landscape.

For drug development professionals, understanding the intricacies of this mechanism is crucial. As aberrant chromatin remodeling is increasingly implicated in various diseases, including cancer, the SNF2 family of enzymes represents a promising class of therapeutic targets.[6] The development of small molecule inhibitors that specifically target the ATPase activity or allosteric sites of these remodelers could offer novel therapeutic strategies. The experimental protocols detailed in this guide provide the foundational tools for screening and characterizing such inhibitors.

Future research will undoubtedly continue to unravel the finer details of nucleosome remodeling. High-resolution cryo-EM of remodeling intermediates, advanced single-molecule techniques to probe the role of histone modifications, and in vivo studies to understand remodeling in the context of the cellular environment will further illuminate the complex world of chromatin dynamics.

References

The Role of SNF2 Family Proteins in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the eukaryotic genome is under constant threat from endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. However, the packaging of DNA into chromatin presents a significant barrier to the machinery responsible for detecting and repairing lesions. ATP-dependent chromatin remodeling complexes, particularly those containing a core SNF2 family ATPase, are critical for modulating chromatin structure to allow repair factors access to damaged DNA. This technical guide provides an in-depth examination of the involvement of SNF2 family proteins in the major DNA repair pathways, including homologous recombination, non-homologous end joining, and nucleotide excision repair. It summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and workflows involved.

Introduction: The SNF2 Protein Family

The Switch/Sucrose Non-Fermenting (SNF2) family encompasses a large group of proteins characterized by a highly conserved helicase-like ATPase domain.[1][2] These proteins are the catalytic core of multi-subunit chromatin remodeling complexes that utilize the energy from ATP hydrolysis to alter the structure of chromatin.[3][4][5] Their primary functions include sliding nucleosomes along DNA, evicting histone octamers to create nucleosome-free regions, and facilitating the exchange of histone variants.[6]

SNF2 family proteins are classified as Superfamily 2 (SF2) helicase-like proteins.[7][8] However, they are not canonical helicases as they do not separate DNA strands; instead, they function as DNA translocases, moving along the DNA duplex to generate the force needed for remodeling.[1][2] The family is broadly divided into several subfamilies based on sequence similarities, including SWI/SNF, ISWI, CHD, and INO80, each with distinct functional roles in genomic processes.[6][9]

The necessity for these remodelers in DNA repair is dictated by the compact nature of chromatin, which otherwise restricts access for repair machinery.[10] In response to DNA damage, such as double-strand breaks (DSBs), chromatin undergoes extensive modifications, including the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a beacon for the recruitment of repair and remodeling factors.[10][11] SNF2-containing complexes are essential players in creating a chromatin environment conducive to efficient DNA repair.[11][12]

Involvement in Double-Strand Break (DSB) Repair

DSBs are among the most cytotoxic forms of DNA damage and are primarily repaired by two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). SNF2 family proteins play crucial roles in both processes.

Homologous Recombination (HR)

HR is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair DSBs, restricting its activity to the S and G2 phases of the cell cycle.[3] The process requires extensive chromatin remodeling to facilitate DNA end resection, homology search, and strand invasion.

Several SNF2 family members are integral to HR:

  • SWI/SNF Complexes (BRG1/BRM): The mammalian SWI/SNF complexes, containing the ATPase subunit BRG1 (also known as SMARCA4) or BRM (SMARCA2), are recruited to DSBs.[1][3] This recruitment is partly mediated by the interaction of the BRG1 bromodomain with acetylated γH2AX.[3] Once at the break site, SWI/SNF complexes are implicated in promoting DNA end resection and facilitating the loading of the RAD51 recombinase, a key step in initiating the homology search.[3][13]

  • RAD54: A core component of the recombination machinery, RAD54 is a dsDNA-dependent ATPase of the SNF2 family.[7] It functions in concert with RAD51, acting as a motor protein to promote the homology search and strand invasion steps.[7] RAD54 does not have classical helicase activity but translocates processively on dsDNA.[7]

  • INO80 Complex: The INO80 remodeling complex is recruited to DSBs via phosphorylated H2AX and is involved in nucleosome eviction at the damage site, which is critical for the assembly of the repair machinery.[1]

HR_Pathway DSB DNA Double-Strand Break (DSB) gH2AX γH2AX Signaling DSB->gH2AX ATM/ATR SWISNF SWI/SNF (BRG1) Complex gH2AX->SWISNF Recruits INO80 INO80 Complex gH2AX->INO80 Recruits Resection DNA End Resection (ssDNA formation) SWISNF->Resection Remodels Chromatin to Facilitate INO80->Resection Remodels Chromatin to Facilitate RPA RPA Coating Resection->RPA RAD51 RAD51 Loading RPA->RAD51 RPA replaced by RAD51 Invasion Strand Invasion & Homology Search RAD51->Invasion RAD54 RAD54 RAD54->Invasion Stabilizes & Promotes Synthesis DNA Synthesis Invasion->Synthesis Resolution Resolution & Ligation Synthesis->Resolution Repaired Repaired DNA Resolution->Repaired

Caption: this compound roles in Homologous Recombination.
Non-Homologous End Joining (NHEJ)

NHEJ is the predominant DSB repair pathway in mammalian cells, active throughout the cell cycle.[14][15] It directly ligates broken DNA ends, a process that can be error-prone but is rapid.[14] The core of the NHEJ machinery involves the Ku70/80 heterodimer, which recognizes and binds to the broken ends, followed by the recruitment of DNA-PKcs, XRCC4, and DNA Ligase IV.[15][16]

The role of SNF2 remodelers in NHEJ involves creating an accessible chromatin environment for the core machinery:

  • SWR1 Complex: In yeast, the SWR1 complex is recruited via γH2AX and is important for error-free NHEJ.[1]

  • SWI/SNF Complexes: There is evidence that mammalian SWI/SNF components, including BRM and ARID1A/B, stimulate the recruitment of NHEJ factors like Ku70/80 to the break sites.[13] Remodeling by these complexes may be a prerequisite for the stable binding of the Ku heterodimer to DNA ends within a chromatin context.[1]

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Remodeler SNF2 Remodeler (e.g., SWI/SNF) DSB->Remodeler Recruits Ku Ku70/80 Binding Remodeler->Ku Exposes DNA Ends DNAPK DNA-PKcs Recruitment Ku->DNAPK Processing End Processing (Artemis, Pol μ/λ) DNAPK->Processing Ligation Ligation (XRCC4/Ligase IV) Processing->Ligation Repaired Repaired DNA (Potential InDels) Ligation->Repaired

Caption: this compound involvement in Non-Homologous End Joining.

Involvement in Other Repair Pathways

Nucleotide Excision Repair (NER)

NER is responsible for removing bulky, helix-distorting lesions, such as those caused by UV radiation. The process involves recognition of the distortion, unwinding of the DNA, dual incision of the damaged strand, and synthesis of a new strand.

  • SWI/SNF Complexes: Studies in both yeast and mammalian cells have shown that SWI/SNF complexes are implicated in NER.[13] They are thought to stimulate repair by remodeling nucleosomes around the DNA lesion, thereby increasing the accessibility for NER factors to recognize and incise the damaged DNA.[13]

  • Rad16: In yeast, the Rad16 protein, a member of the Rad5/16 SNF2 subfamily, is a core component of the NER machinery, specifically involved in the excision step of transcription-coupled repair.[2][8]

Base Excision Repair (BER)

BER handles small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation.[17][18] The pathway is initiated by a DNA glycosylase that removes the damaged base, followed by processing of the resulting abasic site.[17] While the core BER machinery does not include a this compound, the efficiency of BER within a chromatin context is likely dependent on chromatin remodeling to expose lesions to the initiating glycosylases. The specific SNF2 family members directly involved in BER are less characterized compared to their roles in DSB repair, but a permissive chromatin state, maintained by remodelers, is considered essential.

Quantitative Data Summary

The following table summarizes key quantitative data related to the function of SNF2 family proteins in DNA repair. Note: Specific values can vary significantly based on experimental conditions.

SNF2 Family Protein/ComplexInteracting Factor / SubstrateQuantitative MeasureReported ValuePathway Association
Human RAD54dsDNAATPase Activity (kcat)~1,200 ATP/minHomologous Recombination
Yeast Rad54Rad51-ssDNA filamentStimulation of ATPase~10-fold increaseHomologous Recombination
Human BRG1 (SWI/SNF)Acetylated γH2AXBinding Affinity (Bromodomain)Micromolar rangeDSB Recognition (HR)
Yeast INO80NucleosomeRemodeling Rate~1-5 nucleosomes/minDSB Repair (HR/NHEJ)

Key Experimental Protocols & Workflows

Chromatin Immunoprecipitation (ChIP) for DSB Recruitment

ChIP is a fundamental technique used to determine if a protein of interest (e.g., BRG1) is recruited to specific DNA sites (e.g., DSBs) in vivo.

Detailed Methodology:

  • Cell Culture and Damage Induction: Culture cells (e.g., U2OS) to ~80% confluency. Induce DSBs using a specific agent, such as ionizing radiation (e.g., 10 Gy) or a site-specific endonuclease like I-SceI in a reporter cell line.

  • Cross-linking: Immediately after damage induction, cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the this compound of interest (e.g., anti-BRG1). As a negative control, use a non-specific IgG antibody.

  • Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis: Analyze the enrichment of DNA sequences near the DSB site using quantitative PCR (qPCR) with primers flanking the break site. Compare the amount of precipitated DNA in the specific antibody sample to the IgG control.

ChIP_Workflow A 1. Induce DNA Damage (e.g., Ionizing Radiation) B 2. Cross-link Proteins to DNA (Formaldehyde) A->B C 3. Lyse Cells & Shear Chromatin (Sonication) B->C D 4. Immunoprecipitate (Add specific antibody, e.g., anti-BRG1) C->D E 5. Capture Immune Complexes (Protein A/G Beads) D->E F 6. Wash to Remove Non-specific Binding E->F G 7. Elute & Reverse Cross-links F->G H 8. Purify DNA G->H I 9. Analyze by qPCR H->I

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

SNF2 family ATP-dependent chromatin remodelers are indispensable for maintaining genomic integrity. They act as master regulators of DNA accessibility, playing pivotal roles in multiple DNA repair pathways by opening up chromatin to allow the core repair machinery to function. The SWI/SNF, INO80, and RAD54 subfamilies are particularly well-characterized in the context of DSB repair via HR and NHEJ. Their roles in other pathways like NER are established, while their direct involvement in BER is an area requiring further investigation. For drug development professionals, the frequent mutation of SNF2 family members (especially in SWI/SNF complexes) in human cancers suggests that targeting the resulting DNA repair deficiencies is a promising avenue for precision cancer therapy. Future research will likely focus on elucidating the precise regulatory mechanisms that govern the recruitment and activity of these remodelers at sites of DNA damage and exploiting this knowledge for therapeutic benefit.

References

Phylogenetic Analysis of the SNF2 Protein Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The SNF2 (Sucrose Non-Fermenting 2) protein family comprises a large and diverse group of ATP-dependent chromatin remodeling enzymes that play crucial roles in regulating genome dynamics. These proteins are characterized by a conserved helicase-like ATPase domain that harnesses the energy of ATP hydrolysis to alter chromatin structure, thereby influencing a wide array of cellular processes including transcription, DNA repair, and recombination.[1][2][3] This in-depth technical guide provides a comprehensive overview of the phylogenetic analysis of the SNF2 protein family, intended for researchers, scientists, and drug development professionals. We delve into the classification of SNF2 subfamilies, their conserved domains, and functional diversity. Furthermore, this guide offers detailed experimental protocols for key analyses and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction to the this compound Family

The SNF2 family of proteins are integral components of multi-subunit chromatin remodeling complexes.[4] First identified in Saccharomyces cerevisiae, SNF2 family members are found across all eukaryotic kingdoms and are essential for modulating the accessibility of DNA to the cellular machinery.[4][5] They are classified within the helicase superfamily 2 (SF2) due to the presence of a conserved ATPase domain containing seven characteristic helicase motifs.[6][7] However, unlike true helicases, SNF2 proteins primarily function as DNA translocases, moving along the DNA duplex to reposition or evict nucleosomes.[8]

The functional diversity of the SNF2 family is vast, with different members participating in distinct cellular pathways. This functional specialization is largely determined by the unique assortment of protein domains flanking the conserved ATPase core, as well as their association with different protein partners within their respective chromatin remodeling complexes.[7]

Classification of SNF2 Subfamilies

Phylogenetic analyses have categorized the expansive SNF2 family into several distinct subfamilies based on sequence similarity within their ATPase domains and the presence of additional conserved domains.[1][2][3] This classification provides a framework for understanding the evolutionary relationships and functional specializations within the family. A comprehensive analysis has identified as many as 24 distinct subfamilies.[2] The major and most well-characterized subfamilies are summarized below.

Table 1: Major Subfamilies of the this compound Family

SubfamilyKey Features & Conserved DomainsPrimary FunctionsRepresentative Members
SWI/SNF Bromodomain, SANT domain, HSA domainTranscriptional activation and repression, DNA repairBRG1 (SMARCA4), BRM (SMARCA2), SNF2
ISWI SANT-SLIDE domain, HAND domainNucleosome spacing and chromatin assemblyISWI, SNF2H, SNF2L
CHD Chromodomains, DNA-binding domainTranscriptional repression, heterochromatin formationCHD1, CHD3/4 (Mi-2), CHD7
INO80 Split ATPase domain with a long insertion, HSA domainHistone variant exchange (H2A.Z), DNA repairINO80, SWR1
Rad54-like No additional domains consistently presentHomologous recombination, DNA repairRad54, ATRX, RAD16
Rad5/16-like RING finger domains (in some members)Post-replication repair, DNA damage toleranceRAD5, RAD16

Conserved Domains and Their Functions

The modular architecture of SNF2 proteins, consisting of the conserved ATPase engine and a variety of accessory domains, is central to their diverse functions.

Table 2: Key Conserved Domains in SNF2 Family Proteins

DomainFunctionFound in Subfamilies
SNF2-type ATPase Domain DNA-dependent ATP hydrolysis, DNA translocationAll SNF2 family members
Helicase-SANT-associated (HSA) domain Protein-protein interactions within the remodeling complexSWI/SNF, INO80
Bromodomain Recognition of acetylated lysine (B10760008) residues on histone tailsSWI/SNF
Chromodomain Recognition of methylated lysine residues on histone tailsCHD
SANT-SLIDE Domain DNA binding and stimulation of ATPase activityISWI
RING finger domain E3 ubiquitin ligase activityRad5/16-like

Quantitative Data Presentation

Quantifying the enzymatic activity and sequence conservation of SNF2 proteins is crucial for understanding their biochemical properties and evolutionary relationships. The following tables provide a template for summarizing such data.

Table 3: Comparative ATPase Activity of SNF2 Subfamily Representatives

Note: The following data are illustrative examples and may not represent a comprehensive dataset. Actual values can vary depending on the specific protein, organism, and experimental conditions.

SubfamilyRepresentative ProteinOrganismSpecific Activity (mol ATP hydrolyzed/mol enzyme/min)Km for ATP (µM)
SWI/SNFSth1S. cerevisiae~500~150
ISWIISWID. melanogaster~300~100
CHDCHD1H. sapiens~250~80
INO80Ino80S. cerevisiae~400~200

Table 4: Sequence Similarity Matrix of SNF2 ATPase Domains

Note: This table illustrates the concept of a sequence similarity matrix. The values are hypothetical and intended for demonstration purposes. Actual percentages would be derived from multiple sequence alignments.

SubfamilySWI/SNFISWICHDINO80Rad54-like
SWI/SNF 100%
ISWI ~60%100%
CHD ~55%~65%100%
INO80 ~50%~50%~45%100%
Rad54-like ~40%~40%~35%~30%100%

Experimental Protocols

This section provides detailed methodologies for key experiments in the phylogenetic and functional analysis of the this compound family.

Phylogenetic Analysis of this compound Sequences

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships among SNF2 family members.

1. Sequence Retrieval:

  • Identify this compound sequences of interest from public databases such as NCBI (National Center for Biotechnology Information) or UniProt.

  • Use BLAST (Basic Local Alignment Search Tool) with a known this compound sequence as a query to find homologous sequences in different organisms.

  • Download the sequences in FASTA format.

2. Multiple Sequence Alignment (MSA):

  • Align the retrieved sequences using a multiple sequence alignment tool such as Clustal Omega, MUSCLE, or T-Coffee.

  • The alignment should focus on the conserved helicase domain of the SNF2 proteins.

  • Manually inspect and edit the alignment to remove poorly aligned regions and large gaps, as these can introduce errors in phylogenetic inference.

3. Phylogenetic Tree Construction:

  • Use the curated multiple sequence alignment to construct a phylogenetic tree.

  • Several methods can be employed:

    • Maximum Likelihood (ML): This statistical method identifies the tree that is most likely to have produced the observed sequence alignment given a specific model of evolution. Software like PhyML or RAxML can be used.

    • Neighbor-Joining (NJ): This is a distance-matrix method that is computationally fast and provides a good approximation of the phylogeny. MEGA (Molecular Evolutionary Genetics Analysis) is a popular software for this method.

    • Bayesian Inference: This method uses a probabilistic approach to infer the posterior probability of a tree. MrBayes is a commonly used program for Bayesian phylogenetic analysis.

  • Assess the reliability of the tree topology using bootstrapping (for ML and NJ) or by examining the posterior probabilities of the clades (for Bayesian inference).

4. Tree Visualization and Interpretation:

  • Visualize the resulting phylogenetic tree using software like FigTree or iTOL (Interactive Tree Of Life).

  • The branching pattern of the tree represents the evolutionary relationships between the sequences, with branch lengths indicating the extent of genetic divergence.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of a specific this compound.

1. Cell Cross-linking and Lysis:

  • Grow cells to the desired confluency.

  • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

  • Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.

2. Chromatin Shearing:

  • Isolate the nuclei and resuspend them in a suitable lysis buffer.

  • Shear the chromatin into fragments of 200-1000 base pairs using sonication. The optimal sonication conditions need to be empirically determined for each cell type and instrument.

  • Verify the fragment size by running an aliquot of the sheared chromatin on an agarose (B213101) gel.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

  • Add a ChIP-grade antibody specific to the this compound of interest to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform high-throughput sequencing of the library.

7. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched for the this compound of interest.

  • Perform downstream analyses such as motif discovery, gene ontology analysis, and pathway analysis to understand the biological significance of the protein's binding sites.

Malachite Green ATPase Assay

This colorimetric assay is used to measure the ATPase activity of purified SNF2 proteins by detecting the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

1. Reagent Preparation:

  • Malachite Green Reagent: Prepare a solution of Malachite Green hydrochloride, ammonium (B1175870) molybdate, and polyvinyl alcohol in HCl. This reagent should be prepared fresh.

  • Reaction Buffer: Prepare a buffer containing Tris-HCl, KCl, and MgCl2 at the desired pH (typically 7.4-8.0).

  • ATP Solution: Prepare a stock solution of ATP of known concentration.

2. Assay Procedure:

  • Set up reactions in a 96-well plate. Each reaction should contain the reaction buffer, the purified this compound, and a DNA substrate (as SNF2 ATPase activity is DNA-dependent).

  • Include appropriate controls, such as a no-enzyme control to measure spontaneous ATP hydrolysis and a no-ATP control.

  • Pre-incubate the reactions at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding ATP to a final concentration in the millimolar range.

  • Incubate the reactions at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

3. Data Acquisition and Analysis:

  • Measure the absorbance of the reactions at a wavelength of ~620-650 nm using a plate reader.

  • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

  • Calculate the specific ATPase activity of the this compound, typically expressed as moles of ATP hydrolyzed per mole of enzyme per unit of time.

Mandatory Visualizations

Phylogenetic Tree of the this compound Family

SNF2_Phylogenetic_Tree cluster_root cluster_swi_snf SWI/SNF-like cluster_iswi ISWI-like cluster_chd CHD-like cluster_ino80 INO80-like cluster_rad54 Rad54-like Root a a Root->a SWI_SNF SWI/SNF ISWI ISWI CHD CHD INO80 INO80 SWR1 SWR1 Rad54 Rad54 ATRX ATRX RAD16 RAD16 b b a->b c c a->c d d b->d e e b->e f f c->f g g c->g d->SWI_SNF d->ISWI e->CHD f->INO80 f->SWR1 g->Rad54 g->ATRX g->RAD16 Phylogenetic_Workflow cluster_data_acquisition Data Acquisition cluster_alignment Sequence Alignment cluster_phylogeny Phylogenetic Inference cluster_visualization Visualization & Interpretation Seq_Retrieval Sequence Retrieval (e.g., NCBI, UniProt) BLAST_Search BLAST Search for Homologous Sequences Seq_Retrieval->BLAST_Search MSA Multiple Sequence Alignment (e.g., Clustal Omega, MUSCLE) BLAST_Search->MSA Tree_Construction Tree Construction (e.g., ML, NJ, Bayesian) MSA->Tree_Construction Bootstrap Bootstrap Analysis/ Posterior Probabilities Tree_Construction->Bootstrap Tree_Visualization Tree Visualization (e.g., FigTree, iTOL) Bootstrap->Tree_Visualization SWI_SNF_Pathway cluster_signaling Upstream Signaling cluster_chromatin Chromatin Remodeling cluster_transcription Transcriptional Output Signal External Signal (e.g., Hormone) Receptor Receptor Activation Signal->Receptor TF_Activation Transcription Factor Activation Receptor->TF_Activation SWI_SNF_Recruitment SWI/SNF Complex Recruitment TF_Activation->SWI_SNF_Recruitment Nucleosome_Remodeling Nucleosome Remodeling (ATP-dependent) SWI_SNF_Recruitment->Nucleosome_Remodeling DNA_Accessibility Increased DNA Accessibility Nucleosome_Remodeling->DNA_Accessibility Gene_Expression Target Gene Expression DNA_Accessibility->Gene_Expression

References

discovery and history of SWI/SNF2 protein complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of the SWI/SNF Chromatin Remodeling Complex

Introduction

The packaging of eukaryotic DNA into chromatin presents a significant barrier to nuclear processes such as transcription, replication, and DNA repair. To overcome this, cells employ ATP-dependent chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to alter chromatin structure. Among the most extensively studied of these is the SWI/SNF (SWItch/Sucrose Non-Fermentable) complex. First identified in yeast, this multi-subunit protein complex is highly conserved across eukaryotes and plays a critical role in regulating gene expression by modulating nucleosome positioning and accessibility. Its discovery marked a paradigm shift in understanding gene regulation, revealing the dynamic nature of chromatin. Dysregulation of SWI/SNF complex subunits is now known to be a major driver in a significant percentage of human cancers and developmental disorders, making it a key focus for therapeutic development.

The Initial Discovery in Saccharomyces cerevisiae

The journey to understanding the SWI/SNF complex began not with a direct search for chromatin regulators, but through two independent genetic screens in the budding yeast, Saccharomyces cerevisiae.

  • The SWI Screen: One line of investigation focused on the regulation of mating-type switching. Researchers screened for mutants that were defective in this process, identifying a set of genes they named SWI (SWItch).

  • The SNF Screen: Concurrently, another group was studying how yeast metabolizes sugars. They screened for mutants incapable of growing on sucrose, leading to the identification of SNF (Sucrose Non-Fermenting) genes.

A pivotal moment came with the realization that several genes, including SWI1, SWI2, SWI3, and SNF5, were independently identified in both screens. The SWI2 and SNF2 genes were discovered to be identical. This convergence suggested that these gene products were part of a single functional unit involved in regulating a diverse set of genes. Subsequent biochemical purification confirmed that these proteins assemble into a large, stable, multi-subunit complex. Early mechanistic studies demonstrated that this complex could modify chromatin structure at promoters, thereby facilitating the binding of transcription factors like Gal4.

Conservation and Diversification Across Species

Following its discovery in yeast, homologous complexes were soon identified in other eukaryotes, highlighting the fundamental importance of this chromatin remodeling machinery.

  • Drosophila melanogaster : In the fruit fly, the homolog of the yeast SWI2/SNF2 gene, brahma (brm), was identified as a member of the trithorax group of genes, which are positive regulators of homeotic gene expression.[1] Biochemical purification revealed that BRM is the catalytic ATPase of two distinct SWI/SNF complexes: the BAP (Brahma-Associated Proteins) complex and the PBAP (Polybromo-associated BAP) complex.[2] These complexes share a common core but are distinguished by specific accessory subunits.[2]

  • Humans : In mammals, the SWI/SNF complexes are also known as BAF (BRG1/BRM-Associated Factors) complexes. They are highly polymorphic, with at least 15 subunits encoded by 29 different genes. This combinatorial assembly gives rise to three main subtypes:

    • Canonical BAF (cBAF): Characterized by subunits like ARID1A or ARID1B.

    • Polybromo-associated BAF (PBAF): Defined by the presence of PBRM1, ARID2, and BRD7.

    • Non-canonical BAF (ncBAF) or GBAF: A more recently described complex with unique subunits GLTSCR1/1L and BRD9.

This evolutionary expansion from a single primary complex in yeast to a diverse family of complexes in mammals allows for more specialized and tissue-specific regulation of gene expression during development and differentiation.

Table 1: Comparison of Core SWI/SNF Subunits Across Species
Yeast (S. cerevisiae) Drosophila (BAP/PBAP) Human (cBAF/PBAF) Core Function
Swi2/Snf2Brahma (BRM)SMARCA4 (BRG1) or SMARCA2 (BRM)Catalytic ATPase, DNA translocase
Swi1Osa (BAP-specific)ARID1A/B (cBAF), ARID2 (PBAF)DNA binding, complex targeting
Swi3Moira (MOR)SMARCC1 (BAF155), SMARCC2 (BAF170)Structural core
Snf5Snr1SMARCB1 (SNF5/INI1)Structural core, tumor suppressor
Snf6BAP55 / BAP60SMARCD1/2/3 (BAF60a/b/c)Histone/DNA binding
Arp7, Arp9BAP55 / ActinACTL6A/B (BAF53a/b), ACTBActin-related proteins, structural role

This table summarizes homologous core subunits. The human complexes contain additional subunits not listed here.

Mechanism of Action: Reshaping the Chromatin Landscape

The SWI/SNF complex functions by using the energy derived from ATP hydrolysis to disrupt the stable interactions between histones and DNA within the nucleosome. This activity can result in several outcomes:

  • Nucleosome Sliding: The complex can physically push the histone octamer along the DNA, exposing or concealing specific DNA sequences.

  • Nucleosome Ejection: In some contexts, the complex can completely remove the histone octamer from the DNA, creating a nucleosome-depleted region.

  • H2A/H2B Dimer Ejection: A less disruptive outcome involves the removal of a single H2A/H2B dimer, leaving a "hexasome" that is less stable and more accessible.

These remodeling actions are not mutually exclusive and collectively serve to increase the accessibility of chromatin, allowing transcription factors and the general transcription machinery to bind to promoters and enhancers to regulate gene expression. The core ATPase subunit (e.g., BRG1/SMARCA4) is the engine of this process, acting as a DNA translocase that pumps DNA around the histone octamer. Intriguingly, studies in Drosophila have shown that ATP hydrolysis is also coupled to the release of the remodeler from chromatin, enabling a dynamic and continuous probing of the genome.

SWI_SNF_Mechanism cluster_0 Initial State cluster_1 SWI/SNF Action cluster_2 Remodeled States cluster_3 Functional Outcome start_node Compacted Chromatin (Gene Inaccessible) swisnf SWI/SNF Complex + ATP Hydrolysis start_node->swisnf Recruitment sliding Nucleosome Sliding swisnf->sliding ejection Nucleosome Ejection swisnf->ejection dimer_ejection H2A/H2B Ejection swisnf->dimer_ejection outcome Accessible Chromatin (TF Binding, Transcription) sliding->outcome ejection->outcome dimer_ejection->outcome

Caption: Mechanisms of SWI/SNF-mediated chromatin remodeling.

Key Experimental Protocols and Discoveries

The elucidation of SWI/SNF function has been driven by the development of key biochemical and molecular biology techniques.

Chromatin Remodeling Assays

These in vitro assays were fundamental in demonstrating the core biochemical activity of the purified SWI/SNF complex.

  • Restriction Enzyme Accessibility Assay: This assay measures the ability of a restriction enzyme to cut its recognition site within a nucleosome. In the absence of remodeling, the site is protected by the histone octamer. The addition of SWI/SNF and ATP exposes the site, allowing cleavage, which can be quantified.

  • DNase I Footprinting: This technique provides a higher-resolution map of DNA accessibility. Nucleosomal DNA is resistant to cleavage by DNase I, producing a characteristic 10-bp ladder pattern. SWI/SNF remodeling disrupts this pattern, indicating a global alteration of histone-DNA contacts.

  • Substrate Assembly: Reconstitute mononucleosomes in vitro using purified histone octamers and a DNA fragment (~200 bp) containing a single, centrally located restriction enzyme recognition site (e.g., for HhaI).

  • Remodeling Reaction: Incubate the reconstituted nucleosomes with purified SWI/SNF complex in a reaction buffer containing an ATP regeneration system. Initiate the reaction by adding ATP. Control reactions should omit ATP or the SWI/SNF complex.

  • Restriction Digest: After a set incubation period (e.g., 30-60 minutes) at 37°C, add the specific restriction enzyme and continue incubation.

  • DNA Purification: Stop the reaction by adding a stop buffer (containing EDTA and SDS) and treat with Proteinase K to remove all proteins. Purify the DNA via phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Analysis: Analyze the DNA fragments by agarose (B213101) gel electrophoresis followed by Southern blotting or autoradiography (if using radiolabeled DNA). Quantify the percentage of cut DNA versus uncut DNA to determine the extent of remodeling.

Identifying Protein-DNA Interactions: Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the in vivo binding sites of the SWI/SNF complex across the genome, revealing its direct targets.

  • Cross-linking: Treat live cells with formaldehyde (B43269) to covalently cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to a SWI/SNF subunit (e.g., anti-BRG1). The antibody-protein-DNA complexes are then captured on antibody-binding beads (e.g., Protein A/G).

  • Washes: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA.

  • Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific gene loci or by high-throughput sequencing (ChIP-Seq) to map binding sites genome-wide.

ChIP_Workflow A 1. Cross-link Proteins to DNA (in vivo with Formaldehyde) B 2. Lyse Cells & Shear Chromatin (Sonication) A->B C 3. Immunoprecipitation (Add specific antibody, e.g., anti-BRG1) B->C D 4. Capture & Wash (Protein A/G beads) C->D E 5. Elute & Reverse Cross-links (Heat) D->E F 6. Purify DNA E->F G 7. Analysis (qPCR or ChIP-Seq) F->G CoIP_Workflow A 1. Prepare Native Protein Lysate B 2. Incubate with 'Bait' Antibody A->B C 3. Capture with Protein A/G Beads B->C D 4. Wash Away Unbound Proteins C->D E 5. Elute 'Bait' and 'Prey' Proteins D->E F 6. Analysis (Western Blot or Mass Spec) E->F

References

Human Orthologs of Yeast SNF2: A Technical Guide to Chromatin Remodeling in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the eukaryotic nucleus, the intricate packaging of DNA into chromatin presents a formidable barrier to essential cellular processes such as transcription, replication, and DNA repair. ATP-dependent chromatin remodeling complexes are sophisticated molecular machines that dynamically alter chromatin structure, thereby regulating gene expression and maintaining genome integrity. The yeast protein SNF2 (Sucrose Non-Fermenting 2), the catalytic ATPase subunit of the SWI/SNF complex, is the founding member of a large and evolutionarily conserved family of proteins that are central to this process.[1] In humans, the SNF2 family has expanded to include at least 32 members, which are categorized into several subfamilies based on the architecture of their ATPase domains and the presence of other conserved motifs.[1][2]

This technical guide provides an in-depth overview of the major human orthologs of yeast SNF2, with a focus on their biochemical functions, roles in signaling pathways, and implications in human diseases, particularly cancer. We present quantitative data on their expression and mutation rates, detailed experimental protocols for their study, and visual representations of their functional relationships to aid researchers and drug development professionals in this rapidly evolving field.

The Human SNF2 Protein Families

The human SNF2-like proteins are broadly classified into the following major families: SWI/SNF, ISWI, CHD, INO80, and RAD. These families are distinguished by the specific domains that flank their conserved ATPase/helicase domain, which in turn dictate their unique functions and recruitment to specific genomic loci.

The SWI/SNF Family

The human SWI/SNF complexes, also known as BAF (BRG1/BRM-associated factors) complexes, are the most direct orthologs of the yeast SWI/SNF complex.[3] These large, multi-subunit assemblies are critical for transcriptional regulation and have been extensively implicated in cancer.[4] The catalytic core of the human SWI/SNF complexes is provided by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[5]

SMARCA4 and SMARCA2 are the primary engines of the SWI/SNF complexes, utilizing the energy of ATP hydrolysis to remodel nucleosomes.[6] Their activity is integral to the regulation of gene expression, and their dysfunction is a hallmark of many cancers.[7] Mutations in SMARCA4 are found in approximately 5-7% of all human malignancies, including lung, ovarian, and pancreatic cancers.[8][9]

Quantitative Data Summary: SWI/SNF Family

GeneProteinTissue Expression (Median RPKM in Testis)Cancer Expression TrendsMutation Frequency (CRC)
SMARCA4BRG137.76[10]Mostly overexpressed in tumors[11][12]~5%[13]
SMARCA2BRMNot specifiedMostly underexpressed in tumors[11][12]Not specified

Signaling Pathways Involving SWI/SNF Complexes

Human SWI/SNF complexes are integrated into numerous signaling pathways that are fundamental to cell growth, differentiation, and tumorigenesis. They have been shown to interact with and modulate the activity of key cancer-related pathways, including:

  • The RB Pathway: SWI/SNF complexes interact with the retinoblastoma (RB) tumor suppressor protein to regulate cell cycle progression.

  • The p53 Pathway: SWI/SNF components are involved in the p53-mediated DNA damage response and transcriptional activation of target genes.[14]

  • Wnt/β-catenin Signaling: Deletion of SMARCA4 can lead to the downregulation of Wnt receptors and degradation of β-catenin.[15]

  • Hedgehog Signaling: SWI/SNF complexes directly interact with Gli1, the effector of the Hedgehog pathway.[15]

  • Nuclear Hormone Receptor Signaling: SWI/SNF complexes interact with various nuclear hormone receptors, including glucocorticoid and estrogen receptors, to modulate their transcriptional activity.[15]

  • RHOA Signaling: SMARCA4 has been shown to suppress breast cancer progression by transcriptionally activating the RHO GTPase–activating protein ARHGAP29, which in turn inhibits RHOA signaling.[16]

SWI_SNF_Signaling_Pathways cluster_upstream Upstream Signals cluster_downstream Downstream Processes Nuclear Receptors Nuclear Receptors SWI/SNF Complex SWI/SNF Complex Nuclear Receptors->SWI/SNF Complex Wnt Wnt Wnt->SWI/SNF Complex Hedgehog Hedgehog Hedgehog->SWI/SNF Complex p53 p53 p53->SWI/SNF Complex RB RB RB->SWI/SNF Complex Gene Expression Gene Expression SWI/SNF Complex->Gene Expression Cell Cycle Control Cell Cycle Control SWI/SNF Complex->Cell Cycle Control DNA Repair DNA Repair SWI/SNF Complex->DNA Repair Tumor Suppression Tumor Suppression SWI/SNF Complex->Tumor Suppression Cell Adhesion Cell Adhesion SWI/SNF Complex->Cell Adhesion

The ISWI (Imitation Switch) Family

The ISWI family of chromatin remodelers is characterized by the presence of a SANT-SLIDE domain C-terminal to the ATPase domain. In humans, there are two ISWI ATPases, SMARCA1 (SNF2L) and SMARCA5 (SNF2H), which form the catalytic core of several distinct remodeling complexes, including NURF, CHRAC, and ACF.[1] These complexes are primarily involved in nucleosome spacing and the establishment of repressive chromatin structures. Aberrant expression of ISWI family members has been observed in various cancers.[17][18]

Quantitative Data Summary: ISWI Family

GeneProteinCancer Expression Trends
SMARCA1SNF2LUpregulated in some cancers (e.g., esophageal, liver, stomach)[17]
SMARCA5SNF2HUpregulated in some cancers (e.g., esophageal, liver, stomach)[17]
The CHD (Chromodomain-Helicase-DNA-binding) Family

The CHD family is defined by the presence of tandem chromodomains N-terminal to the SNF2-like ATPase domain.[13] There are nine human CHD proteins (CHD1-9), which are subdivided into three subfamilies based on the presence of additional domains.[19] CHD proteins are involved in a wide range of cellular processes, from transcriptional regulation to DNA repair.[20] For instance, CHD1 has been implicated in homologous recombination-mediated DNA repair.[21]

Quantitative Data Summary: CHD Family

GeneProteinCancer Expression Trends (Lung Cancer)
CHD1CHD1Downregulated[22]
CHD2CHD2Downregulated[22]
CHD3CHD3Downregulated[22]
CHD4CHD4Upregulated[22]
CHD6CHD6Upregulated[22]
CHD7CHD7Upregulated[22]
CHD8CHD8Upregulated[22]
CHD9CHD9Downregulated[22]

CHD1_DNA_Repair_Pathway DNA Double-Strand Break DNA Double-Strand Break γH2AX Signaling γH2AX Signaling DNA Double-Strand Break->γH2AX Signaling CHD1 CHD1 γH2AX Signaling->CHD1 CtIP Recruitment CtIP Recruitment Homologous Recombination Repair Homologous Recombination Repair CtIP Recruitment->Homologous Recombination Repair CHD1->CtIP Recruitment

The INO80 (Inositol-requiring 80) Family

The INO80 family is characterized by a split ATPase domain, which is interrupted by a large insertion.[23] The human INO80 complex is a large, multi-subunit assembly that is involved in transcriptional regulation, DNA replication, and DNA repair.[24] The catalytic subunit, INO80, is essential for the complex's chromatin remodeling activity.[25] The INO80 complex has been shown to be regulated by the inositol (B14025) signaling pathway and is involved in the cellular response to DNA damage.[26]

Quantitative Data Summary: INO80 Family

GeneProteinATPase Activity (Kcat)
INO80INO80435 ± 12 s⁻¹[27]

INO80_Function_and_Regulation cluster_regulation Regulation cluster_function Function Inositol Signaling Inositol Signaling INO80 Complex INO80 Complex Inositol Signaling->INO80 Complex DNA Damage (ATM/ATR) DNA Damage (ATM/ATR) DNA Damage (ATM/ATR)->INO80 Complex TOR Signaling TOR Signaling TOR Signaling->INO80 Complex Transcription Transcription INO80 Complex->Transcription DNA Replication DNA Replication INO80 Complex->DNA Replication DNA Repair DNA Repair INO80 Complex->DNA Repair

The RAD (Radiation sensitive) Family

The RAD family of SNF2-like proteins is primarily involved in DNA repair and recombination.[19] A key human member of this family is RAD54L, which plays a crucial role in homologous recombination by stimulating the activity of the RAD51 recombinase.[28]

Quantitative Data Summary: RAD Family

GeneProteinFunction
RAD54LRAD54LHomologous Recombination[19]

Experimental Protocols

A variety of biochemical and genomic techniques are employed to study the function of human SNF2 orthologs. Below are detailed protocols for two of the most common assays: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) and ATPase assays.

Protocol 1: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method to identify the genome-wide binding sites of a protein of interest.[3]

Experimental Workflow

ChIP_Seq_Workflow Cross-linking Cross-linking Cell Lysis Cell Lysis Cross-linking->Cell Lysis Chromatin Shearing Chromatin Shearing Cell Lysis->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation Reverse Cross-linking Reverse Cross-linking Immunoprecipitation->Reverse Cross-linking DNA Purification DNA Purification Reverse Cross-linking->DNA Purification Library Preparation Library Preparation DNA Purification->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

Detailed Methodology

  • Cross-linking:

    • Treat cultured cells (e.g., ~1x10⁷ cells per ChIP) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with 125 mM glycine (B1666218) for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.

    • Shear chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G magnetic beads.

    • Incubate the cleared lysate overnight at 4°C with an antibody specific to the this compound of interest.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Reverse Cross-linking and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based method.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Annotate peaks to identify associated genes and genomic features.

Protocol 2: ATPase Assay

ATPase assays are used to measure the enzymatic activity of SNF2 family proteins by quantifying the rate of ATP hydrolysis.

Experimental Workflow

ATPase_Assay_Workflow Nucleosome Reconstitution Nucleosome Reconstitution Reaction Setup Reaction Setup Nucleosome Reconstitution->Reaction Setup Incubation Incubation Reaction Setup->Incubation Quenching Quenching Incubation->Quenching Detection Detection Quenching->Detection Data Analysis Data Analysis Detection->Data Analysis

Detailed Methodology

  • Nucleosome Reconstitution (Substrate Preparation):

    • Purify recombinant histone proteins and a DNA template of interest (e.g., the Widom 601 sequence).[4][29]

    • Reconstitute nucleosomes by salt dialysis, gradually decreasing the salt concentration to allow the formation of histone-DNA complexes.[29]

    • Purify the reconstituted nucleosomes.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 8, 60 mM KCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 0.25 mM DTT).[28]

    • In a typical reaction, combine the purified this compound, reconstituted nucleosomes (or DNA as a control), and ATP (often including a radioactive tracer like [γ-³²P]ATP).

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection:

    • Separate the product (ADP and inorganic phosphate) from the substrate (ATP) using thin-layer chromatography (TLC).

    • Quantify the amount of product formed, for example, by phosphorimaging if a radioactive tracer was used.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis and determine kinetic parameters such as Kₘ and kcat.

Conclusion

The human orthologs of the yeast this compound are a diverse and essential family of ATP-dependent chromatin remodelers. Their central role in regulating chromatin structure places them at the nexus of numerous cellular processes, and their frequent dysregulation in cancer and other diseases makes them attractive targets for therapeutic intervention. This technical guide has provided a comprehensive overview of the major human SNF2 families, including quantitative data on their expression and mutation, detailed experimental protocols for their functional analysis, and visual representations of their involvement in key signaling pathways. As our understanding of the intricate mechanisms of chromatin remodeling continues to grow, so too will our ability to develop novel strategies to combat the diseases associated with the malfunction of these critical molecular machines.

References

The Architectural Blueprint of Gene Regulation: A Technical Guide to SNF2 Protein Interaction Networks and Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the SNF2 Interactome: Unraveling the Choreography of Chromatin Remodeling

This technical guide provides an in-depth exploration of the protein interaction partners of the SNF2 (Sucrose Non-Fermenting 2) family of ATPases and the intricate process of their assembly into functional chromatin remodeling complexes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical information on the composition, stoichiometry, and dynamics of these essential molecular machines. Through a comprehensive review of established experimental methodologies and available quantitative data, we illuminate the complex interplay that governs gene expression.

Introduction: SNF2 Proteins as Master Regulators of the Genome

SNF2 family proteins are the catalytic engines of large, multi-subunit complexes that utilize the energy of ATP hydrolysis to remodel chromatin.[1] By altering the structure and positioning of nucleosomes, these complexes play a pivotal role in virtually all DNA-dependent processes, including transcription, replication, and DNA repair.[2] The core of these complexes is the SNF2-type ATPase, which belongs to the SF2 superfamily of helicases.[1] However, SNF2 proteins are not canonical helicases; instead, they function as DNA translocases, generating torsional strain on the DNA to disrupt histone-DNA contacts. The diverse functions of SNF2 proteins are dictated by their association with a wide array of partner proteins, forming distinct complex subtypes with specialized roles. This guide focuses on the intricate network of these interactions and the methodologies used to dissect them.

The SNF2 Interactome: A Modular and Dynamic Assembly

SNF2 proteins are central components of several distinct chromatin remodeling complexes, with the best-characterized being the SWI/SNF (Switch/Sucrose Non-fermentable) family. Mammalian SWI/SNF complexes, also known as BAF (BRG1/BRM-associated factors) complexes, are highly heterogeneous, with different subunit compositions contributing to their functional specificity.[3]

Core Subunits and Stoichiometry

The yeast SWI/SNF complex is a ~1.2 MDa assembly comprising 11-12 subunits. While the exact stoichiometry can vary, it is generally accepted that the core components include the SNF2 ATPase, SWI1, SWI3, and SNF5. Some subunits, like SWI3, are present in two copies. Mammalian BAF complexes are even more diverse, with three major subtypes identified: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and a non-canonical BAF (ncBAF).[3] These complexes share a core set of subunits but are distinguished by the presence of unique components.

Table 1: Key Subunits of Yeast and Human SWI/SNF Complexes

Yeast SWI/SNF Subunit Human BAF Complex Homolog(s) Function
SNF2/SWI2SMARCA4 (BRG1), SMARCA2 (BRM)Catalytic ATPase subunit
SWI1ARID1A, ARID1BDNA binding, interaction with transcription factors
SWI3SMARCC1, SMARCC2Core scaffolding subunit
SNF5SMARCB1 (INI1/BAF47)Core scaffolding subunit, tumor suppressor
SNF6SMARCD1, SMARCD2, SMARCD3Core subunit
SNF11SMARCE1Core subunit
ARP7, ARP9ACTL6A, ACTL6BActin-related proteins, structural role
Quantitative Insights into Subcomplex Interactions

While comprehensive quantitative data for all SNF2 protein interactions remains an active area of research, studies on subcomplexes have provided valuable insights into binding affinities. For instance, Isothermal Titration Calorimetry (ITC) has been used to measure the dissociation constant (Kd) of the interaction between components of the yeast SWI/SNF complex.

Table 2: Quantitative Analysis of the Snf5-Swi3 Subcomplex Interaction

Interacting Domains Method Dissociation Constant (Kd)
Snf5 (Rpt2) - Swi3 (SWIRM)Isothermal Titration Calorimetry (ITC)~1.18 mM
Snf5 (Rpt2) - Swi3 (SWIRM-2)Isothermal Titration Calorimetry (ITC)0.03 mM

Data from reference[4]. The significantly lower Kd for the interaction with SWIRM-2 indicates a much higher binding affinity.

Experimental Protocols for Studying SNF2 Interactions

A variety of powerful techniques are employed to identify and characterize this compound interaction partners and complex formation. This section provides an overview of the key experimental protocols.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to discover protein-protein interactions. It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). In this system, a "bait" protein (e.g., a specific SNF2 domain) is fused to the BD, and a library of "prey" proteins is fused to the AD. An interaction between the bait and a prey protein reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

Diagram 1: Yeast Two-Hybrid (Y2H) Workflow

Y2H_Workflow cluster_bait Bait Construction cluster_prey Prey Construction cluster_yeast Yeast Transformation & Interaction Bait_Gene SNF2 Domain Gene BD_Vector DNA-Binding Domain (BD) Vector Bait_Gene->BD_Vector Cloning Bait_Construct Bait Fusion Protein (BD-SNF2) Transformation Co-transformation Bait_Construct->Transformation Prey_Library cDNA Library AD_Vector Activation Domain (AD) Vector Prey_Library->AD_Vector Cloning Prey_Constructs Prey Fusion Proteins (AD-Library) Prey_Constructs->Transformation Yeast Yeast Strain Interaction Bait-Prey Interaction Transformation->Yeast Reporter Reporter Gene Activation Interaction->Reporter Transcription Activation

Yeast Two-Hybrid experimental workflow.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

Co-IP is a powerful technique to identify in vivo protein-protein interactions. A specific antibody is used to pull down a protein of interest (e.g., SNF2) from a cell lysate. Any proteins that are bound to the target protein will also be precipitated. These interacting partners can then be identified by mass spectrometry.

Diagram 2: Co-Immunoprecipitation Workflow

CoIP_Workflow Cell_Lysate Cell Lysate containing Protein Complexes Incubation1 Incubation Cell_Lysate->Incubation1 Antibody Antibody against SNF2 Antibody->Incubation1 Beads Protein A/G Beads Immunoprecipitation Immunoprecipitation Beads->Immunoprecipitation Incubation1->Immunoprecipitation Washing Washing Steps Immunoprecipitation->Washing Elution Elution Washing->Elution Analysis Mass Spectrometry Analysis Elution->Analysis Identification Identification of Interaction Partners Analysis->Identification

Co-Immunoprecipitation experimental workflow.
Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a protein of interest is associated with a specific DNA region in vivo. Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody against the protein of interest (e.g., SNF2) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be identified by PCR, microarrays (ChIP-chip), or sequencing (ChIP-seq).

In Vitro Chromatin Remodeling Assays

These assays are designed to directly measure the enzymatic activity of purified SNF2-containing complexes on nucleosome substrates. A common method is the restriction enzyme accessibility assay. In this assay, a nucleosome is positioned over a restriction enzyme recognition site. The ability of the remodeling complex to expose this site to cleavage by the restriction enzyme in an ATP-dependent manner is a measure of its remodeling activity.

Signaling Pathways and Logical Relationships

The recruitment and activity of SNF2-containing complexes are tightly regulated and integrated into various cellular signaling pathways. Transcription factors play a crucial role in targeting these complexes to specific genomic loci.

Diagram 3: Recruitment of SWI/SNF Complex by Transcription Factors

SWI_SNF_Recruitment TF Transcription Factor DNA Promoter/Enhancer DNA TF->DNA Binds to SWI_SNF SWI/SNF Complex TF->SWI_SNF Recruits Nucleosome Nucleosome SWI_SNF->Nucleosome Acts on Remodeling Chromatin Remodeling SWI_SNF->Remodeling Catalyzes Gene_Expression Gene Expression Remodeling->Gene_Expression Leads to

Model for transcription factor-mediated recruitment of SWI/SNF.

Conclusion and Future Directions

The study of this compound interaction partners and complex formation is fundamental to understanding the dynamic regulation of the eukaryotic genome. While significant progress has been made in identifying the components and overall architecture of these complexes, a complete quantitative understanding of the intricate network of interactions is still emerging. Future research employing advanced techniques such as single-molecule FRET, cryo-electron microscopy, and quantitative mass spectrometry will be instrumental in providing a more detailed and dynamic picture of how these essential molecular machines function. This knowledge will not only advance our fundamental understanding of gene regulation but also open new avenues for the development of therapeutic strategies targeting diseases associated with aberrant chromatin remodeling.

References

The Role of SNF2 Proteins in Maintaining Genome Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of the genome is paramount for cellular function and organismal health. A multitude of cellular pathways have evolved to protect the genome from endogenous and exogenous threats. Among the key players in this intricate network are the SNF2 family of proteins, a diverse group of ATP-dependent chromatin remodelers. These enzymes utilize the energy of ATP hydrolysis to alter chromatin structure, thereby regulating DNA accessibility for critical processes such as DNA repair, replication, and transcription. Dysregulation of SNF2 protein function is increasingly linked to genomic instability and a variety of human diseases, most notably cancer. This technical guide provides a comprehensive overview of the multifaceted roles of SNF2 proteins in maintaining genome stability, with a focus on their mechanisms of action, involvement in DNA damage response pathways, and the experimental methodologies used to study their function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the intricate relationship between chromatin remodeling and genome integrity.

Core Functions of this compound Subfamilies in Genome Stability

The SNF2 family is a large and diverse group of proteins characterized by a conserved helicase-like ATPase domain.[1] They are further classified into subfamilies based on the presence of additional conserved domains, which often dictate their specific functions and interaction partners. While not true helicases, SNF2 proteins act as DNA translocases, using the energy from ATP hydrolysis to remodel nucleosomes.[1] This remodeling can manifest in several ways, including nucleosome sliding, eviction, or the exchange of histone variants, all of which are critical for modulating the accessibility of DNA to the cellular machinery that governs genome stability.[1]

SWI/SNF Subfamily

The SWI/SNF complex, the first identified ATP-dependent chromatin remodeler, plays a crucial role in both transcription regulation and DNA repair. In mammals, these complexes are heterogeneous and typically contain either the BRG1 (SMARCA4) or BRM (SMARCA2) ATPase subunit. The SWI/SNF complex is actively recruited to sites of DNA double-strand breaks (DSBs) and is essential for efficient homologous recombination (HR), a major pathway for error-free DSB repair.[2][3] Depletion of BRG1 has been shown to significantly reduce HR efficiency, impair DNA end resection, and sensitize cells to DNA damaging agents.[2][3]

INO80/SWR1 Subfamily

The INO80 and SWR1 complexes are involved in a wide range of chromatin-related processes, including transcription, DNA replication, and the DNA damage response (DDR). The INO80 complex is recruited to DSBs and facilitates DNA end resection, a critical step in HR.[4] The SWR1 complex is responsible for depositing the histone variant H2A.Z into chromatin, a process that has been implicated in both transcriptional regulation and DNA repair.

RAD54 Subfamily

Members of the RAD54 subfamily are key players in homologous recombination. RAD54 and its paralog RAD54B are motor proteins that interact with the RAD51 recombinase.[5] RAD54 functions to stabilize the RAD51 nucleoprotein filament, stimulate DNA strand invasion, and remove RAD51 from the heteroduplex DNA product to allow for DNA synthesis.[6]

ATRX/CHD Subfamily

The ATRX protein, a member of the SNF2 family, plays a critical role in maintaining telomere stability and is frequently mutated in cancers that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[7][8] ATRX, in a complex with DAXX, is responsible for depositing the histone variant H3.3 at telomeric and pericentromeric regions.[7] Loss of ATRX function leads to telomere dysfunction, replication stress, and genomic instability.[9] The Chromodomain-Helicase-DNA-binding (CHD) proteins are another subfamily involved in various aspects of chromatin regulation and genome stability.

Quantitative Data on the Impact of this compound Dysfunction

The depletion or mutation of SNF2 proteins has profound and quantifiable effects on genome stability. The following tables summarize key quantitative data from studies investigating the impact of this compound dysfunction on DNA repair, replication, and cell survival.

This compound Cell Type Experimental Approach Key Finding Quantitative Value Citation
BRG1 (SMARCA4)U2OSDR-GFP reporter assayReduction in homologous recombination efficiency~40-50% decrease[2]
BRG1 (SMARCA4)U2OSBrdU labeling of ssDNAImpaired DNA end resectionSignificant decrease[2]
INO80Mouse ES cellsNeutral comet assayIncreased DNA double-strand breaksSignificant increase[10]
INO80PC3RPA focus formationImpaired DNA end resection~2-fold reduction in foci[4]
ATRXHCT116Telomere restriction fragment (TRF) analysisNo significant change in telomere length upon knockout in telomerase-positive cellsNo significant change[11]
VariousHuman FibroblastsγH2AX foci quantificationDNA double-strand breaks post-irradiation (low LET)~25 foci/nucleus/Gy at 1 hour[12]
This compound Cell Type Experimental Approach Parameter Measured Effect of Depletion/Mutation Quantitative Value Citation
SNF2LU2OSDNA fiber analysisReplication fork speedDecreaseNot specified[13]
BRG1U2OSDNA fiber analysisReplication fork progressionImpairedNot specified[14]

Detailed Experimental Protocols

Investigating the role of SNF2 proteins in genome stability requires a combination of molecular and cellular biology techniques. The following sections provide detailed methodologies for key experiments cited in this guide.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for SNF2 Proteins

ChIP-seq is a powerful technique to identify the genome-wide localization of SNF2 proteins and their complexes, providing insights into their recruitment to specific genomic regions, including sites of DNA damage.

Materials:

  • Cell culture reagents

  • Formaldehyde (B43269) (16% stock)

  • Glycine (B1666218) (2.5 M)

  • PBS (phosphate-buffered saline)

  • Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP-grade antibody against the this compound of interest

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • DNA library preparation kit for sequencing

  • High-throughput sequencer

Protocol:

  • Cell Cross-linking:

    • Grow cells to ~80-90% confluency.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Sonication:

    • Resuspend cells in lysis buffer and incubate on ice.

    • Pellet the nuclei and resuspend in sonication buffer.

    • Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with the specific SNF2 antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating with NaCl at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Library Preparation and Sequencing:

    • Prepare a DNA library from the purified ChIP DNA according to the manufacturer's protocol.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequenced reads to the reference genome.

    • Perform peak calling to identify regions of this compound enrichment.

    • Annotate peaks to genomic features and perform downstream analysis (e.g., motif analysis, pathway analysis).

DNA Fiber Analysis for Replication Fork Dynamics

DNA fiber analysis is a single-molecule technique used to visualize and quantify various aspects of DNA replication, including replication fork speed, origin firing, and fork stalling.

Materials:

  • Cell culture reagents

  • 5-Chloro-2'-deoxyuridine (CldU)

  • 5-Iodo-2'-deoxyuridine (IdU)

  • Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

  • Silanized coverslips or microscope slides

  • Fixative (e.g., 3:1 methanol:acetic acid)

  • HCl (2.5 M)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)

  • Secondary antibodies (anti-rat and anti-mouse conjugated to different fluorophores)

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Pulse Labeling:

    • Incubate asynchronously growing cells with CldU (e.g., 25 µM) for a defined period (e.g., 20-30 minutes).

    • Wash the cells with pre-warmed media.

    • Incubate with IdU (e.g., 250 µM) for a defined period (e.g., 20-30 minutes).

  • Cell Lysis and DNA Spreading:

    • Harvest the cells and resuspend in PBS.

    • Mix a small volume of the cell suspension with spreading buffer on a microscope slide.

    • Allow the cell lysate to spread down the slide by tilting it, which stretches the DNA fibers.

  • Fixation and Denaturation:

    • Fix the DNA fibers with methanol:acetic acid.

    • Denature the DNA with HCl to expose the incorporated halogenated nucleotides.

  • Immunostaining:

    • Block the slides with blocking buffer.

    • Incubate with primary antibodies against CldU and IdU.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Mount the slides with mounting medium containing DAPI.

    • Visualize the DNA fibers using a fluorescence microscope.

    • Measure the length of the CldU (first label) and IdU (second label) tracks. Replication fork speed can be calculated from the length of the tracks and the duration of the pulse.

Alkaline Comet Assay for DNA Damage Quantification

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

Materials:

  • Cell culture reagents

  • Low melting point agarose (B213101)

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Gold or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Cell Embedding:

    • Mix harvested cells with low melting point agarose.

    • Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.

    • Allow the agarose to solidify.

  • Cell Lysis:

    • Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.

    • Allow the DNA to unwind for a defined period (e.g., 20-40 minutes).

    • Apply an electric field (e.g., 25 V, 300 mA) for a defined period (e.g., 20-30 minutes). Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the amount of DNA in the comet tail using specialized software. The percentage of DNA in the tail is proportional to the amount of DNA damage.

Visualization of this compound Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving SNF2 proteins.

Caption: Role of SNF2 proteins in DSB repair pathways.

ATRX_ALT_Pathway cluster_Normal Normal Telomere Maintenance cluster_ALT Alternative Lengthening of Telomeres (ALT) ATRX_DAXX ATRX/DAXX Complex H3_3 Histone H3.3 ATRX_DAXX->H3_3 Deposits Telomere_Chromatin Stable Telomeric Chromatin H3_3->Telomere_Chromatin Maintains Replication Normal Telomere Replication Telomere_Chromatin->Replication Ensures ATRX_Loss Loss of ATRX Unstable_Chromatin Unstable Telomeric Chromatin ATRX_Loss->Unstable_Chromatin Leads to Replication_Stress Replication Stress Unstable_Chromatin->Replication_Stress Causes HR_Machinery Homologous Recombination Machinery Replication_Stress->HR_Machinery Recruits ALT_Activation ALT Activation HR_Machinery->ALT_Activation Mediates

Caption: Role of ATRX in suppressing the ALT pathway.

DNA_Fiber_Workflow cluster_Cell_Culture Cell Culture cluster_Labeling Pulse Labeling cluster_Processing Sample Processing cluster_Analysis Analysis Cells Asynchronously Growing Cells CldU Incubate with CldU (e.g., 20 min) Cells->CldU IdU Incubate with IdU (e.g., 20 min) CldU->IdU Lysis Cell Lysis & DNA Spreading IdU->Lysis Fixation Fixation & Denaturation Lysis->Fixation Staining Immunostaining Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Measurement Measure Track Lengths Imaging->Measurement Calculation Calculate Fork Speed Measurement->Calculation

Caption: Experimental workflow for DNA fiber analysis.

Conclusion and Future Directions

SNF2 family proteins are indispensable guardians of the genome, playing multifaceted roles in DNA repair, replication, and the maintenance of chromatin integrity. Their ability to dynamically remodel chromatin provides a crucial layer of regulation that ensures the proper functioning of the DNA damage response. The growing body of evidence linking mutations in SNF2 genes to cancer underscores their importance as tumor suppressors and highlights their potential as therapeutic targets.[15] Future research will undoubtedly continue to unravel the intricate mechanisms by which these chromatin remodelers contribute to genome stability. A deeper understanding of the specific functions of individual SNF2 complexes, their regulation, and their interplay with other genome maintenance pathways will be essential for the development of novel therapeutic strategies that exploit the vulnerabilities of cancers with dysfunctional chromatin remodeling. The continued application of advanced techniques, such as single-molecule analysis and sophisticated genomic approaches, will be instrumental in achieving these goals and ultimately translating our fundamental knowledge of SNF2 proteins into clinical benefits.

References

The Essential Role of SNF2-Family Proteins in Hematopoietic Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation of hematopoietic stem cells (HSCs) into a complex array of mature blood cell types is a tightly regulated process orchestrated by a network of transcription factors and epigenetic modulators. Among the key players in the epigenetic control of hematopoiesis are the Sucrose Non-Fermenting 2 (SNF2)-family of ATP-dependent chromatin remodelers. These multi-subunit complexes, most notably the SWI/SNF (or BAF) complexes, utilize the energy of ATP hydrolysis to alter nucleosome positioning and accessibility, thereby controlling the expression of lineage-specific genes. This technical guide provides an in-depth examination of the role of SNF2-family proteins, with a particular focus on the BRG1 (SMARCA4)-containing SWI/SNF complex, in hematopoietic cell differentiation. We will explore the molecular mechanisms by which these chromatin remodelers interact with key hematopoietic transcription factors, present quantitative data on their impact on gene expression and their prevalence in hematological malignancies, and provide detailed experimental protocols for their study.

Introduction: The Epigenetic Landscape of Hematopoiesis

Hematopoiesis is a hierarchical process initiated by a small population of self-renewing HSCs that give rise to progressively more lineage-restricted progenitor cells, ultimately producing all mature blood cells.[1] This intricate differentiation program requires precise temporal and spatial gene expression, which is largely governed by the dynamic interplay between transcription factors and the chromatin landscape. SNF2-family proteins are crucial architects of this landscape, functioning as molecular motors that reposition nucleosomes to either expose or conceal regulatory DNA elements from the transcriptional machinery.[1][2]

The human genome encodes for 30 distinct SNF2-family enzymes, which are the catalytic subunits of various chromatin remodeling complexes.[3][4] These complexes are broadly classified into several subfamilies, including SWI/SNF, ISWI (Imitation Switch), and CHD (Chromodomain Helicase DNA-binding), each with specific roles in hematopoietic development.[1][5] Dysregulation of these chromatin remodeling processes is increasingly recognized as a key driver of hematological malignancies, making SNF2-family proteins attractive targets for therapeutic intervention.[1][6]

The SWI/SNF Complex: A Master Regulator of Hematopoietic Lineage Commitment

The best-characterized SNF2-family complexes in hematopoiesis are the SWI/SNF complexes, which contain either the BRG1 (Brahma-related gene 1; SMARCA4) or BRM (Brahma; SMARCA2) ATPase as their catalytic subunit.[1] These complexes are essential for both the maintenance of HSCs and their differentiation into myeloid and lymphoid lineages.

Interaction with Key Hematopoietic Transcription Factors

The lineage-defining functions of SWI/SNF complexes are often mediated through their interaction with and recruitment by key hematopoietic transcription factors. This collaboration ensures that chromatin remodeling occurs at specific gene loci critical for cell fate decisions.

  • PU.1 (SPI1): A master regulator of myelopoiesis, PU.1 physically and functionally interacts with the BRG1-containing SWI/SNF complex.[7] This interaction is crucial for activating myeloid-specific genes. PU.1 can act as a pioneer factor, binding to condensed chromatin and subsequently recruiting the SWI/SNF complex to open up the chromatin, allowing other transcription factors to bind and activate gene expression.[7]

  • C/EBPα (CCAAT/enhancer-binding protein alpha): Another critical transcription factor for myeloid development, C/EBPα cooperates with PU.1 and the SWI/SNF complex to regulate the expression of genes involved in granulocyte and monocyte differentiation.[8] C/EBPα can bind to the distal enhancer of the PU.1 gene, inducing its expression and thereby promoting myeloid commitment.[8]

  • RUNX1 (Runt-related transcription factor 1): Essential for definitive hematopoiesis and HSC function, RUNX1 associates with the human SWI/SNF complex to control the expression of hematopoietic-specific target genes.[9]

The interplay between these transcription factors and the SWI/SNF complex is a central mechanism for directing hematopoietic lineage choice.

Hematopoietic_Lineage_Commitment cluster_HSC Hematopoietic Stem Cell (HSC) cluster_Progenitors Progenitor Cells cluster_Mature_Cells Mature Blood Cells HSC HSC CMP Common Myeloid Progenitor (CMP) HSC->CMP Myeloid Commitment CLP Common Lymphoid Progenitor (CLP) HSC->CLP Lymphoid Commitment GMP Granulocyte-Monocyte Progenitor (GMP) CMP->GMP MEP Megakaryocyte-Erythroid Progenitor (MEP) CMP->MEP Myeloid Myeloid Lineage (Granulocytes, Monocytes) GMP->Myeloid Erythroid Erythroid Lineage (Erythrocytes, Megakaryocytes) MEP->Erythroid Lymphoid Lymphoid Lineage (B cells, T cells) CLP->Lymphoid SWI_SNF_Myeloid_Differentiation cluster_TFs Transcription Factors cluster_Chromatin Chromatin Remodeling cluster_Gene_Expression Gene Expression & Differentiation PU1 PU.1 SWI_SNF BRG1/SWI/SNF Complex PU1->SWI_SNF recruits Chromatin Closed Chromatin (Myeloid Genes) PU1->Chromatin CEBPa C/EBPα CEBPa->SWI_SNF recruits SWI_SNF->Chromatin ATP hydrolysis Open_Chromatin Open Chromatin Chromatin->Open_Chromatin remodels to Myeloid_Genes Myeloid-specific Gene Expression Open_Chromatin->Myeloid_Genes enables Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation ChIP_seq_Workflow Start Start: Hematopoietic Cells Crosslink 1. Cross-linking (Formaldehyde) Start->Crosslink Lysis 2. Cell Lysis & Chromatin Shearing Crosslink->Lysis IP 3. Immunoprecipitation (Antibody against SNF2 protein) Lysis->IP Wash 4. Wash to remove non-specific binding IP->Wash Elute 5. Elution & Reverse Cross-linking Wash->Elute Purify 6. DNA Purification Elute->Purify LibraryPrep 7. Library Preparation Purify->LibraryPrep Sequencing 8. Next-Generation Sequencing LibraryPrep->Sequencing Analysis 9. Data Analysis (Peak Calling) Sequencing->Analysis End End: Genome-wide Binding Map Analysis->End ATAC_seq_Workflow Start Start: Intact Nuclei Transposition 1. Tn5 Transposase Tagmentation Start->Transposition Purification 2. DNA Purification Transposition->Purification Amplification 3. PCR Amplification Purification->Amplification Sequencing 4. Paired-end Sequencing Amplification->Sequencing Analysis 5. Data Analysis (Peak Calling) Sequencing->Analysis End End: Chromatin Accessibility Map Analysis->End

References

An In-depth Technical Guide to the Expression Patterns of SNF2 Genes in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the SNF2 Gene Family

The Sucrose non-fermenting 2 (SNF2) gene family, also known as the SWI/SNF family, encompasses a large and diverse group of proteins that are characterized by a conserved helicase-like ATPase domain.[1][2] These proteins are the catalytic subunits of ATP-dependent chromatin remodeling complexes, which play a crucial role in regulating gene expression by altering the structure and positioning of nucleosomes on the DNA.[3][4][5] By utilizing the energy from ATP hydrolysis, SNF2 family members can mobilize nucleosomes, making DNA more or less accessible to transcription factors and other regulatory proteins.[1][4] This fundamental role in chromatin dynamics means that SNF2 proteins are involved in a wide array of cellular processes, including DNA replication, transcriptional regulation, and DNA repair.[3][4]

The human genome encodes for 30 different SNF2 enzymes, which are classified into several subfamilies based on the structure of their helicase domain.[1] These subfamilies include well-studied members like the Snf2-like, Swr1-like, Rad54-like, and CHD (Chromodomain Helicase DNA-binding) proteins.[2] Given their central role in gene regulation, it is not surprising that the expression of SNF2 genes is tightly controlled and often exhibits tissue-specific patterns. Aberrant expression or mutation of these genes has been implicated in various diseases, including developmental disorders and cancer.[1] Understanding the tissue-specific expression patterns of SNF2 genes is therefore critical for elucidating their precise biological functions and for developing targeted therapeutic strategies.

Expression Patterns of SNF2 Genes in Different Tissues

The expression of SNF2 family genes varies significantly across different tissues and developmental stages, reflecting their diverse roles in cellular function. Quantitative analysis of gene expression, primarily through techniques like RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR), has provided valuable insights into these patterns.

Quantitative Expression Data

The following tables summarize the expression levels of selected SNF2 family genes across various tissues in different organisms, as reported in recent studies. The expression values are provided as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or through relative quantification from qRT-PCR.

Table 1: Expression of Barley Snf2 Genes in Various Tissues (FPKM) [3]

Gene IDDeveloping InflorescencesLemmaLodiculeOther Organs (Average)
HORVU.MOREX.r3.3HG0293510ModerateHighLowLow
HORVU.MOREX.r3.1HG0022440ModerateLowHighLow
HORVU.MOREX.r3.3HG0230070ModerateLowHighLow

Note: "High," "Moderate," and "Low" are qualitative summaries of the quantitative FPKM values presented in the source study.

Table 2: Expression of Rice (Oryza sativa) Snf2 Genes in Various Tissues [4][5]

Gene IDYoung Leaf (YL)Shoot Apical Meristem (SAM)Ovary (OV)Panicles (P1-P6)
OsCHR707HighModerateLowHigh (P1, P2)
OsCHR731LowHighLowHigh (P1, P2)
OsCHR733LowHighLowHigh (P1, P2)
OsCHR730LowLowHighLow
OsCHR715LowLowHighLow

Note: This table represents a summary of findings where most genes were highly expressed in young leaves, the shoot apical meristem, and the ovary.[4]

Table 3: Expression of Human SNF2 Family Genes in Blood Cells [1]

GeneMyeloid Progenitor CellsDifferentiated Blood CellsAberrant Expression in AML
CHD2Abundantly ExpressedVariably ExpressedNoted in some subtypes
CHD4Abundantly ExpressedVariably ExpressedNoted in some subtypes
SMARCA5Abundantly ExpressedVariably ExpressedNoted in some subtypes
BAZ1AAbundantly ExpressedVariably ExpressedNoted in some subtypes

Note: "Abundantly Expressed" and "Variably Expressed" are qualitative descriptions based on mRNA expression analysis from the source.[1]

Experimental Protocols for Analyzing Gene Expression

Accurate quantification of gene expression is fundamental to understanding the roles of SNF2 genes. The following are detailed methodologies for key experiments used to determine tissue-specific expression patterns.

RNA-Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique used to profile the entire transcriptome of a sample.[6][7]

Methodology:

  • Tissue Collection and RNA Extraction:

    • Collect fresh tissue samples and immediately flash-freeze them in liquid nitrogen or store them in an RNA stabilization solution (e.g., RNAlater) to prevent RNA degradation.[8]

    • Extract total RNA from the homogenized tissue using a column-based kit or a phenol-chloroform extraction method.[9]

    • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.[8]

    • Assess the quality and quantity of the RNA using a spectrophotometer (for purity) and a bioanalyzer (for integrity). High-quality RNA should have an RNA Integrity Number (RIN) of 7 or higher.

  • Library Preparation:

    • Isolate mRNA from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tail of mRNA molecules.[6]

    • Alternatively, for studying both coding and non-coding RNA, ribosomal RNA (rRNA) can be depleted from the total RNA.

    • Fragment the purified mRNA into smaller pieces (typically 200-500 base pairs).

    • Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers.[6]

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

    • Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.

    • Align the quality-filtered reads to a reference genome or transcriptome.[6]

    • Quantify the expression level of each gene by counting the number of reads that map to it. Expression is typically normalized and reported as FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million).[10]

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying the expression of a targeted set of genes.[11][12] It is often used to validate findings from RNA-Seq experiments.

Methodology:

  • RNA Extraction and cDNA Synthesis (Two-Step RT-qPCR):

    • Extract high-quality total RNA from tissue samples as described for RNA-Seq.[13]

    • Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.[13] This reaction can be primed using oligo(dT) primers (for mRNA), random hexamers (for all RNA), or gene-specific primers.[13] A mix of oligo(dT) and random primers is often used for comprehensive cDNA synthesis.[13]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing the synthesized cDNA template, gene-specific forward and reverse primers, a DNA polymerase (e.g., Taq polymerase), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).[14]

    • Perform the qPCR reaction in a real-time PCR thermal cycler. The reaction consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

    • During the extension phase, the fluorescent signal is measured in real-time. The cycle at which the fluorescence crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target cDNA.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the comparative Cq (ΔΔCq) method.

    • Normalize the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., ACTB, GAPDH) in the same sample to obtain the ΔCq.

    • Calculate the ΔΔCq by comparing the ΔCq of the experimental sample to that of a control sample.

    • The fold change in gene expression is then calculated as 2-ΔΔCq.

In Situ Hybridization (ISH)

ISH is a powerful technique that allows for the visualization of gene expression within the morphological context of a tissue.[15] It provides spatial information that is lost in bulk RNA analysis methods.[16][17]

Methodology:

  • Probe Preparation:

    • Synthesize a labeled nucleic acid probe that is complementary to the target mRNA sequence.

    • Probes can be labeled with radioactive isotopes (e.g., 35S) or non-radioactive haptens like digoxigenin (B1670575) (DIG) or biotin.[15]

    • Antisense RNA probes (riboprobes) are commonly used due to their high specificity and sensitivity.

  • Tissue Preparation:

    • Fix the tissue samples in a solution like 4% paraformaldehyde to preserve cellular structures and immobilize the target RNA.

    • Embed the fixed tissue in paraffin (B1166041) and cut thin sections (5-10 µm) using a microtome.

    • Mount the tissue sections onto glass slides.

  • Hybridization:

    • Permeabilize the tissue sections (e.g., with proteinase K treatment) to allow the probe to access the target mRNA.[18]

    • Apply the labeled probe to the tissue section in a hybridization buffer.

    • Incubate the slides at a specific temperature (e.g., 55-65°C) to allow the probe to hybridize to its complementary mRNA sequence.[18]

  • Washing and Detection:

    • Wash the slides with high-stringency buffers to remove any non-specifically bound probe.[18]

    • If a non-radioactively labeled probe was used, detect the hybridized probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Add a chromogenic substrate that is converted by the enzyme into a colored precipitate, allowing for visualization of the gene expression pattern under a microscope.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for gene expression analysis and the classification of the SNF2 gene family.

Gene_Expression_Workflow cluster_sample Sample Preparation cluster_analysis Expression Analysis Methods cluster_data Data Processing & Interpretation Tissue Tissue Sample Collection RNA_Ext Total RNA Extraction Tissue->RNA_Ext QC1 RNA Quality Control (RIN) RNA_Ext->QC1 RNA_Seq RNA-Sequencing QC1->RNA_Seq RT_qPCR RT-qPCR QC1->RT_qPCR ISH In Situ Hybridization QC1->ISH Bioinfo Bioinformatic Analysis (Alignment, Quantification) RNA_Seq->Bioinfo Rel_Quant Relative Quantification (ΔΔCq Method) RT_qPCR->Rel_Quant Imaging Microscopy & Imaging ISH->Imaging Final Tissue-Specific Expression Profile Bioinfo->Final Rel_Quant->Final Imaging->Final

Caption: A generalized workflow for analyzing tissue-specific gene expression.

SNF2_Family_Classification cluster_groups Major Groups cluster_subfamilies Example Subfamilies SNF2 SNF2/SWI2 Family Snf2_like Snf2-like SNF2->Snf2_like Swr1_like Swr1-like SNF2->Swr1_like Rad54_like Rad54-like SNF2->Rad54_like Rad5_16_like Rad5/16-like SNF2->Rad5_16_like SSO1653_like SSO1653-like SNF2->SSO1653_like SMARCAL1_like SMARCAL1-like SNF2->SMARCAL1_like Snf2_sub Snf2 Snf2_like->Snf2_sub Iswi_sub Iswi Snf2_like->Iswi_sub Chd_sub Chd Snf2_like->Chd_sub Swr1_sub Swr1 Swr1_like->Swr1_sub Ino80_sub Ino80 Swr1_like->Ino80_sub Rad54_sub Rad54 Rad54_like->Rad54_sub ATRX_sub ATRX Rad54_like->ATRX_sub

Caption: Classification of the SNF2 protein family into major groups.

Functional Role of SNF2 in Chromatin Remodeling

The following diagram illustrates the central function of SNF2-containing complexes in making DNA accessible for transcription.

Chromatin_Remodeling cluster_before Before Remodeling cluster_after After Remodeling State1 Condensed Chromatin (Gene Inaccessible) SNF2_Complex SNF2-containing Remodeling Complex State1->SNF2_Complex Binds to Nucleosome DNA1 DNA Nuc1 Nucleosome State2 Open Chromatin (Gene Accessible) DNA2 DNA Nuc2 Nucleosome TF Transcription Factor TF->State2 Binds to accessible DNA SNF2_Complex->State2 Slides or evicts Nucleosome ADP ADP + Pi SNF2_Complex->ADP ATP ATP ATP->SNF2_Complex

Caption: The functional role of SNF2 complexes in chromatin remodeling.

References

The Pivotal Role of SNF2 Proteins in Plant Development and Stress Acclimation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate orchestration of plant growth, development, and adaptation to environmental challenges is fundamentally governed by the dynamic regulation of gene expression. At the heart of this regulation lies chromatin, the complex of DNA and proteins that packages the eukaryotic genome. Chromatin remodeling complexes, particularly those containing SNF2-type ATPases, are critical players in modulating chromatin structure, thereby controlling the accessibility of DNA to the transcriptional machinery. This technical guide provides an in-depth exploration of the function of SNF2 proteins in plant development and stress responses, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways.

SNF2 Proteins: Architects of the Plant Epigenome

SNF2 (Sucrose Non-Fermenting 2) proteins are the catalytic core of the SWI/SNF (Switch/Sucrose Non-Fermenting) chromatin remodeling complexes. These evolutionarily conserved molecular machines utilize the energy from ATP hydrolysis to alter nucleosome positioning and composition, leading to either activation or repression of gene transcription.[1][2][3] In plants, the SNF2 protein family is extensive, with 41 members in Arabidopsis thaliana, 40 in rice, and 35 in maize, highlighting their diverse and crucial roles in various biological processes.[4][5][6][7]

Core Functions in Plant Development

SNF2-containing complexes are indispensable for numerous developmental programs in plants, from embryogenesis to flowering. Key ATPases such as BRAHMA (BRM) and SPLAYED (SYD) in Arabidopsis have been extensively studied and shown to regulate:

  • Meristem Maintenance: Both shoot and root apical meristems, the sources of all post-embryonic organs, rely on the precise regulation of gene expression, which is influenced by SNF2 proteins.[8] For instance, BRM is crucial for maintaining the root stem cell niche by directly targeting and activating the expression of PIN-FORMED (PIN) genes, which are essential for auxin distribution.[9]

  • Organogenesis: The formation of leaves, flowers, and other organs is tightly controlled by the interplay of transcription factors and chromatin remodelers. BRM and SYD interact with key developmental regulators to control floral organ identity and leaf development.[9][10][11]

  • Hormone Signaling: SNF2 proteins are deeply integrated into plant hormone signaling pathways, including those for auxin and abscisic acid (ABA).[4][12][13] They modulate the expression of hormone-responsive genes, thereby influencing a wide array of developmental processes.[12]

Indispensable Roles in Stress Responses

As sessile organisms, plants have evolved sophisticated mechanisms to cope with a variety of environmental stresses. SNF2 proteins are at the forefront of these responses, enabling rapid transcriptional reprogramming to facilitate adaptation. Their involvement has been documented in responses to:

  • Drought Stress: Several SNF2 genes are differentially expressed under drought conditions in various plant species.[4][14][15][16] For example, in maize, certain ZmCHR genes are upregulated within hours of drought stress, suggesting a role in early response mechanisms.[4][14] In Arabidopsis, the brm mutant exhibits increased drought tolerance, linked to its role in the ABA signaling pathway.[17]

  • Salt Stress: High salinity poses a significant threat to plant growth. SNF2 proteins contribute to salt tolerance by regulating the expression of stress-responsive genes.[15] However, the response can be complex, with some SNF2 genes being suppressed under high-salinity conditions in barley roots.[16]

  • Other Abiotic and Biotic Stresses: The involvement of SNF2 proteins extends to responses to cold, heat, and pathogen attacks.[16] They are key components of the intricate signaling networks that allow plants to perceive and respond to these challenges.[1][14]

Quantitative Insights into SNF2 Function

To provide a clearer understanding of the impact of SNF2 proteins, the following tables summarize key quantitative data from cited research.

Table 1: Differential Expression of SNF2 Genes Under Abiotic Stress
Plant SpeciesGeneStress ConditionTissueFold Change / Expression ChangeReference
Maize (Zea mays)ZmCHR1Drought (12h)SeedlingUpregulated[4][14]
Maize (Zea mays)ZmCHR23Drought (12h)SeedlingUpregulated[4][14]
Maize (Zea mays)ZmCHR1Drought (24h)SeedlingDownregulated (compared to 12h)[4][14]
Maize (Zea mays)ZmCHR23Drought (24h)SeedlingDownregulated (compared to 12h)[4][14]
Barley (Hordeum vulgare)Multiple Snf2 genesDroughtYoung InflorescenceMostly Induced (log2 FC > 0)[16]
Barley (Hordeum vulgare)Multiple Snf2 genesSaltRootMostly Repressed (log2 FC < 0)[16]
Barley (Hordeum vulgare)Multiple Snf2 genesColdLeafMixed Induction/Repression[16]
Rice (Oryza sativa)Multiple OsCHR genesSalt & DroughtNot specifiedMostly Upregulated[15]
Table 2: Phenotypic Alterations in Arabidopsis snf2 Mutants
MutantPhenotypeQuantitative ObservationReference
brm-3ABA HypersensitivityEnhanced post-germination growth arrest in the presence of ABA.[17][18]
brm-3Increased Drought ToleranceImproved survival under water-deficit conditions.[17]
brmDefective Root Stem Cell NicheDecreased meristematic activity and stunted root growth.[9]
syd-5 brm-3 double mutantSevere Developmental DefectsExhibited more severe morphological defects than single mutants.[10]

Key Experimental Protocols

The study of this compound function relies on a variety of molecular biology techniques. Below are detailed methodologies for two key experiments.

Chromatin Immunoprecipitation (ChIP) in Arabidopsis thaliana

ChIP is a powerful technique to identify the direct binding of proteins, such as SNF2 ATPases, to specific DNA regions in vivo.[19]

Protocol:

  • Cross-linking: Harvest 1.5 g of 3-4 week-old Arabidopsis seedlings and submerge in 37 ml of 1% (w/v) formaldehyde (B43269) solution. Apply a vacuum for 10 minutes to facilitate infiltration. Quench the cross-linking by adding 2.5 ml of 2 M glycine (B1666218) and applying a vacuum for another 5 minutes.[3][20]

  • Tissue Grinding and Nuclei Isolation: Grind the cross-linked tissue to a fine powder in liquid nitrogen. Resuspend the powder in 30 ml of ice-cold extraction buffer 1. Filter the extract and centrifuge to pellet the nuclei.[20]

  • Chromatin Shearing: Resuspend the nuclear pellet in extraction buffer 3 and sonicate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to remove debris.[1]

  • Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with Protein A agarose (B213101) beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the this compound of interest.[3]

  • Immune Complex Capture: Add Protein A agarose beads to the chromatin-antibody mixture and incubate to capture the immune complexes.[3]

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.[3][20]

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads using a fresh elution buffer. Reverse the cross-linking by incubating at 65°C overnight.[20]

  • DNA Purification: Treat the sample with RNase A and Proteinase K. Purify the DNA using a PCR purification kit. The resulting DNA can be analyzed by qPCR, ChIP-seq, or ChIP-chip.[2][20]

RNA-Seq for Differential Gene Expression Analysis in Plants

RNA-sequencing (RNA-seq) is a high-throughput method to quantify the transcriptome and identify genes that are differentially expressed under different conditions, such as in wild-type versus snf2 mutant plants or under stress.[5][8][21][22]

Protocol:

  • RNA Extraction: Extract total RNA from plant tissues using a suitable method, such as a Trizol-based protocol followed by LiCl precipitation, to ensure high-quality RNA.[22]

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using a Bioanalyzer to obtain RNA Integrity Numbers (RIN). Samples with high RIN values (typically >8) are suitable for library preparation.[22]

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves poly(A) selection for mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[22]

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as Illumina.

  • Data Analysis Pipeline:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

    • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.[8]

    • Quantification: Count the number of reads mapped to each gene or transcript using tools such as featureCounts or HTSeq-count.[8]

    • Differential Expression Analysis: Use R packages like DESeq2 or edgeR to normalize the count data and perform statistical analysis to identify differentially expressed genes between different conditions.[5][8][21]

Visualizing SNF2-Mediated Signaling Pathways

To illustrate the complex interactions involving SNF2 proteins, the following diagrams, generated using the DOT language, depict key signaling pathways.

ABA Signaling Pathway Involving BRM

This pathway illustrates how the this compound BRM is involved in the abscisic acid (ABA) signaling cascade, which is crucial for stress responses.

ABA_Signaling ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL Receptors ABA->PYR_PYL PP2C PP2C Phosphatases PYR_PYL->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 ABI5_protein ABI5 Protein SnRK2->ABI5_protein BRM BRM (SNF2) ABI5_gene ABI5 Gene BRM->ABI5_gene ABI5_gene->ABI5_protein Stress_Response Stress Response Genes ABI5_protein->Stress_Response

ABA signaling pathway involving the this compound BRM.
Auxin Signaling Pathway and SNF2 Involvement in Root Development

This diagram shows the role of SNF2 proteins BRM and SYD in the auxin signaling pathway, which is critical for processes like root development through the regulation of PIN gene expression.

Auxin_Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Degradation ARF ARF Transcription Factors (e.g., MP/ARF5) Aux_IAA->ARF PIN_genes PIN Genes ARF->PIN_genes BRM_SYD BRM/SYD (SNF2) BRM_SYD->ARF Interaction Root_Development Root Development PIN_genes->Root_Development

Auxin signaling pathway and the role of SNF2 proteins.
Experimental Workflow for Identifying SNF2 Target Genes

This workflow illustrates the process of identifying genes directly regulated by SNF2 proteins using a combination of ChIP-seq and RNA-seq.

Exp_Workflow cluster_chip ChIP-seq cluster_rna RNA-seq chip_exp ChIP with SNF2 antibody chip_seq Sequencing chip_exp->chip_seq peak_calling Peak Calling chip_seq->peak_calling target_genes_chip SNF2 Target Genes peak_calling->target_genes_chip integration Integration of ChIP-seq and RNA-seq data target_genes_chip->integration rna_exp RNA extraction (WT vs. snf2 mutant) rna_seq Sequencing rna_exp->rna_seq diff_exp Differential Expression Analysis rna_seq->diff_exp de_genes Differentially Expressed Genes diff_exp->de_genes de_genes->integration direct_targets Directly Regulated Target Genes integration->direct_targets

Workflow for identifying direct targets of SNF2 proteins.

Conclusion and Future Directions

SNF2-containing chromatin remodeling complexes are integral to the regulatory networks that govern plant life. Their functions in orchestrating developmental programs and mediating stress responses are multifaceted and essential. The continued elucidation of the specific roles of different SNF2 family members, their interaction partners, and their target genes will provide a more comprehensive understanding of plant biology. This knowledge is not only of fundamental scientific importance but also holds significant potential for the development of novel strategies to improve crop resilience and yield in the face of a changing climate. Future research, leveraging advanced techniques such as single-cell genomics and proteomics, will undoubtedly uncover further layers of complexity in the function of these master regulators of the plant epigenome.

References

The Catalytic Core: An In-depth Technical Guide to the ATPase Activity of the SNF2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SNF2 domain is the conserved catalytic engine at the heart of a large superfamily of ATP-dependent chromatin remodeling enzymes. These molecular machines play a pivotal role in regulating genome accessibility by altering the structure and positioning of nucleosomes, the fundamental repeating units of chromatin. The energy derived from ATP hydrolysis by the SNF2 domain powers the disruption of histone-DNA contacts, enabling processes such as transcription, DNA replication, and repair.[1][2][3] This technical guide provides a comprehensive overview of the catalytic ATPase activity of the SNF2 domain, focusing on its mechanism, regulation, and the experimental approaches used to study it.

The SNF2 ATPase Domain: Structure and Mechanism

The SNF2 domain is structurally related to the helicase superfamily 2 (SF2) and is characterized by the presence of two RecA-like lobes, often referred to as motor domains.[2] These lobes are connected by a flexible linker and together form the ATP-binding pocket at their interface. The domain contains several conserved sequence motifs, including the Walker A (P-loop) and Walker B motifs, which are essential for ATP binding and hydrolysis.

The catalytic cycle of the SNF2 ATPase involves a series of conformational changes driven by the binding and hydrolysis of ATP. ATP binding to the cleft between the two RecA-like lobes induces a "closed" conformation, bringing the catalytic residues into position for hydrolysis. This conformational change is coupled to the translocation of the enzyme along the DNA substrate.[2] ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi) leads to a return to an "open" conformation, releasing the strain and allowing for the repositioning of the DNA relative to the histone octamer. While SNF2 family proteins are DNA-dependent ATPases, they are generally not DNA helicases, meaning they translocate along double-stranded DNA without separating the strands.[4]

Quantitative Analysis of SNF2 ATPase Activity

The ATPase activity of SNF2 domain-containing proteins is a critical determinant of their chromatin remodeling function. Kinetic parameters such as the Michaelis constant (K_m) for ATP and the catalytic rate (k_cat) provide valuable insights into the efficiency and regulation of these enzymes. The ATPase activity of most SNF2 family members is stimulated by a DNA or nucleosome substrate.[5]

SNF2 SubfamilyEnzyme/ComplexSubstrateK_m (ATP, µM)k_cat (s⁻¹)Reference(s)
INO80 Yeast INO80Nucleosomes143 ± 12435 ± 12[1]
Human INO80-CNucleosomes~10-fold lower than DNA-[6]
Human INO80-CDNA--[6]
SWI/SNF Yeast SWI/SNFNucleosome Array-0.0037[7][8][9]
CHD Yeast Chd1Nucleosomes-9.87 ± 0.28[10]
ISWI Drosophila ISWINucleosomes--[4][11]

Note: The k_cat for yeast SWI/SNF was calculated from the reported remodeling rate of one nucleosome every 4.5 minutes. The ATPase activity of ISWI is stimulated by nucleosomes but not by free DNA or histones.[4][11] Further research is needed to establish a comprehensive comparative table of kinetic parameters across all subfamilies under standardized conditions.

Regulation of SNF2 ATPase Activity

The catalytic activity of the SNF2 domain is tightly regulated to ensure precise control over chromatin structure. This regulation occurs at multiple levels, including through associated subunits within the chromatin remodeling complex and by post-translational modifications directed by upstream signaling pathways.

Intrinsic Regulation by Complex Subunits

SNF2 ATPases are typically part of large, multi-subunit complexes. These accessory subunits play crucial roles in targeting the complex to specific genomic loci and in modulating the ATPase activity of the SNF2 domain. For instance, some subunits can act as allosteric regulators, either enhancing or inhibiting ATP hydrolysis in response to specific cues, such as the presence of histone modifications or specific DNA sequences.

Regulation by Upstream Signaling Pathways

Cellular signaling cascades can directly impact the activity of chromatin remodeling complexes, linking extracellular signals to changes in gene expression.

  • Phosphorylation: The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways have been shown to influence chromatin structure.[6] These kinases can phosphorylate subunits of chromatin remodeling complexes, potentially altering their enzymatic activity, localization, or protein-protein interactions. For example, phosphorylation of the SNF2 homolog BRG1 has been implicated in the regulation of gene expression in response to various signaling cues.[1][12]

  • Ubiquitination: The ubiquitin-proteasome system can also regulate chromatin remodeling. Ubiquitination of histone H2B is known to direct histone H3 methylation, which in turn can influence the recruitment and activity of chromatin remodeling complexes.[13][14] Furthermore, components of the 19S proteasomal ATPase have been linked to histone ubiquitination and subsequent chromatin modification.[13]

Signaling_to_SNF2 Growth_Factors Growth_Factors Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress_Signals Stress_Signals MAPK_Pathway MAPK_Pathway Stress_Signals->MAPK_Pathway PI3K_AKT_Pathway PI3K_AKT_Pathway Receptor->PI3K_AKT_Pathway Kinase Kinase PI3K_AKT_Pathway->Kinase MAPK_Pathway->Kinase SNF2_Complex SNF2_Complex Kinase->SNF2_Complex Phosphorylation Ubiquitin_Ligase Ubiquitin_Ligase Ubiquitin_Ligase->SNF2_Complex Ubiquitination Chromatin_Remodeling Chromatin_Remodeling SNF2_Complex->Chromatin_Remodeling ATP -> ADP+Pi Gene_Expression Gene_Expression Chromatin_Remodeling->Gene_Expression

Caption: Upstream signaling pathways regulating SNF2 ATPase activity.

Experimental Protocols for Measuring SNF2 ATPase Activity

Several robust methods are available to quantify the ATPase activity of SNF2 domain-containing proteins. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific reagents and instrumentation.

Malachite Green Assay

This colorimetric assay is a widely used method for measuring the amount of inorganic phosphate (Pi) released during ATP hydrolysis.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced.

Detailed Methodology:

  • Reagent Preparation:

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride in sulfuric acid.

    • Ammonium (B1175870) Molybdate Solution: Prepare a solution of ammonium molybdate in water.

    • Working Reagent: Mix the Malachite Green Reagent and Ammonium Molybdate Solution shortly before use. A stabilizing agent like polyvinyl alcohol or Tween-20 is often included to prevent precipitation.

  • ATPase Reaction:

    • Set up reactions in a 96-well plate. Each reaction should contain the purified SNF2-containing enzyme or complex, the appropriate buffer (e.g., Tris-HCl or HEPES with MgCl₂), the DNA or nucleosome substrate, and ATP.

    • Include appropriate controls: a "no enzyme" control to measure non-enzymatic ATP hydrolysis and a "no substrate" control to determine the basal ATPase activity of the enzyme.

    • Incubate the reactions at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.

  • Assay Development and Measurement:

    • Stop the ATPase reaction by adding a quenching solution (e.g., EDTA or SDS).

    • Add the Malachite Green Working Reagent to each well and incubate at room temperature to allow for color development.

    • Measure the absorbance at approximately 620-640 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Use the standard curve to determine the concentration of Pi produced in each enzymatic reaction.

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg enzyme).

Malachite_Green_Workflow Prepare_Reagents Prepare_Reagents Setup_Reaction Setup_Reaction Prepare_Reagents->Setup_Reaction Incubate Incubate Setup_Reaction->Incubate Stop_Reaction Stop_Reaction Incubate->Stop_Reaction Add_Malachite_Green Add_Malachite_Green Stop_Reaction->Add_Malachite_Green Incubate_Color Incubate_Color Add_Malachite_Green->Incubate_Color Measure_Absorbance Measure_Absorbance Incubate_Color->Measure_Absorbance Analyze_Data Analyze_Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Malachite Green ATPase assay.

Radioisotope-Based Assay (Thin-Layer Chromatography)

This highly sensitive method uses radiolabeled ATP to directly measure the products of hydrolysis.

Principle: [γ-³²P]ATP is used as a substrate. The ATPase reaction is allowed to proceed, and the products, [³²P]Pi and [γ-³²P]ADP, are separated from the unreacted [γ-³²P]ATP by thin-layer chromatography (TLC). The amount of product is then quantified by autoradiography or phosphorimaging.

Detailed Methodology:

  • Reaction Setup:

    • Prepare reaction mixtures containing the SNF2 enzyme, buffer, substrate (DNA or nucleosomes), and a mixture of cold ATP and [γ-³²P]ATP.

    • Assemble reactions on ice to prevent premature hydrolysis.

  • ATPase Reaction:

    • Initiate the reaction by transferring the tubes to the desired incubation temperature.

    • Take aliquots at different time points and quench the reaction by adding a solution containing a high concentration of EDTA and unlabeled ATP and ADP.

  • TLC Separation:

    • Spot a small volume of each quenched reaction onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in a TLC chamber containing a suitable buffer system (e.g., 0.5 M LiCl, 1 M formic acid) to separate ATP, ADP, and Pi.

  • Quantification:

    • Dry the TLC plate and expose it to a phosphor screen or X-ray film.

    • Quantify the radioactive spots corresponding to ATP and Pi/ADP using a phosphorimager or densitometer.

  • Data Analysis:

    • Calculate the percentage of ATP hydrolyzed at each time point.

    • Determine the initial reaction velocity and calculate the specific activity of the enzyme.

Coupled Enzyme Assays

These continuous assays couple the production of ADP to another enzymatic reaction that can be monitored spectrophotometrically or fluorometrically.

Principle (NADH-Coupled Assay): The production of ADP is coupled to the oxidation of NADH. ADP is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Detailed Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing the SNF2 enzyme, buffer, substrate, PEP, NADH, PK, and LDH.

  • Assay Measurement:

    • Place the reaction mixture in a cuvette and monitor the absorbance at 340 nm in a spectrophotometer.

    • Initiate the ATPase reaction by adding ATP.

  • Data Analysis:

    • The rate of decrease in absorbance at 340 nm is directly proportional to the rate of ATP hydrolysis.

    • Use the molar extinction coefficient of NADH to convert the change in absorbance over time to the rate of ADP production.

Conclusion

The catalytic ATPase activity of the SNF2 domain is fundamental to the function of chromatin remodeling complexes in regulating genome dynamics. A thorough understanding of the kinetics and regulation of this activity is crucial for elucidating the mechanisms of chromatin remodeling and for the development of therapeutic strategies targeting these essential enzymes. The experimental protocols detailed in this guide provide a robust framework for the quantitative analysis of SNF2 ATPase activity, enabling researchers to further unravel the complexities of this vital cellular process.

References

Methodological & Application

Application Notes and Protocols: Recombinant SNF2 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant Sucrose Non-fermenting 2 (SNF2) family proteins. SNF2 proteins are the core ATPase subunits of chromatin remodeling complexes, which play a crucial role in regulating gene expression, DNA repair, and replication by altering chromatin structure.[1][2] The protocols outlined below cover expression in Escherichia coli, a multi-step purification strategy, and methods for assessing protein activity.

Introduction to SNF2 Proteins

The SNF2 family is characterized by a highly conserved helicase-like ATPase domain that couples ATP hydrolysis to the mechanical remodeling of DNA-protein complexes, most notably nucleosomes.[2][3] These proteins do not function as true helicases that separate DNA strands; instead, they act as DNA translocases, generating torsional strain to reposition or eject nucleosomes.[2][4] Given their central role in chromatin metabolism, SNF2 family members are critical targets in various diseases, including cancer.

Producing high-quality, active recombinant SNF2 proteins is often challenging due to their large size, multi-domain architecture, and potential for insolubility when overexpressed.[5][6] This protocol provides a robust framework for overcoming these challenges.

Selection of an Expression System

The choice of expression system is critical for obtaining functional SNF2 protein.[6][7] The optimal system depends on the specific this compound, required post-translational modifications (PTMs), and desired yield.

Expression SystemAdvantagesDisadvantagesBest For
E. coli Rapid growth, cost-effective, high yields, well-established genetics.[5][7]Lacks eukaryotic PTMs, high potential for inclusion body formation.[5]Initial screening, structural studies, proteins not requiring complex PTMs.
Baculovirus-Insect High expression levels, suitable for large proteins, performs some PTMs similar to eukaryotes.[8]More time-consuming and expensive than E. coli, glycosylation patterns differ from mammals.[8][9]Large, complex proteins and multi-protein complexes.[10]
Mammalian (e.g., HEK293, CHO) Produces proteins with native-like folding and complex PTMs, crucial for functional studies of human proteins.[7][8]Lower yields, higher cost, more complex and time-consuming culture conditions.[8][11]Therapeutic protein development, functional assays requiring authentic PTMs.

This protocol will focus on expression in E. coli, which is often the starting point for recombinant protein production, followed by a purification strategy applicable to proteins derived from any system.

Experimental Workflow and Signaling Pathway

The overall process involves cloning the SNF2 gene into an expression vector, transforming it into a host, inducing protein expression, and purifying the target protein through a series of chromatography steps.

G cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_QC Quality Control Gene SNF2 Gene Vector Expression Vector (e.g., pET with His-tag) Gene->Vector Clone Cloning & Transformation Vector->Clone Host E. coli Host (e.g., BL21(DE3)) Clone->Host Culture Cell Culture Growth Host->Culture Induction Induction (IPTG) Culture->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis AC Step 1: Affinity Chromatography (IMAC - Ni-NTA) Lysis->AC IEX Step 2: Ion-Exchange Chromatography (Anion or Cation Exchange) AC->IEX SEC Step 3: Size-Exclusion Chromatography (Gel Filtration) IEX->SEC Purity Purity Analysis (SDS-PAGE) SEC->Purity Activity Functional Assays (ATPase, Remodeling) SEC->Activity Final Purified this compound Purity->Final Activity->Final

Caption: Workflow for recombinant this compound expression and purification.

SNF2 proteins contain conserved domains essential for their function. The core structure includes an N-terminal domain (SNF2-N) and a C-terminal helicase domain (Helicase-C), which together form the ATP-binding and hydrolysis engine.[1]

SNF2_Domains cluster_domains SNF2 N-terminus SNF2-N Domain Helicase-C Domain (contains ATPase motifs) C-terminus snf2n_node SNF2-N helicc_node Helicase-C

Caption: Conserved domains of a typical SNF2 family protein.

Detailed Experimental Protocols

  • Transformation: Transform a suitable expression vector containing the SNF2 gene (e.g., pET-28a with an N-terminal His-tag) into a competent E. coli strain like BL21(DE3). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with the antibiotic. Grow overnight at 37°C with shaking (220 rpm).[12]

  • Large-Scale Culture: Inoculate 1 L of LB medium (in a 2.8 L flask) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]

  • Induction: Cool the culture to 16-20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature (16-20°C) for 16-20 hours. This slower expression often improves protein solubility and reduces inclusion body formation.[13]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

This protocol describes a three-step chromatography purification process.[14][15][16] All steps should be performed at 4°C.

A. Cell Lysis and Clarification

  • Resuspend the cell pellet in 30-40 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF, 1 µg/mL DNase I).

  • Lyse the cells using a sonicator or French press. Ensure the sample is kept on ice to prevent overheating.

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Filter the supernatant through a 0.45 µm filter before loading it onto the chromatography column.

B. Step 1: Affinity Chromatography (AC)

This step captures the His-tagged this compound.[17][18]

  • Equilibrate a 5 mL Ni-NTA affinity column (e.g., HisTrap FF) with Lysis Buffer.

  • Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM Imidazole, 10% Glycerol).

  • Elute the protein with a linear gradient or step elution using Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM Imidazole, 10% Glycerol).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein. Pool the relevant fractions.

C. Step 2: Ion-Exchange Chromatography (IEX)

This step separates proteins based on their net surface charge.[14][18] The choice of an anion (e.g., Q) or cation (e.g., SP) exchange column depends on the calculated isoelectric point (pI) of the this compound. For a protein with a pI < 7, an anion exchanger is typically used at a pH above the pI.

  • Dilute the pooled fractions from the AC step with IEX Buffer A (e.g., 20 mM HEPES pH 7.5, 10% Glycerol, 1 mM DTT) to reduce the salt concentration to ~50 mM NaCl.

  • Equilibrate an IEX column (e.g., HiTrap Q HP) with IEX Buffer A + 50 mM NaCl.

  • Load the diluted sample onto the column.

  • Wash the column with 5 CV of IEX Buffer A + 50 mM NaCl.

  • Elute the protein with a linear gradient of 50 mM to 1 M NaCl over 20 CV using IEX Buffer B (IEX Buffer A + 1 M NaCl).

  • Collect fractions and analyze by SDS-PAGE. Pool fractions containing the this compound.

D. Step 3: Size-Exclusion Chromatography (SEC)

This final "polishing" step separates proteins by size and removes aggregates.[15][16]

  • Concentrate the pooled IEX fractions to a volume of 0.5-1.0 mL using a centrifugal concentrator.

  • Equilibrate a SEC column (e.g., Superdex 200 Increase 10/300 GL) with 2 CV of SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, 1 mM DTT).

  • Load the concentrated sample onto the column.

  • Run the column at a constant flow rate (e.g., 0.5 mL/min) and collect fractions.

  • Analyze fractions by SDS-PAGE. Pool the purest fractions containing monomeric this compound.

  • Determine the protein concentration (e.g., by Bradford assay or measuring A280), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Data Presentation: Purification Summary

The following table presents illustrative data for a typical purification of a recombinant this compound from 1 L of E. coli culture. Actual yields may vary.[19][20]

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Crude Lysate 300155100
Affinity (Ni-NTA) 1812~6780
Ion-Exchange (IEX) 109~9060
Size-Exclusion (SEC) 65.8>9539

Functional Activity Assays

Verifying the activity of the purified protein is essential.

  • DNA-dependent ATPase Assay: The core function of SNF2 proteins is ATP hydrolysis, which is stimulated by DNA or nucleosomes.[21][22] This activity can be measured using thin-layer chromatography (TLC) to monitor the conversion of [γ-³²P]ATP to ADP and free ³²P-phosphate.[21][23]

  • Nucleosome Remodeling/Sliding Assay: This assay directly tests the ability of the this compound to alter nucleosome positions.[22] A mononucleosome substrate is incubated with the purified protein and ATP. The reaction products are then analyzed by native polyacrylamide gel electrophoresis (PAGE) or electrophoretic mobility shift assay (EMSA) to detect changes in nucleosome position.[22][24]

References

Application Notes and Protocols for In Vitro SNF2 ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SNF2 family of proteins are ATP-dependent chromatin remodeling enzymes that play a crucial role in regulating genome accessibility.[1][2][3] These enzymes utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby influencing fundamental cellular processes such as transcription, DNA repair, and replication.[3][4][5] The ATPase activity of SNF2 proteins is central to their function, making it a key target for biochemical and drug discovery studies.[5][6]

These application notes provide detailed protocols for performing in vitro SNF2 ATPase activity assays, offering a comparative overview of common methods and guidance on data interpretation. The protocols are designed to be adaptable for the characterization of purified SNF2 enzymes, the study of their regulation by other proteins, and the screening of potential inhibitors.

Overview of SNF2 ATPase Activity Assays

Several methods are available to measure the in vitro ATPase activity of SNF2 proteins. These assays typically quantify one of the products of ATP hydrolysis: adenosine (B11128) diphosphate (B83284) (ADP) or inorganic phosphate (B84403) (Pi). The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific equipment and reagents.

Assay Method Principle Advantages Disadvantages
Malachite Green Assay Colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis. The phosphate forms a complex with malachite green and molybdate, which can be measured spectrophotometrically.[7][8][9][10]Non-radioactive, relatively inexpensive, and suitable for high-throughput screening.[9][10]Can be prone to interference from detergents and other buffer components that may contain phosphate.[7][10]
ADP-Glo™ Assay A luminescent assay that quantifies the amount of ADP produced. In a two-step reaction, remaining ATP is first depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a light signal proportional to the initial ADP concentration.[11][12][13][14]High sensitivity, broad dynamic range, and suitable for low-activity enzymes and high-throughput screening.[11][12][13][15]Requires a luminometer and proprietary reagents, which can be more expensive.
Radioactive [γ-³²P]ATP Assay Utilizes radioactively labeled ATP. The hydrolysis of [γ-³²P]ATP releases radioactive inorganic phosphate (³²Pi), which is separated from the unhydrolyzed ATP by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.[6][16][17]Highly sensitive and direct measurement of ATP hydrolysis.[17]Requires handling of radioactive materials and specialized equipment for detection and disposal.[17]

Experimental Protocols

This section provides a detailed protocol for the Malachite Green-based ATPase assay, a commonly used non-radioactive method.

Malachite Green ATPase Assay Protocol

This protocol is adapted for a 96-well plate format, suitable for endpoint or kinetic measurements.

Materials and Reagents:

  • Purified SNF2 enzyme

  • Nucleosomal DNA or double-stranded DNA (dsDNA) as a substrate

  • ATP solution (high purity)

  • Assay Buffer: e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA

  • Malachite Green Reagent: A commercially available or laboratory-prepared solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.

  • Phosphate Standard (e.g., KH₂PO₄) for generating a standard curve.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620-660 nm.

Experimental Workflow Diagram:

SNF2_ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, DNA, ATP) setup_reaction Set up Reaction Mix (Enzyme, DNA, Buffer) prep_reagents->setup_reaction prep_standards Prepare Phosphate Standard Curve analyze_data Calculate Pi Concentration from Standard Curve prep_standards->analyze_data initiate_reaction Initiate with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Optional, e.g., with EDTA) incubate->stop_reaction add_malachite Add Malachite Green Reagent stop_reaction->add_malachite develop_color Incubate for Color Development add_malachite->develop_color read_absorbance Read Absorbance (620-660 nm) develop_color->read_absorbance read_absorbance->analyze_data determine_activity Determine ATPase Activity analyze_data->determine_activity

Caption: Workflow for the in vitro SNF2 ATPase activity assay using the Malachite Green method.

Procedure:

  • Preparation of Phosphate Standards:

    • Prepare a series of phosphate standards (e.g., 0 to 50 µM) from a stock solution of KH₂PO₄ in the assay buffer. This will be used to generate a standard curve.

  • Reaction Setup:

    • In a 96-well plate, set up the reactions in a final volume of 50 µL.

    • Add the assay buffer, purified SNF2 enzyme (e.g., 50 nM), and the DNA substrate (e.g., 20 nM nucleosomes or a saturating concentration of dsDNA) to each well.

    • Include appropriate controls:

      • No enzyme control: To determine the background level of non-enzymatic ATP hydrolysis.

      • No DNA control: To measure the basal ATPase activity of the enzyme in the absence of its DNA substrate.

      • Buffer only control: To determine the background absorbance of the reagents.

  • Initiation and Incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the plate at 30°C for a specific time period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA (optional, depending on the Malachite Green reagent formulation).

    • Add 100 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 620-660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the buffer-only control from all readings.

    • Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of inorganic phosphate released in each experimental sample.

    • Calculate the specific activity of the SNF2 enzyme (e.g., in pmol of Pi/min/pmol of enzyme).

Data Presentation

Quantitative data from SNF2 ATPase activity assays should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results.

Table 1: Comparison of SNF2 ATPase Activity under Different Conditions

Condition SNF2 Enzyme Concentration (nM) Substrate ATPase Activity (pmol Pi/min/pmol enzyme)
Wild-Type50No DNA0.5 ± 0.1
Wild-Type50dsDNA15.2 ± 1.5
Wild-Type50Nucleosomes45.8 ± 3.2
Mutant (ATPase-dead)50Nucleosomes0.8 ± 0.2

Table 2: Effect of an Inhibitor on SNF2 ATPase Activity

Inhibitor Concentration (µM) ATPase Activity (% of control) IC₅₀ (µM)
0 (Control)100-
185.3 ± 5.1\multirow{4}{*}{10.5}
1052.1 ± 4.5
5020.7 ± 2.8
1008.9 ± 1.5

Signaling Pathway and Logical Relationships

The core function of SNF2 enzymes is to couple ATP hydrolysis to chromatin remodeling. This process is essential for making DNA accessible to other proteins involved in various nuclear processes.

SNF2_Function cluster_input Inputs cluster_process Process cluster_output Outputs cluster_downstream Downstream Cellular Processes SNF2 SNF2 Enzyme ATP_Hydrolysis ATP Hydrolysis SNF2->ATP_Hydrolysis ATP ATP ATP->ATP_Hydrolysis Nucleosome Nucleosome (Inaccessible DNA) Nucleosome->ATP_Hydrolysis Remodeled_Nucleosome Remodeled Nucleosome (Accessible DNA) ATP_Hydrolysis->Remodeled_Nucleosome ADP ADP + Pi ATP_Hydrolysis->ADP Transcription Transcription Remodeled_Nucleosome->Transcription DNA_Repair DNA Repair Remodeled_Nucleosome->DNA_Repair Replication Replication Remodeled_Nucleosome->Replication

Caption: The role of SNF2 ATPase activity in chromatin remodeling and downstream cellular processes.

Conclusion

The in vitro SNF2 ATPase activity assay is a fundamental tool for studying the function of these important chromatin remodeling enzymes. The choice of assay method will depend on the specific research question and available resources. The protocols and data presentation guidelines provided here offer a framework for obtaining reliable and reproducible results, which are essential for advancing our understanding of SNF2-mediated processes and for the development of novel therapeutic agents targeting these enzymes.

References

Application Notes and Protocols for Mapping SNF2 Protein Binding Sites using ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic binding sites of the SNF2 protein, a key component of the SWI/SNF chromatin remodeling complex. The human homolog of SNF2 is SMARCA4, also known as BRG1. Understanding the genome-wide localization of SNF2 is crucial for elucidating its role in gene regulation, development, and disease.

Introduction

The SWI/SNF complex is a critical regulator of gene expression, utilizing the ATPase activity of its SNF2 subunit to remodel chromatin and modulate the accessibility of DNA to transcription factors.[1][2] Dysregulation of the SWI/SNF complex is implicated in a variety of cancers, making its components, including SNF2, important targets for therapeutic development.[2][3][4] ChIP-seq is a powerful technique to map protein-DNA interactions across the genome, providing valuable insights into the regulatory networks governed by proteins like SNF2.[5][6]

Data Presentation

Table 1: Typical Quantitative Outcomes for a Transcription Factor/Chromatin Remodeler ChIP-seq Experiment
ParameterExpected RangeNotes
Starting Cell Number 1 x 107 - 5 x 107 cellsDependent on the abundance of the target protein and antibody quality.
Chromatin Yield (per 107 cells) 10 - 50 µgVaries with cell type and lysis efficiency.
Chromatin Fragment Size 200 - 600 bpOptimal for sequencing and resolution of binding sites.
Immunoprecipitated DNA (IP-DNA) Yield 1 - 10 ngHighly dependent on antibody affinity and target protein abundance.
Library Preparation Input 0.5 - 10 ng of IP-DNAModern library preparation kits are sensitive to low input amounts.
Final Library Molarity 2 - 20 nMSufficient for sequencing on most platforms.
Sequencing Reads 20 - 50 million reads per sampleAdequate for identifying most transcription factor binding sites.
Table 2: Recommended Antibodies for Human SNF2 (SMARCA4/BRG1) ChIP-seq
AntibodyHostTypeCatalog NumberRecommended Concentration
Anti-Brg1/SMARCA4RabbitPolyclonalBethyl Laboratories, A300-813A2 - 10 µg per 1 mg of lysate
Anti-BRG1/SMARCA4RabbitPolyclonalBiorbyt, orb1824828User-defined, start with 1-5 µg per IP
Anti-Brg1RatMonoclonalSigma-Aldrich, SAB4200186User-defined, start with 1-5 µg per IP

Note: It is critical to validate each new lot of antibody for specificity and efficiency in ChIP applications.

Experimental Protocols

This protocol is a compilation of established ChIP-seq methodologies, adapted with specific considerations for the SNF2/SMARCA4 protein, which is part of a large multi-protein complex.

I. Cell Fixation and Chromatin Preparation
  • Cell Culture: Culture cells to approximately 80-90% confluency. Ensure high viability (>90%).

  • Cross-linking:

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).

    • Incubate for 10 minutes at room temperature with gentle swirling. Formaldehyde cross-links proteins to DNA and other proteins in close proximity.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Cell Lysis and Nuclear Isolation:

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

    • Incubate on ice for 10 minutes to swell the cells.

    • Homogenize the cells with a Dounce homogenizer (B-pestle) to release the nuclei.

    • Pellet the nuclei by centrifugation at 4,000 x g for 5 minutes at 4°C.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a sonication buffer (e.g., 50 mM HEPES-KOH pH 7.9, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, and protease inhibitors).

    • Incubate on ice for 10 minutes.

    • Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and sonicator.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the soluble chromatin.

  • Chromatin Quantification:

    • Take an aliquot of the sheared chromatin, reverse the cross-links (see step III.3), and purify the DNA.

    • Measure the DNA concentration using a spectrophotometer or fluorometer to determine the chromatin concentration.

II. Immunoprecipitation
  • Antibody-Bead Conjugation:

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • In a separate tube, incubate the SNF2/SMARCA4 antibody (see Table 2 for recommended amounts) with Protein A/G magnetic beads in a blocking buffer (e.g., PBS with 0.5% BSA) for at least 4 hours at 4°C.

  • Immunoprecipitation Reaction:

    • Add the pre-cleared chromatin (typically 10-50 µg) to the antibody-conjugated beads.

    • Incubate overnight at 4°C on a rotator.

    • As a negative control, perform a parallel IP with a non-specific IgG antibody.

  • Washes:

    • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins and DNA:

      • Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)

      • High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)

      • LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate)

      • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

    • Perform each wash for 5-10 minutes at 4°C on a rotator.

III. Elution, Reverse Cross-linking, and DNA Purification
  • Elution:

    • Elute the chromatin from the beads by adding Elution Buffer (e.g., 1% SDS, 100 mM NaHCO3) and incubating at 65°C for 30 minutes with gentle vortexing.

  • Reverse Cross-linking:

    • Add NaCl to the eluted chromatin to a final concentration of 200 mM.

    • Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

  • DNA Purification:

    • Add RNase A and incubate at 37°C for 30 minutes.

    • Add Proteinase K and incubate at 55°C for 1-2 hours.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Elute the DNA in a low-salt buffer (e.g., 10 mM Tris-HCl pH 8.0).

IV. Library Preparation and Sequencing
  • Library Construction:

    • Prepare a sequencing library from the purified IP-DNA and a corresponding input control DNA sample (an aliquot of the initial sheared chromatin that did not undergo immunoprecipitation).

    • Use a commercial library preparation kit suitable for low DNA input. The main steps typically include end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Quality Control:

    • Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.

  • Sequencing:

    • Sequence the libraries on a next-generation sequencing platform. Single-end 50 bp reads are generally sufficient for transcription factor ChIP-seq.[5]

Mandatory Visualization

ChIP_seq_Workflow cluster_CellPrep Cell Preparation cluster_ChromatinPrep Chromatin Preparation cluster_IP Immunoprecipitation cluster_DNA_Prep DNA Preparation & Sequencing Start 1. Cell Culture Crosslinking 2. Formaldehyde Cross-linking Start->Crosslinking Harvesting 3. Cell Harvesting Crosslinking->Harvesting Lysis 4. Cell Lysis & Nuclear Isolation Harvesting->Lysis Sonication 5. Chromatin Shearing (Sonication) Lysis->Sonication Quantification 6. Chromatin Quantification Sonication->Quantification AntibodyBeads 7. Antibody-Bead Conjugation Quantification->AntibodyBeads IP 8. Immunoprecipitation (overnight) AntibodyBeads->IP Washes 9. Washes IP->Washes Elution 10. Elution Washes->Elution Reverse 11. Reverse Cross-links Elution->Reverse Purification 12. DNA Purification Reverse->Purification Library 13. Library Preparation Purification->Library Sequencing 14. Next-Generation Sequencing Library->Sequencing

Caption: Experimental workflow for ChIP-seq.

Wnt_Signaling_SNF2 cluster_Wnt_Pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates to Nucleus TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to SWI_SNF SWI/SNF Complex (containing SNF2/BRG1) BetaCatenin_nuc->SWI_SNF Recruits WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->WntTargetGenes Activates Transcription SWI_SNF->WntTargetGenes Remodels Chromatin at Promoters/Enhancers

Caption: Role of SWI/SNF in Wnt signaling.

References

Application Notes and Protocols for Generating SNF2 Knockout Cell Lines Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective

This document provides a comprehensive guide for generating and validating SNF2 knockout (KO) cell lines using the CRISPR-Cas9 system. The protocols detailed herein cover the entire workflow, from initial experimental design to the final validation of the knockout cell line.

Introduction

The SNF2 (Sucrose Non-Fermenting 2) family of proteins are ATP-dependent chromatin remodelers that play a crucial role in regulating gene expression, DNA repair, and chromosome stability.[1][2][3] These proteins are the catalytic subunits of various chromatin remodeling complexes, such as SWI/SNF, ISWI, and CHD, which alter nucleosome positioning and accessibility of DNA to transcription factors.[1][4] Given their fundamental role in cellular processes, SNF2 family members are implicated in various diseases, including cancer, making them attractive targets for drug development.[1]

The CRISPR-Cas9 system offers a powerful and precise method for gene editing, enabling the targeted knockout of specific genes to elucidate their function.[5][6][7] Generating SNF2 knockout cell lines using CRISPR-Cas9 provides a valuable tool for studying the functional consequences of SNF2 loss, identifying downstream targets, and screening for potential therapeutic compounds.

Experimental Workflow Overview

The generation of a SNF2 knockout cell line using CRISPR-Cas9 involves several key stages, as depicted in the workflow diagram below.

CRISPR-Cas9 SNF2 Knockout Workflow cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Clonal Isolation & Expansion cluster_3 Phase 4: Validation gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Synthesize & Clone Transfection Transfection Vector Construction->Transfection Deliver to Cells Selection Selection Transfection->Selection Enrich Edited Cells Single-Cell Cloning Single-Cell Cloning Selection->Single-Cell Cloning Isolate Clones Expansion Expansion Single-Cell Cloning->Expansion Grow Clonal Populations Genotypic Analysis Genotypic Analysis Expansion->Genotypic Analysis Verify Edit Phenotypic Analysis Phenotypic Analysis Genotypic Analysis->Phenotypic Analysis Assess Function SNF2_Function SNF2 SNF2 Protein Chromatin Chromatin Remodeling SNF2->Chromatin Transcription Transcriptional Regulation Chromatin->Transcription DNARepair DNA Damage Repair Chromatin->DNARepair CellCycle Cell Cycle Progression Chromatin->CellCycle Differentiation Cellular Differentiation Chromatin->Differentiation

References

Application Notes and Protocols for Immunofluorescence Staining of SNF2 for Cellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SNF2, also known as SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 4 (SMARCA4), is a crucial catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1][2] Given its central role in transcriptional regulation, understanding the subcellular localization of SNF2 is paramount for elucidating its function in various cellular processes and disease states. Immunofluorescence (IF) is a powerful technique to visualize the spatial distribution of proteins within cells.[4] This document provides a detailed protocol for the immunofluorescent staining of SNF2 in adherent cells, optimized for visualizing its expected nuclear localization.

Data Presentation

Successful immunofluorescent staining of SNF2 should reveal a distinct signal within the cell nucleus. The following table provides a summary of recommended starting concentrations and incubation times for the key reagents. Optimization may be required depending on the specific cell line and experimental conditions.

ReagentRecommended Concentration/DilutionIncubation TimeIncubation Temperature
Primary Antibody (Anti-SNF2/SMARCA4) 1:20 - 1:2001-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody (Fluorophore-conjugated) 1:500 - 1:10001 hourRoom Temperature (in the dark)
4% Paraformaldehyde (PFA) 4% (w/v) in PBS15 minutesRoom Temperature
Triton X-100 0.25% (v/v) in PBS10 minutesRoom Temperature
Blocking Buffer (e.g., 5% BSA in PBST) 5% (w/v)1 hourRoom Temperature
DAPI (Nuclear Counterstain) 1 µg/mL5 minutesRoom Temperature

Experimental Protocols

This protocol is designed for adherent cells grown on glass coverslips.

Materials and Reagents
  • Glass coverslips (sterile)

  • 6-well or 12-well cell culture plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use methanol-free commercial stock)

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS (PBST)

  • Primary Antibody: Rabbit polyclonal anti-SNF2/SMARCA4 antibody validated for immunofluorescence.[1][2]

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)

  • Antifade mounting medium

  • Microscope slides

Protocol Steps
  • Cell Culture:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed adherent cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells under standard culture conditions until they have adhered and reached the desired confluency.

  • Fixation:

    • Carefully aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.

    • Incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

    • To allow the antibody to access the nuclear SNF2 protein, permeabilize the cells by adding 0.25% Triton X-100 in PBS.[5][6]

    • Incubate for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-SNF2 antibody in the blocking buffer to the desired concentration (start with a dilution of 1:100 and optimize as needed).[2][7]

    • Aspirate the blocking buffer from the coverslips.

    • Add the diluted primary antibody solution to each coverslip.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the solution from light.

    • Add the diluted secondary antibody to each coverslip.

    • Incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells a final two times with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow the mounting medium to cure.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

    • SNF2 staining should appear as a distinct signal localized within the DAPI-stained nuclei.

Mandatory Visualization

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_visualization Visualization cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (4% PFA, 15 min) cell_culture->fixation Wash (PBS) permeabilization 3. Permeabilization (0.25% Triton X-100, 10 min) fixation->permeabilization Wash (PBS) blocking 4. Blocking (5% BSA, 1 hr) permeabilization->blocking Wash (PBS) primary_ab 5. Primary Antibody Incubation (Anti-SNF2, 1 hr - O/N) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr) primary_ab->secondary_ab Wash (PBST) counterstain 7. Counterstaining (DAPI, 5 min) secondary_ab->counterstain Wash (PBST) mounting 8. Mounting counterstain->mounting Wash (PBS) imaging 9. Fluorescence Microscopy mounting->imaging

Caption: Workflow for SNF2 Immunofluorescence Staining.

SNF2_Function cluster_nucleus Cell Nucleus swi_snf SWI/SNF Complex (with SNF2 ATPase) chromatin_condensed Condensed Chromatin (Inaccessible DNA) swi_snf->chromatin_condensed Binds to spacer chromatin_open Open Chromatin (Accessible DNA) chromatin_condensed->chromatin_open ATP-dependent Remodeling transcription_factors Transcription Factors chromatin_open->transcription_factors Allows binding of gene_transcription Gene Transcription transcription_factors->gene_transcription Initiates

Caption: Role of SNF2 in Chromatin Remodeling.

References

Probing the Dynamic Dance: In Vitro Methods for Studying SNF2-Nucleosome Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Understanding the intricate interplay between SNF2-family chromatin remodelers and nucleosomes is fundamental to deciphering the mechanisms of gene regulation, DNA repair, and other essential nuclear processes. This application note provides a detailed overview of key in vitro methodologies for researchers, scientists, and drug development professionals engaged in studying these dynamic interactions. We present established protocols, quantitative data summaries, and visual workflows to facilitate the investigation of SNF2-driven nucleosome remodeling.

Introduction to SNF2-Nucleosome Interactions

SNF2 family ATPases are the catalytic core of multi-subunit chromatin remodeling complexes that utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes.[1][2] These alterations, which include nucleosome sliding, eviction, and histone variant exchange, are critical for modulating DNA accessibility to the transcriptional machinery and other DNA-binding factors.[3] In vitro assays are indispensable for dissecting the molecular mechanisms of these enzymes, allowing for precise control over substrate composition and reaction conditions.

Key In Vitro Assays for Studying SNF2-Nucleosome Interactions

A variety of robust in vitro techniques are available to probe the binding, ATPase activity, and remodeling outcomes of SNF2-nucleosome interactions. The choice of assay depends on the specific scientific question being addressed.

Electrophoretic Mobility Shift Assay (EMSA) for Nucleosome Binding and Remodeling

EMSA, or gel shift assay, is a cornerstone technique for qualitatively and quantitatively assessing the binding of SNF2 complexes to nucleosomes and for monitoring nucleosome sliding.[1] This method separates protein-DNA or protein-nucleosome complexes from unbound substrates based on their differential migration through a non-denaturing polyacrylamide gel.

Application:

  • Determining the binding affinity (Kd) of a SNF2 enzyme for its nucleosome substrate.

  • Visualizing the ATP-dependent movement of a nucleosome along a DNA fragment.[1]

Fluorescence Resonance Energy Transfer (FRET) for Real-Time Dynamics

FRET-based assays provide a powerful tool for monitoring the real-time kinetics of nucleosome remodeling.[4] By labeling the DNA and histone octamer with a donor and acceptor fluorophore pair, changes in their proximity during remodeling can be detected as a change in FRET efficiency. This technique is particularly well-suited for studying transient intermediates and the kinetics of DNA translocation.[4]

Application:

  • Real-time tracking of DNA movement relative to the histone octamer.[4]

  • Quantitative analysis of remodeling kinetics and identification of reaction intermediates.[4]

ATPase Activity Assays

The catalytic activity of SNF2 enzymes is intrinsically linked to their ability to hydrolyze ATP. Measuring ATPase activity in the presence and absence of DNA or nucleosomes provides insights into substrate stimulation and the efficiency of energy coupling.[1][5] A common method involves the use of [γ-³²P]ATP and subsequent separation of released inorganic phosphate (B84403) from unhydrolyzed ATP by thin-layer chromatography (TLC).[1]

Application:

  • Determining the kinetic parameters (kcat, Km) of ATP hydrolysis.

  • Assessing the stimulation of ATPase activity by DNA and nucleosome substrates.[1]

DNA Footprinting Techniques

DNA footprinting methods, such as DNase I and hydroxyl radical footprinting, are used to map the precise regions of the nucleosome that are contacted by the SNF2 remodeler.[6][7] The binding of the remodeler protects the underlying DNA from cleavage, creating a "footprint" that can be visualized on a sequencing gel.[6][8]

Application:

  • Identifying the specific DNA sequences and histone surfaces that interact with the SNF2 complex.[6]

  • Analyzing changes in DNA accessibility upon remodeler binding and ATP hydrolysis.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the described in vitro assays for various SNF2 family members. These values can vary depending on the specific enzyme, nucleosome substrate, and experimental conditions.

Assay TypeParameter MeasuredTypical Values for SNF2 Family MembersReferences
EMSA (Binding) Dissociation Constant (Kd)1 - 100 nM[10]
FRET (Kinetics) Remodeling Rate (k_remod)0.1 - 10 min⁻¹[4]
ATPase Activity Michaelis-Menten Constant (Km) for ATP10 - 500 µM[11]
ATPase Activity Turnover Number (kcat)10 - 1000 min⁻¹[11]
DNA Footprinting Protected DNA Region~50 bp around one gyre of the nucleosome[6]

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for Nucleosome Remodeling

This protocol outlines the steps for a typical nucleosome sliding assay using EMSA.

Materials:

  • Purified SNF2 remodeling complex

  • Reconstituted mononucleosomes on a defined DNA fragment (e.g., 601 sequence)

  • 10X Remodeling Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 10 mM DTT)

  • ATP solution (10 mM)

  • Apyrase (to stop the reaction)

  • 50% Glycerol (B35011)

  • Native polyacrylamide gel (e.g., 5%)

  • TBE buffer

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Assemble the remodeling reaction on ice. In a final volume of 10 µL, add:

    • 1 µL 10X Remodeling Buffer

    • 10 nM mononucleosomes

    • 5-20 nM SNF2 remodeler

    • Nuclease-free water to 9 µL

  • Initiate the reaction by adding 1 µL of 10 mM ATP (final concentration 1 mM).

  • Incubate at 29°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding apyrase to a final concentration of 0.01 units/µL.[8]

  • Add 2 µL of 50% glycerol to each reaction.

  • Load the samples onto a 5% native polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 100-150V) in 0.5X TBE buffer at 4°C.

  • Stain the gel with a suitable DNA stain and visualize using an appropriate imaging system.

Protocol 2: ATPase Activity Assay using Thin-Layer Chromatography (TLC)

This protocol describes how to measure the DNA- or nucleosome-stimulated ATPase activity of a SNF2 enzyme.

Materials:

  • Purified SNF2 remodeling complex

  • DNA or mononucleosome substrate

  • 10X ATPase Buffer (e.g., 250 mM HEPES-KOH pH 7.6, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT)

  • [γ-³²P]ATP

  • Cold ATP solution (10 mM)

  • TLC plate (e.g., PEI-cellulose)

  • TLC running buffer (e.g., 0.5 M LiCl, 1 M formic acid)

  • Phosphorimager screen and scanner

Procedure:

  • Set up the reaction in a final volume of 10 µL:

    • 1 µL 10X ATPase Buffer

    • 50 nM SNF2 remodeler

    • 100 ng DNA or 50 nM mononucleosomes

    • A mix of cold ATP and [γ-³²P]ATP to a final concentration of 1 mM.

  • Incubate at 30°C for a defined time, ensuring the reaction stays within the linear range (typically <20% ATP hydrolysis).

  • Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Spot 1 µL of each reaction onto a TLC plate.

  • Develop the TLC plate in the running buffer until the solvent front is near the top.

  • Dry the plate and expose it to a phosphorimager screen.

  • Scan the screen and quantify the spots corresponding to ADP (hydrolyzed) and ATP (unhydrolyzed) to calculate the percentage of ATP hydrolysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the key assays described.

EMSA_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis A Mix SNF2, Nucleosomes, and Buffer B Initiate with ATP A->B C Incubate at 29°C (Time Course) B->C D Stop Reaction (Apyrase) C->D E Native PAGE D->E F Visualize DNA E->F

EMSA workflow for nucleosome remodeling.

ATPase_Workflow cluster_reaction Reaction cluster_separation Separation cluster_quantification Quantification R1 Combine SNF2, Substrate, Buffer, and [γ-³²P]ATP R2 Incubate at 30°C R1->R2 S1 Stop Reaction (EDTA) R2->S1 S2 Spot on TLC Plate S1->S2 S3 Develop TLC S2->S3 Q1 Phosphorimaging S3->Q1 Q2 Quantify Spots (ATP vs. ADP) Q1->Q2

ATPase assay workflow using TLC.

FRET_Principle cluster_before Before Remodeling cluster_after After Remodeling Before Donor & Acceptor in close proximity (High FRET) SNF2 SNF2 + ATP Before->SNF2 After Donor & Acceptor move apart (Low FRET) SNF2->After

Principle of FRET-based remodeling assay.

Conclusion

The in vitro methods detailed in this application note provide a robust toolkit for the comprehensive analysis of SNF2-nucleosome interactions. By employing a combination of these techniques, researchers can gain deep mechanistic insights into the fundamental processes of chromatin remodeling, paving the way for a better understanding of gene regulation in health and disease, and providing a platform for the development of novel therapeutic agents targeting these essential enzymes.

References

Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) to Analyze SNF2 DNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Electrophoretic Mobility Shift Assay (EMSA) to investigate the DNA binding properties of SNF2, a key ATP-dependent chromatin remodeling protein. The protocols outlined below cover the essential steps from SNF2 protein purification and DNA probe preparation to the execution and interpretation of the EMSA experiment.

Introduction to SNF2 and EMSA

The SWI/SNF (Switch/Sucrose Non-fermentable) complex, with its catalytic subunit SNF2, plays a critical role in regulating gene expression by altering the structure of chromatin.[1][2] This process, which involves the repositioning, eviction, or restructuring of nucleosomes, is fundamental to making DNA accessible for transcription, replication, and repair.[1][3] The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study the interactions between proteins and nucleic acids.[4][5] The principle of EMSA is based on the observation that a protein-DNA complex migrates more slowly than the free DNA fragment through a non-denaturing polyacrylamide or agarose (B213101) gel, resulting in a "shift" in the position of the DNA band.[5][6]

Key Applications in SNF2 Research and Drug Development

  • Characterization of DNA Binding: Elucidating the fundamental DNA binding properties of SNF2 and its associated complexes.

  • Identification of Binding Sequences: While SNF2 family proteins do not typically bind to a strict consensus sequence in the manner of transcription factors, EMSA can be used to assess their affinity for different DNA structures and sequences, such as those found in promoter regions or synthetic oligonucleotides.

  • Analysis of Binding Affinity: Quantifying the strength of the SNF2-DNA interaction through the determination of the dissociation constant (Kd).

  • Screening for Modulators: Identifying small molecules or other factors that enhance or inhibit the DNA binding activity of SNF2, which can be valuable for drug discovery efforts targeting chromatin remodeling processes.

Experimental Protocols

Protocol 1: Recombinant this compound Purification

A reliable source of purified and active this compound is crucial for a successful EMSA. The following is a general protocol for the expression and purification of a histidine-tagged recombinant this compound from E. coli. Optimization may be required depending on the specific SNF2 homolog and expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged SNF2 expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme, 10% glycerol.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% glycerol.

  • Ni-NTA Agarose resin.

  • Dialysis Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT, 10% glycerol.

Procedure:

  • Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. The following day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to lyse the cells completely.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble His-tagged this compound.

  • Affinity Chromatography: Add the clarified lysate to a column containing pre-equilibrated Ni-NTA agarose resin. Allow the protein to bind to the resin.

  • Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and to exchange the buffer for one suitable for long-term storage and EMSA experiments.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration using a Bradford or BCA assay. Aliquot the purified protein and store at -80°C.

Protocol 2: DNA Probe Preparation

The choice of DNA probe is critical for a successful EMSA. As SNF2 does not have a well-defined consensus binding sequence, a common approach is to use a DNA fragment known to be a substrate for its remodeling activity, such as a promoter region or a synthetic oligonucleotide with a specific structure.

Materials:

  • Synthetic, complementary single-stranded DNA oligonucleotides.

  • Annealing Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA.

  • T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for radioactive labeling.

  • Biotinylation reagents for non-radioactive labeling.

Procedure:

  • Oligonucleotide Design: Design complementary oligonucleotides (typically 30-60 bp in length).

  • Annealing: Mix equimolar amounts of the complementary oligonucleotides in Annealing Buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form double-stranded DNA probes.

  • Probe Labeling (Radioactive):

    • Set up a reaction containing the annealed DNA probe, T4 PNK, [γ-³²P]ATP, and the manufacturer's recommended buffer.

    • Incubate at 37°C for 30-60 minutes.

    • Purify the labeled probe from unincorporated nucleotides using a spin column.

  • Probe Labeling (Non-Radioactive):

    • Alternatively, label the 3' or 5' end of one of the oligonucleotides with biotin (B1667282) before annealing.

    • Follow the manufacturer's protocol for the specific biotinylation kit being used.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

Materials:

  • Purified this compound.

  • Labeled DNA probe.

  • 10x Binding Buffer: 100 mM HEPES (pH 7.5), 500 mM KCl, 10 mM MgCl₂, 10 mM DTT, 50% glycerol.

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Unlabeled ("cold") specific competitor DNA probe.

  • Native Polyacrylamide Gel (4-6%).

  • 1x TBE Buffer (Tris-Borate-EDTA).

  • Loading Dye (6x): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% glycerol.

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, assemble the binding reaction on ice. A typical 20 µL reaction includes:

      • 2 µL of 10x Binding Buffer.

      • 1 µL of Poly(dI-dC) (1 µg/µL).

      • Varying amounts of purified this compound.

      • For competition assays, add a 50-100 fold molar excess of unlabeled specific competitor DNA.

      • 1 µL of labeled DNA probe (e.g., 20-50 fmol).

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Pre-run the native polyacrylamide gel in 0.5x TBE buffer at 100-150 V for 30-60 minutes at 4°C.

    • Add 4 µL of 6x Loading Dye to each binding reaction.

    • Load the samples into the wells of the pre-run gel.

    • Run the gel at 100-150 V in 0.5x TBE buffer at 4°C until the dye front has migrated an appropriate distance.

  • Detection:

    • Radioactive Probes: Dry the gel and expose it to a phosphor screen or X-ray film.

    • Biotinylated Probes: Transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Data Presentation

Quantitative data from EMSA experiments should be summarized in tables for clear comparison.

Table 1: Illustrative Quantitative Data for SNF2-DNA Binding

ParameterValueConditions
Apparent Kd50 - 200 nMBinding reactions performed with varying concentrations of SNF2 and a fixed concentration of labeled DNA probe.
Optimal Protein Conc.10 - 500 nMTitration of this compound to determine the concentration range for optimal band shift.
Optimal DNA Probe Conc.20 - 100 fmolTitration of the labeled DNA probe to ensure a detectable signal without excessive background.
Incubation Time20 - 30 minTime course experiment to determine the optimal incubation time for complex formation.
Incubation TemperatureRoom TemperatureTemperature at which the binding reaction is performed.

Note: The values presented in this table are illustrative and should be empirically determined for each specific this compound and DNA probe combination.

Visualizations

Experimental Workflow

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis p1 Purify Recombinant This compound b1 Assemble Binding Reaction: SNF2, Labeled Probe, Competitors p1->b1 p2 Synthesize & Anneal DNA Oligonucleotides p3 Label DNA Probe (Radioactive or Non-Radioactive) p2->p3 p3->b1 b2 Incubate at Room Temperature b1->b2 a1 Native Polyacrylamide Gel Electrophoresis (PAGE) b2->a1 a2 Gel Drying & Autoradiography/ Membrane Transfer & Detection a1->a2 a3 Analyze Shifted Bands a2->a3

Caption: Workflow for SNF2 DNA Binding analysis using EMSA.

Principle of Electrophoretic Mobility Shift Assay

EMSA_Principle cluster_gel Native Polyacrylamide Gel cluster_components Components start end_free Free DNA (Faster Migration) start->end_free Lane 1: Labeled DNA Probe Only end_bound SNF2-DNA Complex (Slower Migration - 'Shift') start->end_bound Lane 2: Labeled DNA Probe + SNF2 dna DNA Probe complex SNF2-DNA Complex protein This compound

Caption: Principle of the Electrophoretic Mobility Shift Assay.

SNF2 in a Gene Regulation Pathway

SNF2_Signaling_Pathway ext_signal External Signal (e.g., Growth Factor) receptor Cell Surface Receptor ext_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (TF) kinase_cascade->transcription_factor Activation tf_nucleus TF Translocation to Nucleus transcription_factor->tf_nucleus snf2_complex SNF2 Complex tf_nucleus->snf2_complex Recruitment gene_transcription Target Gene Transcription tf_nucleus->gene_transcription Initiates chromatin Condensed Chromatin snf2_complex->chromatin Binds DNA open_chromatin Accessible Chromatin chromatin->open_chromatin Remodeling (EMSA Focus) open_chromatin->gene_transcription Enables cellular_response Cellular Response gene_transcription->cellular_response

Caption: Role of SNF2 in a signal-induced gene expression pathway.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify SNF2 Protein Interactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification of protein interactors of the SNF2 (Sucrose Non-Fermenting 2) protein using the yeast two-hybrid (Y2H) system. SNF2 is a key catalytic subunit of the SWI/SNF chromatin remodeling complex, and understanding its protein-protein interactions is crucial for elucidating its role in gene regulation and for the development of novel therapeutics targeting chromatin-modifying pathways.

Introduction to the Yeast Two-Hybrid System

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[1][2][3] The principle of the assay is based on the reconstitution of a functional transcription factor from two separate domains: a DNA-binding domain (DBD) and an activation domain (AD).[1][2] When a "bait" protein (in this case, SNF2) fused to the DBD interacts with a "prey" protein (from a cDNA library) fused to the AD, the two domains are brought into close proximity. This proximity reconstitutes the transcription factor's activity, leading to the expression of a reporter gene, which can be detected by a measurable phenotype, such as cell growth on selective media or a colorimetric change.[1][3]

Application for SNF2 Interactor Discovery

Identifying the interacting partners of SNF2 is critical for a deeper understanding of the assembly, regulation, and function of the SWI/SNF complex. A Y2H screen can reveal novel binding partners, including other subunits of the complex, regulatory proteins, and substrate-targeting factors. This information can be invaluable for mapping the SNF2 interaction network and identifying potential targets for therapeutic intervention.

Data Presentation: SNF2 Protein Interactors Identified by Yeast Two-Hybrid

BaitPreyReporter Gene(s)Interaction Strength (Relative LacZ activity)Notes
SNF2Protein AHIS3, ADE2, LacZ+++Strong interaction, confirmed by co-immunoprecipitation.
SNF2Protein BHIS3, ADE2, LacZ++Moderate interaction, potential regulatory subunit.
SNF2Protein CHIS3, ADE2, LacZ+Weak interaction, may be transient or indirect.
SNF2Protein DHIS3, ADE2, LacZ+++Strong interaction, known component of the SWI/SNF complex.
SNF2Protein EHIS3, ADE2, LacZ++Moderate interaction, previously uncharacterized protein.

Experimental Protocols

The following protocols provide a detailed methodology for performing a yeast two-hybrid screen to identify SNF2 interactors.

Protocol 1: Construction of the Bait Plasmid (pGBKT7-SNF2)
  • Gene Amplification: Amplify the full-length coding sequence of the human SNF2 gene (or the specific domain of interest) by polymerase chain reaction (PCR). Design primers to include appropriate restriction sites (e.g., EcoRI and BamHI) for cloning into the pGBKT7 vector.

  • Vector and Insert Preparation: Digest both the pGBKT7 vector and the purified SNF2 PCR product with the selected restriction enzymes.

  • Ligation: Ligate the digested SNF2 insert into the pGBKT7 vector using T4 DNA ligase. This will create a fusion protein of the GAL4 DNA-binding domain and SNF2.

  • Transformation into E. coli: Transform the ligation product into a suitable strain of E. coli (e.g., DH5α) for plasmid amplification.

  • Verification: Select transformed colonies and verify the correct insertion of the SNF2 gene by restriction digestion and DNA sequencing.

Protocol 2: Bait Auto-activation Test

Before proceeding with the library screen, it is crucial to ensure that the SNF2-bait construct does not autonomously activate the reporter genes.

  • Yeast Transformation: Transform the pGBKT7-SNF2 plasmid into a suitable yeast strain (e.g., Y2HGold).

  • Plating on Selective Media: Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade media.

  • Analysis: Growth on SD/-Trp confirms successful transformation. The absence of growth on SD/-Trp/-His/-Ade indicates that the SNF2 bait is not auto-activating. If auto-activation is observed, the bait construct may need to be redesigned (e.g., by using a different fragment of SNF2).

Protocol 3: Yeast Two-Hybrid Library Screening

This protocol outlines the screening of a cDNA library for proteins that interact with SNF2.

  • Yeast Mating: The most efficient method for library screening is through yeast mating.

    • Grow a culture of the Y2HGold yeast strain containing the pGBKT7-SNF2 bait plasmid.

    • In parallel, grow a culture of a compatible mating-type yeast strain (e.g., Y187) that has been pre-transformed with a prey cDNA library (e.g., in the pGADT7 vector).

    • Mix the bait and prey cultures and allow them to mate for 20-24 hours on a rich medium (e.g., YPDA).

  • Selection of Diploids: Plate the mated yeast cells onto double dropout (DDO) medium (SD/-Trp/-Leu) to select for diploid cells that contain both the bait and prey plasmids.

  • Selection for Interactions: Replica-plate the diploid colonies onto quadruple dropout (QDO) medium (SD/-Trp/-Leu/-His/-Ade). Colonies that grow on this high-stringency medium indicate a potential protein-protein interaction.

  • Colony-Lift Filter Assay for β-galactosidase Activity: To further confirm positive interactions, perform a colony-lift filter assay to detect the expression of the lacZ reporter gene.

    • Lift colonies from the QDO plate onto a sterile filter paper.

    • Freeze-thaw the cells on the filter to permeabilize them.

    • Incubate the filter in a solution containing X-gal. A blue color indicates β-galactosidase activity and confirms the interaction.

Protocol 4: Identification and Validation of Interactors
  • Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies.

  • Transformation into E. coli: Transform the isolated plasmids into E. coli for amplification.

  • Sequencing: Sequence the prey plasmid inserts to identify the interacting proteins.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., BLAST) to identify the genes encoding the interacting proteins.

  • Re-transformation and Confirmation: To eliminate false positives, co-transform the identified prey plasmid along with the original SNF2 bait plasmid into a fresh yeast strain and re-test the interaction on selective media. As a negative control, co-transform the prey plasmid with an empty bait vector.

Visualizations

The following diagrams illustrate the key workflows and principles described in these application notes.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction DBD DNA-Binding Domain (DBD) Bait Bait (SNF2) DBD->Bait UAS Upstream Activating Sequence (UAS) DBD->UAS AD Activation Domain (AD) Prey Prey AD->Prey Reporter Reporter Gene UAS->Reporter Transcription_off Transcription OFF Reporter->Transcription_off DBD_i DNA-Binding Domain (DBD) Bait_i Bait (SNF2) DBD_i->Bait_i UAS_i Upstream Activating Sequence (UAS) DBD_i->UAS_i Prey_i Prey Bait_i->Prey_i AD_i Activation Domain (AD) AD_i->Prey_i Reporter_i Reporter Gene UAS_i->Reporter_i Transcription_on Transcription ON Reporter_i->Transcription_on

Caption: Principle of the Yeast Two-Hybrid System.

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Identification Bait_Construction 1. Construct Bait Plasmid (pGBKT7-SNF2) Autoactivation_Test 2. Test for Bait Auto-activation Bait_Construction->Autoactivation_Test Mating 4. Yeast Mating Autoactivation_Test->Mating Library_Prep 3. Prepare Prey (cDNA Library) Library_Prep->Mating Diploid_Selection 5. Select Diploids (SD/-Trp/-Leu) Mating->Diploid_Selection Interaction_Selection 6. Select for Interactions (SD/-Trp/-Leu/-His/-Ade) Diploid_Selection->Interaction_Selection Reporter_Assay 7. Reporter Assay (LacZ) Interaction_Selection->Reporter_Assay Plasmid_Rescue 8. Rescue Prey Plasmids Reporter_Assay->Plasmid_Rescue Sequencing 9. Sequence Prey Inserts Plasmid_Rescue->Sequencing Identification 10. Identify Interacting Proteins Sequencing->Identification Confirmation 11. Confirm Interactions Identification->Confirmation

Caption: Experimental Workflow for a Yeast Two-Hybrid Screen.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of SNF2 Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNF2 (Sucrose Non-Fermenting 2), also known as SMARCA4 or BRG1, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors.[1][2] The activity and function of the SWI/SNF complex, and specifically its SNF2 subunit, are tightly regulated by post-translational modifications (PTMs).[3] PTMs such as phosphorylation and ubiquitination can dynamically alter protein activity, stability, and protein-protein interactions.

Understanding the PTM landscape of SNF2 is critical for elucidating its role in various cellular processes, including development and disease. Dysregulation of SNF2 and the SWI/SNF complex has been implicated in numerous cancers, making it a key target for drug development. Mass spectrometry has emerged as a powerful and indispensable tool for the comprehensive identification and quantification of PTMs on SNF2, providing insights into its regulatory mechanisms.[4][5]

These application notes provide an overview and detailed protocols for the identification and quantification of SNF2 post-translational modifications using mass spectrometry-based proteomics.

Key Post-Translational Modifications of SNF2

Two of the most critical PTMs regulating SNF2 function are phosphorylation and ubiquitination.

  • Phosphorylation: Reversible phosphorylation, primarily on serine, threonine, and tyrosine residues, is a key mechanism for regulating the activity of the SWI/SNF complex.[3] Several kinases, including p38, Casein Kinase 2 (CK2), and pyruvate (B1213749) kinase M2 (PKM2), have been identified as regulators of the mammalian SWI/SNF complex.[3][6] Phosphorylation can influence the ATPase activity of SNF2, its interaction with other subunits, and its recruitment to specific genomic loci.

  • Ubiquitination: The attachment of ubiquitin to lysine (B10760008) residues can signal for proteasomal degradation of SNF2, thereby controlling its cellular abundance. Ubiquitination can also have non-proteolytic roles, such as modulating protein-protein interactions and subcellular localization.[7][8]

Experimental Workflow for SNF2 PTM Analysis

A general workflow for the identification of SNF2 PTMs using mass spectrometry is outlined below. This "bottom-up" proteomics approach involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by mass spectrometry.[9]

SNF2_PTM_Workflow cluster_sample_prep Sample Preparation cluster_enrichment PTM Peptide Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture/ Tissue Homogenization Lysis Cell Lysis CellCulture->Lysis IP SNF2 Immunoprecipitation Lysis->IP Digestion In-solution or In-gel Trypsin Digestion IP->Digestion PhosphoEnrich Phosphopeptide Enrichment (e.g., TiO2, IMAC) Digestion->PhosphoEnrich For Phosphorylation UbEnrich Ubiquitinated Peptide Enrichment (K-ε-GG antibody) Digestion->UbEnrich For Ubiquitination LCMS LC-MS/MS Analysis PhosphoEnrich->LCMS UbEnrich->LCMS DB_Search Database Search (e.g., Mascot, Sequest) LCMS->DB_Search PTM_Localization PTM Site Localization and Quantification DB_Search->PTM_Localization Bioinformatics Bioinformatics Analysis PTM_Localization->Bioinformatics

Figure 1. General experimental workflow for SNF2 PTM analysis.

Signaling Pathways Regulating SNF2 Phosphorylation

Several signaling pathways converge on the SWI/SNF complex to regulate its activity through phosphorylation of its subunits, including SNF2. The p38 MAPK and CK2 signaling pathways are known to target the mammalian SWI/SNF complex.[3][6]

SNF2_Phosphorylation_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Signals (e.g., UV, Osmotic Stress) MAPKKK MAPKKK Stress->MAPKKK GrowthFactors Growth Factors CK2_Signal Upstream Kinases GrowthFactors->CK2_Signal MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 SNF2 SNF2 (SMARCA4/BRG1) p38->SNF2 Phosphorylation CK2 Casein Kinase 2 (CK2) CK2_Signal->CK2 CK2->SNF2 Phosphorylation SNF2_P Phosphorylated SNF2 Chromatin Chromatin Remodeling & Gene Regulation SNF2_P->Chromatin

Figure 2. Signaling pathways leading to SNF2 phosphorylation.

Data Presentation: Quantitative Analysis of SNF2 PTMs

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be employed to determine the relative changes in SNF2 PTMs under different cellular conditions.[10][11] The following tables are examples of how quantitative PTM data for SNF2 can be presented.

Table 1: Example of Quantitative Analysis of SNF2 Phosphorylation Sites

Phosphorylation SitePeptide SequenceFold Change (Stimulus vs. Control)p-value
Serine 123TIDESp IYR2.50.01
Threonine 456VGFGp TLANK-1.80.03
Tyrosine 789KDLVp YTEFGR3.10.005

Note: This table presents hypothetical data for illustrative purposes. Specific phosphorylation sites and fold changes would be determined experimentally.

Table 2: Example of Quantitative Analysis of SNF2 Ubiquitination Sites

Ubiquitination SitePeptide Sequence with K-ε-GG remnantFold Change (Drug Treatment vs. Vehicle)p-value
Lysine 321AGDK(gg) FPLR4.20.001
Lysine 567IYQK(gg) LADER1.50.04

Note: This table presents hypothetical data for illustrative purposes. Specific ubiquitination sites and fold changes would be determined experimentally.

Experimental Protocols

Protocol 1: Immunoprecipitation and SDS-PAGE of SNF2
  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Immunoprecipitation: Incubate 1-2 mg of total protein lysate with an anti-SNF2 antibody overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated SNF2 by boiling the beads in SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain to visualize the SNF2 band.

Protocol 2: In-Gel Tryptic Digestion
  • Excision: Excise the SNF2 protein band from the SDS-PAGE gel.

  • Destaining: Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) and 50 mM ammonium (B1175870) bicarbonate.

  • Reduction: Reduce the disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

  • Alkylation: Alkylate the cysteine residues with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

  • Digestion: Add sequencing-grade modified trypsin and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using a series of ACN and formic acid washes.

  • Drying: Dry the pooled peptide extracts in a vacuum centrifuge.

Protocol 3: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
  • Resuspend Peptides: Resuspend the dried peptides in a loading buffer (e.g., 80% ACN, 5% trifluoroacetic acid).

  • Equilibrate TiO2 beads: Wash and equilibrate TiO2 beads with the loading buffer.

  • Incubate with Peptides: Incubate the peptide solution with the equilibrated TiO2 beads for 30 minutes with agitation.

  • Wash Beads: Wash the beads with loading buffer and then with a wash buffer (e.g., 50% ACN, 0.1% TFA) to remove non-phosphorylated peptides.

  • Elute Phosphopeptides: Elute the bound phosphopeptides with an elution buffer (e.g., 10% ammonia (B1221849) solution).

  • Acidify and Desalt: Acidify the eluted phosphopeptides with formic acid and desalt using a C18 StageTip before mass spectrometry analysis.

Protocol 4: Ubiquitinated Peptide Enrichment using K-ε-GG Remnant Antibody
  • Tryptic Digestion: Perform in-solution tryptic digestion of the immunoprecipitated SNF2. Tryptic digestion of ubiquitinated proteins leaves a di-glycine (GG) remnant on the modified lysine residue.[7]

  • Antibody-Bead Conjugation: Conjugate an anti-K-ε-GG antibody to protein A/G beads.

  • Enrichment: Incubate the tryptic peptides with the antibody-conjugated beads to specifically capture the ubiquitinated peptides.

  • Washing: Wash the beads extensively to remove non-specific peptides.

  • Elution: Elute the enriched ubiquitinated peptides using a low pH solution (e.g., 0.15% TFA).

  • Desalting: Desalt the eluted peptides using a C18 StageTip prior to LC-MS/MS analysis.

Protocol 5: LC-MS/MS Analysis
  • Chromatographic Separation: Separate the enriched peptides using a reverse-phase nano-liquid chromatography (nLC) system.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Protocol 6: Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest. Specify variable modifications for phosphorylation (+79.966 Da on S, T, Y) or ubiquitination (+114.043 Da on K for the GG remnant).

  • PTM Site Localization: Use algorithms within the search software or dedicated tools to confidently assign the PTM to a specific amino acid residue.

  • Quantitative Analysis: For quantitative proteomics data (e.g., SILAC), use software like MaxQuant to determine the relative abundance of the modified peptides between different conditions.

  • Bioinformatics: Utilize bioinformatics tools to analyze the identified PTMs in the context of protein structure, function, and known signaling pathways.

Conclusion

The application of mass spectrometry provides a powerful approach to unravel the complex post-translational regulation of SNF2. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to identify and quantify SNF2 PTMs, paving the way for a deeper understanding of its role in health and disease and facilitating the development of novel therapeutic strategies targeting the SWI/SNF complex.

References

Application Notes and Protocols for Nucleosome Sliding Assays with SNF2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleosome sliding assays using SNF2-family ATP-dependent chromatin remodeling enzymes. The protocol outlines the necessary reagents, step-by-step procedures, and data analysis techniques to monitor the repositioning of nucleosomes along a DNA template. This assay is critical for studying the enzymatic activity of chromatin remodelers, screening for inhibitors, and understanding the mechanisms of gene regulation.

Introduction

ATP-dependent chromatin remodeling complexes, which often utilize a core ATPase subunit from the SNF2 family, play a crucial role in regulating genome accessibility by altering nucleosome structure and position.[1][2][3] These enzymes can catalyze the sliding of histone octamers along DNA, a fundamental process in transcription, DNA replication, and repair.[1][4][5] The in vitro nucleosome sliding assay is a powerful tool to biochemically characterize the activity of these remodelers. Several methods have been developed to monitor nucleosome movement, including restriction enzyme accessibility (REA) assays, electrophoretic mobility shift assays (EMSA), and Förster resonance energy transfer (FRET)-based assays.[6] This document provides a comprehensive protocol primarily focused on the REA and EMSA methods, which are widely used and accessible techniques.

Principle of the Assay

The nucleosome sliding assay is based on the principle that the movement of a histone octamer along a DNA fragment will alter the accessibility of specific DNA sequences. In a controlled in vitro system, a mononucleosome is reconstituted onto a DNA fragment with a well-defined positioning sequence. The SNF2-containing remodeling enzyme, in the presence of ATP, will then catalyze the translocation of the nucleosome to a different position. This movement can be detected in several ways:

  • Restriction Enzyme Accessibility (REA): A restriction enzyme recognition site, initially occluded by the histone octamer, becomes exposed after nucleosome sliding, allowing for cleavage by the enzyme.[7][8] The extent of DNA cleavage is proportional to the remodeling activity.

  • Electrophoretic Mobility Shift Assay (EMSA): Nucleosomes positioned at different locations on a DNA fragment exhibit different electrophoretic mobilities on a native polyacrylamide gel.[9][10][11] The shift in the band corresponding to the nucleosome indicates a change in its position.

  • FRET-based Assays: Changes in the distance between fluorescent dyes placed on the histone and the DNA can be monitored in real-time to observe nucleosome movement.[6][12]

Experimental Protocols

This section provides detailed methodologies for preparing the necessary components and performing the nucleosome sliding assay.

Materials and Reagents
ReagentSpecification
Purified SNF2-family remodelere.g., hSWI/SNF, SNF2h, RSC
Recombinant Histone OctamerHuman or Xenopus laevis
DNA fragment for nucleosome assemblyTypically 200-250 bp, containing a positioning sequence (e.g., 601 or 5S) and a restriction site
ATP solution100 mM stock, pH 7.0
Restriction Enzymee.g., EcoRV, BamHI, HhaI
Remodeling Buffer (10X)120 mM HEPES-KOH pH 7.9, 600 mM KCl, 70 mM MgCl₂, 10 mM DTT
Stop Buffer (for REA)20 mM EDTA, 0.5% SDS, 1 mg/mL Proteinase K
Native PAGE Loading Dye (6X)30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol
Polyacrylamide Gel (native)4-6% Acrylamide/Bis-acrylamide (37.5:1) in 0.5X TBE
DNA Purification KitFor purifying DNA after restriction digest
Procedure 1: Nucleosome Reconstitution

Nucleosomes are typically assembled using salt gradient dialysis.

  • Mix the DNA fragment and the histone octamer in a high-salt buffer (e.g., 2 M NaCl). A typical starting molar ratio is 1:1.2 (DNA:Histone Octamer).

  • Dialyze the mixture against a series of buffers with decreasing salt concentrations (e.g., 1.5 M, 1.0 M, 0.8 M, 0.6 M, and finally 0.1 M NaCl) over several hours to overnight at 4°C.

  • Assess the quality of the reconstituted nucleosomes by native PAGE. A well-reconstituted sample should show a distinct, slower-migrating band compared to the free DNA.

Procedure 2: Nucleosome Sliding Reaction
  • Set up the remodeling reaction in a final volume of 20 µL.

  • Combine the following components on ice:

ComponentFinal Concentration
Reconstituted Mononucleosomes5-20 nM
Purified SNF2 Remodeler1-10 nM
10X Remodeling Buffer1X
Bovine Serum Albumin (BSA)100 µg/mL
Nuclease-free waterto final volume
  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1-4 mM.[4] For control reactions, add an equal volume of water or a non-hydrolyzable ATP analog (e.g., ATPγS).

  • Incubate the reaction at 30°C for the desired amount of time (e.g., 0, 5, 15, 30, 60 minutes).

Procedure 3A: Analysis by Restriction Enzyme Accessibility (REA)
  • Following the remodeling reaction, add 10-20 units of the chosen restriction enzyme directly to the reaction tube.

  • Continue the incubation at the optimal temperature for the restriction enzyme (usually 37°C) for 15-30 minutes.

  • Stop the reaction by adding Stop Buffer and incubate at 50°C for 20 minutes to digest the proteins.

  • Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analyze the digested DNA on a high-resolution agarose (B213101) gel or a denaturing polyacrylamide sequencing gel to visualize the cleavage products.[4]

Procedure 3B: Analysis by Electrophoretic Mobility Shift Assay (EMSA)
  • Stop the remodeling reaction by adding a non-specific competitor DNA (e.g., plasmid DNA) and placing the tubes on ice.[10]

  • Add native PAGE loading dye to each sample.

  • Load the samples onto a pre-run native polyacrylamide gel.[10]

  • Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands by staining with ethidium (B1194527) bromide or a fluorescent DNA stain. The appearance of new bands with different mobilities indicates nucleosome sliding.[9][10]

Data Presentation

Quantitative data from a typical nucleosome sliding experiment can be summarized as follows.

Table 1: Reaction Conditions for SNF2-mediated Nucleosome Sliding

ParameterRecommended RangeNotes
Nucleosome Concentration5 - 20 nMOptimal concentration may vary depending on the remodeler.
SNF2 Remodeler Concentration1 - 10 nMTitrate to find the optimal enzyme-to-substrate ratio.
ATP Concentration1 - 4 mMEnsure ATP is not limiting.[4]
Incubation Temperature30 - 37°C30°C is common for many remodelers.[4]
Incubation Time5 - 60 minutesPerform a time-course experiment to determine the optimal duration.
MgCl₂ Concentration5 - 7 mMDivalent cations are essential for ATPase activity.[4]

Table 2: Example Data from a Restriction Enzyme Accessibility Assay

Condition% DNA Cleaved
Nucleosomes (No Remodeler)< 5%
Nucleosomes + ATP (No Remodeler)< 5%
Nucleosomes + SNF2 (No ATP)~10%
Nucleosomes + SNF2 + ATP> 70%

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Nuc_Recon Nucleosome Reconstitution Remix_Prep Prepare Remodeling Mix Nuc_Recon->Remix_Prep Pre_Inc Pre-incubation (30°C) Remix_Prep->Pre_Inc ATP_Add Initiate with ATP Pre_Inc->ATP_Add Remodeling Incubate (30°C) ATP_Add->Remodeling REA Restriction Enzyme Digestion Remodeling->REA REA Path EMSA Native PAGE Remodeling->EMSA EMSA Path Data_Vis Gel Electrophoresis & Visualization REA->Data_Vis EMSA->Data_Vis

Caption: Workflow for a nucleosome sliding assay.

Caption: Principle of the REA assay.

References

Application of Cryo-Electron Microscopy in Elucidating the SNF2-Nucleosome Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATP-dependent chromatin remodeling complexes are essential molecular machines that regulate genome accessibility by altering nucleosome structure and position. The SNF2 family of ATPases are the core catalytic subunits of many of these remodelers, playing a pivotal role in DNA translocation around the histone octamer. Understanding the intricate molecular mechanisms of these enzymes requires high-resolution structural information of their dynamic interactions with the nucleosome. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the visualization of these large and flexible complexes in near-native states. This application note provides a comprehensive overview of the application of cryo-EM to determine the structure of the SNF2-nucleosome complex, complete with detailed protocols and data presentation for researchers, scientists, and drug development professionals.

Recent studies have successfully employed cryo-EM to capture multiple conformational states of SNF2-family remodelers, such as human SNF2H and yeast Snf2, in complex with nucleosomes.[1][2][3][4] These structures, often determined in the presence of ATP analogs like ADP-BeFx to trap specific functional states, have provided unprecedented insights into the mechanism of nucleosome sliding.[1][2][4] Cryo-EM has revealed how SNF2 engages the nucleosome at specific superhelical locations (SHLs), induces DNA distortions, and couples ATP hydrolysis to the directional translocation of DNA.[1][5][6] Furthermore, advanced cryo-EM data analysis techniques have allowed for the visualization of continuous conformational changes, offering a dynamic picture of the remodeling process.[3][5][7]

Data Presentation

The following tables summarize key quantitative data from representative cryo-EM studies on SNF2-nucleosome complexes. This data provides a comparative overview of the experimental parameters and resolutions achieved.

Table 1: Cryo-EM Data Collection and Refinement Statistics for SNF2h-Nucleosome Complexes

ParameterSNF2h-Nucleosome (State 1)[1]SNF2h-Nucleosome (State 2)[1]RSF-Nucleosome[8]
Microscope Titan KriosTitan KriosTitan Krios
Detector Gatan K2 SummitGatan K2 SummitFalcon 4
Voltage (kV) 300300300
Pixel Size (Å) 1.061.060.71
Total Electron Dose (e⁻/Ų) ~60~60Not Specified
Number of Particles 198,543 (initial)Not specified in detail57,152 (final)
Final Resolution (Å) 3.43.9Not specified in detail
Symmetry Imposed C1C1C1
Software RELION, cryoSPARCRELION, cryoSPARCcryoSPARC

Table 2: Conformational States of SNF2-Nucleosome Complexes Captured by Cryo-EM

ComplexNucleotide StateKey Structural FeaturesResolution (Å)Reference
Human SNF2h-NucleosomeADP-BeFxSingle SNF2h bound at SHL -2, translocated DNA3.4[1]
Human SNF2h-NucleosomeADP-BeFxSingle SNF2h bound at SHL +2, disordered histone core6.9[1]
Human SNF2h-NucleosomeADP-BeFxTwo SNF2h protomers boundNot specified in detail[1]
Yeast Snf2-NucleosomeADP-BeFxSnf2 bound at SHL2, closed conformationNot specified in detail[4]
Yeast Snf2-NucleosomeADPSnf2 bound at SHL2, open conformationNot specified in detail[9]
RSF (SNF2h)-NucleosomeApoRSF contacts nucleosome at SHL -7 and -6Not specified in detail[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in determining the cryo-EM structure of the SNF2-nucleosome complex. These protocols are synthesized from published literature.[1][4][8][10][11]

Protocol 1: Reconstitution of the SNF2-Nucleosome Complex
  • Expression and Purification of SNF2 and Histones:

    • Express recombinant SNF2 protein (e.g., human SNF2h) and core histones (H2A, H2B, H3, H4) in an appropriate expression system (e.g., E. coli or insect cells).

    • Purify the proteins using a series of chromatography steps, such as affinity, ion exchange, and size-exclusion chromatography.[11]

  • Preparation of Nucleosomal DNA:

    • Amplify a DNA fragment of desired length (e.g., 147-223 bp) containing a strong nucleosome positioning sequence (e.g., the Widom 601 sequence) by PCR.[12]

    • Purify the PCR product.

  • Histone Octamer Refolding:

    • Mix equimolar amounts of the four purified core histones in unfolding buffer (e.g., 20 mM Tris-HCl pH 7.5, 6 M guanidinium (B1211019) HCl, 5 mM DTT).

    • Refold the histone octamer by dialysis against a high-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA, 1 mM DTT).

    • Purify the refolded octamer by size-exclusion chromatography.

  • Nucleosome Reconstitution:

    • Mix the purified histone octamer and the nucleosomal DNA in a high-salt buffer.

    • Reconstitute nucleosomes by salt gradient dialysis, gradually decreasing the salt concentration to a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT).[10]

    • Assess the quality of the reconstituted nucleosomes by native polyacrylamide gel electrophoresis (PAGE).

  • Formation of the SNF2-Nucleosome Complex:

    • Incubate the purified this compound with the reconstituted nucleosomes in a binding buffer (e.g., 25 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

    • To trap a specific state, add a non-hydrolyzable ATP analog, such as ADP-BeFx (a mixture of ADP, BeCl₂, and NaF), to the reaction mixture.[1]

    • Incubate on ice to allow for complex formation. For some applications, chemical cross-linking may be used, although recent studies often proceed without it to preserve conformational dynamics.[1][2]

Protocol 2: Cryo-EM Grid Preparation and Vitrification
  • Grid Preparation:

    • Use glow-discharged cryo-EM grids (e.g., Quantifoil R2/1 or R1.2/1.3 copper grids).[11] Glow discharging makes the grid surface hydrophilic, ensuring even spreading of the sample.

  • Sample Application and Vitrification:

    • Apply 3-4 µL of the SNF2-nucleosome complex solution (at an appropriate concentration, typically in the low micromolar range) to the glow-discharged grid.

    • Using a vitrification robot (e.g., a Vitrobot or Leica EM GP), blot the grid to remove excess liquid, leaving a thin film of the sample.[11]

    • Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[11] This rapid freezing vitrifies the sample, preventing the formation of ice crystals that would damage the biological structures.

Protocol 3: Cryo-EM Data Acquisition
  • Microscope Setup:

    • Load the vitrified grids into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector (e.g., a Gatan K2/K3 or Falcon 4).[8]

    • Set the microscope to operate at 300 kV.

  • Data Collection:

    • Screen the grids to identify areas with optimal ice thickness and particle distribution.

    • Automate the data collection process using software like EPU or SerialEM.

    • Record movies of the sample at a specified magnification, resulting in a pixel size of approximately 1 Å.

    • Use a dose-fractionation approach, collecting a series of frames with a total electron dose of around 50-70 e⁻/Ų. This minimizes radiation damage to the sample.

Protocol 4: Cryo-EM Image Processing and 3D Reconstruction
  • Preprocessing:

    • Perform motion correction on the raw movie frames to correct for beam-induced sample movement using software like MotionCor2 or RELION's implementation.[13]

    • Estimate the contrast transfer function (CTF) for each micrograph using programs like CTFFIND4 or Gctf.[13]

  • Particle Picking:

    • Automatically pick particles corresponding to the SNF2-nucleosome complex from the motion-corrected micrographs using software such as Gautomatch, crYOLO, or Topaz.[13]

  • 2D and 3D Classification:

    • Extract the picked particles and perform several rounds of 2D classification to remove "junk" particles and select well-defined classes representing different views of the complex.[9][13][14]

    • Generate an initial 3D model (ab initio reconstruction) and perform 3D classification to sort particles into structurally homogeneous subsets. This step is crucial for separating different conformational states of the complex.[9][14]

  • 3D Refinement and Model Building:

    • For each homogeneous class, perform 3D auto-refinement to obtain a high-resolution density map.[9]

    • Post-processing steps, such as Bayesian polishing and CTF refinement in RELION, can further improve the resolution.[13]

    • Build an atomic model of the SNF2-nucleosome complex by fitting and refining existing crystal structures or homology models into the cryo-EM density map using software like Coot and Phenix.

Visualizations

The following diagrams illustrate the experimental workflow for cryo-EM analysis of the SNF2-nucleosome complex and the proposed mechanism of nucleosome sliding by SNF2.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_cryo_em Cryo-EM cluster_data_processing Data Processing Protein_Purification Protein Purification (SNF2, Histones) Octamer_Reconstitution Histone Octamer Reconstitution Protein_Purification->Octamer_Reconstitution DNA_Prep Nucleosomal DNA Preparation Nucleosome_Assembly Nucleosome Assembly DNA_Prep->Nucleosome_Assembly Octamer_Reconstitution->Nucleosome_Assembly Complex_Formation SNF2-Nucleosome Complex Formation Nucleosome_Assembly->Complex_Formation Grid_Prep Grid Preparation & Vitrification Complex_Formation->Grid_Prep Data_Acquisition Data Acquisition (TEM) Grid_Prep->Data_Acquisition Preprocessing Preprocessing (Motion Correction, CTF) Data_Acquisition->Preprocessing Particle_Picking Particle Picking Preprocessing->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Refinement 3D Refinement Classification->Refinement Model_Building Atomic Model Building Refinement->Model_Building

Caption: Experimental workflow for cryo-EM analysis of the SNF2-nucleosome complex.

SNF2_Mechanism cluster_states Start Initial State: SNF2 binds nucleosome at SHL2 ATP_Binding ATP Binding: Conformational change, DNA distortion Start->ATP_Binding ATP Translocation ATP Hydrolysis: DNA translocation (1-2 bp) ATP_Binding->Translocation ATP -> ADP + Pi ADP_Release ADP Release: Reset to open conformation Translocation->ADP_Release Pi release ADP_Release->Start ADP release, new ATP binds

Caption: Proposed mechanism of SNF2-mediated nucleosome sliding.

Conclusion

Cryo-EM has proven to be an indispensable tool for dissecting the structural basis of SNF2-mediated chromatin remodeling. The ability to visualize the SNF2-nucleosome complex in multiple functional states has provided critical insights into the allosteric communication between the ATPase motor and the nucleosome, as well as the mechanism of DNA translocation.[1][15] The detailed protocols and data presented in this application note serve as a valuable resource for researchers aiming to apply cryo-EM to study these and other complex biological systems. Future advancements in cryo-EM technology and computational methods will undoubtedly continue to unravel the dynamic and intricate world of chromatin biology, paving the way for novel therapeutic interventions targeting epigenetic regulation.

References

Application Note: Measuring SNF2-Dependent Chromatin Accessibility with ATAC-seq

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for measuring SNF2-dependent chromatin accessibility with ATAC-seq are provided below.

Introduction

The Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) is a powerful technique for probing chromatin accessibility across the genome. This method utilizes a hyperactive Tn5 transposase to simultaneously fragment and tag accessible DNA regions with sequencing adapters. These tagged regions are then purified and sequenced, providing a genome-wide map of open chromatin.

SNF2-dependent chromatin remodelers are a family of ATP-dependent enzymes that play a crucial role in regulating gene expression by altering the structure and accessibility of chromatin. These remodelers can slide, evict, or restructure nucleosomes, thereby exposing or concealing regulatory elements such as promoters and enhancers. Dysregulation of SNF2-dependent remodeling is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.

This application note provides a detailed protocol for utilizing ATAC-seq to measure changes in chromatin accessibility mediated by SNF2-dependent remodelers. This approach can be used to understand the genomic targets of specific remodelers and to assess the efficacy of small molecule inhibitors or activators targeting their activity.

Principle of the Assay

The core principle of this application is to compare the chromatin accessibility profiles of cells under conditions of normal and altered SNF2-dependent remodeler activity. This can be achieved by:

  • Genetic perturbation: Comparing wild-type cells to cells with a knockout, knockdown, or mutation of a specific SNF2 family member.

  • Pharmacological inhibition: Treating cells with a small molecule inhibitor of a specific SNF2-dependent remodeler and comparing them to vehicle-treated control cells.

Changes in the ATAC-seq signal at specific genomic loci between the different conditions will reveal the regions of the genome where the SNF2-dependent remodeler is acting to open or close chromatin.

Experimental Workflow

The overall experimental workflow for measuring SNF2-dependent chromatin accessibility with ATAC-seq is as follows:

  • Cell Culture and Treatment: Culture cells of interest and treat with a specific inhibitor of a SNF2-dependent remodeler or use a genetically modified cell line.

  • Cell Lysis and Transposition: Lyse the cells to isolate nuclei and perform in vitro transposition using the Tn5 transposase.

  • DNA Purification and Library Preparation: Purify the transposed DNA fragments and prepare the sequencing library.

  • Sequencing: Perform paired-end sequencing of the ATAC-seq library.

  • Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform differential accessibility analysis to identify regions with significant changes in chromatin accessibility.

ATAC_seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_data_analysis Data Analysis A Cell Culture & Treatment B Cell Lysis & Transposition A->B C DNA Purification & Library Prep B->C D Sequencing C->D E Read Alignment & QC D->E Raw Sequencing Data F Peak Calling E->F G Differential Accessibility Analysis F->G H Downstream Analysis G->H

Caption: A high-level overview of the ATAC-seq experimental and data analysis workflow.

Protocol: ATAC-seq for SNF2-Dependent Remodeler Activity

This protocol is adapted from previously established methods.

Materials

  • Cell line of interest

  • SNF2-dependent remodeler inhibitor or appropriate genetic model

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)

  • Transposition Reaction Mix (2x TD Buffer, TDE1 Tn5 Transposase)

  • DNA Purification Kit

  • PCR Master Mix

  • Sequencing Primers

Procedure

  • Cell Preparation and Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat cells with the SNF2-dependent remodeler inhibitor or vehicle control for the desired time.

    • Harvest 50,000 cells by centrifugation.

    • Wash the cells once with ice-cold DPBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.

    • Incubate on ice for 3 minutes.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the nuclei.

    • Carefully remove the supernatant.

  • Transposition:

    • Resuspend the nuclear pellet in 50 µL of the transposition reaction mix.

    • Incubate at 37°C for 30 minutes.

  • DNA Purification:

    • Purify the transposed DNA using a DNA purification kit according to the manufacturer's instructions.

    • Elute the DNA in 20 µL of elution buffer.

  • Library Amplification:

    • Amplify the transposed DNA fragments using PCR with sequencing primers.

    • Perform a sufficient number of PCR cycles to generate enough material for sequencing (typically 5-12 cycles).

    • Purify the amplified library using a PCR purification kit.

  • Sequencing and Data Analysis:

    • Quantify the library and perform paired-end sequencing on a suitable platform.

    • For data analysis, align reads to the reference genome.

    • Call peaks using a program like MACS2.

    • Perform differential accessibility analysis between treated and control samples using tools such as DESeq2 or edgeR.

Data Presentation

The quantitative data from the differential accessibility analysis can be summarized in a table. This table should highlight the genomic regions that show significant changes in accessibility upon modulation of SNF2-dependent remodeler activity.

Genomic RegionLog2 Fold Change (Inhibitor/Control)p-valueAdjusted p-valueAssociated GenePutative Function
chr1:1,234,567-1,235,067-2.51.2e-82.5e-7GENE_APromoter
chr5:9,876,543-9,877,0433.15.6e-101.1e-8GENE_BEnhancer
chr12:3,456,789-3,457,289-1.83.4e-65.8e-5GENE_CInsulator

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of SNF2-dependent chromatin remodeling and how its inhibition can be measured by ATAC-seq.

SNF2_Pathway cluster_remodeling SNF2-Dependent Remodeling cluster_atac ATAC-seq Measurement SNF2 SNF2 Remodeler ADP ADP + Pi SNF2->ADP Closed Closed Chromatin ATP ATP ATP->SNF2 Open Open Chromatin Closed->Open Remodeling Activity LowSignal Low ATAC-seq Signal Closed->LowSignal HighSignal High ATAC-seq Signal Open->HighSignal Tn5 Tn5 Transposase Tn5->Open Cuts & Tags Inhibitor SNF2 Inhibitor Inhibitor->SNF2

Caption: Mechanism of SNF2-dependent remodeling and its measurement by ATAC-seq.

ATAC-seq is a robust and sensitive method for profiling chromatin accessibility changes driven by SNF2-dependent remodelers. The protocol and data analysis workflow described here provide a framework for researchers to investigate the genomic functions of these important enzymes and to evaluate the pharmacological effects of their modulators. This approach has broad applications in basic research and drug development.

Application Notes and Protocols for Analyzing SNF2 Function in DNA Replication Fork Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the role of SNF2 family chromatin remodelers in the context of DNA replication fork metabolism. Understanding how these ATP-dependent motor proteins function at the replication fork is critical for elucidating mechanisms of genome maintenance and for developing novel therapeutic strategies targeting DNA repair and replication stress pathways.

Introduction to SNF2 Fork Remodelers

The SNF2 (Switch/Sucrose Non-fermentable) family comprises a diverse group of ATP-dependent DNA translocases that play pivotal roles in chromatin remodeling.[1] A subset of these enzymes, including SMARCAL1, ZRANB3, and HLTF, are directly involved in the metabolism of DNA replication forks, particularly in response to replication stress.[2][3][4][5] These remodelers can alter DNA topology at stalled forks, most notably by catalyzing "fork reversal," a process that remodels the fork into a four-way junction structure.[2][3] This activity can be protective, allowing time for lesion repair, but can also lead to genome instability if not properly regulated, making these enzymes critical targets of study.[2][5][6]

Section 1: Key Techniques and Application Notes

Several complementary techniques are essential for a thorough analysis of SNF2 function at replication forks.

Single-Molecule DNA Fiber Analysis

Application Note: Single-molecule DNA fiber analysis is a powerful technique to visualize and measure the dynamics of individual replication forks.[7][8] By sequentially labeling newly synthesized DNA with two different thymidine (B127349) analogs (e.g., CldU and IdU), one can directly measure replication fork speed, origin firing frequency, fork stalling, fork restart efficiency, and nascent strand degradation.[7][9] This technique is invaluable for determining the functional consequences of depleting or inhibiting a specific SNF2 family member. For instance, a decrease in fork speed or an increase in nascent strand degradation upon loss of an SNF2 protein would suggest its role in promoting fork progression and stability.[6][10]

Chromatin Immunoprecipitation (ChIP) and Sequencing (ChIP-seq)

Application Note: ChIP-seq is the gold-standard method for identifying the genomic locations where a protein of interest is bound.[11] To study SNF2 function, ChIP-seq can reveal whether the remodeler is enriched at active or stalled replication forks genome-wide. This is often achieved by combining ChIP with methods to label and isolate nascent DNA, such as iPOND (isolation of proteins on nascent DNA) or specialized protocols like eSPAN, which profiles proteins on the leading and lagging strands.[12][13] Observing the recruitment of an this compound to sites of replication stress (e.g., induced by hydroxyurea) provides strong evidence for its direct role in the replication stress response.

In Vitro Reconstituted Replication Assays

Application Note: While cellular assays are crucial, in vitro replication assays using purified proteins allow for the direct biochemical characterization of an SNF2 remodeler's function.[14] These assays can reconstitute steps of replication initiation or elongation on naked or nucleosomal DNA templates.[14] By adding a purified this compound to the reaction, one can directly assess its impact on helicase loading, CMG complex formation, and DNA synthesis.[14] This approach is essential for determining the precise molecular mechanism, for example, whether the remodeler's ATPase activity is required for its function in fork processing.[6]

Section 2: Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments investigating SNF2 function. The values are representative and illustrate the kind of results expected when analyzing SNF2-deficient cells compared to wild-type (WT) controls.

Table 1: DNA Replication Fork Dynamics

Parameter Cell Type / Condition WT Control SNF2-deficient (e.g., SNF2L KO) SNF2-deficient + Fork Reversal Inhibitor Reference
Fork Speed (kb/min) Unperturbed 1.5 ± 0.2 1.1 ± 0.15 1.4 ± 0.2 [10]
Fork Restart Efficiency (%) After 4mM HU treatment 65% ± 5% 40% ± 7% N/A [9]
Nascent Strand Degradation (IdU/CldU ratio) After 4mM HU treatment 0.95 ± 0.1 0.60 ± 0.1 N/A [6][9]

| ssDNA Gaps (S1-sensitive sites) | Unperturbed | Low | High | High |[10] |

Table 2: Replication Fork Stability in BRCA-deficient Background

Parameter Cell Type / Condition BRCA2-deficient BRCA2-deficient + SMARCAL1 KO BRCA2-deficient + ZRANB3 KO Reference
Nascent Strand Degradation (IdU/CldU ratio) After 4mM HU treatment 0.55 ± 0.1 0.92 ± 0.1 0.90 ± 0.12 [6]

| Replication-associated DSBs (γH2AX foci/cell) | After CPT treatment | 85 ± 10 | 40 ± 8 | 45 ± 9 |[6] |

Section 3: Visualizations of Pathways and Workflows

Replication_Fork_Reversal_Pathway cluster_0 StalledFork Stalled Replication Fork (e.g., due to DNA lesion) ssDNA ssDNA Gap Formation RPA RPA Coats ssDNA Recruitment Recruitment of SNF2 Remodelers (SMARCAL1, ZRANB3, HLTF) Remodeling ATP-Dependent Remodeling ReversedFork Reversed Fork ('Chicken Foot' Structure) Protection Fork Protection (RAD51) Degradation Fork Degradation (MRE11 Nuclease) Restart Fork Restart / Lesion Repair

SNF2-Mediated Replication Fork Reversal Pathway.

DNA_Fiber_Workflow Start 1. Seed Cells Label1 2. Pulse 1: Label with CldU (e.g., 50 µM for 20-30 min) Start->Label1 Wash1 3. Wash (PBS) Label1->Wash1 Treatment 4. Treatment (Optional) (e.g., Hydroxyurea, CPT) Wash1->Treatment Label2 5. Pulse 2: Label with IdU (e.g., 100 µM for 20-30 min) Treatment->Label2 Harvest 6. Harvest and Count Cells Label2->Harvest Lysis 7. Lyse Cells on Slide (Lysis Buffer: Tris, EDTA, SDS) Harvest->Lysis Spread 8. Tilt Slide to Spread DNA Fibers Lysis->Spread Fix 9. Fix and Denature DNA (Methanol/Acetic Acid, then HCl) Spread->Fix Stain 10. Immunostaining (Anti-CldU, Anti-IdU Ab) Fix->Stain Image 11. Fluorescence Microscopy Stain->Image Analyze 12. Image Analysis (Measure tract lengths) Image->Analyze

Experimental Workflow for DNA Fiber Analysis.

ChIP_Seq_Workflow Start 1. Cell Culture & Treatment Crosslink 2. Cross-link Protein to DNA (Formaldehyde) Start->Crosslink Lyse 3. Cell Lysis & Nuclear Isolation Crosslink->Lyse Shear 4. Chromatin Shearing (Sonication or Enzymatic Digestion) Lyse->Shear IP 5. Immunoprecipitation (IP) (Antibody against this compound) Shear->IP Wash 6. Wash to Remove Non-specific Binding IP->Wash Elute 7. Elute Chromatin & Reverse Cross-links Wash->Elute Purify 8. Purify DNA Elute->Purify Library 9. Library Preparation (Adapter Ligation & PCR) Purify->Library Sequence 10. High-Throughput Sequencing Library->Sequence Analyze 11. Data Analysis (Peak Calling & Motif Analysis) Sequence->Analyze

General Workflow for ChIP-seq.

SNF2_Dysfunction_Logic Dysfunction SNF2 Dysfunction (e.g., KO, inhibition) ForkSlowing ForkSlowing Dysfunction->ForkSlowing GapFormation GapFormation Dysfunction->GapFormation ForkCollapse ForkCollapse Dysfunction->ForkCollapse Degradation Degradation Dysfunction->Degradation Instability Genomic Instability & Chemosensitivity ForkSlowing->Instability GapFormation->Instability ForkCollapse->Instability Degradation->Instability

Logical Consequences of SNF2 Dysfunction.

Section 4: Detailed Experimental Protocols

Protocol: DNA Fiber Analysis for Nascent Strand Degradation

This protocol is adapted from established methods and is designed to assess the stability of nascent DNA strands at stalled replication forks.[6][7][9][15]

Materials:

  • Cell culture medium (e.g., DMEM), FBS, Penicillin/Streptomycin

  • 6-well tissue culture plates

  • 5-Chloro-2'-deoxyuridine (CldU) (10 mM stock in NaOH or DMSO)

  • 5-Iodo-2'-deoxyuridine (IdU) (10 mM stock in NaOH or DMSO)

  • Hydroxyurea (HU) (1 M stock in water)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS

  • Fixing Solution: Methanol:Glacial Acetic Acid (3:1)

  • 2.5 M HCl

  • Blocking Buffer: 1-5% BSA in PBS with 0.1% Tween-20

  • Primary Antibodies: Rat anti-BrdU (detects CldU), Mouse anti-BrdU (detects IdU)

  • Secondary Antibodies: Goat anti-Rat (Alexa Fluor 594), Goat anti-Mouse (Alexa Fluor 488)

  • Microscope slides (silanized optional) and coverslips

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed 0.1-0.2 million cells per well in a 6-well plate and allow them to attach overnight. Cells should be in the exponential growth phase.

  • First Label (CldU): Aspirate the medium and add pre-warmed medium containing 25-50 µM CldU. Incubate for 20-30 minutes. Perform all analog incubations in the dark.[8][15]

  • Wash: Aspirate the CldU-containing medium and wash cells 2-3 times with pre-warmed PBS.

  • Second Label (IdU): Add pre-warmed medium containing 100-250 µM IdU. Incubate for 20-30 minutes.

  • Replication Stress: Aspirate the IdU medium, wash with PBS, and add pre-warmed medium containing 4 mM HU. Incubate for up to 5 hours to induce fork stalling and potential degradation.[15]

  • Cell Harvest: Wash cells with ice-cold PBS and trypsinize. Resuspend in PBS and count the cells. Adjust the concentration to approximately 1 x 10^6 cells/mL.

  • Cell Lysis and DNA Spreading:

    • Pipette 2 µL of the cell suspension onto one end of a clean microscope slide.

    • After 1-2 minutes, add 7-10 µL of Lysis Buffer directly onto the cell droplet.

    • Incubate for 5-8 minutes to allow cell lysis and release of DNA.

    • Tilt the slide at a 15-30 degree angle to allow the lysate to slowly run down the length of the slide, stretching the DNA fibers.

    • Let the slides air dry completely.

  • Fixation and Denaturation:

    • Fix the dried slides in 3:1 Methanol:Acetic Acid for 10 minutes. Air dry.

    • Denature the DNA by incubating the slides in 2.5 M HCl for 60-75 minutes at room temperature.[9]

    • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Immunostaining:

    • Block the slides with Blocking Buffer for 60 minutes in a humidified chamber.

    • Incubate with primary antibodies (e.g., anti-CldU at 1:500, anti-IdU at 1:100) diluted in blocking buffer for 1.5 hours at room temperature.

    • Wash slides 3 times with PBS containing 0.1% Tween-20.

    • Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour in the dark.

    • Wash slides 3 times as in the previous step.

  • Mounting and Imaging:

    • Allow slides to dry, apply a drop of mounting medium, and cover with a coverslip.

    • Image using a fluorescence microscope. Capture images of at least 100-200 intact, well-separated red-green fibers per condition.

  • Data Analysis:

    • Measure the length of the CldU (red) and IdU (green) tracts for each fiber using software like ImageJ.

    • Calculate the ratio of the IdU tract length to the CldU tract length for each fiber.

    • Plot the distribution of these ratios. A median ratio significantly less than 1 indicates nascent strand degradation.[9]

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for performing ChIP to detect the binding of an this compound to chromatin.[11]

Materials:

  • 10 cm plates of cultured cells

  • PBS containing protease and phosphatase inhibitors

  • Cross-linking Solution: 1% Formaldehyde (B43269) in PBS

  • Quenching Solution: 1.25 M Glycine (B1666218)

  • Lysis Buffers (multiple, for cell lysis, nuclear lysis)

  • Sonication equipment (e.g., Bioruptor)

  • ChIP-validated antibody against the this compound of interest

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol and 100% Ethanol (B145695) for DNA purification

  • qPCR machine or library preparation kit for sequencing

Procedure:

  • Cross-linking:

    • Grow cells to 80-90% confluency. If studying replication stress, treat with the appropriate agent (e.g., HU).

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS containing inhibitors. Scrape cells and pellet by centrifugation.

    • Perform sequential lysis steps, first lysing the cell membrane and then the nuclear membrane to release chromatin. Keep samples on ice at all times.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a sonication buffer.

    • Sonicate the chromatin to shear the DNA into fragments of 200-800 bp. Optimization of sonication time and power is critical for each cell line.

    • Centrifuge to pellet debris; the supernatant contains the soluble chromatin.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour.

    • Set aside a small aliquot of the pre-cleared chromatin as the "Input" control.

    • Add the ChIP-grade primary antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, prepare a negative control IP with a non-specific IgG.

    • Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

  • Washes:

    • Use a magnetic rack to pellet the beads.

    • Perform a series of stringent washes to remove non-specifically bound proteins and DNA. Typically, this involves sequential washes with low salt, high salt, and LiCl buffers.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).

    • Add NaCl to the eluates (and the Input sample) and incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.

    • Purify the DNA using phenol-chloroform extraction followed by ethanol precipitation, or by using a column-based purification kit.

  • Analysis:

    • For ChIP-qPCR: Use specific primers to quantify the enrichment of target DNA sequences.

    • For ChIP-seq: Prepare sequencing libraries from the purified IP and Input DNA. Sequence the libraries and perform bioinformatic analysis to identify genome-wide binding sites.

References

Commercial Antibodies for SNF2 (BRG1/SMARCA4) Protein: Application Notes and Protocols for Western Blot and ChIP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of commercially available antibodies targeting the SNF2 protein, specifically focusing on its key catalytic subunit BRG1 (also known as SMARCA4). The provided information is intended to guide researchers in successfully performing Western Blot (WB) and Chromatin Immunoprecipitation (ChIP) experiments.

Introduction to SNF2/BRG1

SNF2 (Sucrose Non-Fermenting 2) proteins are a family of ATP-dependent chromatin remodelers that play a crucial role in regulating gene expression. BRG1 (Brahma-related gene 1) is a central catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1][2] Given its fundamental role in gene regulation, BRG1 is a key target in various research areas, including developmental biology, oncology, and drug discovery. Accurate and reliable detection of BRG1 in WB and ChIP assays is essential for these studies.

Recommended Commercial Antibodies for BRG1 (SMARCA4)

The selection of a high-quality antibody is critical for the success of any immunoassay. The following table summarizes commercially available antibodies that have been validated for use in Western Blot and/or ChIP applications, according to their datasheets.

Table 1: Commercial Antibodies for BRG1 (SMARCA4) Western Blot Application

Antibody Name/CloneSupplierCatalog No.HostTypeRecommended DilutionObserved MW
SMARCA4/BRG1Proteintech21634-1-APRabbitPolyclonal1:1000 - 1:5000~185 kDa
SMARCA4/BRG1Proteintech20650-1-APRabbitPolyclonal1:500 - 1:2000Not Specified
Anti-BRG1 [G-SMARCA4-2]Abcamab282705MouseMonoclonal1:1000~185 kDa
BRG1/SMARCA4 (H-10)Santa Cruzsc-374197MouseMonoclonalNot SpecifiedNot Specified
BRG1 (D1Q7F)Cell Signaling#49360RabbitMonoclonal1:1000Not Specified
Anti-Transcription activator BRG1 SMARCA4Boster BioA00223Not SpecifiedPolyclonal1 - 2 µg/mlNot Specified

Table 2: Commercial Antibodies for BRG1 (SMARCA4) ChIP Application

Antibody Name/CloneSupplierCatalog No.HostTypeRecommended Amount
SMARCA4/BRG1Proteintech21634-1-APRabbitPolyclonal0.5-4.0 µg per IP
BRG1/SMARCA4 (H-10) XSanta Cruzsc-374197 XMouseMonoclonal200 µ g/0.1 ml
BRG1 (D1Q7F)Cell Signaling#49360RabbitMonoclonal10 µl per IP (~4 x 10^6 cells)
BRG1/SMARCA4 CUTANA™EpiCypherNot SpecifiedNot SpecifiedNot Specified0.5 µg per reaction

Experimental Protocols

Western Blot Protocol for BRG1 (SMARCA4)

This protocol provides a general guideline for detecting BRG1 by Western Blot. Optimization may be required based on the specific antibody and cell/tissue type used.

Workflow for Western Blot

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection G->H cluster_0 Cross-linking & Lysis cluster_1 Immunoprecipitation cluster_2 DNA Purification & Analysis A Formaldehyde Cross-linking B Cell Lysis & Sonication A->B C Antibody Incubation B->C D Immune Complex Capture C->D E Reverse Cross-linking D->E F DNA Purification E->F G qPCR or Sequencing F->G TF Transcription Factor SWISNF SWI/SNF Complex (containing BRG1) TF->SWISNF recruits Nucleosome Nucleosome SWISNF->Nucleosome remodels RNAPol RNA Polymerase II Nucleosome->RNAPol DNA DNA Gene Target Gene RNAPol->Gene transcribes mRNA mRNA Gene->mRNA

References

Application Notes and Protocols for High-Throughput Screening of SNF2 ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screen (HTS) to identify inhibitors of SNF2 family ATPase activity.

Introduction to SNF2 ATPases

The Sucrose Non-Fermenting 2 (SNF2) family of proteins are highly conserved ATP-dependent enzymes crucial for chromatin remodeling.[1][2] These enzymes utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby regulating gene expression, DNA repair, and other essential genomic processes.[1][3] The human genome encodes for 30 distinct SNF2 enzymes, often functioning as the catalytic subunit within large multi-protein complexes.[2][4] Given their central role in cellular function, aberrant SNF2 ATPase activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2][4]

The core of a SNF2 enzyme consists of two RecA-like lobes that form the ATPase motor.[5] The binding and hydrolysis of ATP induce conformational changes within this motor, leading to the translocation of DNA relative to the histone octamer.[3] This process can result in nucleosome sliding, eviction, or the exchange of histone variants.[2]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify inhibitors of SNF2 ATPase activity follows a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen & Hit Validation cluster_2 Lead Optimization Primary_Assay Primary HTS Assay (e.g., ADP-Glo™) Hit_Identification Hit Identification (Z'-score > 0.5) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Malachite Green) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen SAR_Studies Structure-Activity Relationship (SAR) Counter_Screen->SAR_Studies Validated Hits ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

Fig. 1: High-throughput screening workflow for SNF2 ATPase inhibitors.

Experimental Protocols

This section details the protocols for two common ATPase assays suitable for HTS: the luminescence-based ADP-Glo™ Assay and the colorimetric Malachite Green Assay.

Protocol 1: ADP-Glo™ Luminescence-Based ATPase Assay (Primary Screen)

The ADP-Glo™ assay is a highly sensitive method that measures ATPase activity by quantifying the amount of ADP produced in a reaction.[6][7] It is well-suited for primary HTS due to its high signal-to-background ratio and robustness.[8]

Materials:

  • SNF2 Enzyme (e.g., recombinant human SMARCA4/BRG1)

  • Nucleosome Substrate

  • ATP

  • Compound Library

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20, 1 mM DTT

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate. For controls, dispense DMSO.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the SNF2 enzyme and nucleosome substrate in assay buffer.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound pre-binding.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Km of the enzyme.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Malachite Green Colorimetric ATPase Assay (Orthogonal Screen)

The Malachite Green assay is a cost-effective colorimetric method that detects the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.[9][10][11] It serves as an excellent orthogonal assay to confirm hits from the primary screen.

Materials:

  • SNF2 Enzyme

  • Nucleosome Substrate

  • ATP

  • Confirmed Hit Compounds

  • Malachite Green Reagent: Mix 3 parts 0.045% Malachite Green hydrochloride in water with 1 part 4.2% ammonium (B1175870) molybdate (B1676688) in 4N HCl. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.

  • 3 M Citric Acid

  • Assay Buffer: 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1% BSA, 1 mM DTT

  • 384-well clear plates

Procedure:

  • Compound Plating: Perform serial dilutions of the hit compounds in DMSO and dispense into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a master mix of the SNF2 enzyme and nucleosome substrate in assay buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Color Development: Add 80 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15 minutes to allow for color development.

  • Reaction Quenching: Add 10 µL of 3 M Citric Acid to each well to stop the color development and stabilize the signal.

  • Data Acquisition: Measure the absorbance at 620 nm using a plate reader.

Data Presentation and Analysis

All quantitative data from the HTS and subsequent validation assays should be organized into clear, structured tables for easy comparison and interpretation.

Table 1: Primary HTS Data Summary

Compound IDLuminescence (RLU)% InhibitionZ'-ScoreHit (Yes/No)
Cmpd-001450,00010.00.78No
Cmpd-002150,00070.00.78Yes
...............
DMSO (High)500,0000.0N/AN/A
Inhibitor (Low)50,00090.0N/AN/A

RLU: Relative Light Units

Table 2: Dose-Response and IC50 Data for Confirmed Hits

Compound IDAssay TypeIC50 (µM)Hill SlopeR² Value
Cmpd-002ADP-Glo™5.21.10.99
Cmpd-002Malachite Green6.11.00.98
...............

SNF2 ATPase Signaling Pathway and Inhibition

SNF2 ATPases are central to the dynamic process of chromatin remodeling. Their activity is essential for providing access to DNA for transcription factors and other DNA-binding proteins. Inhibition of SNF2 ATPase activity can block this process, leading to a condensed chromatin state and repression of gene expression.

SNF2_Pathway cluster_0 Chromatin Remodeling by SNF2 cluster_1 Consequences of Remodeling cluster_2 Inhibition SNF2 SNF2 ATPase Complex ADP ADP + Pi SNF2->ADP ATP ATP ATP->SNF2 Nucleosome_Closed Closed Chromatin (Inaccessible DNA) Nucleosome_Open Open Chromatin (Accessible DNA) Nucleosome_Closed->Nucleosome_Open ATP Hydrolysis Transcription_Factors Transcription Factors Nucleosome_Open->Transcription_Factors DNA Access Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inhibitor SNF2 Inhibitor Inhibitor->SNF2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buffer Conditions for SNF2 ATPase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for SNF2 ATPase assays.

Troubleshooting Guide

This guide addresses common issues encountered during SNF2 ATPase assays in a question-and-answer format.

Issue 1: High Background ATPase Activity (in the absence of DNA/nucleosome substrate)

  • Question: My SNF2 enzyme preparation shows high levels of ATP hydrolysis even without the addition of DNA or nucleosomes. What could be the cause and how can I fix it?

  • Answer: High background ATPase activity is often due to contamination with other ATPases or co-purified cellular DNA.[1] Here are several steps to troubleshoot this issue:

    • Increase Salt Concentration During Purification: Purifying the SNF2 complex in buffers with higher salt concentrations (e.g., 450 mM to 1 M NaCl) can help remove contaminating ATPases and DNA.[1] However, be aware that very high salt concentrations might reduce the yield of the active complex.[1]

    • Enzyme Titration: Ensure you are using an appropriate concentration of your SNF2 enzyme. High enzyme concentrations can lead to detectable basal activity. Perform a titration to find the optimal enzyme concentration.

    • Check Reagent Purity: Verify the purity of your ATP stock and other reagents. Contaminants in these solutions can sometimes contribute to background signal.

Issue 2: Low or No ATPase Activity

  • Question: I am not observing any significant ATPase activity, or the activity is much lower than expected. What are the potential reasons?

  • Answer: Low or no activity can stem from several factors related to the enzyme, buffer components, or assay conditions.

    • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. It's recommended to aliquot and store the enzyme at -80°C.[2]

    • Suboptimal Buffer Components: The concentration of key components in your reaction buffer might not be optimal. See the tables below for recommended ranges and consider titrating the following:

      • pH: The optimal pH for most SNF2 family members is around 7.5-8.0.[1][3] However, the activity of some complexes can be pH-sensitive.[4]

      • Salt (NaCl/KCl): Salt concentration can significantly impact activity. While some salt is necessary, high concentrations can be inhibitory. Typical concentrations range from 50 to 70 mM.[5][6]

      • Magnesium Chloride (MgCl₂): Mg²⁺ is a critical cofactor for ATP hydrolysis.[2] Its concentration should be optimized, typically in the range of 1-5 mM.[3][5]

    • Substrate Quality: The quality and concentration of your DNA or nucleosome substrate are crucial. Ensure the substrate is not degraded and titrate its concentration to find the optimal level for stimulation.

    • Incorrect Assay Temperature or Incubation Time: ATPase assays are temperature-sensitive. Ensure the reaction is performed at the optimal temperature for your specific enzyme (often 30°C or 37°C) and for a sufficient duration.[3][7]

Issue 3: Inconsistent or Irreproducible Results

  • Question: My results are varying significantly between experiments. What can I do to improve reproducibility?

  • Answer: Inconsistent results often point to variations in experimental setup and reagent handling.

    • Reagent Preparation: Always prepare fresh reaction mixes immediately before use.[8] Thaw all components completely and mix them gently but thoroughly.[8]

    • Pipetting Accuracy: Use calibrated pipettes and be mindful of pipetting small volumes to minimize errors.[8] Preparing a master mix for your reactions can also help ensure consistency.[8]

    • Plate and Reader Settings: If using a plate-based assay, ensure the plate type is appropriate for your detection method (e.g., clear plates for colorimetric assays).[8] Check that the wavelength and filter settings on your plate reader are correct.[8]

    • Detergent Concentration: If using a detergent to prevent protein aggregation, its concentration should be consistent. Note that some detergents can affect enzyme activity.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in a typical SNF2 ATPase assay buffer?

A1: Each component plays a critical role in maintaining the enzyme's stability and activity.

ComponentTypical ConcentrationFunction
Buffer (Tris-HCl, HEPES) 20-25 mMMaintains a stable pH, typically between 7.5 and 8.0.[1][5]
Salt (KCl or NaCl) 50-70 mMProvides necessary ionic strength for enzyme activity.[5][6]
Magnesium Chloride (MgCl₂) 1-5 mMActs as a crucial cofactor for ATP hydrolysis.[3][5]
Reducing Agent (DTT, TCEP) 1-2 mMPrevents oxidation of cysteine residues in the enzyme.[1][11]
Bovine Serum Albumin (BSA) 0.1 mg/mLPrevents the enzyme from sticking to reaction tubes and pipette tips.[1][3]
Glycerol 2.5-5%Acts as a cryoprotectant and helps stabilize the enzyme.[1][3]
Detergent (e.g., NP-40, Tween-20) 0.01-0.02%Prevents protein aggregation.[5][9]

Q2: Which reducing agent should I use: DTT or TCEP?

A2: The choice of reducing agent can be critical. While both DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine) are commonly used to prevent protein oxidation, they have different properties.[11][12]

FeatureDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)
Odor Strong, unpleasantOdorless[13][14]
Stability Prone to oxidation in air, less stable at pH > 7.5.[13]More resistant to air oxidation.[13][14]
Effective pH Range Limited to pH > 7.[13]Wide pH range (1.5 - 8.5).[13][14]
Potential Issues Can generate H₂O₂ in the presence of redox cycling compounds, leading to false positives.[12]Can also generate H₂O₂, and it is not very stable in phosphate (B84403) buffers.[11][13] TCEP can also quench fluorescence of some red fluorophores.[11]

For most applications, either can be used, but it's important to be aware of their potential interferences. If you suspect issues with your reducing agent, consider using a weaker one like reduced glutathione (B108866) (GSH).[11]

Q3: How does salt concentration affect my SNF2 ATPase assay?

A3: Salt concentration can have a dual effect. It is often necessary for enzyme activity, but high concentrations can be inhibitory. The optimal salt concentration needs to be determined empirically for each specific SNF2 enzyme. For example, some assays use KCl or NaCl in the range of 50-70 mM.[5][6] If you observe low activity, consider testing a range of salt concentrations to find the optimum.

Q4: Can detergents affect the activity of my SNF2 enzyme?

A4: Yes, detergents can either inhibit or, in some cases, stimulate ATPase activity. Non-ionic detergents like NP-40, Tween-20, or Triton X-100 are often used at low concentrations (e.g., below their critical micellar concentration) to prevent the enzyme from sticking to surfaces.[5][9] However, the specific effect can vary depending on the enzyme and the detergent. For instance, Triton X-100 has been shown to stimulate P-glycoprotein ATPase at very low concentrations but inhibit it at higher concentrations.[10] It is advisable to use the lowest effective concentration of a non-ionic detergent.

Experimental Protocols

General Protocol for a Malachite Green-Based SNF2 ATPase Assay

This protocol is a general guideline and should be optimized for your specific SNF2 enzyme and substrate.

  • Prepare Assay Buffer:

    • 20 mM Tris-HCl, pH 7.5

    • 60 mM NaCl

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.1 mg/mL BSA

    • 2.5% Glycerol

    • 0.015% Nonidet P-40 (NP-40)[1]

  • Set up Reactions:

    • In a 96-well plate, prepare your reactions on ice.

    • Include the following controls:

      • No Enzyme Control: Contains all components except the SNF2 enzyme to measure non-enzymatic ATP hydrolysis.

      • No Substrate Control: Contains the SNF2 enzyme but no DNA or nucleosome substrate to measure basal ATPase activity.

    • Add your SNF2 enzyme and DNA/nucleosome substrate to the appropriate wells.

    • Adjust the final volume with the assay buffer.

  • Initiate the Reaction:

    • Start the reaction by adding ATP to a final concentration of 1-2 mM.[1][5]

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding a solution like EDTA to chelate the Mg²⁺.

    • Add a malachite green reagent to detect the amount of free phosphate released.

    • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Calculate Activity:

    • Subtract the absorbance of the "No Enzyme Control" from all other readings.

    • Use a phosphate standard curve to determine the concentration of phosphate released.

    • Calculate the specific activity of your enzyme (e.g., in nmol of phosphate per minute per mg of enzyme).

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup (on ice) cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_reagents Thaw Enzyme, Substrate, ATP add_enzyme Add Enzyme & Substrate prep_reagents->add_enzyme add_buffer->add_enzyme add_controls Setup Controls (No Enzyme, No Substrate) add_buffer->add_controls add_atp Initiate with ATP add_enzyme->add_atp add_controls->add_atp incubate Incubate at Optimal Temperature add_atp->incubate stop_reaction Stop Reaction (e.g., EDTA) incubate->stop_reaction add_detection_reagent Add Detection Reagent (e.g., Malachite Green) stop_reaction->add_detection_reagent read_signal Read Signal (e.g., Absorbance) add_detection_reagent->read_signal subtract_bkg Subtract Background read_signal->subtract_bkg phosphate_curve Use Phosphate Standard Curve subtract_bkg->phosphate_curve calc_activity Calculate Specific Activity phosphate_curve->calc_activity

Caption: General experimental workflow for an SNF2 ATPase assay.

troubleshooting_low_activity cluster_enzyme Enzyme Issues cluster_buffer Buffer Conditions cluster_substrate Substrate & Assay Conditions start Low or No ATPase Activity enzyme_inactive Is the enzyme active? start->enzyme_inactive check_storage Check storage conditions (-80°C, avoid freeze-thaw). enzyme_inactive->check_storage No titrate_enzyme Is enzyme concentration optimal? enzyme_inactive->titrate_enzyme Yes check_storage->titrate_enzyme perform_titration Perform enzyme titration. titrate_enzyme->perform_titration No buffer_optimal Are buffer components optimal? titrate_enzyme->buffer_optimal Yes perform_titration->buffer_optimal optimize_buffer Titrate pH, Salt, and MgCl₂. buffer_optimal->optimize_buffer No substrate_ok Is substrate quality/concentration adequate? buffer_optimal->substrate_ok Yes optimize_buffer->substrate_ok check_substrate Verify substrate integrity and perform titration. substrate_ok->check_substrate No conditions_ok Are assay conditions correct? substrate_ok->conditions_ok Yes check_substrate->conditions_ok check_temp_time Verify temperature and incubation time. conditions_ok->check_temp_time No solution Activity Optimized conditions_ok->solution Yes check_temp_time->solution

Caption: Troubleshooting logic for low or no SNF2 ATPase activity.

References

how to improve signal-to-noise in SNF2 ChIP-seq experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their SNF2 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most critical factors affecting the signal-to-noise ratio in ChIP-seq experiments?

A1: The signal-to-noise ratio in ChIP-seq is influenced by several factors, with the most critical being antibody quality, the amount of starting material (chromatin), and the optimization of the chromatin shearing and immunoprecipitation steps. High-quality, ChIP-grade antibodies specific to the target protein (SNF2) are essential for efficiently enriching target DNA sequences. Insufficient starting material can lead to low yields of immunoprecipitated DNA, while over-fixation of chromatin can mask epitopes and reduce antibody binding efficiency.

Q2: My SNF2 ChIP-seq experiment has a low yield of immunoprecipitated DNA. What are the possible causes and solutions?

A2: Low DNA yield is a common issue that can stem from several sources. Inefficient cell lysis, incomplete chromatin shearing, or suboptimal immunoprecipitation conditions are often the culprits. To troubleshoot this, ensure complete cell lysis to release the nuclear contents. Optimize sonication or enzymatic digestion to achieve the desired chromatin fragment size, typically between 200 and 600 base pairs. Also, titrating the antibody and optimizing the incubation time and temperature for the immunoprecipitation step can significantly improve yield.

Troubleshooting Guide: Low Signal-to-Noise Ratio

If you are experiencing a high background signal in your SNF2 ChIP-seq data, consider the following troubleshooting steps:

  • Optimize Chromatin Shearing: Over-shearing can lead to a loss of larger fragments and a decrease in the efficiency of immunoprecipitation, while under-shearing results in large DNA fragments that contribute to background noise. It is crucial to perform a time-course experiment to determine the optimal shearing conditions for your specific cell type.

  • Titrate Your Antibody: Using too much antibody can increase non-specific binding, leading to a higher background signal. Conversely, too little antibody will result in a weak signal. Perform an antibody titration to find the optimal concentration that maximizes the specific signal while minimizing background.

  • Improve Washing Steps: Inadequate washing after immunoprecipitation can leave behind non-specifically bound chromatin, contributing to background noise. Increase the number and stringency of your wash steps to effectively remove this background. Consider using buffers with slightly higher salt concentrations or detergents.

  • Include Proper Controls: The use of appropriate controls is essential for assessing the quality of your ChIP-seq data. An isotype control antibody or a mock IP (using beads only) can help to estimate the level of non-specific binding. Additionally, performing ChIP-qPCR on known target and non-target regions before sequencing can validate the enrichment of your target protein.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol Overview

A generalized workflow for a ChIP experiment involves the following key stages:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: A specific antibody against the protein of interest (SNF2) is used to immunoprecipitate the protein-DNA complexes.

  • Washing and Elution: The immunoprecipitated complexes are washed to remove non-specific binding, and the protein-DNA complexes are then eluted from the antibody.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can be optimized for a successful SNF2 ChIP-seq experiment.

Parameter Recommended Range Notes
Cell Number 1 x 10^6 to 1 x 10^7 cells per IPThe optimal number can vary depending on the cell type and the abundance of the target protein.
Chromatin Fragment Size 200 - 600 bpOptimal fragment size should be determined empirically for each cell type and experimental condition.
Antibody Concentration 1 - 10 µg per IPThis should be optimized through titration for each new antibody lot and cell type.
Sequencing Depth 20 - 40 million reads per sampleDeeper sequencing may be required for low-abundance targets.

Table 1: Key Parameters for ChIP-seq Optimization

Control Type Purpose Expected Outcome
Input DNA To normalize for chromatin accessibility and shearing bias.Represents the overall genomic landscape.
Isotype Control IgG To assess non-specific binding of the antibody.Should show low, uniform background signal.
Mock IP (Beads only) To assess non-specific binding to the beads.Should show very low background signal.
Positive Control Locus (qPCR) To confirm enrichment of a known target gene.High enrichment compared to negative control.
Negative Control Locus (qPCR) To confirm lack of enrichment at a non-target gene.Low to no enrichment.

Table 2: Essential Controls for ChIP-seq Experiments

Visualizations

ChIP_Seq_Workflow cluster_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Crosslinking 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication/Enzymatic) Lysis->Shearing IP 4. Immunoprecipitation (SNF2 Antibody) Shearing->IP Wash 5. Washing Steps IP->Wash Elution 6. Elution Wash->Elution Reverse 7. Reverse Cross-linking Elution->Reverse Purify 8. DNA Purification Reverse->Purify Library 9. Library Preparation Purify->Library Seq 10. Sequencing Library->Seq Data_Analysis Data_Analysis Seq->Data_Analysis Data Analysis

Caption: A flowchart illustrating the major steps in a typical ChIP-seq experiment.

Troubleshooting_Signal_Noise cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_SN Low Signal-to-Noise Ratio Antibody Suboptimal Antibody Concentration Low_SN->Antibody Shearing Inefficient Chromatin Shearing Low_SN->Shearing Washing Inadequate Washing Low_SN->Washing Starting_Material Insufficient Starting Material Low_SN->Starting_Material Titrate_Ab Titrate Antibody Antibody->Titrate_Ab Optimize_Shear Optimize Shearing Conditions Shearing->Optimize_Shear Increase_Wash Increase Wash Stringency/Number Washing->Increase_Wash Increase_Cells Increase Cell Number Starting_Material->Increase_Cells Improved_SN Improved Signal-to-Noise Titrate_Ab->Improved_SN Optimize_Shear->Improved_SN Increase_Wash->Improved_SN Increase_Cells->Improved_SN

Caption: A troubleshooting guide for low signal-to-noise in ChIP-seq experiments.

Technical Support Center: Troubleshooting SNF2 Antibody in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using an SNF2 antibody in western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: I am not getting any signal for my SNF2 protein in my western blot. What are the possible reasons?

There are several potential reasons for a lack of signal in your western blot. These can be broadly categorized into issues with the protein sample, problems with the antibody, inefficient protein transfer, or suboptimal detection conditions.[1][2] Key factors to investigate include low abundance of the this compound in your sample, improper sample preparation, inactive primary or secondary antibodies, and incorrect transfer settings.[3][4]

Q2: I am seeing high background on my western blot when probing for SNF2. What can I do to reduce it?

High background can obscure the specific signal of your target protein.[5] Common causes include insufficient blocking of the membrane, excessively high antibody concentrations, and inadequate washing steps.[6][7] To mitigate this, you can try optimizing your blocking conditions by testing different blocking agents or increasing the blocking time.[1] Additionally, titrating your primary and secondary antibody concentrations to the optimal dilution is crucial.[5] Increasing the number and duration of wash steps can also help remove non-specifically bound antibodies.[6]

Q3: I am observing multiple non-specific bands in my western blot for SNF2. How can I troubleshoot this?

The presence of non-specific bands can be due to several factors, including cross-reactivity of the primary or secondary antibodies with other proteins in the lysate.[1] To address this, ensure you are using a highly specific antibody. If possible, using a blocking peptide can help differentiate between specific and non-specific bands. Optimizing the antibody concentrations and ensuring stringent washing conditions can also help reduce non-specific binding.[6][8] Additionally, protein degradation can lead to multiple bands, so proper sample handling with protease inhibitors is important.[9]

Q4: The SNF2 band I see is at a different molecular weight than expected. What could be the cause?

Discrepancies between the observed and expected molecular weight of SNF2 can arise from post-translational modifications such as phosphorylation or glycosylation, which can alter the protein's migration in the gel.[10] Splice variants of the this compound may also be present in your sample.[10] It is recommended to review the literature for known modifications or isoforms of SNF2 in your specific model system.

Q5: My this compound signal is very weak. How can I improve it?

A weak signal may indicate a low abundance of the this compound in your sample.[3] To enhance the signal, you can try loading a higher amount of protein onto the gel.[3][4] Since SNF2 family proteins are predominantly localized in the nucleus, preparing nuclear extracts can enrich the protein in your sample.[11][12][13][14] Optimizing the primary and secondary antibody concentrations and increasing the incubation times may also improve signal intensity.[4] Using a more sensitive detection reagent can also amplify a weak signal.[15]

Troubleshooting Guides

Problem: No Signal for SNF2 Antibody

If you are not observing any bands for your this compound, follow this troubleshooting workflow to identify and resolve the issue.

NoSignalWorkflow start Start: No SNF2 Signal check_transfer Check Protein Transfer (Ponceau S stain) start->check_transfer transfer_ok Transfer Successful? check_transfer->transfer_ok troubleshoot_transfer Troubleshoot Transfer: - Check buffer - Verify setup - Optimize time/voltage transfer_ok->troubleshoot_transfer No check_antibodies Check Antibodies transfer_ok->check_antibodies Yes troubleshoot_transfer->check_transfer antibodies_ok Antibodies Valid? check_antibodies->antibodies_ok troubleshoot_antibodies Troubleshoot Antibodies: - Check compatibility - Test with positive control - Use fresh antibody antibodies_ok->troubleshoot_antibodies No check_protein Check Protein Sample antibodies_ok->check_protein Yes troubleshoot_antibodies->check_antibodies protein_ok Protein Expression Expected? check_protein->protein_ok troubleshoot_protein Troubleshoot Protein: - Use nuclear extract - Increase protein load - Add protease inhibitors protein_ok->troubleshoot_protein No check_detection Check Detection protein_ok->check_detection Yes troubleshoot_protein->check_protein detection_ok Detection Reagents Active? check_detection->detection_ok troubleshoot_detection Troubleshoot Detection: - Use fresh substrate - Optimize exposure time detection_ok->troubleshoot_detection No end Signal Detected detection_ok->end Yes troubleshoot_detection->check_detection

Caption: Troubleshooting workflow for a "No Signal" result in a western blot for SNF2.

Detailed Troubleshooting Steps for No Signal:

  • Verify Protein Transfer:

    • Action: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands.[2][8]

    • Expected Result: You should see visible protein bands across the membrane.

    • Troubleshooting:

      • If no bands are visible, there may have been an issue with the transfer setup. Ensure the gel and membrane are in proper contact and that the transfer was run in the correct orientation.[16]

      • For large proteins like some SNF2 family members, you may need to optimize the transfer time and voltage.[16][17]

      • If using a PVDF membrane, ensure it was properly activated with methanol.[2]

  • Validate Antibodies:

    • Action: Confirm that your primary and secondary antibodies are compatible (e.g., using an anti-rabbit secondary for a primary antibody raised in rabbit).[2]

    • Expected Result: The secondary antibody should be specific to the host species of the primary antibody.

    • Troubleshooting:

      • Run a positive control to ensure your primary antibody is active and can detect the target protein.[4]

      • If the antibody is old or has been stored improperly, it may have lost activity.[4] Consider using a fresh aliquot or a new antibody.

  • Assess Protein Sample:

    • Action: Ensure that your cell or tissue type expresses SNF2 at a detectable level.

    • Expected Result: SNF2 should be present in your sample.

    • Troubleshooting:

      • SNF2 proteins are primarily located in the nucleus.[11][12][13][14] Using a nuclear extraction protocol can significantly enrich for SNF2.

      • Increase the total amount of protein loaded per well.[3][4]

      • Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[3]

  • Check Detection Reagents:

    • Action: Ensure your detection substrate has not expired and is active.

    • Expected Result: The substrate should be capable of producing a signal.

    • Troubleshooting:

      • Test your substrate with a positive control (e.g., by adding a small amount of HRP-conjugated secondary antibody directly to the substrate).

      • Optimize the exposure time; a weak signal may require a longer exposure.[4]

Problem: High Background

High background can make it difficult to interpret your western blot results. The following diagram illustrates the logical relationships between common causes and solutions.

HighBackground issue High Background cause1 Insufficient Blocking issue->cause1 cause2 Antibody Concentration Too High issue->cause2 cause3 Inadequate Washing issue->cause3 cause4 Membrane Dried Out issue->cause4 solution1 Optimize Blocking: - Increase time/concentration - Try different blocking agent (e.g., BSA) cause1->solution1 solution2 Titrate Antibodies: - Decrease primary and/or  secondary antibody concentration cause2->solution2 solution3 Improve Washing: - Increase number and/or  duration of washes - Add Tween-20 to wash buffer cause3->solution3 solution4 Ensure Membrane Stays Wet Throughout the Procedure cause4->solution4

Caption: Logical relationships between causes and solutions for high background in western blotting.

Detailed Troubleshooting Steps for High Background:

  • Optimize Blocking:

    • Action: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[7]

    • Consideration: For phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use BSA instead.

  • Adjust Antibody Concentrations:

    • Action: Perform a titration of your primary and secondary antibodies to find the optimal dilution that provides a good signal-to-noise ratio.[18]

    • Tip: Start with the manufacturer's recommended dilution and then test a range of higher dilutions.

  • Improve Washing Steps:

    • Action: Increase the number of washes (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10-15 minutes).[6]

    • Tip: Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane and that the membrane is agitated during washing.[19]

Experimental Protocols

Detailed Western Blot Protocol for SNF2 Detection

This protocol is a general guideline and may require optimization for your specific antibody and experimental conditions.

1. Nuclear Protein Extraction

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Disrupt the cell membrane using a Dounce homogenizer or by passing through a fine-gauge needle.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a nuclear extraction buffer containing a high salt concentration and protease/phosphatase inhibitors.

  • Incubate on ice with agitation.

  • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load 20-50 µg of nuclear extract per lane on an appropriate percentage polyacrylamide gel. The percentage will depend on the specific molecular weight of the SNF2 isoform you are targeting.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane. For large proteins, consider an overnight wet transfer at 4°C.[3]

  • After transfer, briefly wash the membrane with distilled water and visualize the protein bands with Ponceau S stain to confirm successful transfer.

3. Immunoblotting and Detection

  • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST.

  • Incubate the membrane with the primary SNF2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Detect the signal using an imaging system or X-ray film.

Quantitative Data Summary

The optimal conditions for western blotting can vary depending on the specific antibody and experimental setup. The following table provides a general starting point for optimization.

ParameterRecommended RangeKey Considerations
Protein Load (Nuclear Extract) 20 - 50 µ g/lane May need to be increased for low-abundance SNF2 isoforms.[3]
Primary Antibody Dilution 1:500 - 1:2,000Titrate to find the optimal signal-to-noise ratio.
Primary Antibody Incubation Overnight at 4°CCan be shortened to 1-2 hours at room temperature, but overnight incubation may increase signal.[20]
Secondary Antibody Dilution 1:5,000 - 1:20,000Dependent on the specific antibody and detection system.[18]
Secondary Antibody Incubation 1 hour at Room Temperature
Washing Steps 3-5 times, 10-15 min eachInsufficient washing can lead to high background.[6]
Blocking Agent 5% Non-fat milk or 5% BSAUse BSA for detecting phosphorylated proteins.

References

preventing aggregation of SNF2 protein during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of SNF2 proteins during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of SNF2 protein aggregation during purification?

A1: SNF2 proteins, often part of large multi-subunit chromatin remodeling complexes, can be prone to aggregation for several reasons:

  • High Protein Concentration: Concentrated protein solutions can increase the likelihood of intermolecular interactions that lead to aggregation.[1][2]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability and precipitation. Proteins are often least soluble at their isoelectric point (pI).[1]

  • Exposure of Hydrophobic Regions: During purification, hydrophobic regions that are normally buried within the protein or complex can become exposed, leading to aggregation.[2]

  • Oxidation: The formation of incorrect disulfide bonds between cysteine residues can cause aggregation.[1]

  • Presence of Contaminants: Contaminating proteins or nucleic acids can sometimes co-precipitate with the target protein.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and cause them to aggregate.[1]

  • Mechanical Stress: Shear forces from vigorous mixing or pumping can induce aggregation.

Q2: What are some general strategies to prevent this compound aggregation?

A2: Several strategies can be employed to maintain the solubility and stability of SNF2 proteins during purification:

  • Optimize Buffer Conditions: Screen a range of pH values and salt concentrations to find the optimal conditions for your specific this compound.[1]

  • Use Additives: A variety of additives can help to stabilize proteins and prevent aggregation. These include reducing agents, osmolytes, amino acids, and non-denaturing detergents.

  • Maintain Low Protein Concentration: When possible, work with lower protein concentrations to reduce the chance of aggregation.[1]

  • Work at Low Temperatures: Performing purification steps at 4°C can help to maintain protein stability.[1]

  • Handle with Care: Minimize mechanical stress by avoiding vigorous vortexing and using appropriate flow rates during chromatography.

Troubleshooting Guides

Issue 1: Protein Precipitates After Cell Lysis

Possible Causes:

  • Lysis buffer composition is not optimal for this compound stability.

  • The local concentration of the protein is too high upon cell rupture.

  • Cellular contents released during lysis (e.g., proteases, nucleic acids) are destabilizing the protein.

Troubleshooting Steps:

StepActionRationale
1 Optimize Lysis Buffer pH Maintain the pH of the lysis buffer at least one unit away from the theoretical isoelectric point (pI) of the this compound to ensure the protein has a net charge, which promotes solubility.[1]
2 Adjust Salt Concentration Test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl or KCl) in the lysis buffer. Some proteins are more stable at higher ionic strengths.
3 Include Stabilizing Additives Add stabilizing agents to the lysis buffer. See Table 1 for common additives and their recommended concentrations.
4 Add DNase/RNase If the lysate is viscous due to nucleic acid release, add DNase and RNase to reduce viscosity and prevent co-precipitation.
5 Increase Lysis Volume Increasing the volume of lysis buffer can help to reduce the local concentration of the protein immediately after cell lysis.[1]
Issue 2: Protein Aggregates During Affinity Chromatography

Possible Causes:

  • The binding or elution buffer is causing the protein to become unstable.

  • The protein is aggregating while bound to the resin at a high concentration.

  • Interaction with the affinity resin is inducing a conformational change that leads to aggregation.

Troubleshooting Steps:

StepActionRationale
1 Modify Wash and Elution Buffers Add stabilizing agents such as glycerol (B35011) or L-arginine to the wash and elution buffers (see Table 1). Ensure the pH and salt concentration are optimal.
2 Perform a Gradient Elution Instead of a step elution, use a linear gradient of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins). This can help to elute the protein at a lower concentration, reducing the risk of aggregation.
3 Reduce Incubation Time Minimize the time the protein is bound to the affinity resin.
4 Elute in a Larger Volume Eluting the protein in a larger volume will decrease its concentration and can help prevent aggregation.
Issue 3: Protein Aggregates During Size-Exclusion Chromatography (SEC)

Possible Causes:

  • The SEC buffer is not suitable for long-term stability.

  • The protein is concentrating on the column, leading to aggregation.

  • The protein is inherently unstable in its purified form.

Troubleshooting Steps:

StepActionRationale
1 Optimize SEC Buffer Screen different buffer compositions for the SEC step. This buffer will be the final buffer for your protein, so it is critical for its stability. Consider including additives from Table 1.
2 Load a Lower Protein Concentration If the protein is aggregating on the column, try loading a more dilute sample.
3 Increase Flow Rate A faster flow rate can reduce the time the protein spends on the column, potentially minimizing aggregation. However, be mindful of the column's pressure limits.
4 Analyze Fractions Immediately Analyze the SEC fractions immediately by SDS-PAGE to identify the fractions containing the monomeric protein before it has a chance to aggregate.

Data Presentation

Table 1: Common Additives to Prevent Protein Aggregation

Additive ClassExampleTypical ConcentrationMechanism of Action
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)1-10 mMPrevents the formation of incorrect disulfide bonds.[1]
Osmolytes/Polyols Glycerol, Sucrose5-20% (v/v)Stabilize the native protein structure by promoting preferential hydration.[1]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMCan suppress aggregation by interacting with hydrophobic patches on the protein surface.
Non-denaturing Detergents Tween-20, Triton X-100, NP-400.01-0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation.[1]
Salts NaCl, KCl150-500 mMModulate ionic interactions and can improve solubility.

Experimental Protocols

Protocol 1: Tandem Affinity Purification (TAP) of a SNF2-containing Complex

This protocol is a general guideline for the purification of a TAP-tagged this compound and its associated complex from yeast or mammalian cells.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.1% NP-40, 1 mM DTT, and protease inhibitors.[3]

  • Wash Buffer: Same as Lysis Buffer.

  • TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT.[3]

  • Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM imidazole, 1 mM Mg-acetate, 2 mM CaCl₂, 0.1% NP-40, 10 mM β-mercaptoethanol.[3]

  • Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM imidazole, 1 mM Mg-acetate, 0.1% NP-40, 10 mM β-mercaptoethanol, 2 mM EGTA.[3]

  • IgG Sepharose beads

  • Calmodulin affinity resin

  • TEV Protease

Procedure:

  • Cell Lysis: Resuspend cell pellet in Lysis Buffer and lyse cells by appropriate method (e.g., bead beating for yeast, dounce homogenization for mammalian cells).

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • First Affinity Purification (IgG):

    • Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C.

    • Wash the beads extensively with Wash Buffer.

    • Elute the complex by incubating with TEV protease in TEV Cleavage Buffer for 2 hours at 16°C.[3]

  • Second Affinity Purification (Calmodulin):

    • Add Calmodulin Binding Buffer to the eluate from the first step.

    • Incubate with Calmodulin affinity resin for 1 hour at 4°C.

    • Wash the beads with Calmodulin Binding Buffer.

    • Elute the purified complex with Calmodulin Elution Buffer.

  • Analysis: Analyze the final eluate by SDS-PAGE and silver staining or mass spectrometry.

Visualizations

Troubleshooting_Workflow start This compound Aggregation Observed lysis Aggregation after Cell Lysis? start->lysis lysis_yes Yes lysis->lysis_yes Yes lysis_no No lysis->lysis_no No affinity Aggregation during Affinity Chromatography? affinity_yes Yes affinity->affinity_yes Yes affinity_no No affinity->affinity_no No sec Aggregation during SEC? sec_yes Yes sec->sec_yes Yes sec_no No sec->sec_no No optimize_lysis Optimize Lysis Buffer: - Adjust pH - Vary Salt Concentration - Add Stabilizers (Glycerol, Arginine) - Add DNase/RNase lysis_yes->optimize_lysis lysis_no->affinity optimize_lysis->affinity optimize_affinity Optimize Affinity Step: - Add Stabilizers to Buffers - Use Gradient Elution - Reduce Incubation Time - Elute in Larger Volume affinity_yes->optimize_affinity affinity_no->sec optimize_affinity->sec optimize_sec Optimize SEC Step: - Screen SEC Buffers with Additives - Load Lower Concentration - Increase Flow Rate sec_yes->optimize_sec further_analysis Further Characterization Needed sec_no->further_analysis end_soluble Soluble this compound optimize_sec->end_soluble TAP_Purification_Workflow start Cell Pellet with TAP-tagged SNF2 lysis Cell Lysis start->lysis clarification Clarification (Centrifugation) lysis->clarification igg_binding IgG Affinity Binding clarification->igg_binding igg_wash Wash igg_binding->igg_wash tev_elution TEV Protease Elution igg_wash->tev_elution calmodulin_binding Calmodulin Affinity Binding tev_elution->calmodulin_binding calmodulin_wash Wash calmodulin_binding->calmodulin_wash calmodulin_elution Elution calmodulin_wash->calmodulin_elution end Purified SNF2 Complex calmodulin_elution->end

References

common issues with SNF2 protein activity assays and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNF2 protein activity assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary assays to measure this compound activity?

A1: The two primary assays to measure the activity of SNF2 family proteins are the ATPase assay and the chromatin remodeling assay. The ATPase assay measures the hydrolysis of ATP to ADP, which is the energy source for the remodeling activity. The chromatin remodeling assay directly measures the ability of the enzyme to alter nucleosome structure, for instance, by sliding nucleosomes along a DNA template.

Q2: My purified this compound appears to be inactive. What are the initial checks I should perform?

A2: First, verify the integrity and purity of your protein preparation using SDS-PAGE and Coomassie staining or Western blotting. Ensure that the protein has not aggregated, which can be a common issue.[1][2] Aggregation can be detected by dynamic light scattering (DLS) or size-exclusion chromatography. Also, confirm that your storage buffer and conditions are optimal for your specific this compound, as repeated freeze-thaw cycles can lead to loss of activity.

Q3: What are the critical components of an ATPase assay reaction buffer?

A3: A typical ATPase assay buffer includes a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl or KCl), magnesium chloride (MgCl₂), a reducing agent (e.g., DTT), and ATP.[3] The concentrations of these components, especially MgCl₂ and ATP, should be optimized for your specific enzyme.

Q4: How can I be sure that the observed ATPase activity is specific to my this compound and not a contaminant?

A4: The ATPase activity of SNF2 family enzymes is strongly stimulated by a DNA or nucleosome substrate.[3] A key control is to measure the ATPase activity in the absence of DNA or nucleosomes. A low level of ATP hydrolysis in the absence of a substrate, and a significant increase in its presence, indicates that the activity is likely from your this compound.[3] High background ATPase activity may suggest the presence of contaminating ATPases.[3]

Q5: What types of substrates are used in chromatin remodeling assays?

A5: Chromatin remodeling assays typically utilize mononucleosomes reconstituted on a specific DNA template.[4] The DNA template often contains a nucleosome positioning sequence, like the Widom 601 sequence, to ensure uniform positioning of the histone octamer.[5] The substrate may also include flanking DNA to allow for nucleosome sliding.[6]

Troubleshooting Guides

Issue 1: Low or No ATPase Activity
Potential Cause Recommended Solution
Inactive Enzyme - Verify protein integrity and purity via SDS-PAGE. - Check for protein aggregation using DLS or size-exclusion chromatography.[1][2] - Perform a new protein purification if necessary.
Suboptimal Assay Conditions - Titrate the concentration of MgCl₂ and ATP. - Optimize the pH and salt concentration of the reaction buffer. - Test a range of enzyme concentrations.
Poor Substrate Quality - Use high-purity DNA or nucleosomes. - For nucleosomes, ensure proper reconstitution and purity by native PAGE.[4] - Titrate the concentration of the DNA or nucleosome substrate.
Presence of Inhibitors - Ensure all reagents are free of contaminants that could inhibit ATPase activity (e.g., high concentrations of EDTA). - Be aware of potential small molecule inhibitors if screening compounds.[7][8][9]
Issue 2: Inconsistent or No Chromatin Remodeling
Potential Cause Recommended Solution
Inactive Remodeler - Confirm ATPase activity of the enzyme first, as this is required for remodeling.[10] - Follow the troubleshooting steps for "Low or No ATPase Activity".
Suboptimal Substrate - Verify the quality and positioning of the nucleosomes using native PAGE or restriction enzyme accessibility assays.[5][11] - Ensure the DNA template has sufficient linker DNA for the expected remodeling outcome (e.g., sliding).
Incorrect Assay Setup - Optimize the ratio of remodeler to nucleosomes. - Ensure the reaction time is sufficient for remodeling to occur. Perform a time-course experiment. - Verify that ATP is present at an optimal concentration.
Issues with Detection Method - If using a restriction enzyme accessibility assay, ensure the enzyme is active and the recognition site is initially protected by the nucleosome.[5] - For gel-based assays, optimize the gel percentage and running conditions to resolve remodeled products.[6]

Experimental Protocols

Protocol 1: SNF2 ATPase Activity Assay

This protocol is for a colorimetric ATPase assay that detects the release of inorganic phosphate (B84403) (Pi).

  • Reaction Setup:

    • Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.

    • In a 96-well plate, add your SNF2 enzyme to the reaction buffer.

    • Add the DNA or nucleosome substrate to the desired concentration. Include a "no substrate" control.

    • Pre-incubate the plate at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction:

    • Add ATP to a final concentration of 1 mM to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detection:

    • Stop the reaction by adding a solution containing malachite green and ammonium (B1175870) molybdate. This will form a colored complex with the free phosphate.

    • Read the absorbance at a wavelength of 620-650 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released and determine the specific activity of your enzyme.

Protocol 2: Nucleosome Sliding Assay (Gel-Based)

This protocol assesses the ability of an this compound to move a mononucleosome along a DNA fragment.

  • Substrate:

    • Use mononucleosomes reconstituted on a DNA fragment with the histone octamer positioned off-center.

  • Reaction Setup:

    • Prepare a remodeling buffer (e.g., 10 mM HEPES pH 7.9, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 3% Glycerol).[11]

    • In a microcentrifuge tube, combine the nucleosome substrate with the SNF2 enzyme in the remodeling buffer.

  • Initiate Remodeling:

    • Add ATP to a final concentration of 1 mM.

  • Incubation:

    • Incubate at 30°C for 60 minutes.

  • Quench Reaction:

    • Stop the reaction by adding an excess of ADP (e.g., 10 mM) and placing the tube on ice.[11]

  • Analysis:

    • Add a non-denaturing loading dye.

    • Resolve the reaction products on a native polyacrylamide gel (e.g., 5-6%).

    • Stain the gel for DNA (e.g., with SYBR Gold) and visualize the bands. Nucleosome sliding will result in a shift in the position of the nucleosome band compared to the starting material.

Visual Guides

SNF2_ATPase_Assay_Troubleshooting start Start: Low/No ATPase Activity check_protein Check Protein Integrity & Purity start->check_protein protein_ok Protein OK? check_protein->protein_ok repurify Repurify Protein protein_ok->repurify No check_conditions Optimize Assay Conditions (Mg2+, ATP, pH, Salt) protein_ok->check_conditions Yes repurify->check_protein conditions_ok Activity Improved? check_conditions->conditions_ok check_substrate Verify Substrate Quality (DNA/Nucleosome) conditions_ok->check_substrate No success Success! conditions_ok->success Yes substrate_ok Activity Improved? check_substrate->substrate_ok check_inhibitors Check for Inhibitors (e.g., EDTA) substrate_ok->check_inhibitors No substrate_ok->success Yes check_inhibitors->success Activity Improved fail Consult Further check_inhibitors->fail No Improvement

Caption: Troubleshooting workflow for SNF2 ATPase assays.

Chromatin_Remodeling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protein Purify this compound setup_reaction Set up Remodeling Reaction (Enzyme, Nucleosome, Buffer) prep_protein->setup_reaction prep_nucleosome Reconstitute Nucleosomes prep_nucleosome->setup_reaction add_atp Initiate with ATP setup_reaction->add_atp incubate Incubate at 30°C add_atp->incubate quench Quench Reaction (ADP/Ice) incubate->quench native_page Native PAGE quench->native_page visualize Visualize DNA native_page->visualize analyze Analyze Nucleosome Positions visualize->analyze

Caption: Experimental workflow for a nucleosome sliding assay.

References

Technical Support Center: Optimizing Cross-linking for SNF2 ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing cross-linking conditions for Chromatin Immunoprecipitation sequencing (ChIP-seq) of the SNF2 chromatin remodeler.

Frequently Asked Questions (FAQs)

Q1: What is the role of cross-linking in ChIP-seq?

A1: Cross-linking is a critical step in ChIP-seq that uses chemical agents, most commonly formaldehyde (B43269), to create covalent bonds between proteins and DNA, and also between proteins.[1] This process essentially "freezes" the in vivo interactions, stabilizing them during the subsequent experimental steps.[1] For proteins like SNF2, which is part of the multi-subunit SWI/SNF complex, cross-linking is crucial for capturing both direct and indirect associations with chromatin.[2][3]

Q2: What are the consequences of suboptimal cross-linking?

A2: Both insufficient and excessive cross-linking can negatively impact ChIP-seq results.

  • Under-cross-linking can lead to the dissociation of protein-DNA complexes, resulting in a low signal or loss of transient interactions.[4]

  • Over-cross-linking can mask antibody epitopes, reduce the efficiency of chromatin shearing, and lead to the immunoprecipitation of non-specific protein-DNA complexes, which increases background noise.[4][5] Prolonged fixation can augment the non-specific recovery of abundant nuclear proteins.[6]

Q3: What is a standard starting point for formaldehyde cross-linking?

A3: A common starting point for formaldehyde cross-linking is a final concentration of 1% formaldehyde for 10-15 minutes at room temperature.[7] However, the optimal conditions can vary depending on the cell type and the specific protein of interest.[8]

Q4: When should I consider a dual-cross-linking approach for SNF2 ChIP?

A4: A dual-cross-linking strategy is highly recommended for proteins like SNF2 that are part of large, multi-protein complexes, such as the SWI/SNF complex.[2][3] Standard formaldehyde cross-linking is most effective at capturing direct protein-DNA interactions.[9] A dual-cross-linking protocol, which often uses a protein-protein cross-linker like disuccinimidyl glutarate (DSG) or ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) prior to formaldehyde, can more effectively stabilize the entire protein complex on the chromatin.[5][9][10] This is particularly useful for capturing proteins that do not directly bind to DNA but are part of a DNA-bound complex.[10]

Q5: How do I reverse the cross-links?

A5: Reversing the formaldehyde cross-links is typically achieved by incubating the eluted chromatin at a high temperature (around 65°C) for several hours in the presence of a high salt concentration.[11][12] Proteinase K is also added to digest proteins.[11] The half-life of protein-DNA cross-links has been shown to be dependent on temperature, ranging from 11.3 hours at 47°C to 179 hours at 4°C.[13]

Troubleshooting Guide: Optimizing SNF2 Cross-linking

This guide addresses common issues encountered during the cross-linking step of SNF2 ChIP-seq experiments.

Problem Potential Cause Recommended Solution
Low ChIP Signal / Poor Enrichment Under-cross-linking: The interaction between the SNF2 complex and chromatin was not sufficiently stabilized.Increase the formaldehyde incubation time in increments (e.g., 10, 15, 20 minutes) or slightly increase the formaldehyde concentration (e.g., up to 1.5%).[4] For SNF2, consider implementing a dual-cross-linking protocol to better stabilize the SWI/SNF complex.[3][10]
Over-cross-linking: The antibody epitope on SNF2 is masked by excessive cross-linking.Reduce the formaldehyde incubation time (e.g., 5-10 minutes).[4] Ensure quenching with glycine (B1666218) is performed promptly to stop the reaction.[4]
Transient Interaction: The interaction of the SNF2 complex with a specific genomic locus is highly dynamic.A dual-cross-linking approach is often more effective at capturing transient or dynamic interactions.[1][14]
High Background Signal Over-cross-linking: Excessive cross-linking can lead to the co-precipitation of non-specifically bound proteins.Decrease the formaldehyde incubation time and/or concentration.[4] A shorter fixation time can reduce background from non-specific protein binding.[6]
Cell Lysis Issues: Inefficient cell lysis can result in high background.Ensure complete cell lysis before proceeding to chromatin shearing.[4]
Large DNA Fragment Size After Shearing Over-cross-linking: Over-fixed chromatin is more resistant to sonication or enzymatic digestion.Reduce the duration of formaldehyde fixation.[5] Dual-cross-linked chromatin can also be more resistant to shearing, so optimization of sonication conditions is crucial.[14]
Inconsistent Results Between Replicates Variable Cross-linking Conditions: Inconsistent timing, temperature, or formaldehyde concentration between experiments.Standardize all cross-linking parameters, including cell density, formaldehyde concentration, incubation time, and temperature. Prepare fresh formaldehyde solutions for each experiment.

Data Presentation: Cross-linking Conditions

Table 1: Standard Formaldehyde Cross-linking Parameters

Parameter Recommended Range Starting Point Notes
Formaldehyde Concentration 0.5% - 2%1%Use fresh, high-quality formaldehyde.[4]
Incubation Time 5 - 20 minutes10 minutesTime is a critical parameter influencing the signal-to-noise ratio.[6]
Temperature Room TemperatureRoom TemperatureMaintain consistency across experiments.
Quenching Agent Glycine125 mM (final concentration)Quenching stops the cross-linking reaction.[5]

Table 2: Dual-Cross-linking Agents and Conditions

Cross-linker Target Concentration Incubation Time Notes
DSG / EGS Protein-protein1.5 - 2 mM20 - 45 minutesUsed prior to formaldehyde to stabilize protein complexes.[10][14]
Formaldehyde Protein-DNA & Protein-protein1%10 minutesAdded after the initial protein-protein cross-linking step.[10]

Experimental Protocols

Protocol 1: Standard Single-Step Formaldehyde Cross-linking
  • Cell Preparation: Harvest cultured cells and wash with ice-cold PBS.

  • Cross-linking: Resuspend the cell pellet in culture medium. Add 37% formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle rotation.[7]

  • Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the formaldehyde.[7]

  • Cell Lysis: Pellet the cells, wash with ice-cold PBS, and proceed with the appropriate lysis buffers for your ChIP protocol.[4]

Protocol 2: Dual-Cross-linking (EGS and Formaldehyde)
  • Cell Preparation: Start with two confluent 150 mm dishes (1x10⁷–5x10⁷ cells per dish).[10]

  • First Cross-linking (Protein-Protein): Add 20 mL of ice-cold PBS to each dish. Add EGS to a final concentration of 1.5 mM and swirl gently at room temperature for 30 minutes.[10]

  • Second Cross-linking (Protein-DNA): Add formaldehyde to a final concentration of 1% and swirl gently at room temperature for 10 minutes.[5]

  • Quenching: Add glycine to a final concentration of 125 mM and incubate with shaking for 5 minutes.[5]

  • Cell Harvesting and Lysis: Rinse cells with cold PBS, scrape, and pellet the cells. Proceed with cell lysis as per your ChIP protocol.[5]

Visualizations

ChIP Workflow with Emphasis on Cross-linking

ChIP_Workflow cluster_0 In Vivo cluster_1 Cross-linking cluster_2 Sample Preparation cluster_3 Immunoprecipitation cluster_4 Analysis A 1. Cells in Culture (SNF2-DNA Interaction) B 2. Add Cross-linker(s) (e.g., Formaldehyde +/- EGS) A->B Fixation C 3. Quench Reaction (Glycine) B->C Stop Reaction D 4. Cell Lysis C->D E 5. Chromatin Shearing (Sonication/Enzymatic) D->E F 6. Add SNF2 Antibody E->F G 7. Immunoprecipitation (Protein A/G Beads) F->G H 8. Wash Beads G->H I 9. Reverse Cross-links H->I J 10. DNA Purification I->J K 11. Sequencing & Data Analysis J->K

Caption: Overview of the Chromatin Immunoprecipitation (ChIP) workflow.

Troubleshooting Flowchart for SNF2 Cross-linking Optimization

Troubleshooting_Flowchart Start Start: Low SNF2 ChIP Signal or High Background Q1 Is SNF2 part of a complex (e.g., SWI/SNF)? Start->Q1 A1_Yes Consider Dual-Cross-linking (e.g., EGS + Formaldehyde) Q1->A1_Yes Yes A1_No Optimize Single Formaldehyde Cross-linking Q1->A1_No No Q2 Are you experiencing low signal? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase Cross-linking Time (e.g., 15-20 min) Q2->A2_Yes Yes A2_No Proceed to other troubleshooting steps Q2->A2_No No Q3 Are you experiencing high background? A2_Yes->Q3 A2_No->Q3 A3_Yes Decrease Cross-linking Time (e.g., 5-10 min) Q3->A3_Yes Yes A3_No Cross-linking likely optimal Q3->A3_No No End Optimized Cross-linking A3_Yes->End A3_No->End

Caption: Decision flowchart for troubleshooting SNF2 ChIP cross-linking.

References

Technical Support Center: Improving CRISPR-Mediated SNF2 Gene Knockout Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of CRISPR-mediated SNF2 gene knockout experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the SNF2 gene, and why is it a target for knockout studies?

A1: The SNF2 gene family encodes ATP-dependent chromatin remodelers that are crucial for regulating gene expression.[1] These proteins, such as those in the SWI/SNF complex, alter chromatin structure to control the accessibility of DNA to transcription factors.[2][3] Knocking out SNF2 allows researchers to study its role in various cellular processes, including transcription regulation, DNA repair, and cell differentiation, and its involvement in diseases like cancer.[4][5]

Q2: What are the primary challenges encountered when knocking out the SNF2 gene?

A2: Researchers may face several challenges, including:

  • Low Knockout Efficiency: Suboptimal sgRNA design, inefficient delivery of CRISPR components, and the cell line's specific characteristics can all contribute to low knockout efficiency.[6]

  • Off-Target Effects: The Cas9 nuclease may cleave unintended genomic sites, leading to unwanted mutations.[5]

  • Cell Viability Issues: SNF2 family members can be essential for cell survival, and their knockout may lead to cell death or slow growth, making it difficult to isolate viable knockout clones.[7][8]

  • Incomplete Knockout: CRISPR-Cas9 may not always result in a complete loss of protein function. In some cases, truncated yet partially functional proteins can still be produced.[9]

Q3: How can I validate the knockout of the SNF2 gene?

A3: A multi-faceted approach is recommended for robust validation:

  • Genomic Level: Use PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.[10]

  • mRNA Level: Quantitative PCR (qPCR) can assess if the SNF2 mRNA levels are reduced, which might occur due to nonsense-mediated decay.[10]

  • Protein Level: Western blotting is crucial to confirm the absence of the SNF2 protein.[6][11]

  • Functional Assays: Phenotypic assays can determine if the knockout results in the expected biological consequences.[10]

Q4: What are the different methods for delivering CRISPR/Cas9 components into cells, and how do they compare in efficiency?

A4: The three primary methods are plasmid-based delivery, ribonucleoprotein (RNP) delivery, and viral-based delivery. Their efficiencies can vary depending on the cell type and experimental conditions. Refer to the data in Table 1 for a comparison of delivery methods.

Troubleshooting Guides

Problem 1: Low or No Knockout Efficiency
Potential Cause Recommended Solution
Suboptimal sgRNA Design - Design and test 3-5 different sgRNAs targeting a critical exon of the SNF2 gene.[6] - Use online design tools to predict on-target activity and minimize off-target effects.[12] - Consider using two or three sgRNAs simultaneously to increase the likelihood of a frameshift mutation.[12]
Inefficient Delivery of CRISPR Components - Optimize the transfection protocol for your specific cell line.[13] - For difficult-to-transfect cells, consider electroporation or lentiviral delivery.[6] - If using RNP delivery, ensure the purity and integrity of the Cas9 protein and sgRNA.
Cell Line-Specific Issues - Select a cell line that is known to be easily transfectable and has a stable genome.[8] - Be aware of the copy number of the SNF2 gene in your cell line, as multiple copies can make achieving a complete knockout more challenging.[7]
Essential Gene Effects - If SNF2 is essential in your cell line, a complete knockout may not be viable.[8] - Consider generating a conditional knockout or using CRISPRi (interference) to achieve gene knockdown instead of a full knockout.
Problem 2: High Off-Target Effects
Potential Cause Recommended Solution
Poor sgRNA Specificity - Use sgRNA design tools that predict and score potential off-target sites.[5] - Perform a BLAST search of your sgRNA sequence against the target genome to identify potential off-target locations.
High Concentration of CRISPR Components - Titrate the amount of Cas9 and sgRNA to find the lowest effective concentration that maintains on-target efficiency while minimizing off-target events.[13]
Prolonged Expression of Cas9 - Use RNP delivery, as the Cas9 protein is degraded more quickly compared to plasmid-based expression, reducing the window for off-target activity.[14] - If using plasmids, consider using an inducible Cas9 expression system.[13]
Cas9 Nuclease Activity - Use high-fidelity Cas9 variants that have been engineered to have reduced off-target cleavage.[13] - Consider using a Cas9 nickase approach with two sgRNAs targeting opposite strands, which increases specificity.[14]

Quantitative Data Summary

Table 1: Comparison of CRISPR/Cas9 Delivery Methods

Delivery MethodCargoTypical On-Target Editing EfficiencyAdvantagesDisadvantages
Plasmid Transfection Plasmid DNA encoding Cas9 and sgRNA20-70%[15][16]Simple, cost-effective.[1]Moderate toxicity in some cell lines, risk of plasmid integration, prolonged Cas9 expression can increase off-target effects.[1][17]
RNP Electroporation Pre-assembled Cas9 protein and sgRNA70-90%[15][16]High efficiency, rapid action, lower off-target effects due to transient Cas9 presence.[1][15]Higher cost, requires electroporation equipment.
Lentiviral Transduction Lentivirus encoding Cas9 and sgRNAHigh, can approach 90-100% in some systemsEffective for difficult-to-transfect cells, stable integration for long-term studies.Risk of random integration into the host genome, potential for immunogenicity, more complex workflow.[6]
Lipid Nanoparticles (LNPs) mRNA or RNPUp to 97%[18]Low immunogenicity, suitable for in vivo applications.[17][18]Can be cell-type specific, optimization of lipid formulation may be required.[17]

Experimental Protocols

Detailed Methodology for CRISPR/Cas9-Mediated SNF2 Knockout

This protocol provides a general framework for knocking out the SNF2 gene in a mammalian cell line using RNP delivery via electroporation.

1. sgRNA Design and Synthesis

  • Identify a critical exon of the human SNF2 gene (e.g., from Ensembl or NCBI databases).

  • Use a validated online tool (e.g., CHOPCHOP, Synthego's Design Tool) to design 3-5 sgRNAs targeting this exon. Prioritize designs with high on-target scores and low predicted off-target effects.

  • Synthesize the sgRNAs with appropriate chemical modifications to enhance stability.

2. RNP Complex Formation

  • Resuspend the lyophilized sgRNA in nuclease-free buffer to a stock concentration of 100 µM.

  • Dilute the sgRNA and a high-fidelity Cas9 nuclease to the desired working concentrations in an appropriate buffer.

  • Combine the Cas9 protein and sgRNA at a 1:1.2 molar ratio.

  • Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.

3. Cell Preparation and Electroporation

  • Culture the target cells to ~70-80% confluency.

  • Harvest the cells and resuspend them in a suitable electroporation buffer at the desired density (e.g., 1 x 10^6 cells / 100 µL).

  • Add the pre-formed RNP complexes to the cell suspension.

  • Transfer the cell/RNP mixture to an electroporation cuvette.

  • Deliver the electrical pulse using an optimized program for your cell line on an electroporation device (e.g., Neon Transfection System, Lonza 4D-Nucleofector).

  • Immediately transfer the electroporated cells to pre-warmed culture medium.

4. Single-Cell Cloning

  • 48-72 hours post-electroporation, assess the knockout efficiency in the bulk population using a method like the T7 Endonuclease I assay or Sanger sequencing with ICE analysis.

  • If editing is successful, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.[3]

  • Culture the single-cell clones until they form visible colonies.

5. Knockout Validation

  • Expand the individual clones.

  • Isolate genomic DNA and perform PCR amplification of the target region.

  • Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing indels in all alleles.[3]

  • For promising clones, perform Western blotting to confirm the complete absence of the this compound.[11]

Visualizations

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. RNP Delivery cluster_isolation 3. Clonal Isolation cluster_validation 4. Validation sgRNA_Design sgRNA Design for SNF2 sgRNA_Synth sgRNA Synthesis sgRNA_Design->sgRNA_Synth RNP_Formation RNP Complex Formation Electroporation Electroporation RNP_Formation->Electroporation Bulk_Analysis Bulk Population Analysis Single_Cell_Cloning Single-Cell Cloning Bulk_Analysis->Single_Cell_Cloning Genomic_Validation Genomic Validation (Sequencing) Protein_Validation Protein Validation (Western Blot) Genomic_Validation->Protein_Validation SNF2_Pathway SNF2 SNF2 (in SWI/SNF Complex) ADP ADP + Pi SNF2->ADP Chromatin_C Condensed Chromatin SNF2->Chromatin_C Binds to ATP ATP ATP->SNF2 Energy Chromatin_O Open Chromatin Chromatin_C->Chromatin_O Remodels TF Transcription Factors Chromatin_O->TF Allows binding of Gene_Expression Target Gene Expression TF->Gene_Expression Initiates Troubleshooting_Tree Start Low Knockout Efficiency? Check_sgRNA Check sgRNA Design (Multiple sgRNAs, On-target score) Start->Check_sgRNA Yes Success Successful Knockout Start->Success No Optimize_Delivery Optimize Delivery (Transfection/Electroporation) Check_sgRNA->Optimize_Delivery Check_Viability Assess Cell Viability (Essential Gene?) Optimize_Delivery->Check_Viability Validate_KO Validate at Genomic & Protein Level Check_Viability->Validate_KO Validate_KO->Success

References

Technical Support Center: Troubleshooting Co-immunoprecipitation of SNF2 Interaction Partners

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the co-immunoprecipitation (Co-IP) of SNF2 and its interaction partners.

FAQs and Troubleshooting Guides

Category 1: No or Weak Signal of Bait (SNF2) or Prey Protein

Question: Why am I not detecting my bait protein (SNF2) or its interacting partners after Co-IP?

Answer: This is a common issue that can arise from several factors, ranging from suboptimal protein expression to inappropriate experimental conditions. Below are potential causes and solutions.

Potential Causes and Solutions:

Cause Recommended Solution
Low Protein Expression Verify the expression of SNF2 and its potential partners in your starting material (input lysate) via Western blot.[1][2] If expression is low, consider increasing the amount of starting material.
Inefficient Cell Lysis For nuclear proteins like SNF2, ensure your lysis buffer is effective at disrupting the nuclear membrane. Consider using a buffer with a non-ionic detergent like NP-40 or Triton X-100 and supplementing it with mechanical disruption (e.g., sonication).[2][3][4]
Poor Antibody Quality Use an antibody that is validated for immunoprecipitation. Polyclonal antibodies may be advantageous as they can recognize multiple epitopes.[1] Confirm that your antibody can recognize the native form of SNF2.[1]
Suboptimal Antibody Concentration Titrate the antibody concentration to find the optimal amount for your experiment. Too little antibody will result in a weak signal, while too much can lead to high background.
Protein Degradation Always work on ice or at 4°C to minimize protein degradation.[5][6] Add protease and phosphatase inhibitors to your lysis buffer.[5][6]
Disruption of Protein-Protein Interactions The lysis buffer may be too stringent, disrupting the interaction between SNF2 and its partners. For weaker interactions, a gentler lysis buffer with lower salt and detergent concentrations may be necessary.[2][7]
Incorrect Bead Type or Binding Ensure the Protein A/G beads you are using are compatible with the isotype of your primary antibody.[8][9]
Category 2: High Background or Non-Specific Binding

Question: My Western blot shows many non-specific bands in addition to my protein of interest. How can I reduce this background?

Answer: High background can obscure the detection of true interaction partners. Several steps in the Co-IP protocol can be optimized to reduce non-specific binding.

Strategies to Reduce Non-Specific Binding:

Strategy Detailed Explanation
Pre-clearing the Lysate Incubate the cell lysate with beads alone before adding the primary antibody.[1][5][10] This step removes proteins that non-specifically bind to the beads.
Optimize Wash Steps Increase the number and duration of wash steps after immunoprecipitation.[10][11][12] You can also try increasing the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20) or increasing the salt concentration.[10][11][12]
Use a Blocking Agent Block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat milk before adding the cell lysate to reduce non-specific binding sites on the beads.[5][6][8]
Antibody Concentration Using an excessive amount of the primary antibody can lead to increased non-specific binding.[6] Determine the optimal antibody concentration through titration.
Include Proper Controls An isotype control (a non-specific antibody of the same isotype as your primary antibody) should be used to differentiate between specific and non-specific binding.[1][5]

Experimental Protocols

Detailed Co-immunoprecipitation Protocol

This protocol provides a general framework. Optimization of buffer components, incubation times, and antibody concentrations may be necessary for your specific experiment.

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[3]

  • For nuclear proteins like SNF2, sonication on ice may be required to ensure efficient nuclear lysis.[2]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Pre-clearing (Optional but Recommended):

  • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.[1][5]

3. Immunoprecipitation:

  • Add the primary antibody specific to SNF2 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).[1][12]

5. Elution:

  • Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., a low pH buffer).

6. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with antibodies against SNF2 (to confirm successful immunoprecipitation) and potential interaction partners.

Visual Guides

Co-immunoprecipitation Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Clarification 3. Lysate Clarification Cell_Lysis->Lysate_Clarification Pre_Clearing 4. Pre-Clearing (Optional) Lysate_Clarification->Pre_Clearing Antibody_Incubation 5. Antibody Incubation Pre_Clearing->Antibody_Incubation Bead_Incubation 6. Bead Incubation Antibody_Incubation->Bead_Incubation Washing 7. Washing Bead_Incubation->Washing Elution 8. Elution Washing->Elution SDS_PAGE 9. SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry Alt. Mass Spectrometry Elution->Mass_Spectrometry Western_Blot 10. Western Blot SDS_PAGE->Western_Blot Troubleshooting_Tree Start Co-IP Failed Problem What is the issue? Start->Problem No_Signal No/Weak Signal Problem->No_Signal No Signal High_Background High Background Problem->High_Background High Background Check_Input Is bait in input? No_Signal->Check_Input Pre_Clear Did you pre-clear? High_Background->Pre_Clear Optimize_Lysis Optimize Lysis Buffer (e.g., add sonication) Check_Input->Optimize_Lysis No Check_Antibody Is antibody IP-validated? Check_Input->Check_Antibody Yes New_Antibody Use a different antibody Check_Antibody->New_Antibody No Increase_Ab Increase antibody/lysate amount Check_Antibody->Increase_Ab Yes Check_Degradation Add protease inhibitors Work at 4°C Increase_Ab->Check_Degradation Add_Pre_Clear Add pre-clearing step Pre_Clear->Add_Pre_Clear No Optimize_Washes Optimize wash steps (increase number/stringency) Pre_Clear->Optimize_Washes Yes Reduce_Ab Reduce antibody concentration Optimize_Washes->Reduce_Ab Use_Isotype_Control Use isotype control Reduce_Ab->Use_Isotype_Control

References

Technical Support Center: Enhancing the Resolution of SNF2-Nucleosome Cryo-EM Structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural analysis of SNF2-nucleosome complexes using cryogenic electron microscopy (cryo-EM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution of your cryo-EM structures.

Frequently Asked Questions (FAQs)

Q1: What are the initial critical considerations for achieving high-resolution SNF2-nucleosome cryo-EM structures?

A1: Achieving high-resolution structures begins with meticulous sample preparation. Key considerations include ensuring the purity, homogeneity, and stability of your SNF2-nucleosome complex.[1][2][3] It is crucial to optimize the buffer conditions, including salt concentration and pH, to maintain the integrity of the complex.[3] Verifying sample quality using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) before grid preparation is highly recommended.[4]

Q2: How can I overcome the challenges of sample denaturation at the air-water interface (AWI)?

A2: The air-water interface is a major cause of sample denaturation and disassembly, which is a significant issue for flexible complexes like SNF2-nucleosome.[5] To mitigate this, consider using graphene-oxide-coated EM grids.[5][6] These grids can protect the complexes from the AWI and facilitate the collection of high-quality micrographs of intact complexes without the need for crosslinking.[6] Another strategy is to add a thin layer of carbon on top of the grid to minimize protein denaturation.[7]

Q3: What are the best practices for cryo-EM grid preparation and vitrification?

A3: Proper grid preparation and vitrification are fundamental to preserving your sample in its native state.[2] The process involves applying your sample to a specialized grid, blotting away excess liquid to create a thin film, and then rapidly plunge-freezing it in liquid ethane (B1197151).[3][4] Controlling ice thickness is critical for high-quality data.[4] This can be optimized by adjusting blotting parameters and environmental humidity.[4] The goal is to achieve a thin layer of vitreous ice, which is as close as possible to the dimensions of the particles to maximize contrast and minimize multiple scattering events.[3]

Q4: My 2D class averages show preferred orientation of particles. How can I address this?

A4: Preferred orientation, where particles adopt a limited number of orientations in the ice, can severely limit the resolution of the final 3D reconstruction. This can sometimes be addressed by adjusting the sample buffer composition or by using different types of grids. Adding a small amount of detergent, if compatible with your sample's stability, can sometimes help. Additionally, collecting tilted data can help to fill in the missing views in Fourier space.

Q5: How can I improve the resolution of my reconstruction during image processing, especially given the flexibility of the SNF2-nucleosome complex?

A5: The inherent flexibility of SNF2-nucleosome complexes presents a major hurdle in achieving high resolution.[8] Advanced image processing techniques are essential to tackle this. Start with robust motion correction and accurate CTF estimation.[9][10] Extensive 2D and 3D classification is crucial to sort out heterogeneous particles and identify more homogeneous subsets.[11][12][13] For flexible regions, techniques like multi-body refinement and focused refinement (signal subtraction) can be employed to improve the local resolution of specific domains.[13]

Troubleshooting Guides

Problem 1: Low particle concentration or aggregated particles on the grid.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect sample concentration Optimize protein concentration. A good starting point for a ~1 MDa complex is around 2 mg/ml.[14]Optimal particle distribution for single-particle analysis.
Sample aggregation Centrifuge the sample to remove aggregates before applying it to the grid.[1] Optimize buffer conditions (e.g., salt, pH) to enhance stability.[3]A homogenous sample with well-dispersed particles.
Poor grid hydrophilicity Glow-discharge the grids immediately before sample application to render them hydrophilic.[1][7]Uniform spreading of the sample on the grid.
Problem 2: Thick or crystalline ice.
Possible Cause Troubleshooting Step Expected Outcome
Improper blotting Optimize blotting time and force in the vitrification device.[15]A thin, even layer of vitreous ice.
Slow freezing rate Ensure the liquid ethane is at the correct temperature and the plunge speed is optimal.[4] Using slush liquid nitrogen can increase the cooling rate.[16]Formation of amorphous (vitreous) ice, preventing crystalline ice that damages the sample.[16]
Environmental factors Control the humidity in the vitrification chamber.[4]Consistent and reproducible ice thickness.
Problem 3: Low-resolution 3D reconstruction despite a large dataset.
Possible Cause Troubleshooting Step Expected Outcome
Inherent sample flexibility Perform extensive 3D classification to sort particles into more conformationally homogeneous subsets.[11][13] Use multi-body refinement or focused refinement on stable domains.Improved resolution of the more rigid parts of the complex.
Inaccurate image alignment Use advanced 2D and 3D classification to generate better initial models and refine particle alignments.More accurate alignment of particles, leading to a higher resolution map.
Suboptimal data processing parameters Experiment with different image processing software (e.g., RELION, cryoSPARC) and refinement strategies.[17][18] Consider advanced techniques like Bayesian polishing and CTF refinement.[18]A higher resolution reconstruction with improved map quality.
Beam-induced motion Use dose-weighting and motion correction algorithms during pre-processing to correct for sample movement during imaging.[15]Sharper images and improved resolution.

Experimental Protocols

Protocol 1: SNF2-Nucleosome Complex Assembly and Purification for Cryo-EM

This protocol is adapted from methodologies described for assembling SWI/SNF-nucleosome complexes.[11]

  • Nucleosome Reconstitution: Reconstitute nucleosomes using purified recombinant histones and a DNA template containing a positioning sequence. The DNA may include a single-stranded overhang for specific applications.[11]

  • Complex Formation: Incubate the purified SNF2-containing complex with the reconstituted nucleosomes in a suitable binding buffer. The incubation may be performed in the presence of a non-hydrolyzable ATP analog like ADP-BeFx or ATPγS to trap the complex in a specific conformational state.[11]

  • Purification of the Complex:

    • If the nucleosomal DNA has a biotinylated overhang, the complex can be immobilized on streptavidin-coated magnetic beads.[11]

    • After washing the beads to remove unbound components, the complex can be eluted. One method involves using RNase H digestion if an RNA-DNA hybrid was used in the overhang.[11]

  • Cross-linking (Optional): The eluted complex can be lightly cross-linked to stabilize it before vitrification.[11]

  • Final Purification: Perform a final size-exclusion chromatography step to ensure the sample is monodisperse before applying it to the cryo-EM grid.

Protocol 2: Cryo-EM Grid Preparation with Graphene-Oxide Support

This protocol is based on strategies to overcome the air-water interface problem.[5][6]

  • Grid Preparation: Use commercially available or lab-prepared graphene-oxide (GO) coated cryo-EM grids.

  • Surface Functionalization (Optional but Recommended): Functionalize the GO surface with single-stranded DNA (ssDNA) or a thiol-poly(acrylic acid-co-styrene) (TAASTY) co-polymer to enhance particle distribution and stability.[5]

  • Glow Discharge: Glow discharge the grids to render the surface hydrophilic.

  • Sample Application: Apply 2.5-3 µl of the purified SNF2-nucleosome complex to the grid.[15]

  • Blotting and Vitrification: In a controlled environment (e.g., Vitrobot), blot the grid for a specific duration (e.g., 6 seconds) at 100% humidity and then plunge-freeze into liquid ethane.[15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_grid_prep Grid Preparation cluster_data_acq Data Acquisition cluster_data_proc Image Processing Purification SNF2 & Nucleosome Purification Assembly Complex Assembly (+ ATP analog) Purification->Assembly Purification_Complex Complex Purification (e.g., SEC) Assembly->Purification_Complex Grid_Selection Grid Selection (e.g., Graphene Oxide) Purification_Complex->Grid_Selection Glow_Discharge Glow Discharge Grid_Selection->Glow_Discharge Sample_Application Sample Application Glow_Discharge->Sample_Application Blotting Blotting Sample_Application->Blotting Vitrification Plunge Freezing Blotting->Vitrification Microscopy Cryo-EM Data Collection Vitrification->Microscopy Preprocessing Preprocessing (Motion Correction, CTF) Microscopy->Preprocessing Classification 2D/3D Classification Preprocessing->Classification Refinement 3D Refinement (NU-refinement, Focused) Classification->Refinement Validation Structure Validation Refinement->Validation

Caption: Overview of the cryo-EM workflow for SNF2-nucleosome complexes.

Troubleshooting_Logic Start Low Resolution Structure Check_Sample Assess Sample Quality? Start->Check_Sample Check_Grid Evaluate Grid Preparation? Check_Sample->Check_Grid No Optimize_Biochem Optimize Biochemistry (Purity, Homogeneity) Check_Sample->Optimize_Biochem Yes Check_Processing Review Image Processing? Check_Grid->Check_Processing No Optimize_Vitrification Optimize Vitrification (Ice Thickness, Blotting) Check_Grid->Optimize_Vitrification Yes Advanced_Processing Implement Advanced Processing (Classification, Focused Refinement) Check_Processing->Advanced_Processing Yes High_Res_Structure High-Resolution Structure Check_Processing->High_Res_Structure No Optimize_Biochem->High_Res_Structure Optimize_Vitrification->High_Res_Structure Advanced_Processing->High_Res_Structure

Caption: A logical troubleshooting workflow for improving cryo-EM resolution.

References

Technical Support Center: Troubleshooting High Background in SNF2 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNF2 immunofluorescence (IF) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly high background staining, during their SNF2 immunofluorescence experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

High background fluorescence can obscure the specific signal from your target protein, SNF2, which is known to be localized in the nucleus.[1][2][3] This section addresses common issues encountered during SNF2 immunofluorescence staining, with a focus on resolving high background signals.

Q1: What are the most common causes of high background in immunofluorescence?

High background in IF can stem from several factors throughout the staining protocol. The most common culprits include:

  • Inappropriate Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[4][5]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can cause antibodies to adhere to unintended targets.[4][5]

  • Problems with the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or binding non-specifically.[5]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[4]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[6]

  • Fixation Issues: Over-fixation or the use of an inappropriate fixation method can alter protein epitopes, leading to non-specific antibody binding.[4]

Q2: I am observing high background specifically in my SNF2 staining. Where should I start troubleshooting?

For nuclear proteins like SNF2, a common issue is achieving a balance between adequate permeabilization for antibody penetration and preserving the nuclear structure to prevent non-specific binding. Here’s a logical workflow to tackle high background:

Troubleshooting_Workflow A High Background Observed B Review Protocol & Controls A->B C Optimize Antibody Concentrations B->C Primary & Secondary D Improve Blocking Step C->D E Refine Washing Technique D->E F Address Autofluorescence E->F G Re-evaluate Fixation & Permeabilization F->G H Successful Staining G->H Iterate if necessary Fixation_Permeabilization cluster_fixation Fixation cluster_permeabilization Permeabilization A Adherent Cells B 4% PFA 15 min @ RT A->B C Wash 3x with PBS B->C D 0.25% Triton X-100 10 min @ RT C->D E Wash 3x with PBS D->E

References

Technical Support Center: Optimizing MNase Digestion for Nucleosome Remodeling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Micrococcal Nuclease (MNase) digestion for successful nucleosome remodeling assays.

Troubleshooting Guide

Encountering issues with MNase digestion is a common challenge. This guide provides solutions to frequently observed problems.

Problem 1: Incomplete Chromatin Digestion

Symptom: Agarose (B213101) gel analysis of digested chromatin shows a high proportion of high-molecular-weight DNA, with faint or absent mono-, di-, and tri-nucleosome bands.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient MNase Concentration Increase the concentration of MNase in increments. It is crucial to perform a titration experiment to determine the optimal enzyme concentration for your specific cell type and experimental conditions.[1]
Suboptimal Digestion Time Extend the incubation time. A time-course experiment can help identify the ideal duration for digestion.
Presence of Inhibitors Ensure samples are free from contaminants like EDTA, which chelates Ca2+, a necessary cofactor for MNase.[2] Purify chromatin thoroughly.
Incorrect Buffer Composition Verify the digestion buffer composition, ensuring the correct pH and the presence of essential cofactors like CaCl2.[2][3]
Inactive Enzyme Confirm the MNase has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[4][5] Test enzyme activity on a control DNA substrate.
Problem 2: Over-digestion of Chromatin

Symptom: The gel shows a smear of DNA at the bottom, with a significant loss of distinct nucleosome bands and an abundance of sub-nucleosomal fragments (<147 bp).[1][6]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive MNase Concentration Reduce the amount of MNase used. A proper titration is critical to avoid over-digestion.[1]
Prolonged Digestion Time Decrease the incubation time. Even with optimal enzyme concentration, extended incubation can lead to degradation of nucleosome core particles.[7]
High Temperature Ensure the digestion is carried out at the recommended temperature (typically 37°C, but can be optimized).[8] Consider performing the digestion at a lower temperature for a longer duration to slow down the reaction.
Problem 3: Smeared DNA Ladder on Gel

Symptom: Instead of discrete bands corresponding to mono-, di-, and tri-nucleosomes, the gel shows a continuous smear of DNA.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Asynchronous Cell Population Use a synchronized cell population to obtain a more uniform chromatin structure.
Nuclease Contamination Ensure all reagents and equipment are nuclease-free. Use dedicated solutions and barrier pipette tips.
Cell Lysis Issues Incomplete or harsh cell lysis can lead to DNA shearing or release of endogenous nucleases. Optimize the lysis procedure.
Sample Overloading on Gel Load an appropriate amount of DNA onto the gel to ensure proper resolution of the bands.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal MNase concentration for my experiment?

A1: The optimal MNase concentration is cell-type and condition-specific and must be determined empirically through a titration experiment.[1] Start with a range of MNase concentrations (e.g., 0.03 to 2 U/ml) for a fixed amount of chromatin and a constant digestion time.[1] Analyze the resulting DNA fragments on an agarose gel to identify the concentration that yields the highest proportion of mononucleosomes (around 70-80%) with minimal over- or under-digestion.[9]

Q2: What is the expected size of a mononucleosome fragment?

A2: A mononucleosome core particle protects approximately 147 base pairs of DNA.[2][7] Therefore, the mononucleosome band on an agarose gel should correspond to this size.

Q3: Can MNase introduce sequence bias in my results?

A3: Yes, MNase exhibits a sequence preference, preferentially cleaving at A/T-rich sequences.[7][9][10] This can lead to an underrepresentation of nucleosomes in G/C-rich regions. It is important to be aware of this bias during data analysis and interpretation.[11] Performing digestions at varying enzyme concentrations can help mitigate this bias.[12]

Q4: Should I use native or cross-linked chromatin for MNase digestion?

A4: The choice between native and cross-linked chromatin depends on the experimental goals. Native chromatin is often used for analyzing histone modifications. Cross-linking with formaldehyde (B43269) can help to fix transient protein-DNA interactions but may also affect the efficiency of MNase digestion.[11][13] If using cross-linked chromatin, the cross-linking conditions should be optimized.

Q5: How can I stop the MNase digestion reaction effectively?

A5: The reaction is typically stopped by adding a chelating agent like EDTA or EGTA to a final concentration that sequesters the Ca2+ ions required for MNase activity.[13][14]

Experimental Protocols & Workflows

Protocol: MNase Digestion Titration

This protocol provides a general framework for optimizing MNase concentration.

  • Cell Harvest and Nuclei Isolation: Harvest cells and isolate nuclei using an appropriate protocol for your cell type.

  • Chromatin Quantification: Resuspend the nuclear pellet in MNase digestion buffer and determine the DNA concentration.

  • MNase Titration Setup: Aliquot a fixed amount of chromatin into several reaction tubes. Add increasing concentrations of MNase to each tube. Include a no-enzyme control.

  • Digestion: Incubate the reactions at 37°C for a fixed time (e.g., 5-10 minutes).[8]

  • Stop Reaction: Terminate the digestion by adding EDTA/EGTA.

  • DNA Purification: Purify the DNA from each reaction.

  • Gel Electrophoresis: Analyze the purified DNA fragments on a 1.5-2% agarose gel.

  • Analysis: Identify the MNase concentration that produces the highest yield of mononucleosomal DNA (~147 bp) and a clear ladder of di- and tri-nucleosomes.[1]

MNase_Digestion_Workflow cluster_prep Sample Preparation cluster_digestion MNase Digestion cluster_analysis Analysis cell_harvest Cell Harvest nuclei_isolation Nuclei Isolation cell_harvest->nuclei_isolation chromatin_quant Chromatin Quantification nuclei_isolation->chromatin_quant mnase_titration Set up MNase Titration chromatin_quant->mnase_titration incubation Incubate at 37°C mnase_titration->incubation stop_reaction Stop Reaction (EDTA/EGTA) incubation->stop_reaction dna_purification DNA Purification stop_reaction->dna_purification gel_electrophoresis Agarose Gel Electrophoresis dna_purification->gel_electrophoresis data_analysis Analyze Digestion Pattern gel_electrophoresis->data_analysis Troubleshooting_Logic cluster_incomplete Incomplete Digestion Troubleshooting cluster_over Over-digestion Troubleshooting cluster_smear Smear Troubleshooting start Analyze Digestion on Gel incomplete_digestion Incomplete Digestion? (High MW DNA) start->incomplete_digestion Check Pattern over_digestion Over-digestion? (Smear <150bp) incomplete_digestion->over_digestion No increase_mnase Increase MNase Conc. incomplete_digestion->increase_mnase Yes smear Smeared Ladder? over_digestion->smear No decrease_mnase Decrease MNase Conc. over_digestion->decrease_mnase Yes good_digest Optimal Digestion smear->good_digest No check_lysis Optimize Cell Lysis smear->check_lysis Yes increase_time Increase Digestion Time increase_mnase->increase_time check_buffer Check Buffer/Cofactors increase_time->check_buffer check_enzyme Check Enzyme Activity check_buffer->check_enzyme decrease_time Decrease Digestion Time decrease_mnase->decrease_time check_nuclease Check for Nuclease Contamination check_lysis->check_nuclease sync_cells Synchronize Cells check_nuclease->sync_cells

References

Technical Support Center: Expression of Full-Length Functional SNF2 Protein (SMARCA4/BRG1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in expressing and purifying full-length, functional SNF2 family proteins, with a specific focus on the human SMARCA4 (also known as BRG1) protein.

Frequently Asked Questions (FAQs)

Q1: Which expression system is recommended for full-length SMARCA4?

A1: The baculovirus expression vector system (BEVS) utilizing insect cells, such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi5), is the most commonly reported and recommended system for producing full-length, functional SMARCA4. This eukaryotic system facilitates the proper folding and post-translational modifications that are often necessary for the activity of large, complex proteins like SMARCA4. While expression in E. coli has been used for smaller domains of SMARCA4, obtaining the soluble, full-length, active protein from a prokaryotic host is challenging.

Q2: What are the primary challenges in expressing full-length SMARCA4?

A2: The main challenges include:

  • Low Yield: Due to its large size (approximately 185 kDa) and complex structure, overexpression of SMARCA4 can be burdensome to the host cells, often resulting in low expression levels.

  • Poor Solubility: Misfolding of the large polypeptide chain can lead to the formation of insoluble aggregates or inclusion bodies.

  • Lack of Functional Activity: The enzymatic activity of SMARCA4 is dependent on its proper three-dimensional structure and the presence of essential cofactors like ATP. Improper folding or purification conditions can result in an inactive protein.

  • Proteolytic Degradation: The large size of SMARCA4 makes it susceptible to cleavage by cellular proteases during expression and purification.

Q3: What is a typical expected yield for full-length SMARCA4 from an insect cell culture?

A3: While specific yields can vary significantly depending on the construct, expression conditions, and purification strategy, a realistic yield for purified, full-length SMARCA4 from a baculovirus-insect cell system is generally in the range of 0.1 to 0.5 mg per liter of cell culture . It is important to note that yields can sometimes be lower, and extensive optimization may be required to reach this level.

Q4: How can I assess the functionality of my purified SMARCA4 protein?

A4: The primary function of SMARCA4 is its ATPase and chromatin remodeling activity. Therefore, functionality can be assessed using the following assays:

  • ATPase Activity Assay: This assay measures the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). A common method is the Malachite Green assay, which colorimetrically detects the amount of free phosphate released.

  • Chromatin Remodeling Assay: This assay directly measures the ability of SMARCA4 to alter nucleosome structure. A Förster Resonance Energy Transfer (FRET)-based assay is a sensitive method where a fluorescently labeled nucleosome substrate is used to monitor changes in distance between the DNA and the histone core upon remodeling.[1]

Troubleshooting Guides

Issue 1: Low or No Expression of Full-Length SMARCA4

This section addresses common reasons for low or undetectable levels of the target protein.

Potential Cause Troubleshooting Strategy
Inefficient Baculovirus Generation/Transfection - Verify the integrity of the recombinant bacmid DNA by PCR and agarose (B213101) gel electrophoresis.[2] - Ensure high-quality, healthy insect cells are used for transfection. - Optimize the transfection protocol, including the ratio of bacmid DNA to transfection reagent.
Suboptimal Multiplicity of Infection (MOI) - Perform a titration of the viral stock to determine the optimal MOI for protein expression. A typical starting range is an MOI of 1-5.[3] - Infect cells at the mid-log phase of growth for optimal health and protein production.
Incorrect Harvest Time - Conduct a time-course experiment (e.g., harvesting cells at 24, 48, 72, and 96 hours post-infection) and analyze protein expression by Western blot to determine the peak expression time.[2]
Codon Usage Mismatch - Although insect cells are a eukaryotic system, optimizing the human SMARCA4 gene sequence for the codon usage of Spodoptera frugiperda can enhance translation efficiency.[4]
Protein Degradation - Add a cocktail of protease inhibitors to the cell culture medium at the time of infection and to all buffers used during purification.[5]
Issue 2: Expressed SMARCA4 is Insoluble (Inclusion Bodies)

This guide provides strategies to improve the solubility of the recombinant protein.

Potential Cause Troubleshooting Strategy
High Expression Rate Leading to Misfolding - Lower the temperature of the insect cell culture to 18-22°C after infection to slow down the rate of protein synthesis and allow more time for proper folding.[6] - Use a lower MOI to reduce the overall protein expression level per cell.
Lack of Necessary Chaperones or Co-factors - Consider co-expressing molecular chaperones (e.g., Hsp70/Hsp90) that can assist in the folding of large proteins.
Suboptimal Lysis Buffer Composition - Include stabilizing agents in the lysis buffer, such as 10-20% glycerol, and a non-ionic detergent like 0.1% Triton X-100 or NP-40.[7] - Maintain a reducing environment by adding 1-5 mM DTT or β-mercaptoethanol to prevent the formation of incorrect disulfide bonds.[8]
Inherent Properties of the Protein - Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of SMARCA4.[9]
Issue 3: Contamination in Purified SMARCA4

This section outlines steps to improve the purity of the final protein preparation, particularly after His-tag affinity chromatography.

Common Contaminants Purification Strategy
Host Cell Proteins with Histidine-rich regions - Increase the concentration of imidazole (B134444) in the wash buffer (e.g., 20-40 mM) to reduce non-specific binding to the Ni-NTA resin.[10] - Perform a gradient elution of imidazole (e.g., 50-300 mM) rather than a single-step elution to better separate the target protein from contaminants.
Chaperone Proteins (e.g., Hsp70) - Chaperones often co-purify with their client proteins. An ATP wash step (5-10 mM ATP) can sometimes dissociate these complexes before elution of the His-tagged protein.
DNA and RNA - Treat the cell lysate with DNase I and RNase A to degrade nucleic acids that can interact with SMARCA4.
Aggregates and Misfolded Protein - Introduce a second purification step after affinity chromatography. Size-exclusion chromatography (gel filtration) is highly effective at separating monomeric, active protein from aggregates.[11] - Ion-exchange chromatography can be used as an intermediate step to separate proteins based on charge.[12]

Experimental Protocols

Protocol 1: Baculovirus-Mediated Expression of His-Tagged SMARCA4 in Sf9 Cells

This protocol provides a general workflow for expressing a His-tagged full-length SMARCA4 protein.

  • Cloning and Bacmid Generation:

    • Subclone the full-length human SMARCA4 cDNA into a baculovirus transfer vector (e.g., pFastBac) containing an N- or C-terminal 6xHis tag.

    • Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).

    • Isolate and verify the recombinant bacmid DNA.

  • Transfection and Virus Amplification (P1, P2, P3 Stocks):

    • Transfect Sf9 insect cells (at a density of ~1 x 10^6 cells/mL) with the purified recombinant bacmid DNA using a suitable transfection reagent to generate the P1 viral stock.[13]

    • Incubate the cells at 27°C for 72-96 hours.

    • Harvest the supernatant containing the P1 virus.

    • Amplify the virus by infecting a larger culture of Sf9 cells with the P1 stock at a low MOI (e.g., 0.1) to generate a high-titer P2 stock. Repeat this step to generate a P3 working stock.[3]

  • Protein Expression:

    • Grow a large-scale suspension culture of Sf9 cells to a density of ~2 x 10^6 cells/mL.

    • Infect the cell culture with the P3 viral stock at an optimized MOI (e.g., 2-5).

    • Incubate the culture at 27°C, shaking at 120-130 rpm, for 48-72 hours (or the predetermined optimal expression time).

    • Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of His-Tagged SMARCA4

This protocol outlines a two-step purification process involving affinity and size-exclusion chromatography.

  • Cell Lysis:

    • Resuspend the frozen cell pellet in ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice or by using a Dounce homogenizer.

    • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 20-30 minutes to reduce viscosity.

    • Clarify the lysate by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (Lysis Buffer containing 30 mM imidazole).

    • Elute the protein with Elution Buffer (Lysis Buffer containing 250-300 mM imidazole).[14]

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted fractions containing SMARCA4 using a centrifugal filter device.

    • Load the concentrated protein onto a size-exclusion column (e.g., Superose 6 or Sephacryl S-400) pre-equilibrated with SEC Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).[11]

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure, monomeric SMARCA4.

Protocol 3: Malachite Green ATPase Activity Assay

This protocol is for determining the ATPase activity of the purified SMARCA4.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • In a 96-well plate, set up reactions containing the reaction buffer, a known concentration of purified SMARCA4 (e.g., 10-50 nM), and substrate (e.g., nucleosomes or dsDNA, if required for stimulation).

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.[15]

  • Incubation and Detection:

    • Incubate the plate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and detect the released inorganic phosphate using a Malachite Green reagent according to the manufacturer's instructions.[16]

    • Measure the absorbance at ~620-640 nm.

  • Data Analysis:

    • Generate a standard curve using a known concentration of phosphate.

    • Calculate the amount of phosphate released by SMARCA4 and determine the specific activity (e.g., in pmol of ATP hydrolyzed/min/µg of protein).

Visualizations

experimental_workflow cluster_cloning Gene Cloning & Bacmid Generation cluster_virus Virus Production cluster_expression Protein Expression cloning Clone SMARCA4 into pFastBac transformation Transform DH10Bac E. coli cloning->transformation bacmid_isolation Isolate Recombinant Bacmid DNA transformation->bacmid_isolation transfection Transfect Sf9 Cells bacmid_isolation->transfection p1 Generate P1 Viral Stock transfection->p1 p2 Amplify to P2 p1->p2 p3 Amplify to P3 (Working Stock) p2->p3 infection Infect Large-Scale Sf9 Culture p3->infection harvest Harvest Cells (48-72h) infection->harvest

Caption: Workflow for SMARCA4 expression using the baculovirus system.

purification_workflow start Harvested Insect Cells lysis Cell Lysis & Clarification start->lysis imac Affinity Chromatography (Ni-NTA) lysis->imac concentration Concentration imac->concentration sec Size-Exclusion Chromatography (SEC) concentration->sec end Pure, Monomeric SMARCA4 sec->end

Caption: Purification workflow for His-tagged SMARCA4 protein.

troubleshooting_logic cluster_no_expression No/Low Expression cluster_insoluble Insoluble Protein cluster_impure Impure/Inactive Protein start Start Expression check_expression Check for Protein Expression (Western Blot) start->check_expression troubleshoot_virus Verify Bacmid & Virus Titer Optimize MOI & Harvest Time check_expression->troubleshoot_virus No check_solubility Check Solubility (Soluble vs. Insoluble Fraction) check_expression->check_solubility Yes troubleshoot_solubility Lower Expression Temp Optimize Lysis Buffer Add Solubility Tag check_solubility->troubleshoot_solubility Insoluble purification Purify Protein check_solubility->purification Soluble check_purity Assess Purity & Activity purification->check_purity troubleshoot_purification Optimize Wash/Elution Add SEC/IEX Step Perform Activity Assay check_purity->troubleshoot_purification No end Functional Protein check_purity->end Pure & Active

Caption: Logical workflow for troubleshooting SMARCA4 expression.

References

how to control for non-specific binding in SNF2 EMSA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers control for non-specific binding in Electrophoretic Mobility Shift Assays (EMSAs) involving the SNF2 family of ATP-dependent chromatin remodelers.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in an SNF2 EMSA?

In the context of an SNF2 EMSA, non-specific binding refers to the interaction of the SNF2 protein with the DNA probe in a manner that is not dependent on the specific DNA sequence of interest. This can also involve interactions with other proteins or components in the reaction, leading to artifacts such as smeared lanes, bands in negative controls, or incorrect band shifts. These interactions can obscure the true, sequence-specific binding events you aim to detect.

Q2: Why is it critical to control for non-specific binding?

Controlling for non-specific binding is essential for the accurate interpretation of EMSA results. Without proper controls, it is impossible to confidently conclude that an observed band shift is due to the sequence-specific interaction of the this compound with the target DNA. High non-specific binding can mask subtle specific interactions, lead to false-positive results, and prevent the accurate determination of binding affinities.

Q3: What are the common causes of high non-specific binding in SNF2 EMSAs?

Several factors can contribute to high non-specific binding:

  • High Protein Concentration: Using an excessive concentration of the this compound can lead to aggregation and non-specific interactions with the DNA probe.

  • Low-Purity Protein: Contaminating proteins in a partially purified SNF2 preparation can bind to the DNA probe.

  • Inappropriate Competitor DNA: The type or concentration of the non-specific competitor DNA may be insufficient to sequester non-specific DNA-binding proteins.

  • Suboptimal Binding Buffer Conditions: Incorrect salt concentration, pH, or the absence of necessary blocking agents can promote non-specific interactions.

  • Probe Design and Quality: The quality of the labeled DNA probe can impact binding. Probes with single-stranded overhangs or internal breaks can be "sticky."

Troubleshooting Guide

Q4: I'm observing significant smearing in my lanes and the signal for my free probe is weak. What is the likely cause?

This often indicates either protein aggregation or degradation, both of which can increase non-specific binding.

  • Protein Aggregation: High concentrations of SNF2, especially in low-salt buffers, can cause the protein to aggregate and trap the probe, resulting in a smear or signal stuck in the well.

    • Solution: Perform a titration of your this compound to find the optimal concentration. You can also try adding a non-ionic detergent like Tween-20 or NP-40 (0.01-0.1%) to the binding buffer to reduce aggregation.

  • Protein Degradation: If your this compound is being degraded, the fragments may bind non-specifically to the DNA.

    • Solution: Ensure you use fresh protease inhibitors in your binding buffer. Check the integrity of your protein on an SDS-PAGE gel before starting the EMSA.

Q5: How do I select the appropriate non-specific competitor DNA and determine the optimal concentration?

The goal of a non-specific competitor is to bind proteins that interact with DNA in a sequence-independent manner, thereby increasing the probability that any observed shift is due to a specific interaction.

  • Choosing a Competitor: Poly(dI-dC) is a widely used and effective non-specific competitor because its random sequence of inosine (B1671953) and cytosine mimics the charge and structure of DNA without providing specific binding sites for most transcription factors. Salmon sperm DNA is another common alternative.

  • Determining Concentration: The optimal concentration of the competitor must be determined empirically. A titration experiment is essential.

    • Solution: Set up a series of binding reactions with a fixed concentration of your this compound and labeled probe, but with varying concentrations of the non-specific competitor (e.g., 10 ng to 1 µg). The ideal concentration is the lowest amount that effectively competes away non-specific binding without significantly affecting the specific complex.

Q6: My specific SNF2-DNA band is very faint, while non-specific bands are prominent. How can I improve the signal-to-noise ratio?

This is a common issue that requires optimizing the binding conditions to favor the specific interaction.

  • Optimize Salt Concentration: The stability of protein-DNA interactions is sensitive to ionic strength. Non-specific, electrostatic interactions are generally weaker and more easily disrupted by higher salt concentrations.

    • Solution: Perform a titration with varying concentrations of KCl or NaCl in your binding buffer (e.g., 50 mM, 100 mM, 150 mM, 200 mM). This can help to dissociate weak, non-specific interactions while preserving the stronger, specific complex.

  • Include Divalent Cations: SNF2 remodelers are ATP-dependent enzymes that require Mg²⁺ as a cofactor for their activity. The presence of MgCl₂ (typically 1-5 mM) is often crucial for proper folding and specific DNA binding.

  • Add a Blocking Agent: Including a blocking agent can help to reduce non-specific interactions.

    • Solution: Add Bovine Serum Albumin (BSA) to your binding reaction (0.1 mg/mL) to prevent the this compound from sticking to the tube walls and to reduce non-specific interactions.

Q7: Can the components of my binding buffer be optimized further to reduce non-specific binding?

Yes, several components of the binding buffer can be adjusted.

  • Glycerol (B35011): Glycerol is included to increase the density of the sample for loading and also helps to stabilize the protein. However, concentrations above 10-12% can sometimes promote non-specific binding.

    • Solution: Try reducing the glycerol concentration in your binding buffer to a range of 5-10%.

  • pH: The pH of the binding buffer can influence the charge of both the protein and the DNA.

    • Solution: Ensure your buffer (e.g., Tris-HCl or HEPES) is at a physiological pH, typically between 7.4 and 8.0.

Experimental Protocols

Protocol 1: Titration of Non-Specific Competitor DNA

  • Prepare a master mix containing the binding buffer, labeled DNA probe, and water.

  • Aliquot the master mix into a series of tubes.

  • To each tube, add a different amount of non-specific competitor DNA (e.g., poly(dI-dC)). Include a control with no competitor.

  • Add a constant, predetermined amount of this compound to each reaction tube.

  • Incubate the reactions under standard conditions (e.g., 20-30 minutes at room temperature or 4°C).

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel, dry it, and expose it to a phosphor screen or film.

  • Analyze the results to identify the concentration of competitor that minimizes non-specific bands while retaining the specific band.

Quantitative Data Summary

Table 1: Common Non-Specific Competitors and Starting Concentrations

CompetitorTypical Starting ConcentrationNotes
Poly(dI-dC)25-50 ng/µLA synthetic polymer of inosinate and cytidylate; often the most effective.
Salmon Sperm DNA50-100 ng/µLA natural, sheared DNA; can sometimes be less effective than poly(dI-dC).
Bovine Serum Albumin (BSA)0.1 mg/mLA protein blocking agent used to prevent protein loss and reduce non-specific interactions.

Table 2: Optimizing Binding Buffer Components to Reduce Non-Specific Binding

ComponentTypical RangeEffect of Increasing Concentration
KCl or NaCl50-200 mMDisrupts weak, non-specific electrostatic interactions.
MgCl₂1-5 mMEssential cofactor for SNF2 activity; can be critical for specific binding.
Non-ionic Detergent (e.g., Tween-20)0.01-0.1%Reduces protein aggregation and non-specific interactions.
Glycerol5-12%Stabilizes protein but high concentrations can increase non-specific binding.

Workflow for a Controlled SNF2 EMSA

SNF2_EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction Setup cluster_analysis Analysis cluster_controls Essential Controls P1 Purify SNF2 Protein B3 Add this compound (Titration) P1->B3 P2 Label DNA Probe B1 Aliquot Master Mix (Buffer, Probe) P2->B1 P3 Prepare Binding Buffer P3->B1 B2 Add Competitor DNA (Titration) B1->B2 C1 No Protein Control B1->C1 C2 Unlabeled Probe (Competition Assay) B1->C2 Add unlabeled specific probe C3 Mutant Probe Control B1->C3 Use mutated labeled probe B2->B3 B4 Incubate B3->B4 A1 Native PAGE B4->A1 A2 Gel Imaging A1->A2 A3 Interpret Results A2->A3 C1->A1 C2->B3 C3->B3

Caption: Workflow for an SNF2 EMSA, highlighting key steps and essential controls.

validating SNF2 antibody specificity for immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SNF2 antibodies for immunoprecipitation (IP).

Frequently Asked Questions (FAQs)

Q1: My SNF2 immunoprecipitation (IP) experiment is not working. What are the most common causes for failure?

Several factors can lead to a failed SNF2 IP experiment. Common issues include low or no expression of the target protein in the chosen cell line, use of a lysis buffer that disrupts the antibody-antigen interaction, or an antibody that is not suitable for IP.[1][2][3] It is also crucial to ensure that the antibody can recognize the native conformation of the SNF2 protein.

Q2: I am observing high background in my SNF2 IP. How can I reduce non-specific binding?

High background can be caused by several factors, including the antibody binding non-specifically to other proteins, or proteins binding non-specifically to the beads.[4][5] To mitigate this, consider the following:

  • Pre-clearing the lysate: Incubate your cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[2][6]

  • Using affinity-purified antibodies: These antibodies are more specific and show reduced off-target binding.[1]

  • Optimizing antibody concentration: Titrate the amount of antibody used to find the lowest concentration that still effectively pulls down SNF2.[1][3]

  • Increasing wash stringency: Increase the number of washes or the salt and detergent concentrations in your wash buffers.[3][7]

Q3: I am not detecting any this compound after my IP and western blot. What should I troubleshoot?

A lack of signal can be due to several reasons:

  • Low target protein expression: Confirm that your cell line expresses detectable levels of SNF2.[1][2]

  • Inefficient immunoprecipitation: The antibody may not be effectively capturing the protein. Ensure you are using the recommended amount of antibody and that the incubation times are adequate.[1][3]

  • Poor elution: The elution buffer may not be effectively releasing the protein from the beads.[1]

  • Epitope masking: The antibody's binding site on SNF2 might be obscured in the protein's native state.[2] Trying an antibody that recognizes a different epitope may help.[8]

Q4: How can I be sure that the antibody I am using is specific to SNF2?

Validating antibody specificity is crucial.[9][10] Robust validation involves multiple strategies:

  • Knockout/Knockdown Validation: The most reliable method is to test the antibody in a cell line where the SNF2 gene has been knocked out or knocked down. The antibody should not produce a signal in these cells.[9][11]

  • Multiple Antibody Strategy: Use two different antibodies that recognize distinct epitopes on the this compound. One can be used for IP and the other for western blot detection.[8]

  • Mass Spectrometry: Immunoprecipitate your target protein and then use mass spectrometry to identify the protein and any interacting partners.[8] This confirms you are pulling down the correct protein.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Non-specific binding of proteins to beads.Pre-clear the lysate by incubating with beads before adding the antibody.[2][6]
Non-specific antibody binding.Use an affinity-purified antibody.[1] Titrate the antibody to the lowest effective concentration.[1][3]
Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer (e.g., higher salt or detergent concentration).[3][7]
Weak or No Signal Low expression of SNF2 in the sample.Confirm SNF2 expression in your cell line using a positive control lysate.[1][2] Increase the amount of lysate used for the IP.[1]
Inefficient antibody-antigen binding.Ensure the antibody is validated for IP. Optimize incubation time for the antibody with the lysate (can range from 1 hour to overnight).[3][6]
Ineffective elution from beads.Check that the elution buffer is appropriate and at the correct pH.[1]
Antibody heavy/light chains obscuring the signal.Use a secondary antibody that specifically recognizes the native primary antibody, or use a biotinylated primary antibody followed by streptavidin-HRP.[2]
Multiple Bands on Western Blot Protein degradation.Add fresh protease inhibitors to your lysis buffer.[3]
Non-specific protein binding.See "High Background" solutions.
Detection of different SNF2 isoforms or post-translational modifications.Consult protein databases like UniProt to check for known isoforms or modifications of SNF2.[2]

Experimental Protocols

Immunoprecipitation of SNF2

This protocol provides a general guideline. Optimization may be required based on the specific antibody and cell line used.

A. Cell Lysate Preparation

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with fresh protease inhibitors.[6]

  • Incubate on ice for 30 minutes with occasional vortexing.[12]

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[6]

  • Transfer the supernatant (lysate) to a new pre-chilled tube.

B. Immunoprecipitation

  • Pre-clearing (recommended): Add 20 µL of protein A/G bead slurry to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C.[13]

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the recommended amount of SNF2 primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 1-4 hours or overnight at 4°C.[6][14]

  • Add 30 µL of protein A/G bead slurry and incubate with gentle rotation for 1-3 hours at 4°C.[14]

  • Centrifuge to pellet the beads and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.[12]

C. Elution

  • Resuspend the bead pellet in 30-50 µL of 2X SDS-PAGE loading buffer.

  • Boil the sample for 5-10 minutes to elute the protein.

  • Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel for western blot analysis.

Quantitative Data Summary
Parameter Recommended Range Notes
Cell Lysate 100 - 1000 µg total proteinThe optimal amount depends on the expression level of SNF2.
Primary Antibody 1 - 10 µgThis should be optimized by titration for each new antibody.[6]
Protein A/G Beads 20 - 50 µL of 50% slurryThe type of bead (Protein A or G) depends on the antibody isotype.[13]
Incubation Time (Antibody-Lysate) 1 hour - overnight at 4°CLonger incubation may increase yield but also background.[3][6]
Wash Buffer Salt Concentration 150 - 500 mM NaClHigher salt concentrations increase stringency and reduce non-specific binding.
Wash Buffer Detergent 0.1% - 1% NP-40 or Triton X-100Detergent choice and concentration can affect protein-protein interactions.[6]

Visualizations

experimental_workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis centrifugation1 Centrifugation lysis->centrifugation1 lysate Cleared Lysate centrifugation1->lysate pre_clearing Pre-clearing with Beads lysate->pre_clearing add_antibody Add SNF2 Antibody pre_clearing->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads washing Washing Steps add_beads->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot

Caption: Workflow for SNF2 Immunoprecipitation.

troubleshooting_tree cluster_background_solutions High Background Solutions cluster_signal_solutions No/Weak Signal Solutions start IP Experiment Issue high_background High Background? start->high_background no_signal No/Weak Signal? high_background->no_signal No preclear Pre-clear Lysate high_background->preclear Yes check_expression Check Protein Expression no_signal->check_expression Yes optimize_ab Optimize Antibody Conc. preclear->optimize_ab increase_washes Increase Wash Stringency optimize_ab->increase_washes validate_ab Validate Antibody for IP check_expression->validate_ab optimize_elution Optimize Elution validate_ab->optimize_elution

Caption: Troubleshooting Decision Tree for SNF2 IP.

References

Validation & Comparative

Validating SNF2 Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) is paramount to elucidating cellular pathways and identifying potential therapeutic targets. The Sucrose Non-Fermenting 2 (SNF2) family of proteins, core components of chromatin remodeling complexes, are critical regulators of gene expression, DNA repair, and other essential nuclear processes. Validating the interactions of SNF2 proteins is therefore a key area of investigation. This guide provides an objective comparison of co-immunoprecipitation (Co-IP), a widely used technique for PPI validation, with other established methods, supported by experimental data and detailed protocols.

Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction Analysis

Co-immunoprecipitation (Co-IP) remains a cornerstone technique for identifying and validating protein-protein interactions within their native cellular environment.[1] The principle of Co-IP is to use an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, and in doing so, also capture any interacting proteins (the "prey").[1][2] Subsequent analysis, typically by Western blotting or mass spectrometry, identifies the co-precipitated partners.[1]

Quantitative Analysis of SNF2 Interacting Proteins by Co-IP-MS

While traditional Co-IP followed by Western blot provides qualitative evidence of an interaction, coupling Co-IP with mass spectrometry (Co-IP-MS) allows for a more comprehensive and quantitative analysis of protein complexes. A study on the SNF1-related protein kinase 2.4 (SnRK2.4), a plant protein kinase with homology to the SNF1/AMPK family which is functionally related to the SNF2 family, identified over 30 putative interacting partners using an anti-FLAG antibody for immunoprecipitation from transgenic Arabidopsis plants overexpressing a FLAG-tagged SnRK2.4. The subsequent mass spectrometry analysis provided a list of potential interactors, which were then filtered against a control immunoprecipitation from wild-type plants to eliminate non-specific binders.

Prey ProteinGene LocusProtein Function/Description
AT1G01520AT1G01520DNA-directed RNA polymerase family protein
AT1G01530AT1G01530Serine/threonine-protein kinase
AT1G01540AT1G01540F-box family protein
AT1G01550AT1G01550Ubiquitin-conjugating enzyme E2
AT1G01560AT1G01560Heat shock protein 70
.........
(Abridged list of putative SnRK2.4 interacting proteins identified by Co-IP-MS. The full list includes over 30 proteins involved in stress responses, transport, and cellular metabolic processes)

Alternative Methods for Validating SNF2 Protein-Protein Interactions

While Co-IP is a powerful technique, it is essential to validate findings using alternative methods to minimize the possibility of artifacts. Several other robust techniques can be employed to confirm and further characterize this compound interactions.

Comparison of PPI Validation Methods
MethodPrincipleAdvantagesDisadvantages
Co-Immunoprecipitation (Co-IP) In vivo pull-down of a target protein and its binding partners using a specific antibody.[1]Detects interactions in a native cellular context; can identify entire protein complexes.Can be prone to non-specific binding; may not detect transient or weak interactions.
Yeast Two-Hybrid (Y2H) Genetic method to detect binary protein interactions in the yeast nucleus.[3][4]High-throughput screening of large libraries; can detect transient interactions.Prone to false positives and false negatives; interactions occur in a non-native (yeast nucleus) environment.[3]
GST Pull-Down Assay In vitro binding assay where a GST-tagged "bait" protein captures interacting "prey" proteins.[5]Simple and can confirm direct physical interactions; allows for the use of purified proteins.In vitro nature may not reflect in vivo conditions; potential for non-specific binding to the GST tag or matrix.
Förster Resonance Energy Transfer (FRET) A microscopy technique to measure the proximity of two fluorescently labeled proteins.Provides spatial information about interactions in living cells; can detect dynamic interactions.Requires fluorescently tagging the proteins of interest; distance-dependent, so only detects very close interactions.
Tandem Affinity Purification-Mass Spectrometry (TAP-MS) Two-step purification of a tagged protein to reduce non-specific binders, followed by mass spectrometry.[6]High specificity and reduced background; excellent for identifying stable protein complexes.The dual tag may interfere with protein function; may miss transient interactions.

Experimental Protocols

Detailed Co-Immunoprecipitation (Co-IP) Protocol

This protocol provides a general workflow for performing a Co-IP experiment to validate the interaction between a SNF2 family protein and a putative partner.

Materials:

  • Cells expressing the bait (SNF2) and prey proteins

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies for Western blot detection of bait and prey proteins

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer to release cellular proteins while preserving protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for both the bait and the expected prey protein.

Co_Immunoprecipitation_Workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Washing and Elution cluster_3 Analysis Start Cells expressing bait and prey proteins Lysis Lyse cells to release protein complexes Start->Lysis Add_Ab Add antibody specific to bait protein Lysis->Add_Ab Incubate_Ab Incubate to form immune complexes Add_Ab->Incubate_Ab Add_Beads Add Protein A/G beads to capture complexes Incubate_Ab->Add_Beads Wash Wash beads to remove non-specific binders Add_Beads->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS Mass Spectrometry Elute->MS Western_Blot Western Blot SDS_PAGE->Western_Blot

Co-Immunoprecipitation Experimental Workflow.

SNF2 Signaling Pathways

SNF2 family proteins are central to pathways that control gene expression and maintain genome integrity.

SNF2 in Transcriptional Activation

SNF2-containing chromatin remodeling complexes, such as the SWI/SNF complex, are recruited to gene promoters by transcription factors.[7] Upon recruitment, the ATPase activity of SNF2 is used to reposition or evict nucleosomes, thereby making the DNA more accessible to the transcriptional machinery and leading to gene activation.

SNF2_Transcription_Activation cluster_0 Gene Promoter Promoter Promoter DNA with Nucleosomes PolII RNA Polymerase II Promoter->PolII allows binding of TF Transcription Factor TF->Promoter SNF2 SNF2 Complex (e.g., SWI/SNF) TF->SNF2 recruits SNF2->Promoter binds to SNF2->Promoter remodels nucleosomes (ATP hydrolysis) Gene_Activation Gene Activation PolII->Gene_Activation initiates transcription

SNF2-mediated transcriptional activation pathway.
SNF2 in DNA Double-Strand Break Repair

In response to DNA double-strand breaks (DSBs), SNF2-family proteins are recruited to the site of damage. They play a crucial role in remodeling chromatin to allow for the recruitment of DNA repair factors, such as RAD51, which are essential for homologous recombination-mediated repair.

SNF2_DNA_Repair cluster_0 DNA Damage Site DSB DNA Double-Strand Break SNF2_repair SNF2 Complex DSB->SNF2_repair recruits Chromatin Chromatin surrounding DSB SNF2_repair->Chromatin remodels Repair_Factors DNA Repair Factors (e.g., RAD51) Chromatin->Repair_Factors allows access for DNA_Repair DNA Repair Repair_Factors->DNA_Repair mediates

Role of SNF2 in the DNA double-strand break repair pathway.

Conclusion

References

A Functional Comparison of SNF2 and ISWI Family Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chromatin remodeling is critical. This guide provides an objective comparison of two key families of ATP-dependent chromatin remodelers: SNF2 and ISWI. We delve into their distinct mechanisms, supported by experimental data, to illuminate their unique and overlapping roles in genomic regulation.

The dynamic landscape of chromatin is orchestrated by a host of enzymatic complexes, among which the SNF2 and ISWI families of proteins are central players. Both families are ATP-dependent chromatin remodeling enzymes that share a conserved ATPase domain.[1] However, their functional outputs, substrate specificities, and associated protein partners diverge significantly, leading to distinct roles in gene expression, DNA repair, and chromosome maintenance.

Core Functional Distinctions: Nucleosome Ejection vs. Sliding

A primary functional divergence lies in their fundamental remodeling activities. The SNF2 family, exemplified by the SWI/SNF complex, possesses the robust ability to evict histone octamers from DNA, creating nucleosome-depleted regions.[2] This activity is crucial for opening up promoter regions to the transcriptional machinery. In contrast, the ISWI family of remodelers, such as SNF2H (also known as SMARCA5), primarily catalyzes the sliding of nucleosomes along the DNA.[2] This repositioning of nucleosomes can alter the accessibility of regulatory elements without complete histone removal. For instance, human BRG1 (a core ATPase of the SWI/SNF complex) can remodel mononucleosomes, whereas SNF2H cannot, highlighting a key mechanistic difference.[3]

Structural and Mechanistic Variances

The ATPase domains of SNF2 and ISWI family members, while homologous, are embedded in distinct protein architectures that dictate their function. SNF2 family proteins often contain a bromodomain, which recognizes acetylated lysine (B10760008) residues on histone tails, thereby targeting the complex to specific chromatin regions. Conversely, ISWI proteins are characterized by a SANT-SLIDE domain that preferentially binds to linker DNA and contributes to their nucleosome spacing activity.

Their stimulation of ATPase activity also differs. The ATPase activity of SWI/SNF complexes is stimulated by both free DNA and nucleosomes.[1] In contrast, ISWI complexes exhibit a marked preference for nucleosomal DNA as a substrate for ATP hydrolysis, suggesting a mechanism that is tightly coupled to the presence of intact nucleosomes.[1][4]

Quantitative Comparison of Biochemical Activities

Direct quantitative comparisons of SNF2 and ISWI family proteins from disparate studies can be challenging due to variations in experimental conditions. However, available data provide insights into their relative enzymatic activities.

ParameterSNF2 Family (Yeast SWI/SNF)ISWI Family (Yeast ISW1/ISW2)Human BRG1 (SNF2 Family)Human SNF2H (ISWI Family)
ATPase Activity (Turnover Rate) Not explicitly defined in ATP/min~130-200 ATP hydrolyzed/complex/min[1]Data not available in comparable unitsData not available in comparable units
Nucleosome Remodeling Rate 1 nucleosome remodeled / 4.5 min[5][6]Data not available in comparable unitsCan remodel mononucleosomes[3]Cannot remodel mononucleosomes[3]
Stimulation of ATPase Activity Stimulated by both free DNA and nucleosomes[1]Preferentially stimulated by nucleosomes[1]Can be stimulated by DNAPreferentially stimulated by nucleosomes

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments used to characterize and compare SNF2 and ISWI family proteins.

ATPase Activity Assay

This protocol outlines a colorimetric method to measure the rate of ATP hydrolysis.

Materials:

  • Purified SNF2 or ISWI family protein

  • ATP solution

  • Reaction Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

  • Malachite green-based phosphate (B84403) detection reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the purified chromatin remodeling enzyme in a 96-well plate.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a specific time course.

  • At each time point, stop the reaction by adding the malachite green-based phosphate detection reagent.

  • Measure the absorbance at a wavelength of ~620-650 nm using a plate reader.

  • Generate a standard curve using known concentrations of free phosphate to quantify the amount of ATP hydrolyzed.

  • Calculate the ATPase activity as the rate of phosphate release over time.

Restriction Enzyme Accessibility (REA) Assay

This assay measures the ability of a chromatin remodeler to expose a restriction enzyme site within a nucleosome.

Materials:

  • Reconstituted mononucleosomes containing a specific restriction enzyme recognition site

  • Purified SNF2 or ISWI family protein

  • Restriction enzyme

  • ATP solution

  • Reaction Buffer

  • Agarose (B213101) gel electrophoresis equipment

  • DNA visualization stain (e.g., ethidium (B1194527) bromide or SYBR Green)

Procedure:

  • Set up a reaction containing the reconstituted nucleosomes, the chromatin remodeling enzyme, and the reaction buffer.

  • Add ATP to initiate the remodeling reaction and the corresponding restriction enzyme.

  • Incubate the reaction at the optimal temperature for both the remodeler and the restriction enzyme.

  • Stop the reaction at various time points by adding a stop solution (e.g., EDTA and SDS).

  • Purify the DNA from the reaction.

  • Analyze the DNA fragments by agarose gel electrophoresis.

  • Visualize the digested DNA fragments. An increase in the amount of cleaved DNA over time indicates chromatin remodeling activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique maps the genome-wide binding sites of SNF2 and ISWI family proteins in vivo.

Materials:

  • Cells or tissues of interest

  • Formaldehyde for cross-linking

  • Lysis and wash buffers

  • Antibody specific to the SNF2 or ISWI subunit of interest

  • Protein A/G magnetic beads

  • Buffers for reverse cross-linking and DNA purification

  • Next-generation sequencing platform

Procedure:

  • Cross-link proteins to DNA in living cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range.

  • Immunoprecipitate the chromatin using an antibody specific to the target protein.

  • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads and reverse the cross-links.

  • Purify the DNA.

  • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the functional context of these protein families, the following diagrams were generated using the DOT language.

ATPase_Assay_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation & Detection cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer + Enzyme) add_atp Add ATP to Initiate Reaction prep_mix->add_atp Start incubate Incubate at Constant Temperature add_atp->incubate stop_reaction Stop Reaction with Phosphate Detection Reagent incubate->stop_reaction At time points measure_abs Measure Absorbance (~620-650 nm) stop_reaction->measure_abs calc_activity Calculate ATPase Activity measure_abs->calc_activity std_curve Generate Phosphate Standard Curve std_curve->calc_activity REA_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis setup_mix Setup Reaction (Nucleosomes + Enzyme + Buffer) add_atp_re Add ATP & Restriction Enzyme setup_mix->add_atp_re Start incubate Incubate at Optimal Temperature add_atp_re->incubate stop_reaction Stop Reaction (EDTA + SDS) incubate->stop_reaction At time points purify_dna Purify DNA stop_reaction->purify_dna run_gel Agarose Gel Electrophoresis purify_dna->run_gel visualize Visualize DNA Fragments run_gel->visualize ChIP_Seq_Workflow crosslink Cross-link Proteins to DNA (in vivo) lysis Cell Lysis & Chromatin Sonication crosslink->lysis immunoprecipitation Immunoprecipitation (Specific Antibody) lysis->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture wash Wash to Remove Non-specific Binding capture->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify sequencing Library Preparation & Next-Gen Sequencing purify->sequencing analysis Data Analysis (Alignment & Peak Calling) sequencing->analysis Chromatin_Remodeling_Pathways cluster_snf2 SNF2 Family (e.g., SWI/SNF) cluster_iswi ISWI Family (e.g., SNF2H) snf2 SNF2 Complex nucleosome_eviction Nucleosome Eviction/ Sliding snf2->nucleosome_eviction ATP hydrolysis acetylated_histones Acetylated Histones acetylated_histones->snf2 recruits via Bromodomain open_chromatin Open Chromatin nucleosome_eviction->open_chromatin transcription_activation Transcription Activation open_chromatin->transcription_activation iswi ISWI Complex nucleosome_sliding Nucleosome Sliding/ Spacing iswi->nucleosome_sliding ATP hydrolysis linker_dna Linker DNA linker_dna->iswi binds via SANT-SLIDE regulated_spacing Regulated Nucleosome Spacing nucleosome_sliding->regulated_spacing transcription_regulation Transcription Regulation (Activation/Repression) regulated_spacing->transcription_regulation

References

Confirming SNF2 Target Genes: A Comparative Guide to RNA-seq Following Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Experimental Data for Validating SNF2 Target Genes.

This guide provides a comprehensive overview of the experimental workflow for identifying and confirming the target genes of the SNF2 family of chromatin remodelers using RNA sequencing (RNA-seq) following gene knockout. We present a comparative analysis of data from various studies, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the design and execution of your research.

Introduction to SNF2 and Its Role in Gene Regulation

The SNF2 (Sucrose Non-Fermenting 2) family of proteins are ATP-dependent chromatin remodelers that play a crucial role in regulating gene expression.[1] By altering the structure of chromatin, SNF2 and its homologs, such as SMARCA4 (BRG1) and SMARCA2 (BRM), can modulate the accessibility of DNA to transcription factors and other regulatory proteins.[1] Consequently, the dysregulation of SNF2 family members has been implicated in a variety of diseases, including cancer.[1] Identifying the direct and indirect target genes of SNF2 is therefore essential for understanding its biological functions and for the development of novel therapeutic strategies.

Identifying SNF2 Target Genes using RNA-seq after Knockout

A powerful and widely adopted method for identifying SNF2 target genes is to perform RNA-seq on cell lines in which a specific SNF2 family member has been knocked out. This approach allows for a global, unbiased assessment of the transcriptional changes that occur upon the loss of SNF2 function.

Comparative Analysis of SNF2 Knockout RNA-seq Studies

Several studies have employed this strategy to elucidate the target genes of SNF2 family members. The following table summarizes key findings from a selection of these studies, providing a comparative look at the impact of SNF2 knockout on the transcriptome in different cellular contexts.

SNF2 Family Member Cell Line Number of Differentially Expressed Genes (DEGs) Key Downregulated Genes/Pathways Key Upregulated Genes/Pathways Reference
SMARCA4 (BRG1) Human Non-Small Cell Lung Carcinoma (H358)6297 DEGs (2010 downregulated, 4287 upregulated)Genes associated with liver identityGenes associated with epithelial to mesenchymal transition (EMT)--INVALID-LINK--
SMARCA2 (BRM) Human Non-Small Cell Lung Carcinoma (H358)7005 DEGs (3518 downregulated, 3487 upregulated)N/ANRF2 target genes (e.g., HMOX1, GSTM4)--INVALID-LINK--
SMARCA4 (BRG1) Human Mammary Epithelial (MCF-10A)1269 DEGs (653 downregulated, 616 upregulated)Extracellular matrix (ECM) componentsLipid metabolism, Calcium signaling--INVALID-LINK--
Snf22 Fission Yeast (Schizosaccharomyces pombe)26 coordinately downregulated genes in snf22ΔPhosphate acquisition genes (pho1, pho84, tgp1)N/A--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in confirming SNF2 target genes, from CRISPR/Cas9-mediated knockout to RNA-seq data analysis and validation.

I. CRISPR/Cas9-Mediated Knockout of SNF2

This protocol outlines the steps for generating a stable knockout cell line for a SNF2 family member using the CRISPR/Cas9 system.

  • sgRNA Design and Cloning:

    • Design two to four unique single-guide RNAs (sgRNAs) targeting an early exon of the SNF2 gene of interest using a publicly available tool like CHOPCHOP.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pX458 for co-expression of Cas9 and a fluorescent marker).

    • Verify the sequence of the cloned sgRNAs by Sanger sequencing.

  • Transfection and Single-Cell Cloning:

    • Transfect the sgRNA/Cas9 expression plasmids into the target cell line using a suitable method (e.g., lipofection or electroporation).

    • After 48-72 hours, isolate single cells expressing the fluorescent marker (if applicable) into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand the single-cell clones into individual cell lines.

  • Validation of Knockout:

    • Screen for knockout clones by extracting genomic DNA and performing PCR amplification of the targeted region.

    • Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of the target protein in candidate clones by Western blotting.

II. RNA Sequencing (RNA-seq)

This protocol describes the preparation of RNA-seq libraries from wild-type and SNF2 knockout cell lines for sequencing on an Illumina platform.

  • RNA Extraction and Quality Control:

    • Isolate total RNA from at least three biological replicates of both wild-type and knockout cell lines using a TRIzol-based method or a commercial kit.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

  • Library Preparation (Illumina TruSeq Stranded mRNA):

    • Enrich for messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, incorporating dUTP in place of dTTP.

    • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

    • Perform end repair, adenylate the 3' ends, and ligate Illumina sequencing adapters.

    • Degrade the dUTP-containing second strand of cDNA using Uracil-N-Glycosylase (UNG) to ensure strand specificity.

    • Amplify the library by PCR to add index sequences for multiplexing.

    • Purify the final library and assess its quality and concentration using a bioanalyzer and qPCR.

  • Sequencing:

    • Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

III. RNA-seq Data Analysis

This section outlines a typical bioinformatics workflow for analyzing RNA-seq data to identify differentially expressed genes.

  • Quality Control of Raw Reads:

    • Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).

    • Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Read Alignment:

    • Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of Gene Expression:

    • Count the number of reads mapping to each gene using featureCounts or HTSeq-count.

  • Differential Gene Expression Analysis (using DESeq2 in R):

    • Import the count matrix and sample metadata into R.

    • Create a DESeqDataSet object.

    • Perform normalization, dispersion estimation, and differential expression testing using the DESeq() function.

    • Extract the results, including log2 fold changes, p-values, and adjusted p-values (FDR), using the results() function.

    • Identify significantly differentially expressed genes based on a chosen FDR cutoff (e.g., < 0.05) and log2 fold change threshold (e.g., > 1 or < -1).

IV. Validation of RNA-seq Results by qRT-PCR

This protocol describes how to validate the differential expression of a subset of genes identified by RNA-seq using quantitative reverse transcription PCR (qRT-PCR).

  • Primer Design:

    • Design primers for the target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) using a tool like Primer-BLAST.[2] Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.[3]

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of the same total RNA used for RNA-seq into cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each target and housekeeping gene using a SYBR Green-based master mix.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.

    • Compare the qRT-PCR results with the RNA-seq data to confirm the direction and magnitude of the expression changes.

Visualizing SNF2-Regulated Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways regulated by SNF2 and the experimental workflow described in this guide.

Experimental_Workflow cluster_knockout CRISPR/Cas9 Knockout cluster_rnaseq RNA Sequencing cluster_analysis Data Analysis & Validation sgRNA_design sgRNA Design Cloning Cloning into Cas9 Vector sgRNA_design->Cloning Transfection Transfection Cloning->Transfection Single_Cell_Cloning Single-Cell Cloning Transfection->Single_Cell_Cloning KO_Validation Knockout Validation Single_Cell_Cloning->KO_Validation RNA_Extraction RNA Extraction KO_Validation->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Quantification Alignment->Quantification DGE Differential Gene Expression Quantification->DGE Validation qRT-PCR Validation DGE->Validation

Caption: Experimental workflow for identifying SNF2 target genes.

SNF2_NRF2_Pathway SNF2 SNF2 (BRG1/BRM) KEAP1 KEAP1 SNF2->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Promotes Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Binds Target_Genes Target Genes (HMOX1, GSTM4) ARE->Target_Genes Activates Transcription

Caption: SNF2 regulation of the NRF2 signaling pathway.

SNF2_GATA6_Pathway SNF2 SNF2 (SMARCA4) GATA6 GATA6 SNF2->GATA6 Interacts with WNT_Signaling WNT Signaling GATA6->WNT_Signaling Regulates BMP_Signaling BMP Signaling GATA6->BMP_Signaling Regulates Cardiac_Development Cardiac Development WNT_Signaling->Cardiac_Development BMP_Signaling->Cardiac_Development

Caption: Interaction of SNF2 with the GATA6 signaling pathway.

Conclusion

The combination of CRISPR/Cas9-mediated gene knockout and RNA-seq provides a robust and comprehensive approach for identifying the target genes of SNF2 family members. This guide offers a framework for designing and executing these experiments, from initial cell line engineering to data analysis and validation. The provided protocols and comparative data serve as a valuable resource for researchers investigating the critical role of SNF2 in gene regulation and disease. By systematically applying these methods, the scientific community can continue to unravel the complex regulatory networks governed by this important family of chromatin remodelers.

References

Validating SNF2 Knockout Phenotypes: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental strategies to validate phenotypes observed upon the knockout of SNF2, a key ATP-dependent chromatin remodeler. By comparing different rescue approaches and presenting supporting experimental data, this document aims to equip researchers with the necessary tools to rigorously confirm that an observed phenotype is a direct consequence of the loss of SNF2 function.

Introduction to SNF2 and the Importance of Rescue Experiments

The Sucrose Non-Fermenting 2 (SNF2) family of proteins are highly conserved ATPases that form the catalytic core of various chromatin remodeling complexes, such as the SWI/SNF complex.[1][2] These complexes play a crucial role in regulating gene expression, DNA repair, and cell cycle control by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[3][4]

Given the central role of SNF2 in cellular function, its knockout can lead to a range of observable phenotypes, including altered cell proliferation, increased sensitivity to DNA damaging agents, and dysregulated gene expression.[5][6] However, to definitively attribute these phenotypes to the loss of SNF2 function and rule out off-target effects of the gene-editing technology, a "rescue" experiment is essential. In a rescue experiment, the wild-type version of the knocked-out gene is reintroduced into the knockout cells. If the observed phenotype is reversed, it provides strong evidence for the specific function of the gene.

Comparison of Rescue Strategies

The choice of rescue strategy depends on the specific experimental goals. Here, we compare two common approaches: transient transfection and stable integration via lentiviral vectors.

Rescue StrategyAdvantagesDisadvantagesRecommended Use Case
Transient Transfection - Rapid to implement- High levels of protein expression- Temporary effect- Variable transfection efficiency- Not suitable for long-term studies- Quick validation of a phenotype- Screening of multiple rescue constructs (e.g., different mutants)
Stable Integration (Lentiviral Vectors) - Long-term, stable expression of the rescue construct- High transduction efficiency in a wide range of cell types- Enables creation of stable rescue cell lines- More time-consuming to generate stable cell lines- Potential for random integration into the genome, which could affect other genes- Long-term functional assays- Studies requiring a homogenous population of rescued cells

Experimental Validation of SNF2 Knockout Phenotype: A Workflow

The following diagram illustrates a typical workflow for validating an SNF2 knockout phenotype through a rescue experiment.

G cluster_0 SNF2 Knockout Generation cluster_1 Phenotypic Characterization cluster_2 Rescue Experiment KO_generation Generate SNF2 Knockout Cell Line (e.g., using CRISPR-Cas9) KO_validation Validate Knockout (Sequencing, Western Blot) KO_generation->KO_validation Phenotype_analysis Characterize Phenotype (e.g., Proliferation, DNA Damage) KO_validation->Phenotype_analysis Transduction Transduce Knockout Cells KO_validation->Transduction Rescue_construct Generate Rescue Construct (e.g., Lentiviral vector with WT SNF2) Rescue_construct->Transduction Rescue_validation Validate Rescue Expression (Western Blot, qRT-PCR) Transduction->Rescue_validation Rescue_phenotype Analyze Phenotype of Rescued Cells Rescue_validation->Rescue_phenotype Comparison Compare Phenotypes: WT vs. KO vs. Rescue Rescue_phenotype->Comparison

Caption: Workflow for SNF2 knockout validation via rescue experiment.

Quantitative Data from Phenotypic Assays

The following tables summarize hypothetical quantitative data from key experiments used to assess the rescue of an SNF2 knockout phenotype. This data is representative of expected outcomes based on the known functions of SNF2 family members like BRG1/SMARCA4.[5][7][8][9]

Table 1: Cell Proliferation Analysis (BrdU Incorporation Assay)
Cell LineBrdU Positive Cells (%)
Wild-Type (WT)45 ± 3.5
SNF2 Knockout (KO)15 ± 2.1
SNF2 Rescue42 ± 4.0

Data are presented as mean ± standard deviation.

Table 2: DNA Damage Assessment (Comet Assay)
Cell Line% DNA in Comet Tail (after DNA damage induction)
Wild-Type (WT)12 ± 1.8
SNF2 Knockout (KO)48 ± 5.2
SNF2 Rescue15 ± 2.5

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Analysis (TUNEL Assay)
Cell LineTUNEL Positive Cells (%) (after DNA damage induction)
Wild-Type (WT)8 ± 1.2
SNF2 Knockout (KO)35 ± 4.5
SNF2 Rescue10 ± 1.8

Data are presented as mean ± standard deviation.

Table 4: Gene Expression Analysis of a Downstream Target (qRT-PCR)
Cell LineRelative mRNA Expression of Target Gene
Wild-Type (WT)1.0
SNF2 Knockout (KO)0.2 ± 0.05
SNF2 Rescue0.9 ± 0.12

Data are normalized to a housekeeping gene and presented as mean ± standard deviation relative to WT.

Detailed Experimental Protocols

Generation of SNF2 Knockout Cell Line using CRISPR-Cas9

This protocol outlines the generation of a stable SNF2 knockout cell line.[10][11]

Materials:

  • Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting SNF2 (e.g., lentiCRISPRv2)

  • HEK293T cells for lentivirus production

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Target cell line

  • Puromycin (B1679871) for selection

Protocol:

  • gRNA Design: Design and clone a gRNA specific to an early exon of the SNF2 gene into the lentiCRISPRv2 vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-SNF2-gRNA plasmid and packaging plasmids. Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene.

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Clonal Isolation: After selection, perform single-cell cloning to isolate individual knockout clones.

  • Validation: Validate the knockout at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blot analysis to confirm the absence of SNF2 protein.[12][13]

Rescue of SNF2 Expression using Lentiviral Vectors

This protocol describes the stable re-expression of wild-type SNF2 in the knockout cell line.[14][15][16][17]

Materials:

  • Lentiviral expression vector containing the wild-type SNF2 cDNA

  • HEK293T cells

  • Packaging plasmids

  • Transfection reagent

  • SNF2 knockout cell line

  • Hygromycin B for selection (or another appropriate selection marker)

Protocol:

  • Rescue Construct: Clone the full-length wild-type SNF2 cDNA into a lentiviral expression vector containing a different selection marker than the knockout vector (e.g., hygromycin).

  • Lentivirus Production: Produce lentivirus carrying the SNF2 rescue construct as described above.

  • Transduction: Transduce the validated SNF2 knockout cell line with the rescue lentivirus.

  • Selection: 48 hours post-transduction, select for successfully transduced cells using hygromycin B.

  • Validation: Confirm the re-expression of this compound in the rescued cell line by Western blot and qRT-PCR.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[1][7][8][18][19]

Materials:

  • Wild-type, SNF2 KO, and SNF2 rescue cells

  • 5-bromo-2'-deoxyuridine (BrdU) labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed an equal number of wild-type, SNF2 KO, and SNF2 rescue cells into a 96-well plate.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Quantification: Quantify the percentage of BrdU-positive cells using a fluorescence microscope or measure the overall fluorescence intensity using a plate reader.

DNA Damage Analysis (Alkaline Comet Assay)

The comet assay is used to detect DNA strand breaks at the single-cell level.[4][12][20][21][22]

Materials:

  • Wild-type, SNF2 KO, and SNF2 rescue cells

  • DNA damaging agent (e.g., hydrogen peroxide or UV radiation)

  • Low-melting-point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Protocol:

  • Cell Treatment: Treat cells with a DNA damaging agent.

  • Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Incubate the slides in alkaline buffer to unwind the DNA and then perform electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.

  • Quantification: Use image analysis software to quantify the percentage of DNA in the comet tail, which is proportional to the amount of DNA damage.

Signaling Pathways and Logical Relationships

SNF2's Role in Chromatin Remodeling and Gene Expression

The following diagram illustrates the central role of the SNF2-containing SWI/SNF complex in regulating gene expression through chromatin remodeling.

G cluster_0 SWI/SNF Complex SNF2 SNF2 (ATPase subunit) ADP ADP + Pi SNF2->ADP Chromatin_closed Closed Chromatin (Inaccessible DNA) SNF2->Chromatin_closed Remodels Subunits Other Subunits ATP ATP ATP->SNF2 Chromatin_open Open Chromatin (Accessible DNA) Chromatin_closed->Chromatin_open becomes TF Transcription Factors Chromatin_open->TF allows binding of Gene_expression Target Gene Expression TF->Gene_expression regulates

Caption: SNF2-mediated chromatin remodeling and gene expression.

Logic of a Rescue Experiment

This diagram demonstrates the logical framework of a rescue experiment to confirm the function of SNF2.

G cluster_0 Cell States cluster_1 Phenotypes WT Wild-Type Cell (Functional SNF2) Phenotype_Normal Normal Phenotype WT->Phenotype_Normal KO Knockout Cell (No SNF2) Phenotype_Altered Altered Phenotype KO->Phenotype_Altered Rescue Rescue Cell (SNF2 Re-expressed) Rescue->Phenotype_Normal rescues

Caption: Logical flow of a successful SNF2 rescue experiment.

By following the protocols and comparative data presented in this guide, researchers can confidently validate the specific roles of SNF2 in their experimental systems, contributing to a deeper understanding of chromatin remodeling in health and disease.

References

A Comparative Guide to the Chromatin Remodeling Activities of SNF2 Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATP-dependent chromatin remodeling complexes are essential molecular machines that regulate the dynamic architecture of chromatin, thereby controlling access to the genomic DNA. At the core of these complexes are ATPases belonging to the Sucrose Non-fermenting 2 (SNF2) family.[1][2] These enzymes utilize the energy from ATP hydrolysis to reposition, evict, or alter the composition of nucleosomes, the fundamental repeating units of chromatin.[3][4][5] Understanding the distinct activities of different SNF2 family members is crucial for dissecting the complexities of gene regulation, DNA repair, and replication, and for developing targeted therapeutic strategies.

The SNF2 family is broadly divided into four major subfamilies—SWI/SNF, ISWI, CHD, and INO80—each characterized by unique domains, subunit compositions, and remodeling outcomes.[6][7] This guide provides an objective comparison of their activities, supported by experimental data and detailed methodologies.

Comparative Overview of SNF2 Subfamily Activities

Each SNF2 subfamily exhibits a distinct primary mode of chromatin remodeling, leading to different functional consequences within the cell. While all are DNA translocases that apply force to DNA, the outcomes of this activity are diverse.[8]

SubfamilyKey ATPase(s)Primary Remodeling OutcomesKey Biological Roles
SWI/SNF SMARCA4 (BRG1), SMARCA2 (BRM)Nucleosome sliding, Nucleosome eviction/disassembly[3][5]Transcriptional activation, Facilitating transcription factor binding, DNA damage repair[3][9]
ISWI SNF2H, SNF2LNucleosome sliding, Nucleosome spacing (array organization)[3][10]Chromatin assembly, Transcriptional repression (e.g., Polycomb), Nuclear organization[3][11][12]
CHD CHD1-9 (e.g., CHD1, CHD4/Mi-2β)Nucleosome sliding, Chromatin assembly, Histone deacetylation (NuRD complex)[8][13]Assembly of active and repressive chromatin, Transcriptional regulation, DNA repair[5][13]
INO80 INO80Nucleosome sliding, Histone variant exchange (H2A.Z)[10][14][15]Transcriptional regulation, DNA repair, DNA replication fork stability[16][17]

Quantitative Analysis of Remodeling Activity

Direct quantitative comparison of the enzymatic activities of different SNF2 family members is challenging due to variations in experimental conditions, substrates, and the composition of the complexes used (recombinant vs. endogenously purified). However, studies on individual complexes provide valuable insights into their catalytic efficiencies.

Remodeler (Organism)AssayKm (ATP)kcatNotes
INO80 (Yeast)ATPase Assay143 ± 12 µM435 ± 12 s⁻¹Activity was stimulated by nucleosomes more effectively than by free DNA. The reported values are comparable to those for yeast SWI/SNF.[10]
SWI/SNF (Yeast)ATPase Assay--Activity is comparable to INO80.[10] Possesses DNA-stimulated ATPase activity.[18]
CHD1 Nucleosome Sliding--Assembles chromatin with a shorter nucleosome repeat length compared to the ISWI complex, ACF.[13]
ACF (ISWI) Nucleosome Sliding--Can assemble chromatin containing linker histone H1, a function not shared by CHD1.[11][13]

Key Experimental Methodologies

The characterization of chromatin remodeling activity relies on a set of established in vitro and in vivo assays. Below are the protocols for key experimental approaches.

DNA-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by the SNF2 enzyme, which is typically stimulated by a DNA or nucleosome substrate.

Principle: The ATPase activity is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP over time.

Methodology:

  • Reaction Setup: Purified remodeler complex is incubated in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

  • Substrate Addition: The reaction is initiated by adding a defined concentration of substrate (e.g., double-stranded DNA or reconstituted mononucleosomes) and ATP, often including a trace amount of radiolabeled [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a specific time course.

  • Quenching: Aliquots are taken at different time points and the reaction is stopped by adding EDTA.

  • Analysis: The products (ADP and ³²P-labeled Pi) are separated from the unhydrolyzed ATP using thin-layer chromatography (TLC). The amount of released Pi is quantified using a phosphorimager.

  • Calculation: The initial rate of ATP hydrolysis is determined, and kinetic parameters like Km and kcat are calculated from measurements at varying substrate concentrations.[10][18]

Nucleosome Sliding Assay (Restriction Enzyme Accessibility)

This assay is a powerful tool to monitor the ATP-dependent movement of a histone octamer along a DNA fragment.[19][20]

Principle: A nucleosome is positioned to block a restriction enzyme cleavage site on a DNA template. Upon addition of a remodeler and ATP, the nucleosome slides, exposing the site and allowing it to be cleaved. The extent of cleavage is proportional to the remodeling activity.[20]

Methodology:

  • Substrate Preparation: Mononucleosomes are reconstituted on a DNA fragment containing a specific nucleosome positioning sequence and one or more restriction enzyme sites located within that sequence.

  • Remodeling Reaction: The reconstituted nucleosomes are incubated with the purified chromatin remodeling complex in a reaction buffer with and without ATP.

  • Restriction Digest: The appropriate restriction enzyme is added to the reaction mix and incubated to allow for cleavage of any accessible sites.

  • DNA Purification: The reaction is stopped, and the DNA is purified to remove proteins.

  • Analysis: The DNA cleavage products are analyzed by native gel electrophoresis, Southern blotting, or quantitative PCR to determine the fraction of DNA cleaved. An increase in cleavage in the presence of the remodeler and ATP indicates nucleosome sliding.[19][21]

Genome-Wide Chromatin Accessibility Assays

These methods provide a snapshot of the chromatin landscape across the entire genome, allowing researchers to infer the in vivo function of remodelers by observing changes in accessibility upon their depletion or inhibition.

  • ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing): This technique uses a hyperactive Tn5 transposase to simultaneously fragment and tag accessible DNA regions with sequencing adapters.[22] It is known for its speed, sensitivity, and low requirement for starting cell numbers.[22][23]

  • DNase-seq: This method employs the endonuclease DNase I to preferentially cleave DNA in nucleosome-depleted, hypersensitive regions of the genome.[19][24]

These genome-wide techniques have been instrumental in demonstrating the selective requirement of different transcription factors for specific remodeling families, such as the dependence of the insulator protein CTCF on ISWI (Snf2h) activity and the repressor REST on SWI/SNF (Brg1) activity.[3]

Visualizing Remodeling Mechanisms and Workflows

Chromatin_Remodeling_Outcomes cluster_input cluster_outputs cluster_families Input SNF2 Remodeler + Nucleosome + ATP Sliding Nucleosome Sliding Input->Sliding Eviction Nucleosome Eviction Input->Eviction Spacing Nucleosome Spacing Input->Spacing Exchange Histone Exchange Input->Exchange F_All All Families Sliding->F_All F_SWISNF SWI/SNF Eviction->F_SWISNF F_ISWI ISWI, CHD Spacing->F_ISWI F_INO80 INO80 Exchange->F_INO80

RE_Accessibility_Assay Start Reconstitute Nucleosome on DNA (RE site occluded) Incubate Incubate with Remodeler and ATP Start->Incubate Digest Add Restriction Enzyme (RE) Incubate->Digest Purify Purify DNA Digest->Purify Analyze Analyze Cleavage Products (Gel, qPCR, etc.) Purify->Analyze Result Increased Cleavage = Nucleosome Sliding Analyze->Result

Signaling_Pathway Signal External Signal (e.g., Hormone) TF Activate Sequence-Specific Transcription Factor (TF) Signal->TF Recruit TF Recruits SNF2 Remodeler TF->Recruit Remodel ATP-Dependent Chromatin Opening Recruit->Remodel Expression Gene Expression Remodel->Expression

References

Introduction: The Superfamily 2 (SF2) Helicases and the Unique Role of the SNF2 Family

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Architectures of SNF2 and Other SF2 Helicases

Superfamily 2 (SF2) comprises a diverse and extensive group of enzymes crucial for nearly all aspects of DNA and RNA metabolism.[1] A defining characteristic of SF1 and SF2 helicases is a conserved catalytic core composed of two RecA-like domains.[1][2][3] These enzymes utilize the energy from ATP hydrolysis to bind and remodel nucleic acids or nucleic acid-protein complexes.[1] While most SF2 members function as canonical helicases that unwind duplex nucleic acids, the SNF2 (Sucrose Non-Fermenting 2) family represents a specialized branch.[4][5]

SNF2 family proteins are primarily ATP-dependent chromatin remodelers that alter the structure and positioning of nucleosomes, thereby regulating gene expression and other DNA-templated processes.[4][6] A key distinction is that most SNF2 family enzymes are not bona fide helicases; they do not separate DNA strands.[2][4][5] Instead, they function as robust DNA translocases, moving along the duplex DNA and using the resulting force and torsional stress to disrupt histone-DNA contacts.[2][7] This guide provides a detailed comparison of the structural features that distinguish the SNF2 family from other canonical SF2 helicases, supported by experimental data and methodologies.

Core Structural Differences: The SNF2 Motor vs. Canonical SF2 Helicases

The fundamental differences between SNF2 and other SF2 helicases arise from specific variations within their conserved helicase motor and the presence of unique accessory domains.

The Helicase Core: A Tale of Two Motors

While all SF2 helicases share the dual RecA-like domain architecture, the SNF2 family has evolved distinct features that adapt it for DNA translocation rather than unwinding.

  • SNF2-Specific Insertions: The core of SNF2 enzymes contains two large, helical domains (HD1 and HD2) that are insertions within each of the two RecA-like lobes.[7] These domains are characteristic of the SWI2/SNF2 family and are believed to be central to their remodeling function.[7]

  • Elongated Motif Spacing: In SNF2 proteins, the spacing between the conserved helicase motifs III and IV is significantly elongated (>160 residues) compared to typical SF2 helicases like NS3 or RecG.[4][8] This region contributes to the unique architecture of the SNF2 motor.

  • Lack of a DNA-Unwinding "Wedge": Many strand-separating helicases possess a "wedge" or "pin-like" structural element that physically forces the DNA duplex apart.[4] SNF2 family enzymes lack this feature, which is consistent with their function as double-stranded DNA translocases that track along the minor groove without strand separation.[4][9]

In contrast, other SF2 families possess their own unique structural insertions tailored to their specific functions. For example, the Rad3/XPD family of DNA repair helicases features an Arch domain and an iron-sulfur (FeS) cluster domain inserted into the first RecA-like lobe, which are critical for their 5'-3' helicase activity on ssDNA.[10]

Accessory Domains: The Key to Functional Specificity

Perhaps the most significant distinction lies in the array of accessory domains typically found in SNF2 family proteins. These domains are crucial for targeting the enzymatic motor to specific chromatin locations.

  • Chromatin-Interacting Modules: SNF2 proteins almost invariably contain domains such as bromodomains (which bind to acetylated lysines on histone tails), chromodomains, and SANT domains (which interact with unmodified histone tails).[2][4][11] These modules allow the remodeling complexes to recognize specific histone modifications and direct their activity.

  • DNA-Binding Domains: Some SNF2 members, like Chd1, also possess sequence-selective DNA-binding domains that further guide their recruitment.[11]

This contrasts with many canonical SF2 helicases, whose accessory domains are more often involved in substrate recognition (e.g., specific DNA structures or RNA) or protein-protein interactions within their respective metabolic pathways.[10]

SF2_Helicase_Domain_Architecture cluster_SNF2 SNF2 Family (e.g., SNF2h/ISWI) cluster_Rad3 Rad3/XPD Family cluster_Generic Canonical SF2 Helicase (e.g., RecG) SNF2_N N-Term SNF2_Accessory Accessory Domain (e.g., SANT) SNF2_RecA1 RecA-like 1 SNF2_HD1 HD1 (Insertion) SNF2_RecA1->SNF2_HD1 SNF2_RecA2 RecA-like 2 SNF2_HD2 HD2 (Insertion) SNF2_RecA2->SNF2_HD2 SNF2_C C-Term Rad3_N N-Term Rad3_RecA1 RecA-like 1 Rad3_Arch Arch Domain Rad3_RecA1->Rad3_Arch Rad3_RecA2 RecA-like 2 Rad3_FeS FeS Domain Rad3_Arch->Rad3_FeS Rad3_C C-Term Gen_N N-Term Gen_RecA1 RecA-like 1 Gen_RecA2 RecA-like 2 Gen_C C-Term

Caption: Domain architecture of SNF2 vs. other SF2 helicases.

Quantitative Comparison of Biochemical Activities

While direct side-by-side comparisons are sparse in the literature, we can summarize the typical biochemical properties. The ATPase activity of SNF2 family enzymes, like other SF2 helicases, is stimulated by DNA.[4][9] However, their primary function as translocases rather than helicases is reflected in their activity profiles.

ParameterSNF2 Family (e.g., ISWI, Chd1)Canonical SF2 Helicases (e.g., RecQ, XPD)Key Difference
Primary Activity dsDNA-dependent ATPase; dsDNA Translocationss/dsDNA-dependent ATPase; dsDNA/RNA UnwindingSNF2 enzymes translocate on dsDNA without strand separation.[2][4]
Substrate for ATPase Primarily dsDNA; often enhanced by nucleosomesssDNA, dsDNA, or RNA depending on the specific helicaseSNF2 activity is often context-dependent, requiring a nucleosome substrate for maximal stimulation.
Processivity Varies widely; can be highly processive on chromatinVaries; replicative helicases are highly processiveProcessivity for SNF2 refers to translocation distance, not unwound base pairs.
DNA Unwinding Generally absent or very weakDefining characteristicThis is the most critical functional distinction.[4][5]

Experimental Protocols for Characterizing Helicase and Translocase Activity

Assessing the biochemical activities of SNF2 and other SF2 helicases involves a variety of techniques. Below are summarized protocols for two key assays.

Protocol 1: DNA Unwinding (Helicase) Assay

This assay is used to determine if a protein can separate duplex DNA, the canonical function of a helicase.

  • Substrate Preparation:

    • A short oligonucleotide (e.g., 30-50 bp) is radiolabeled, typically at the 5' end with ³²P-ATP using T4 polynucleotide kinase.

    • This labeled oligo is annealed to a longer, complementary single-stranded DNA to create a partial duplex substrate with a 3' or 5' overhang, which serves as the loading site for the helicase.

  • Helicase Reaction:

    • The reaction is assembled in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

    • The purified helicase enzyme is added to the reaction mix containing the radiolabeled DNA substrate.

    • The reaction is initiated by the addition of ATP (typically 1-5 mM).[12][13]

    • The mixture is incubated at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[12]

  • Quenching and Product Separation:

    • The reaction is stopped by adding a "stop buffer" containing EDTA (to chelate Mg²⁺ and stop ATP hydrolysis), SDS (to denature the protein), and a loading dye.[12]

    • The reaction products (unwound single-stranded DNA and remaining duplex substrate) are separated on a non-denaturing polyacrylamide gel (PAGE).[13]

  • Detection and Analysis:

    • The gel is dried and exposed to a phosphor screen or X-ray film for autoradiography.

    • The amount of unwound, single-stranded product is quantified relative to the total substrate to determine the percentage of unwinding.

Protocol 2: DNA-Dependent ATPase Assay

This assay measures the rate of ATP hydrolysis by the enzyme in the presence and absence of a DNA cofactor.

  • Reaction Setup:

    • Reactions are set up in a similar buffer to the helicase assay, containing Tris-HCl, MgCl₂, and DTT.

    • The purified enzyme is added to the buffer, along with its specific DNA cofactor (e.g., dsDNA for SNF2, ssDNA for a canonical helicase).

    • The reaction is initiated by adding ATP spiked with a small amount of radiolabeled [γ-³²P]ATP.

  • Time Course and Quenching:

    • The reaction is incubated at the optimal temperature.

    • At various time points, aliquots are removed and quenched by adding formic acid or by spotting directly onto a thin-layer chromatography (TLC) plate.

  • Product Separation:

    • The products of the reaction, inorganic phosphate (B84403) (³²Pi) and unhydrolyzed ATP (³²P-ATP), are separated by thin-layer chromatography on a PEI-cellulose plate.[14]

  • Quantification:

    • The TLC plate is dried and exposed to a phosphor screen.

    • The spots corresponding to free ³²Pi and ³²P-ATP are quantified.

    • The rate of ATP hydrolysis (moles of ATP hydrolyzed per mole of enzyme per unit time) is calculated from the linear phase of the reaction.

Helicase_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Analysis start Start: Purified Enzyme & Oligonucleotides radiolabel Radiolabel Oligo (e.g., with ³²P) start->radiolabel anneal Anneal to create partial duplex substrate radiolabel->anneal setup Set up Reaction: Enzyme + Substrate + Buffer anneal->setup initiate Initiate with ATP setup->initiate incubate Incubate at 37°C initiate->incubate stop_rxn Stop Reaction (EDTA, SDS) incubate->stop_rxn page Separate Products (Non-denaturing PAGE) stop_rxn->page autorad Autoradiography page->autorad quantify Quantify Unwound Product autorad->quantify end End: Determine % Unwinding quantify->end

Caption: Experimental workflow for a DNA helicase assay.

Conclusion

The SNF2 family, while belonging to the broader SF2 class of helicase-like enzymes, represents a highly specialized group of molecular motors. Their structural divergence—characterized by the absence of DNA-unwinding elements and the presence of unique internal and accessory domains—underpins their distinct function as DNA translocases dedicated to chromatin remodeling. Understanding these structural and functional differences is paramount for researchers in the fields of gene regulation, DNA repair, and for the development of therapeutic agents targeting chromatin-modifying machinery. The experimental approaches outlined provide a framework for the functional characterization of these essential enzymes.

References

Validating SNF2 ChIP-seq Peaks: A Comparative Guide to qPCR and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in understanding the intricate dance of chromatin remodeling, validating Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) data is a critical step. This guide provides a comprehensive comparison of quantitative PCR (qPCR) and its emerging alternatives for the validation of ChIP-seq peaks of SNF2, a key ATP-dependent chromatin remodeler. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

The SNF2 (Sucrose Non-Fermenting 2) family of proteins are catalytic subunits of chromatin remodeling complexes, such as SWI/SNF, that play a pivotal role in regulating gene expression by altering nucleosome positioning.[1][2] ChIP-seq has become an indispensable tool for mapping the genome-wide occupancy of SNF2 and other DNA-binding proteins. However, the bioinformatic peaks identified from ChIP-seq experiments require rigorous experimental validation to confirm their biological significance and to rule out experimental artifacts.

Comparing Validation Methods: qPCR vs. CUT&RUN-qPCR

Quantitative PCR (qPCR) has long been the gold standard for validating ChIP-seq results. This method involves designing primers to amplify specific genomic regions identified as peaks in the ChIP-seq data from the immunoprecipitated DNA. The enrichment of these regions is then quantified relative to a control region and input DNA. While reliable, ChIP-qPCR can be limited by factors such as the requirement for a relatively large number of cells and potential for higher background signal.

A promising alternative, Cleavage Under Targets and Release Using Nuclease followed by qPCR (CUT&RUN-qPCR), has emerged as a more sensitive and efficient method.[3][4][5] CUT&RUN utilizes a fusion of Protein A/G and Micrococcal Nuclease (pA/G-MNase) to selectively cleave the DNA surrounding the antibody-bound protein of interest, leading to a lower background and requiring fewer cells.

Here, we present a comparative summary of these two methods for validating SNF2 ChIP-seq peaks:

FeatureChIP-qPCRCUT&RUN-qPCR
Starting Material High (typically 1-10 million cells)Low (as few as 500 cells)
Sensitivity GoodHigh to Very High[3][4][5]
Signal-to-Noise Ratio ModerateHigh[3][4][5]
Resolution LowerHigher[3][4][5]
Workflow Complexity More complex, involves cross-linking and sonicationSimpler, no cross-linking or sonication required
Typical Fold Enrichment for SNF2 Targets 5-50 foldPotentially higher due to lower background

Experimental Protocols

Detailed methodologies for performing SNF2 ChIP-seq and subsequent validation by qPCR are provided below.

SNF2 Chromatin Immunoprecipitation (ChIP) Protocol

This protocol outlines the key steps for performing ChIP to isolate SNF2-bound chromatin.

  • Cell Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Nuclei are isolated, and chromatin is sheared into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SNF2 (or its human homolog, SMARCA4/BRG1) to pull down the protein-DNA complexes. A non-specific IgG antibody should be used as a negative control.

  • Washing and Elution: The antibody-bound chromatin is washed to remove non-specific binding, and the protein-DNA complexes are then eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified. This purified DNA is then ready for downstream applications like sequencing (ChIP-seq) or qPCR validation.

qPCR Validation of SNF2 ChIP-seq Peaks

This protocol details the steps for validating the enrichment of specific genomic loci identified from SNF2 ChIP-seq data.

  • Primer Design: Design qPCR primers that amplify 80-200 bp regions within the identified SNF2 ChIP-seq peaks (target regions) and a negative control region (a genomic locus not expected to be bound by SNF2).

  • qPCR Reaction Setup: Set up qPCR reactions using the purified ChIP DNA, input DNA (a sample of the sheared chromatin before immunoprecipitation), and DNA from the IgG control pull-down.

  • qPCR Cycling and Data Acquisition: Perform qPCR using a standard thermal cycling protocol and acquire the cycle threshold (Ct) values for each reaction.

  • Data Analysis: Calculate the enrichment of the target regions using the percent input method. The formula is: % Input = 100 * 2^(Ct(Input) - Ct(ChIP)) . The fold enrichment over the negative control region can also be calculated.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context of SNF2, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_chip ChIP cluster_validation qPCR Validation Cell Culture Cell Culture Cross-linking Cross-linking Cell Culture->Cross-linking Chromatin Shearing Chromatin Shearing Cross-linking->Chromatin Shearing Immunoprecipitation (SNF2 Ab) Immunoprecipitation (SNF2 Ab) Chromatin Shearing->Immunoprecipitation (SNF2 Ab) Reverse Cross-linking Reverse Cross-linking Immunoprecipitation (SNF2 Ab)->Reverse Cross-linking DNA Purification DNA Purification Reverse Cross-linking->DNA Purification ChIP-seq Library Prep ChIP-seq Library Prep DNA Purification->ChIP-seq Library Prep ChIP-seq qPCR Validation qPCR Validation DNA Purification->qPCR Validation Validation Sequencing Sequencing ChIP-seq Library Prep->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Peak Calling Peak Calling Data Analysis->Peak Calling Peak Calling->qPCR Validation Validated SNF2 Peaks Validated SNF2 Peaks qPCR Validation->Validated SNF2 Peaks Primer Design Primer Design qPCR Reaction qPCR Reaction Primer Design->qPCR Reaction Data Analysis (% Input) Data Analysis (% Input) qPCR Reaction->Data Analysis (% Input) dna_damage_response cluster_swisnf SWI/SNF Complex DNA Double-Strand Break DNA Double-Strand Break ATM/ATR Kinase Activation ATM/ATR Kinase Activation DNA Double-Strand Break->ATM/ATR Kinase Activation H2AX Phosphorylation (γH2AX) H2AX Phosphorylation (γH2AX) ATM/ATR Kinase Activation->H2AX Phosphorylation (γH2AX) Recruitment of Repair Proteins Recruitment of Repair Proteins H2AX Phosphorylation (γH2AX)->Recruitment of Repair Proteins SNF2 (ATPase) SNF2 (ATPase) H2AX Phosphorylation (γH2AX)->SNF2 (ATPase) recruits DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Chromatin Remodeling Chromatin Remodeling SNF2 (ATPase)->Chromatin Remodeling mediates Increased DNA Accessibility Increased DNA Accessibility Chromatin Remodeling->Increased DNA Accessibility Increased DNA Accessibility->DNA Repair

References

A Comparative Guide to Dominant-Negative Mutations in the SNF2 ATPase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of dominant-negative mutations within the SNF2 ATPase domain of chromatin remodeling enzymes, comparing their functional impact with alternative inhibitory strategies. The information presented is intended to aid researchers in selecting appropriate tools and methodologies for studying SNF2-family ATPases and in the development of novel therapeutic agents targeting these essential enzymes.

Introduction to SNF2 ATPase Domain and Dominant-Negative Mutations

The SNF2 (Sucrose Non-Fermenting 2) family of proteins are highly conserved ATPases that form the catalytic core of chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby regulating gene expression, DNA repair, and other critical cellular processes. The ATPase domain of SNF2-family proteins is the engine that drives these remodeling activities.

A dominant-negative mutation is a type of mutation where the altered gene product not only loses its own function but also interferes with the function of the wild-type protein expressed from the non-mutated allele. In the context of the SNF2 ATPase domain, such mutations often occur in highly conserved motifs critical for ATP binding or hydrolysis. The resulting mutant protein can be incorporated into chromatin remodeling complexes, rendering them inactive and leading to widespread changes in chromatin accessibility and gene expression. These mutations have been implicated in a variety of human diseases, including cancer and developmental disorders.

Comparison of a Dominant-Negative SNF2 Mutant and a Chemical Inhibitor

This guide compares the effects of a well-characterized dominant-negative mutation in SMARCA4 (also known as BRG1), a key SNF2-family member, with a chemical inhibitor, PFI-3, that targets the SWI/SNF complex.

Biochemical Performance

The following table summarizes the known biochemical effects of the SMARCA4 G784E dominant-negative mutant and the bromodomain inhibitor PFI-3. It is important to note that while the G784E mutation directly impairs ATPase activity, PFI-3 targets the bromodomain, a reader module that helps anchor the complex to acetylated histones, thus indirectly affecting its function. A direct comparison of ATPase inhibition is therefore not straightforward from the available literature.

FeatureDominant-Negative SMARCA4 (G784E)PFI-3 (Bromodomain Inhibitor)
Target ATPase domain of SMARCA4Bromodomains of SMARCA4 and SMARCA2
Mechanism of Action Disrupts the mechanochemical cycle of ATP hydrolysisCompetitively inhibits binding to acetylated histone tails
Effect on ATPase Activity Presumed to be severely reduced or abolished (qualitative)Not directly reported; acts on bromodomain binding
Binding Affinity (Kd) Not applicable89 nM for SMARCA4 bromodomain (ITC)[1][2]
Effect on Chromatin Remodeling Impaired ability to alter nucleosome positioningReduces chromatin association of the SWI/SNF complex
Cellular and Phenotypic Effects

The expression of dominant-negative SNF2 mutants or treatment with inhibitors can lead to significant changes in cellular function. The following table compares the reported cellular phenotypes.

FeatureDominant-Negative SMARCA4 (G784E)PFI-3 (Bromodomain Inhibitor)
Effect on Chromatin Accessibility Alters the open chromatin landscape at thousands of sites, particularly at enhancers.[3][4]Can inhibit chromatin binding of the complex.
Effect on Gene Expression Induces pro-oncogenic expression changes, including an approximately 2-fold increase in Myc expression.[4]Can alter the expression of SWI/SNF target genes.
Effect on Cell Proliferation Can promote pro-oncogenic changes.Does not consistently phenocopy the growth inhibitory effects of SMARCA2 knockdown in lung cancer.[2]
Phenotypic Consequences Contributes to malignancies and neurologic disorders.[3]Can sensitize cancer cells to DNA-damaging agents.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Malachite Green ATPase Assay

This colorimetric assay is used to measure the ATPase activity of SNF2 proteins by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified SNF2 ATPase (wild-type and mutant)

  • ATP

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA

  • Malachite Green Reagent:

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 620-650 nm

Procedure:

  • Prepare a phosphate standard curve:

    • Prepare a series of known concentrations of the phosphate standard in the assay buffer.

  • Set up the ATPase reaction:

    • In a 96-well plate, add the purified SNF2 enzyme (e.g., 50 nM) to the assay buffer.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the color:

    • Stop the reaction by adding the Malachite Green Reagent. A common method is to add a solution of Malachite Green, ammonium molybdate, and a stabilizing agent. For example, add 800 µl of a 3:1 mixture of Solution A and Solution B to each 100 µl reaction.

    • Incubate for 1 minute at room temperature.

    • Add 100 µl of Solution C to stop the color development.

  • Measure the absorbance:

    • Read the absorbance of each well at 630 nm using a microplate reader.

  • Calculate ATPase activity:

    • Use the phosphate standard curve to determine the amount of Pi produced in each reaction.

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

Electrophoretic Mobility Shift Assay (EMSA) for Chromatin Remodeling

EMSA, also known as a gel shift assay, is used to assess the ability of a chromatin remodeling complex to mobilize a nucleosome along a DNA fragment.

Materials:

  • Purified chromatin remodeling complex (containing wild-type or mutant SNF2 ATPase)

  • Mononucleosome substrate (reconstituted on a DNA fragment with a fluorescent or radioactive label)

  • ATP

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol

  • Native polyacrylamide gel (e.g., 5-6%)

  • TBE or TGE running buffer

  • Gel imaging system

Procedure:

  • Set up the remodeling reaction:

    • In a microcentrifuge tube, combine the mononucleosome substrate (e.g., 10 nM) and the chromatin remodeling complex (e.g., 20 nM) in the binding buffer.

    • Incubate at 30°C for 10 minutes to allow complex formation.

    • Initiate the remodeling reaction by adding ATP to a final concentration of 1 mM.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction:

    • Stop the reaction by adding a competitor DNA (e.g., plasmid DNA) and placing the tubes on ice.

  • Perform electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated an appropriate distance.

  • Visualize the results:

    • Scan the gel using an appropriate imaging system to detect the labeled DNA.

    • A shift in the position of the nucleosome band indicates successful remodeling. The extent of the shift can be quantified to compare the activity of wild-type and mutant complexes.

Visualizations

Signaling Pathway Disruption by Dominant-Negative SNF2

Dominant_Negative_SNF2_Pathway cluster_wildtype Wild-Type Function cluster_dominant_negative Dominant-Negative Effect WT_SNF2 Wild-Type SNF2 ATPase WT_Complex Active Chromatin Remodeling Complex WT_SNF2->WT_Complex Forms Inactive_Complex Inactive Chromatin Remodeling Complex WT_SNF2->Inactive_Complex Trapped in Nucleosome Nucleosome WT_Complex->Nucleosome Acts on Chromatin_Accessibility Chromatin Accessibility Nucleosome->Chromatin_Accessibility Regulates Gene_Expression Normal Gene Expression Chromatin_Accessibility->Gene_Expression Leads to DN_SNF2 Dominant-Negative SNF2 Mutant DN_SNF2->Inactive_Complex Incorporated into Altered_Chromatin Altered Chromatin Accessibility Inactive_Complex->Altered_Chromatin Leads to Aberrant_Expression Aberrant Gene Expression Altered_Chromatin->Aberrant_Expression Causes

Caption: Disruption of normal chromatin remodeling by a dominant-negative SNF2 mutant.

Experimental Workflow for Comparing SNF2 Mutants

Experimental_Workflow start Start mutagenesis Site-Directed Mutagenesis of SNF2 start->mutagenesis expression Protein Expression and Purification mutagenesis->expression wt_protein Wild-Type SNF2 Protein expression->wt_protein mut_protein Dominant-Negative This compound expression->mut_protein atpase_assay ATPase Activity Assay (Malachite Green) wt_protein->atpase_assay remodeling_assay Chromatin Remodeling Assay (EMSA) wt_protein->remodeling_assay cellular_studies Cellular Studies wt_protein->cellular_studies mut_protein->atpase_assay mut_protein->remodeling_assay mut_protein->cellular_studies data_analysis Data Analysis and Comparison atpase_assay->data_analysis remodeling_assay->data_analysis cellular_studies->data_analysis

Caption: Workflow for the functional analysis of dominant-negative SNF2 mutations.

Logical Relationship of Dominant-Negative Inhibition

Logical_Relationship Mutation Dominant-Negative Mutation in SNF2 ATPase Domain Protein Expression of Mutant and Wild-Type Protein Mutation->Protein Complex Formation of Heteromeric Remodeling Complexes Protein->Complex Inactivation Inactivation of the Entire Complex Complex->Inactivation Downstream Disruption of Downstream Cellular Processes Inactivation->Downstream

Caption: The logical cascade of events following a dominant-negative SNF2 mutation.

References

A Head-to-Head Battle of Nucleosome Movers: Unraveling the Substrate Specificity of SNF2 and CHD1 Remodelers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the complex landscape of chromatin remodeling, this document provides a detailed comparison of the substrate specificity of two major classes of ATP-dependent chromatin remodelers: the SNF2 and CHD1 families. By examining their enzymatic kinetics, substrate preferences, and modes of action, we aim to equip scientists and drug development professionals with the knowledge to make informed decisions in their research.

At the heart of gene regulation lies the dynamic architecture of chromatin. ATP-dependent chromatin remodelers are the master architects of this landscape, sliding, evicting, and restructuring nucleosomes to control access to the genetic blueprint. Among the diverse families of these molecular machines, the SNF2 and CHD1 families are key players, each with distinct roles in maintaining genomic integrity and orchestrating gene expression. While both utilize a conserved ATPase motor to fuel their remodeling activities, their substrate preferences and enzymatic behaviors diverge significantly, leading to specialized functions within the cell.

This guide delves into the experimental data that illuminates these differences, presenting quantitative comparisons of their activities and detailed methodologies for the key assays used to characterize them.

At a Glance: Key Differences in Substrate Specificity

FeatureSNF2 Family (e.g., SWI/SNF, RSC)CHD1 Family
Primary Function Nucleosome sliding, eviction, and disruptionNucleosome spacing and centering
Dependence on Extranucleosomal DNA Low; can remodel nucleosomes with minimal flanking DNAHigh; activity is strongly stimulated by and dependent on extranucleosomal DNA
Remodeling Outcome on Mononucleosomes Can slide nucleosomes off DNA endsCenters nucleosomes on DNA fragments
In Vivo Chromatin Occupancy (Yeast) Higher chromatin-bound fractionLower chromatin-bound fraction
In Vivo Residence Time (Yeast) Shorter residence time (~4-7 seconds)[1][2]Shorter residence time (~4-7 seconds)[1][2]

Deep Dive: Quantitative Analysis of Remodeler Activity

To appreciate the functional distinctions between SNF2 and CHD1 remodelers, a quantitative examination of their enzymatic parameters is essential. The following tables summarize key in vivo and in vitro data, providing a direct comparison of their behavior.

In Vivo Dynamics in Budding Yeast

Single-molecule tracking studies in living yeast have provided valuable insights into how these remodelers interact with chromatin in their native environment.

RemodelerChromatin-Bound Fraction (%)Mean Residence Time (s)
SWI/SNF 55.9 ± 1.3[2]~4-7[1][2]
CHD1 Not explicitly stated, but gene body-acting remodelers like CHD1 have a lower bound fraction than promoter-acting remodelers like SWI/SNF.[3]~4-7[1][2]

These in vivo data suggest that while both remodelers have short residence times on chromatin, SWI/SNF complexes are more frequently engaged with the chromatin landscape compared to CHD1.

Mechanistic Insights: How They Recognize and Remodel Nucleosomes

The differences in substrate specificity between SNF2 and CHD1 remodelers stem from their distinct domain architectures and mechanisms of nucleosome engagement.

The SNF2 Family: Powerhouses of Disruption

SNF2-family remodelers, such as the well-characterized SWI/SNF and RSC complexes, are potent machines capable of dramatic chromatin alterations. Their core catalytic subunit, homologous to the yeast Snf2 protein, is part of a large multi-protein complex.

  • Recognition and Binding: The ATPase motor of SNF2-family remodelers binds to the nucleosomal DNA at a position known as Super Helical Location 2 (SHL2), approximately 20 base pairs from the nucleosome dyad.[4] They can engage with nucleosomes possessing very short flanking DNA and have been shown to generate superhelical torsion on the DNA.

  • Remodeling Action: Upon ATP hydrolysis, SNF2-family remodelers translocate DNA relative to the histone octamer. This can lead to several outcomes, including:

    • Nucleosome Sliding: Moving the nucleosome along the DNA.

    • Nucleosome Eviction: Complete removal of the histone octamer from the DNA.

    • Histone Dimer Exchange: Swapping H2A/H2B dimers within the nucleosome.

A key characteristic of remodelers like SWI/SNF is their ability to slide nucleosomes to the end of a DNA fragment and even off the DNA entirely, a feature not typically observed with CHD1.[5]

The CHD1 Family: Architects of Order

CHD1 (Chromodomain Helicase DNA-binding) remodelers are crucial for establishing and maintaining regularly spaced nucleosome arrays, a hallmark of organized chromatin.

  • Recognition and Binding: CHD1 operates as a monomer and its interaction with the nucleosome is more intricate, involving several domains:

    • ATPase Motor: Like SNF2, the ATPase motor of CHD1 engages DNA at SHL2.[4]

    • Chromodomains: These domains are located N-terminal to the ATPase motor and are thought to have a regulatory role, potentially acting as a selectivity filter for nucleosome substrates.[4]

    • DNA-Binding Domain (DBD): Situated C-terminal to the ATPase motor, the DBD is critical for sensing and binding to extranucleosomal DNA.[4]

  • Remodeling Action: The activity of CHD1 is highly dependent on the presence of extranucleosomal DNA. It uses the flanking DNA as a "handle" to position the nucleosome. This "sensing" of DNA length allows CHD1 to slide nucleosomes away from the ends of DNA fragments and towards the center, a process known as nucleosome centering.[5] CHD1 achieves this through a bidirectional sliding mechanism.[4]

The following diagram illustrates the distinct modes of action of SNF2 and CHD1 remodelers on a mononucleosome substrate.

G cluster_snf2 SNF2 Family (e.g., SWI/SNF) cluster_chd1 CHD1 Family snf2_start Start: Nucleosome with short flanking DNA snf2_remodel Remodeling: Slides nucleosome towards DNA end snf2_start->snf2_remodel ATP Hydrolysis snf2_end Outcome: Nucleosome at or off DNA end snf2_remodel->snf2_end chd1_start Start: End-positioned nucleosome with extranucleosomal DNA chd1_remodel Remodeling: Senses flanking DNA and slides nucleosome inwards chd1_start->chd1_remodel ATP Hydrolysis chd1_end Outcome: Centered nucleosome chd1_remodel->chd1_end

Figure 1. Distinct remodeling outcomes of SNF2 and CHD1.

Experimental Corner: Key Assays for Characterizing Substrate Specificity

The quantitative data and mechanistic insights presented in this guide are the products of several key experimental techniques. Below, we provide an overview of the methodologies for these assays.

ATPase Assays

These assays measure the rate of ATP hydrolysis by the remodeler in the presence of different substrates (e.g., naked DNA vs. nucleosomes), providing insights into substrate preference and enzymatic efficiency.

Protocol: Malachite Green-Based ATPase Assay

This colorimetric assay detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 5 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT).

    • Add the chromatin remodeler (SNF2 or CHD1) to the buffer.

    • Add the substrate (e.g., naked DNA or reconstituted mononucleosomes) at various concentrations.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate Reaction:

    • Start the reaction by adding ATP to a final concentration in the desired range (e.g., 1 mM).

  • Time Course and Quenching:

    • At various time points, take aliquots of the reaction and quench the enzymatic activity by adding EDTA to chelate Mg2+.

  • Phosphate Detection:

    • Add Malachite Green reagent to the quenched reactions. This reagent forms a colored complex with free phosphate.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).

    • Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

    • Plot the rate of ATP hydrolysis as a function of substrate concentration to determine kinetic parameters such as kcat and Km.

The following diagram outlines the workflow for a typical ATPase assay.

G cluster_workflow ATPase Assay Workflow A 1. Reaction Setup: Remodeler + Substrate + Buffer B 2. Initiate Reaction: Add ATP A->B C 3. Incubate & Quench: Time points, add EDTA B->C D 4. Color Development: Add Malachite Green C->D E 5. Measure Absorbance & Analyze Data D->E

Figure 2. Workflow for a Malachite Green ATPase assay.
Nucleosome Sliding Assays

These assays directly visualize the movement of nucleosomes along a DNA template.

Protocol: Restriction Enzyme Accessibility (REA) Assay

This assay is based on the principle that a restriction enzyme site covered by a nucleosome is protected from cleavage. Nucleosome sliding exposes the site, allowing for digestion.

  • Substrate Preparation:

    • Reconstitute mononucleosomes on a DNA fragment containing one or more restriction enzyme sites at defined positions.

  • Remodeling Reaction:

    • Incubate the nucleosomes with the chromatin remodeler and ATP in the appropriate reaction buffer.

    • Simultaneously, or in a subsequent step, add the corresponding restriction enzyme.

  • Reaction Termination and DNA Purification:

    • Stop the reaction at various time points by adding a stop solution (e.g., SDS and proteinase K).

    • Purify the DNA from the reaction mixture.

  • Analysis:

    • Analyze the DNA fragments by gel electrophoresis. The appearance of cleavage products over time indicates the rate of nucleosome sliding.

The workflow for an REA assay is depicted below.

G cluster_workflow Restriction Enzyme Accessibility Assay Workflow A 1. Substrate: Nucleosome with hidden restriction site B 2. Remodeling Reaction: + Remodeler, ATP, & Restriction Enzyme A->B C 3. DNA Cleavage: Site becomes accessible and is cut B->C D 4. Analysis: Gel electrophoresis of DNA fragments C->D

Figure 3. Workflow for a Restriction Enzyme Accessibility assay.

Conclusion

The SNF2 and CHD1 families of chromatin remodelers, while sharing a common ATPase engine, have evolved distinct strategies for interacting with and manipulating their nucleosomal substrates. SNF2-family members act as powerful, often disruptive, remodelers capable of significant nucleosome displacement, a function crucial for processes requiring large-scale chromatin opening. In contrast, CHD1 remodelers are fine-tuners of chromatin architecture, meticulously positioning nucleosomes to create and maintain an organized genomic landscape.

Understanding these differences in substrate specificity is paramount for researchers studying the intricate mechanisms of gene regulation and for those seeking to develop therapeutic interventions that target the chromatin remodeling machinery. The data and experimental frameworks presented in this guide offer a solid foundation for further exploration into the fascinating world of these essential molecular machines.

References

Validating the Role of SNF2/SMARCA4 in Glioblastoma: A Comparative Guide to an Emerging Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature and high recurrence rates. The complex genetic and epigenetic landscape of GBM necessitates the exploration of novel therapeutic targets. One such emerging target is the SNF2 family of chromatin remodelers, particularly the ATPase subunit SMARCA4 (also known as BRG1). In contrast to its tumor-suppressive role in many other cancers, SMARCA4 is frequently overexpressed in glioblastoma and appears to have an oncogenic function.[1][2] This guide provides a comparative analysis of targeting SNF2/SMARCA4 versus the well-established therapeutic target, the Epidermal Growth Factor Receptor (EGFR), in glioblastoma.

Performance Comparison: SNF2/SMARCA4 vs. EGFR Inhibition

While direct head-to-head studies comparing the efficacy of specific SMARCA4 inhibitors and EGFR inhibitors in the same glioblastoma models are still emerging, we can collate data from independent studies to draw preliminary comparisons. The following tables summarize the effects of targeting each protein on key cancer cell processes.

Table 1: Impact on Cell Viability

TargetMethod of InhibitionGlioblastoma Cell LineIC50 ValueReference
SMARCA4/BRG1 PFI-3 (Bromodomain Inhibitor)SMARCA4-deficient cellsProliferation affected, slight survival reduction[3]
EGFR GefitinibU251-EGFRvIII20.35 µM[3]
EGFR ErlotinibU251-EGFRvIII13.65 µM[3]
EGFR LapatinibSF268 (A289V EGFR)>1.5 µM (induces cell death)[4]
EGFR Erlotinib293-EGFRvIII4.83 µM[3]
EGFR Gefitinib293-EGFRvIII15.67 µM[3]

Table 2: Effects on Apoptosis

TargetMethod of InhibitionGlioblastoma Cell Line(s)Observed Effect on ApoptosisReference
SMARCA4/SMARCA2 KnockoutOvarian and Lung Cancer CellsLoss of SMARCA4/2 inhibits chemotherapy-induced apoptosis[5]
EGFR GefitinibHuman glioma cellsInduces apoptosis through the intrinsic pathway[6]
EGFR Erlotinib + LuteolinU87 ΔEGFR, 251 EGFRvIIICombination induces apoptosis (increased cleaved PARP and caspase)[7]

Signaling Pathways and Mechanisms of Action

Targeting SNF2/SMARCA4 and EGFR impacts distinct but potentially interconnected signaling pathways crucial for glioblastoma progression.

SNF2/SMARCA4 Signaling in Glioblastoma

In glioblastoma, the overexpression of SMARCA4, a core component of the SWI/SNF chromatin remodeling complex, is thought to drive tumorigenesis by altering the epigenetic landscape.[1][2] This leads to changes in the expression of genes involved in key oncogenic pathways. Two of the most relevant pathways are the PI3K/Akt and Wnt/β-catenin signaling cascades.

  • PI3K/Akt Pathway: Evidence suggests that SMARCA4 can cooperatively regulate the PI3K signaling pathway. One proposed mechanism is through the transcriptional activation of genes like TGFBR2, which can in turn activate the PI3K/Akt pathway, promoting cell survival and proliferation.[8][9]

  • Wnt/β-catenin Pathway: The SWI/SNF complex, with SMARCA4 as its engine, can directly interact with β-catenin. This interaction is crucial for the transcriptional activation of Wnt target genes, which are involved in cell proliferation and maintenance of the glioma stem cell phenotype.[10][11]

SNF2_Signaling_GBM cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SNF2 SNF2/SMARCA4 (Overexpressed in GBM) SWI_SNF SWI/SNF Complex SNF2->SWI_SNF Forms Chromatin Chromatin Remodeling SWI_SNF->Chromatin Beta_Catenin β-catenin SWI_SNF->Beta_Catenin Interacts with TGFBR2 TGFBR2 Chromatin->TGFBR2 Upregulates Expression SOX4 SOX4 SOX4->Chromatin Binds with SMARCA4 TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activates Proliferation_Survival Cell Proliferation & Survival TCF_LEF->Proliferation_Survival Promotes Transcription of Target Genes PI3K PI3K TGFBR2->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Proliferation_Survival Promotes Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Frizzled->Beta_Catenin Stabilizes

SNF2/SMARCA4 oncogenic signaling in glioblastoma.
EGFR Signaling in Glioblastoma

EGFR is one of the most frequently altered genes in glioblastoma, with amplifications and mutations leading to constitutive activation of its tyrosine kinase domain.[12] This triggers a cascade of downstream signaling events that drive tumor growth and survival.

  • PI3K/Akt/mTOR Pathway: This is a major downstream effector of EGFR signaling. Activated EGFR recruits and activates PI3K, which in turn activates Akt and mTOR, leading to increased protein synthesis, cell growth, and survival.[13]

  • RAS/RAF/MEK/ERK Pathway: Another critical pathway activated by EGFR, this cascade promotes cell proliferation and differentiation.[12]

EGFR_Signaling_GBM cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Amplified/Mutated in GBM) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Transcription->Proliferation_Survival Promotes

EGFR oncogenic signaling in glioblastoma.

Experimental Protocols

Detailed and validated protocols are essential for reproducible research. Below are methodologies for key experiments used to validate the roles of SNF2/SMARCA4 and EGFR in glioblastoma.

CRISPR-Cas9 Mediated Knockout of SMARCA4

This protocol outlines a general workflow for generating SMARCA4 knockout glioblastoma cell lines.

CRISPR_Workflow cluster_design 1. gRNA Design & Cloning cluster_transfection 2. Transfection & Selection cluster_isolation 3. Clonal Isolation cluster_validation 4. Validation Design Design gRNAs targeting SMARCA4 exons Clone Clone gRNAs into Cas9-expressing vector Design->Clone Transfect Transfect GBM cells (e.g., U87MG, T98G) Clone->Transfect Select Select transfected cells (e.g., Puromycin) Transfect->Select Dilution Single-cell dilution in 96-well plates Select->Dilution Expansion Expand single-cell clones Dilution->Expansion Sequencing Sanger sequencing of target locus Expansion->Sequencing WesternBlot Western blot for SMARCA4 protein Sequencing->WesternBlot

Workflow for CRISPR-Cas9 knockout of SMARCA4.

Detailed Steps:

  • gRNA Design and Cloning: Design at least two single-guide RNAs (sgRNAs) targeting early exons of the SMARCA4 gene to ensure a frameshift mutation leading to a knockout. These are then cloned into a lentiviral vector co-expressing Cas9 and a selection marker like puromycin (B1679871) resistance.

  • Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target glioblastoma cells (e.g., U87MG, T98G) with the lentivirus.

  • Selection and Clonal Isolation: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. After selection, perform single-cell sorting or limiting dilution to isolate individual clones.

  • Validation: Expand the single-cell clones and validate the knockout by extracting genomic DNA and performing Sanger sequencing to identify insertions or deletions (indels) at the target site. Further confirm the absence of SMARCA4 protein expression by Western blot analysis.

siRNA-Mediated Knockdown of SMARCA4

For transient silencing of SMARCA4, siRNA is a commonly used technique.

Protocol for a 6-well plate format:

  • Cell Seeding: Seed glioblastoma cells (e.g., U87MG) at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In tube A, dilute 2-8 µl of a 20 µM SMARCA4 siRNA duplex into 100 µl of serum-free medium (e.g., Opti-MEM).

    • In tube B, dilute 2-8 µl of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µl of serum-free medium.

    • Combine the contents of tube A and tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation: Harvest the cells and validate the knockdown efficiency by quantitative PCR (qPCR) to measure SMARCA4 mRNA levels and by Western blot to assess SMARCA4 protein levels. A non-targeting siRNA should be used as a negative control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the desired inhibitor (e.g., a SMARCA4 inhibitor or an EGFR inhibitor) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The available evidence suggests that SNF2/SMARCA4 is a promising therapeutic target in glioblastoma, where it appears to function as an oncogene. While direct comparative data with established therapies like EGFR inhibitors is still limited, the distinct mechanisms of action provide a strong rationale for further investigation, both as a monotherapy and in combination with other agents. Future research should focus on head-to-head preclinical studies to directly compare the efficacy of SMARCA4 and EGFR inhibitors, and to explore potential synergistic effects. Elucidating the precise downstream targets of the SWI/SNF complex in glioblastoma will be crucial for developing more effective and targeted therapeutic strategies.

References

A Comparative Analysis of SNF2 Protein Function in Yeast and Humans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative functions of the SNF2 protein family in Saccharomyces cerevisiae (yeast) and Homo sapiens (humans).

The SNF2 (Sucrose Non-Fermenting 2) protein family, characterized by a conserved ATPase domain, represents a cornerstone of chromatin remodeling in eukaryotes. These molecular motors utilize the energy from ATP hydrolysis to alter chromatin structure, thereby playing a pivotal role in the regulation of gene expression. This guide provides a detailed comparative analysis of the this compound and its homologs in yeast and humans, highlighting key similarities and differences in their structure, function, and regulatory mechanisms.

Core Functional Comparison: Yeast Snf2p vs. Human BRG1/BRM

In the budding yeast Saccharomyces cerevisiae, the this compound (also known as Swi2) is the catalytic heart of the multi-subunit SWI/SNF complex.[1] This complex is a global transcriptional activator, influencing the expression of a wide array of genes involved in various cellular processes, including mating-type switching and sugar metabolism.[2][3]

Humans possess two primary orthologs of yeast Snf2p: Brahma-related gene 1 (BRG1), encoded by the SMARCA4 gene, and Brahma (BRM), encoded by the SMARCA2 gene.[4][5] These proteins are the mutually exclusive catalytic subunits of the mammalian SWI/SNF complexes, often referred to as BAF (BRG1/BRM-associated factors) and PBAF (polybromo-associated BAF).[6][7] While the fundamental role in ATP-dependent chromatin remodeling is conserved, the human complexes exhibit greater diversity and are implicated in a broader range of developmental processes and diseases, most notably cancer.[8][9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters comparing the yeast this compound with its human homologs, BRG1 and BRM.

Parameter Yeast (Snf2p) Human (BRG1/SMARCA4) Human (BRM/SMARCA2) References
Molecular Weight ~194 kDa~185 kDa~182 kDa[10]
ATPase Activity (kcat) DNA-stimulatedDNA-stimulatedDNA-stimulated; reported to have lower activity than BRG1[11][12]
DNA Binding Affinity (Kd) High affinity for DNA, with a preference for distorted structures like four-way junctionsHigh affinity for DNASimilar to BRG1[2][13][14]
Complex Composition Yeast SWI/SNF Complex Human BAF/PBAF Complexes References
Catalytic Subunit Snf2pBRG1 or BRM (mutually exclusive)[6][7]
Core Subunits Swi1, Swi3, Snf5, Snf6, Snf11, Snf12, Arp7, Arp9, Taf14BAF170, BAF155, BAF60, BAF57, BAF53, BAF47 (hSNF5)[1][7]
Complex-Specific Subunits -BAF complex: BAF250a/bPBAF complex: BAF180, BAF200, Brd7[7][15]
Gene Regulation Yeast (snf2Δ) Human (BRG1/SMARCA4 knockdown) References
Affected Genes Altered expression of hundreds of genes, including those involved in stress response and metabolism.Downregulation of genes involved in cell adhesion, extracellular matrix organization, and specific signaling pathways.[16][17][18]
Example of a Regulated Gene SUC2 (invertase) - required for sucrose (B13894) fermentationCD44 - involved in cell-cell interactions, cell adhesion, and migration[6][19]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

ATPase Activity Assay

This protocol outlines a non-radioactive method to measure the ATPase activity of chromatin remodeling complexes.

Materials:

  • Purified chromatin remodeling complex (e.g., immunoprecipitated SWI/SNF or BAF complex)

  • 2X Reaction Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 40% Glycerol

  • 1X Reaction Buffer components: BSA, ATP, DTT, Protease Inhibitors (PI), single-stranded DNA (ssDNA)

  • Luciferase-based ATP detection reagent (e.g., ATP Determination Kit)

  • Microplate reader

Procedure:

  • Prepare the 1X Reaction Buffer immediately before use by adding BSA, ATP, DTT, PI, and ssDNA to the 2X Reaction Buffer to achieve the final desired concentrations (e.g., 1 mg/mL BSA, 4 mM ATP, 1 mM DTT, PI cocktail, 0.5 µg/µL ssDNA).[4]

  • Add the purified chromatin remodeling complex to the wells of a microplate.

  • Initiate the reaction by adding the 1X Reaction Buffer.

  • Incubate the plate at the desired temperature (e.g., 30°C for yeast complexes, 37°C for human complexes) for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction at each time point.

  • Measure the amount of remaining ATP using a luciferase-based detection reagent according to the manufacturer's instructions.

  • Calculate the rate of ATP hydrolysis by determining the decrease in ATP concentration over time.

In Vitro Chromatin Remodeling Assay (Nucleosome Sliding)

This assay monitors the ability of a chromatin remodeling complex to move a nucleosome along a DNA fragment.

Materials:

  • Recombinant histone octamers

  • DNA fragment containing a nucleosome positioning sequence

  • Purified chromatin remodeling complex

  • ATP

  • Remodeling Buffer: 20 mM HEPES pH 7.6, 50 mM KCl, 5 mM MgCl₂, 5% sucrose, 0.1 mg/ml BSA, 1 mM DTT

  • Native polyacrylamide gel

Procedure:

  • Reconstitute mononucleosomes by mixing histone octamers and the DNA fragment and performing salt gradient dialysis.[20][21]

  • Incubate the reconstituted nucleosomes with the purified chromatin remodeling complex in the Remodeling Buffer at 23°C for 15 minutes.[5]

  • Initiate the remodeling reaction by adding ATP to a final concentration of 2.5 mM.[5]

  • Incubate for a specific time period (e.g., 60 minutes).

  • Stop the reaction by adding a competitor DNA and loading dye.

  • Analyze the products on a native polyacrylamide gel. Nucleosome sliding results in a change in the electrophoretic mobility of the nucleosome-DNA complex.[5]

Co-Immunoprecipitation (Co-IP)

This protocol is used to identify protein-protein interactions within the SWI/SNF and BAF/PBAF complexes.

Materials:

  • Cell lysate (from yeast or human cells)

  • Antibody specific to a subunit of the complex of interest

  • Protein A/G magnetic beads

  • IP Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, protease and phosphatase inhibitors

  • Wash Buffer (e.g., IP Lysis Buffer)

  • Elution Buffer (e.g., low pH buffer or SDS-PAGE sample buffer)

Procedure:

  • Lyse cells in IP Lysis Buffer on ice.[22]

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the specific antibody overnight at 4°C with gentle rotation.[22]

  • Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound function.

experimental_workflow cluster_upstream Cell Culture & Lysis cluster_assays Biochemical Assays cluster_downstream Downstream Analysis yeast Yeast Culture lysis Cell Lysis yeast->lysis human Human Cell Culture human->lysis atpase ATPase Assay lysis->atpase remodeling Chromatin Remodeling Assay lysis->remodeling coip Co-Immunoprecipitation lysis->coip luminescence Luminescence Measurement atpase->luminescence gel Native PAGE remodeling->gel wb Western Blot coip->wb ms Mass Spectrometry coip->ms

Overview of experimental workflows for analyzing this compound function.

signaling_pathway cluster_yeast Yeast (S. cerevisiae) cluster_human Human y_signal Nutrient Availability (e.g., Sucrose) y_tf Transcriptional Activator (e.g., Gal4) y_signal->y_tf y_snf2 Snf2/Swi2 y_tf->y_snf2 y_remodeling Chromatin Remodeling y_snf2->y_remodeling ATP -> ADP+Pi y_gene Gene Expression (e.g., SUC2) y_remodeling->y_gene h_signal Hormonal Signal (e.g., Glucocorticoids) h_receptor Nuclear Receptor (e.g., GR) h_signal->h_receptor h_brg1 BRG1/SMARCA4 h_receptor->h_brg1 h_remodeling Chromatin Remodeling h_brg1->h_remodeling ATP -> ADP+Pi h_gene Gene Expression (e.g., Hormone-responsive genes) h_remodeling->h_gene

Simplified signaling pathways involving SNF2 in yeast and humans.

Conclusion

The this compound family, from the single Snf2p in yeast to the diversified BRG1 and BRM in humans, underscores the fundamental importance of chromatin remodeling in eukaryotic life. While the core enzymatic function of these ATP-dependent motors is highly conserved, the evolution of more complex regulatory networks and a greater diversity of associated subunits in humans reflects the increased complexity of gene regulation in higher organisms. Understanding the nuances of these proteins in both model organisms and humans is critical for basic research and for the development of novel therapeutic strategies targeting chromatin-modifying enzymes in diseases such as cancer.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal Procedures for SNF2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling SNF2 (Sucrose Non-Fermenting 2) protein must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment. Although SNF2, a key component of the SWI/SNF chromatin-remodeling complex, is not classified as an inherently hazardous substance, it is critical to handle it, like all recombinant proteins, with a high degree of caution.[1] This guide provides essential, step-by-step procedures for the proper disposal of SNF2 protein waste, ensuring compliance with standard biosafety practices.

Personal Protective Equipment (PPE) and Handling

Before beginning any work with this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing contamination and ensuring personal safety.

Minimum PPE Requirements:

  • Laboratory Coat: A buttoned, long-sleeved lab coat is mandatory to protect against skin contact and clothing contamination.

  • Gloves: Disposable nitrile gloves should be worn at all times. For tasks with a higher risk of splashing or prolonged handling, double-gloving is recommended. Gloves must be changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields are required to protect against splashes. In situations with a significant splash hazard, a face shield should be worn in addition to safety glasses.[1]

All procedures should be performed carefully to minimize the creation of aerosols or splashes. It is recommended to work in a designated area, and for procedures with a high potential for aerosol generation, a biological safety cabinet should be utilized.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is a critical step in the disposal process. All materials that have come into contact with this compound are considered biologically contaminated waste and must be disposed of accordingly.

  • Liquid Waste: All contaminated buffers and solutions containing this compound should be collected in a clearly labeled, leak-proof container.[1]

  • Solid Waste: Contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves must be disposed of in a designated biohazard waste container.[1] This container should be a puncture-proof container, such as a sturdy cardboard box lined with a biohazard bag.[2]

Decontamination and Disposal Procedures

Following collection, all this compound waste must be decontaminated before final disposal. The two primary methods for decontamination are chemical disinfection and autoclaving.

Decontamination Methods for this compound Waste:

Waste TypeDecontamination MethodKey Parameters
Liquid Waste Chemical DisinfectionAdd chlorine bleach to a final concentration of 10%. Allow a contact time of at least 30 minutes before disposal down the sanitary sewer.[2]
Solid Waste Autoclaving (Steam Sterilization)Autoclave at 121°C for a minimum of 30 minutes. Ensure the biohazard bag is loosely tied to allow for steam penetration.[2] About 90% of biomedical materials can be sanitized this way before being sent to a landfill.[3]

Following decontamination, the treated waste can be disposed of according to institutional and local regulations. Autoclaved solid waste in clear or orange biohazard bags may be permissible for disposal in the general trash, but red biohazard bags are typically not, even after autoclaving.[4] It is crucial to consult with your institution's environmental health and safety department for specific guidelines.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal A This compound Experiments B Liquid Waste (Buffers, Solutions) A->B C Solid Waste (Gloves, Tubes, Tips) A->C D Collect in Labeled, Leak-Proof Container B->D Segregate E Collect in Biohazard Bag within a Puncture-Proof Container C->E Segregate F Chemical Disinfection (10% Bleach, 30 min) D->F Treat G Autoclaving (121°C, 30 min) E->G Treat H Dispose via Sanitary Sewer F->H Dispose I Dispose in Accordance with Institutional & Local Regulations G->I Dispose

Disposal workflow for this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. These guidelines are based on general best practices for recombinant proteins and should be supplemented with institution-specific and local regulations.

References

Essential Safety and Logistical Framework for Handling SNF2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount when working with recombinant proteins such as SNF2. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational handling procedures, and disposal plans for SNF2 protein, grounded in established laboratory safety protocols for recombinant proteins.

Risk Assessment and General Precautions

SNF2 (Sucrose Non-Fermenting 2) is a catalytic subunit of the SWI/SNF chromatin remodeling complex, playing a crucial role in regulating gene expression. While purified recombinant proteins are generally considered to be of low hazard, a thorough risk assessment is a prerequisite for handling any chemical or biological material.

Potential Hazards:

  • Low-Level Biohazard: Although not inherently infectious, the protein is derived from biological sources.

  • Chemical Hazards: Buffers and solutions used for protein storage and in experiments may contain hazardous chemicals.

  • Physical Hazards: Handling of cryogenic materials for storage presents a risk of cold burns.

Adherence to Good Laboratory Practice (GLP) is mandatory. All personnel must be adequately trained in the procedures outlined in this document.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound and associated reagents:

PPE CategoryItemSpecifications
Body Protection Lab CoatLong-sleeved, knee-length, and fully buttoned to protect skin and personal clothing from potential splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves immediately if contaminated.
Eye Protection Safety GlassesMust be worn at all times in the laboratory to protect from splashes.
Face Protection Face ShieldTo be worn in conjunction with safety glasses when there is a significant risk of splashing, such as when handling large volumes of liquids or cryogenic materials.

Operational Plan: From Receipt to Experimentation

A systematic workflow ensures the integrity of the protein and the safety of laboratory personnel.

1. Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Immediately transfer the protein to the appropriate storage temperature as specified by the supplier, typically -80°C for long-term storage.

  • Log the protein's details, including batch number, concentration, and date of receipt, in the laboratory inventory.

2. Preparation for Use:

  • Thaw the protein aliquot on ice to maintain its stability.

  • Avoid repeated freeze-thaw cycles, which can denature the protein. It is best practice to create single-use aliquots.

  • Centrifuge the vial briefly before opening to collect the contents at the bottom.

  • All handling of the open vial should be conducted within a clean and controlled environment, such as a laminar flow hood, to prevent contamination.

3. Experimental Use:

  • Follow the specific experimental protocol, ensuring all necessary reagents and equipment are prepared in advance.

  • Clearly label all tubes and plates.

  • After use, securely cap the protein vial and return it to the correct storage temperature.

The following table summarizes key operational parameters for handling this compound, based on common practices for similar recombinant proteins.

ParameterSpecificationRationale
Long-Term Storage -80°CMinimizes enzymatic activity and degradation, ensuring long-term stability.[1]
Short-Term Storage -20°C or 4°CSuitable for aliquoted samples for imminent use.[1]
Thawing On icePrevents denaturation and maintains protein integrity.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles and reduces the risk of contamination.[1]

Disposal Plan

Proper disposal of biological and chemical waste is critical to prevent environmental contamination and ensure a safe working environment.

Liquid Waste:

  • Liquid waste containing this compound, such as unused aliquots or experimental solutions, should be treated as biohazardous waste.

  • Decontaminate liquid waste by adding a suitable disinfectant, such as a 10% bleach solution, and allowing for an adequate contact time.

  • Dispose of the decontaminated liquid waste in accordance with institutional and local regulations. Do not pour down the drain unless specifically permitted.

Solid Waste:

  • All materials that have come into contact with the this compound, including pipette tips, microfuge tubes, and gloves, are considered contaminated solid waste.

  • Collect all solid waste in a designated biohazard bag.

  • Once the bag is full, it should be autoclaved to sterilize the contents before being disposed of as regular waste, following institutional guidelines.

Sharps:

  • Needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.

The following table outlines the disposal procedures for materials associated with this compound handling.

Waste TypeDisposal ContainerTreatmentFinal Disposal
Liquid Waste Labeled, leak-proof containerChemical disinfection (e.g., 10% bleach)As per institutional guidelines for chemical/biological waste.
Solid Waste (non-sharp) Biohazard bagAutoclaveRegular trash after sterilization.
Sharps Puncture-resistant sharps containerAutoclave (if necessary)As per institutional guidelines for sharps waste.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

SNF2_Handling_Workflow cluster_receipt Receiving and Storage cluster_prep Preparation for Use cluster_exp Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Packaging receive->inspect store Store at -80°C inspect->store log Log in Inventory store->log thaw Thaw on Ice log->thaw Begin Experiment aliquot Prepare Single-Use Aliquots thaw->aliquot centrifuge Briefly Centrifuge aliquot->centrifuge laminar_flow Handle in Laminar Flow Hood centrifuge->laminar_flow protocol Follow Experimental Protocol laminar_flow->protocol label_tubes Label All Tubes protocol->label_tubes liquid_waste Decontaminate Liquid Waste protocol->liquid_waste solid_waste Collect Solid Waste in Biohazard Bag protocol->solid_waste return_storage Return to Storage label_tubes->return_storage return_storage->store dispose Dispose According to Guidelines liquid_waste->dispose autoclave Autoclave Solid Waste solid_waste->autoclave autoclave->dispose

This compound Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.